molecular formula C47H57N7O11 B049730 Enopeptin A CAS No. 139601-96-0

Enopeptin A

Cat. No.: B049730
CAS No.: 139601-96-0
M. Wt: 896.0 g/mol
InChI Key: ODKIYTBYJKALOK-BKZRIAMSSA-N
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Description

Enopeptin A is a cyclodepsipeptide.
This compound has been reported in Streptomyces with data available.

Properties

IUPAC Name

(2E,4E,6E,8E,10E)-N-(2-hydroxy-5-oxocyclopenten-1-yl)-N'-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,9R,13S,16S,19S)-9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]dodeca-2,4,6,8,10-pentaenediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H57N7O11/c1-29-25-36-47(64)65-28-34(45(62)53-24-16-19-35(53)46(63)52(4)31(3)42(59)48-30(2)44(61)54(36)27-29)50-43(60)33(26-32-17-12-11-13-18-32)49-39(57)20-14-9-7-5-6-8-10-15-21-40(58)51-41-37(55)22-23-38(41)56/h5-15,17-18,20-21,29-31,33-36,55H,16,19,22-28H2,1-4H3,(H,48,59)(H,49,57)(H,50,60)(H,51,58)/b6-5+,9-7+,10-8+,20-14+,21-15+/t29-,30+,31+,33+,34+,35+,36+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKIYTBYJKALOK-BKZRIAMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(=O)OCC(C(=O)N3CCCC3C(=O)N(C(C(=O)NC(C(=O)N2C1)C)C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C=CC=CC=CC=CC=CC(=O)NC5=C(CCC5=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2C(=O)OC[C@@H](C(=O)N3CCC[C@H]3C(=O)N([C@H](C(=O)N[C@H](C(=O)N2C1)C)C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)/C=C/C=C/C=C/C=C/C=C/C(=O)NC5=C(CCC5=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H57N7O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

896.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Elucidating the Structure of Enopeptin A: A 2D NMR Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enopeptin A, a cyclic depsipeptide antibiotic, has garnered interest due to its unique structural features and biological activity. The determination of its complex three-dimensional architecture has been significantly reliant on advanced two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy techniques. This technical guide provides an in-depth overview of the methodologies employed in the structure elucidation of this compound, with a focus on the core 2D NMR experiments.

Overview of the Structure Elucidation Workflow

The structural determination of this compound follows a systematic workflow that integrates various analytical techniques. The process begins with the isolation and purification of the compound, followed by the determination of its constituent amino acids. Subsequently, a suite of 2D NMR experiments is conducted to establish the amino acid sequence and the three-dimensional conformation of the molecule.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_analysis Structural Analysis cluster_elucidation Structure Determination Isolation Isolation of this compound AminoAcidAnalysis Amino Acid Analysis Isolation->AminoAcidAnalysis Sample NMR 2D NMR Spectroscopy Isolation->NMR Sample in DMSO-d6 Sequence Sequence Determination AminoAcidAnalysis->Sequence NMR->Sequence Conformation 3D Conformation NMR->Conformation Distance & Dihedral Angle Restraints Sequence->Conformation FinalStructure Final Structure of this compound Conformation->FinalStructure

Figure 1: Workflow for the structure elucidation of this compound.

Amino Acid Analysis

Prior to detailed NMR analysis, the constituent amino acids of this compound are identified. This is typically achieved through acid hydrolysis of the peptide, followed by chromatographic separation and detection of the individual amino acids. This step provides the fundamental building blocks of the molecule, which is essential for the subsequent interpretation of NMR data.

Two-Dimensional NMR Spectroscopy

2D NMR spectroscopy is the cornerstone of the structure elucidation of this compound. By correlating nuclear spins through chemical bonds or through space, these experiments provide the necessary information to piece together the complex molecular structure. The primary 2D NMR techniques employed for this compound are Total Correlation Spectroscopy (TOCSY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY).[1][2]

Experimental Protocols

Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent, typically dimethyl sulfoxide-d6 (DMSO-d6), to a concentration suitable for NMR analysis.[1][2]

NMR Instrumentation: Experiments are performed on a high-field NMR spectrometer, typically 500 MHz or higher, equipped with a cryoprobe for enhanced sensitivity.

TOCSY (Total Correlation Spectroscopy): This experiment is crucial for identifying the spin systems of the individual amino acid residues. It establishes correlations between all protons within a coupled spin network.

  • Pulse Sequence: A standard MLEV-17 pulse sequence is commonly used for TOCSY.

  • Mixing Time: A range of mixing times (e.g., 40-100 ms) is often employed to optimize magnetization transfer throughout the spin systems.

  • Data Acquisition: A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): The ROESY experiment provides information about protons that are close to each other in space (typically < 5 Å), which is critical for determining the three-dimensional structure. This is achieved by observing the Nuclear Overhauser Effect (NOE) in the rotating frame.[1][2]

  • Pulse Sequence: A standard ROESY pulse sequence with a spin-lock field is utilized.

  • Mixing Time: A mixing time in the range of 150-300 ms (B15284909) is typically used to allow for the buildup of cross-relaxation.

  • Data Acquisition: Similar to TOCSY, a sufficient number of scans are acquired for optimal data quality.

The logical flow of information from these experiments is depicted in the following diagram:

nmr_logic_flow TOCSY TOCSY Experiment SpinSystems Identification of Amino Acid Spin Systems TOCSY->SpinSystems ROESY ROESY Experiment IntraresidueNOEs Intra-residue NOEs ROESY->IntraresidueNOEs InterresidueNOEs Inter-residue NOEs ROESY->InterresidueNOEs SequentialAssignment Sequential Assignment of Amino Acids (dαN, dNN) SpinSystems->SequentialAssignment DistanceRestraints Interproton Distance Restraints IntraresidueNOEs->DistanceRestraints InterresidueNOEs->SequentialAssignment InterresidueNOEs->DistanceRestraints StructureCalculation 3D Structure Calculation (Molecular Dynamics) DistanceRestraints->StructureCalculation FinalStructure Solution Structure of This compound StructureCalculation->FinalStructure

Figure 2: Logical flow of data analysis in the 2D NMR-based structure elucidation of this compound.

Data Presentation

While specific, detailed quantitative data from the primary literature is not publicly available in comprehensive tables, the structure elucidation process generates extensive datasets. These include:

  • ¹H and ¹³C Chemical Shifts: A complete list of proton and carbon chemical shifts for all residues in this compound.

  • J-Coupling Constants: Scalar coupling constants (³JHNα) are used to derive dihedral angle restraints, providing information about the peptide backbone conformation.

  • NOE-derived Distance Restraints: The intensities of ROESY cross-peaks are translated into upper distance limits between pairs of protons.

These data are then used as constraints in molecular dynamics simulations to generate a family of structures consistent with the experimental data. The final solution structure of this compound reveals a well-defined cyclic core, while the aliphatic side chain exhibits a higher degree of conformational flexibility.[1][2]

Conclusion

The structure elucidation of this compound serves as a prime example of the power of 2D NMR spectroscopy in unraveling the intricate architecture of complex natural products. The strategic application of TOCSY and ROESY experiments, coupled with computational modeling, provides the detailed atomic-level information necessary to define its three-dimensional structure in solution. This knowledge is fundamental for understanding its mechanism of action and for guiding future drug development efforts based on the enopeptin scaffold.

References

Enopeptin A and the Dysregulation of ClpP Protease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enopeptin A, a member of the acyldepsipeptide (ADEP) class of antibiotics, presents a novel mechanism of antibacterial action by targeting the caseinolytic protease P (ClpP).[1][2][3] Unlike conventional antibiotics that inhibit essential cellular processes, this compound acts as a dysregulator, converting the tightly controlled ClpP protease into an unregulated and destructive enzyme.[2][4] This guide provides an in-depth analysis of the molecular mechanism of this compound's action on ClpP, compiling available quantitative data, detailing key experimental methodologies, and visualizing the critical pathways and workflows.

Introduction to ClpP Protease and its Regulation

The ClpP protease is a highly conserved serine protease found in bacteria, as well as in the mitochondria and chloroplasts of eukaryotes.[3] It plays a crucial role in protein homeostasis by degrading misfolded or damaged proteins and short-lived regulatory proteins.[3] In its functional state, ClpP assembles into a tetradecameric barrel-shaped complex composed of two stacked heptameric rings, enclosing a central chamber where proteolysis occurs.[2][3][5]

Access to this proteolytic chamber is tightly regulated by axial pores, which are gated by the N-terminal loops of the ClpP subunits.[5] Under normal physiological conditions, ClpP activity is dependent on associated AAA+ (ATPases Associated with diverse cellular Activities) chaperones, such as ClpX and ClpA.[2][3] These chaperones recognize, unfold, and translocate substrate proteins into the ClpP chamber for degradation in an ATP-dependent manner.[3]

This compound's Mechanism of Action: Allosteric Activation of ClpP

This compound and other ADEPs circumvent the stringent regulation of ClpP by directly binding to the protease and inducing a series of conformational changes that lead to its activation, independent of Clp-ATPases.[2][4]

Binding and Oligomerization

This compound binds to hydrophobic pockets on the apical and distal surfaces of the ClpP rings, at the interface between adjacent ClpP monomers.[3] This binding site overlaps with the docking site for the regulatory Clp-ATPases, thus competitively inhibiting the formation of the physiological ClpAP or ClpXP protease complexes.[4] In organisms like Bacillus subtilis, where ClpP exists as a monomer, ADEP binding has been shown to trigger its oligomerization into the active tetradecameric form.[2]

Conformational Changes and Pore Opening

Upon binding, this compound induces a significant conformational change in the ClpP structure. A key event is the ordering of the flexible N-terminal loops into a stable β-hairpin conformation.[6] This structural rearrangement results in the opening of the axial pores, creating a stable channel through which unfolded polypeptides can enter the proteolytic chamber.[6]

Uncontrolled Proteolysis and Cellular Consequences

The ADEP-activated ClpP becomes an unregulated protease that can degrade nascent polypeptide chains and other flexible proteins without the need for a Clp-ATPase.[2][4] One of the most critical cellular targets of this unregulated proteolysis is the cell division protein FtsZ.[4] The degradation of FtsZ by the this compound-ClpP complex inhibits the formation of the Z-ring, a crucial step in bacterial cell division, leading to cell filamentation and eventual cell death.[4]

Quantitative Data: this compound Analogs and ClpP Activation

CompoundDescriptionApparent Binding Constant (Kapp) for ClpP Activation (µM)Reference
ADEP Analog 1 Standard acyldepsipeptide0.057 ± 0.004[7]
ADEP Analog 2 Depsipeptide bond replaced with an amide bond0.10 ± 0.01[7]
ADEP Analog 3 L-Pip residue replaced with L-Pro5.1 ± 0.4[7]

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound on ClpP.

ClpP Proteolytic Activity Assay (FITC-Casein Degradation)

This assay measures the general proteolytic activity of ClpP by monitoring the degradation of a fluorescently labeled substrate.

  • Principle: Fluorescein isothiocyanate (FITC)-labeled casein is used as the substrate. In its intact form, the fluorescence of FITC is quenched. Upon proteolytic degradation of casein into smaller peptides, the quenching is relieved, resulting in an increase in fluorescence.[2]

  • Reagents:

    • Purified ClpP protein

    • This compound (or other ADEPs) dissolved in DMSO

    • FITC-casein

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 20 mM MgCl2, 1 mM DTT)

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, FITC-casein (e.g., 100 nM), and purified ClpP (e.g., 200 nM).

    • Add this compound to the desired final concentration. For a negative control, add an equivalent volume of DMSO. For a positive control, a known ClpP-activating ADEP can be used.

    • Incubate the reaction at 37°C.

    • Monitor the increase in fluorescence over time using a fluorometer with excitation and emission wavelengths appropriate for FITC (e.g., 485 nm and 528 nm, respectively).

    • Data can be plotted as fluorescence intensity versus time to determine the rate of proteolysis.

In Vitro FtsZ Degradation Assay

This assay specifically assesses the ability of this compound-activated ClpP to degrade the FtsZ protein.

  • Principle: Purified FtsZ is incubated with ClpP in the presence and absence of this compound. The degradation of FtsZ is monitored over time by SDS-PAGE and immunoblotting.[4]

  • Reagents:

    • Purified FtsZ protein

    • Purified ClpP protein

    • This compound

    • ClpP activity buffer (e.g., 50 mM Tris/HCl pH 8, 25 mM MgCl2, 100 mM KCl, 2 mM DTT)[4]

    • SDS-PAGE loading buffer

    • Anti-FtsZ antibody for immunoblotting

  • Procedure:

    • Set up reaction mixtures containing ClpP activity buffer, purified FtsZ (e.g., 4 µM), and purified ClpP (e.g., 3 µM).[4]

    • Add this compound (e.g., 10 µg/mL) to the experimental samples.[4] Add DMSO to the control samples.

    • Incubate all samples at 37°C.[4]

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots from each reaction and stop the reaction by adding SDS-PAGE loading buffer and boiling.

    • Analyze the samples by SDS-PAGE, followed by Coomassie blue staining or immunoblotting with an anti-FtsZ antibody to visualize the amount of remaining FtsZ.

ClpP Oligomerization Assay (Size Exclusion Chromatography)

This method is used to determine if this compound induces the oligomerization of monomeric ClpP into its active tetradecameric form.

  • Principle: Size exclusion chromatography separates molecules based on their size. Monomeric ClpP will elute later than the larger, oligomeric form.[2]

  • Reagents and Equipment:

    • Purified ClpP protein

    • This compound

    • Size exclusion chromatography column (e.g., Superdex 75)[2]

    • Chromatography system (e.g., FPLC or HPLC)

    • Running buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl)

  • Procedure:

    • Incubate purified ClpP (e.g., 10 µM) in the presence or absence of this compound (e.g., 12 µM) at room temperature for a defined period (e.g., 30 minutes).[2]

    • Load the samples onto a pre-equilibrated size exclusion column.

    • Run the chromatography with an isocratic flow of the running buffer.

    • Monitor the protein elution profile by measuring absorbance at 280 nm.

    • Compare the chromatograms of ClpP with and without this compound. A shift in the elution peak to an earlier retention time in the presence of this compound indicates the formation of a higher molecular weight oligomer. The column should be calibrated with known molecular weight standards to estimate the size of the oligomer.

Visualizations of this compound's Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key pathways and relationships in the interaction between this compound and ClpP.

EnopeptinA_ClpP_Pathway cluster_binding Binding and Activation cluster_conformational_change Conformational Change cluster_proteolysis Uncontrolled Proteolysis cluster_cellular_effect Cellular Effect This compound This compound ClpP Monomer/Inactive Tetradecamer ClpP Monomer/Inactive Tetradecamer This compound->ClpP Monomer/Inactive Tetradecamer Binds to hydrophobic pocket This compound->ClpP Monomer/Inactive Tetradecamer Activated ClpP Tetradecamer Activated ClpP Tetradecamer ClpP Monomer/Inactive Tetradecamer->Activated ClpP Tetradecamer Induces oligomerization & pore opening ClpP Monomer/Inactive Tetradecamer->Activated ClpP Tetradecamer Degraded Peptides Degraded Peptides Activated ClpP Tetradecamer->Degraded Peptides Activated ClpP Tetradecamer->Degraded Peptides Inhibition of Z-ring formation Inhibition of Z-ring formation Nascent Polypeptides Nascent Polypeptides Nascent Polypeptides->Activated ClpP Tetradecamer Cell Filamentation & Death Cell Filamentation & Death FtsZ Protein FtsZ Protein FtsZ Protein->Activated ClpP Tetradecamer Inhibition of Z-ring formation->Cell Filamentation & Death

Caption: Signaling pathway of this compound action on ClpP.

Experimental_Workflow cluster_purification Protein Preparation cluster_assays Biochemical Assays cluster_structural Structural Analysis Purify ClpP Purify ClpP Oligomerization Assay Oligomerization Assay Purify ClpP->Oligomerization Assay Proteolytic Activity Assay Proteolytic Activity Assay Purify ClpP->Proteolytic Activity Assay FtsZ Degradation Assay FtsZ Degradation Assay Purify ClpP->FtsZ Degradation Assay Purify FtsZ Purify FtsZ Purify FtsZ->FtsZ Degradation Assay X-ray Crystallography X-ray Crystallography Oligomerization Assay->X-ray Crystallography Proteolytic Activity Assay->FtsZ Degradation Assay Cryo-EM Cryo-EM FtsZ Degradation Assay->Cryo-EM

Caption: Experimental workflow for studying this compound-ClpP interaction.

FtsZ_Degradation_Logic This compound Binds to ClpP This compound Binds to ClpP ClpP Pore Opens ClpP Pore Opens This compound Binds to ClpP->ClpP Pore Opens ClpP Becomes Unregulated Protease ClpP Becomes Unregulated Protease ClpP Pore Opens->ClpP Becomes Unregulated Protease FtsZ Gains Access to Active Sites FtsZ Gains Access to Active Sites ClpP Becomes Unregulated Protease->FtsZ Gains Access to Active Sites FtsZ is Degraded FtsZ is Degraded FtsZ Gains Access to Active Sites->FtsZ is Degraded Cell Division is Inhibited Cell Division is Inhibited FtsZ is Degraded->Cell Division is Inhibited

Caption: Logical relationship of this compound-induced FtsZ degradation.

Conclusion

This compound represents a promising class of antibiotics with a unique mode of action that involves the allosteric activation of the ClpP protease. By converting ClpP into an uncontrolled proteolytic machine, this compound triggers the degradation of essential proteins like FtsZ, ultimately leading to bacterial cell death. This mechanism of "lethal activation" is a departure from traditional antibiotic strategies and offers a potential avenue for combating antibiotic-resistant bacteria. Further research into the structure-activity relationships of this compound and other ADEPs, along with detailed characterization of their interactions with ClpP from various pathogenic species, will be crucial for the development of novel therapeutics based on this fascinating mechanism.

References

Enopeptin A: A Technical Guide to its Potent Biological Activity Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enopeptin A, also known as Acyldepsipeptide 1 (ADEP1), is a novel depsipeptide antibiotic with significant promise in combating the growing threat of antibiotic-resistant Gram-positive bacteria. This technical guide provides an in-depth analysis of the biological activity of this compound, focusing on its unique mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation. This compound and its synthetic analogs represent a new class of antibiotics that do not target conventional biosynthetic pathways but rather activate a key bacterial protease, leading to cellular self-destruction. This guide is intended to be a comprehensive resource for researchers and drug development professionals working on novel antimicrobial strategies.

Quantitative Assessment of Antibacterial Activity

The in vitro efficacy of this compound and its potent analog, ADEP4, has been demonstrated against a range of clinically significant Gram-positive pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. The following table summarizes the reported MIC values for this compound (ADEP1) and ADEP4 against various Gram-positive bacteria.

CompoundBacterial SpeciesStrainMIC (µg/mL)MIC (µM)Reference
This compound (ADEP1)Staphylococcus aureus6.38.8[1]
This compound (ADEP1)Staphylococcus aureusMRSAIC50: 8.76[1]
ADEP4Staphylococcus aureusMRSA0.050.065[1]
ADEP4Vancomycin-Resistant Enterococci (VRE)≤0.01[1]

Mechanism of Action: Dysregulation of ClpP Protease

This compound employs a novel mechanism of action that is distinct from currently available antibiotics. Instead of inhibiting essential cellular processes, it activates and dysregulates the caseinolytic protease (ClpP).

Under normal physiological conditions, ClpP is a tightly regulated protease that, in conjunction with its associated AAA+ ATPases (e.g., ClpX, ClpA), is responsible for the degradation of misfolded or damaged proteins, thereby maintaining protein homeostasis. The access to the proteolytic chamber of the ClpP barrel is restricted by N-terminal loops that act as a gate.

This compound binds to a hydrophobic pocket on the surface of ClpP, which is also the binding site for the activating ATPases. This binding induces a conformational change in ClpP, leading to the opening of the axial pore. This "open-gate" conformation allows for the unregulated and uncontrolled degradation of cellular proteins, irrespective of their folding state.

One of the primary and most sensitive targets of this uncontrolled proteolysis is the essential cell division protein FtsZ. FtsZ is a structural homolog of eukaryotic tubulin and is crucial for the formation of the Z-ring at the site of cell division. The degradation of FtsZ by the this compound-activated ClpP complex disrupts the formation of the Z-ring, leading to an inhibition of cell division and ultimately, bacterial cell death.

The following diagram illustrates the signaling pathway of this compound's mechanism of action:

EnopeptinA_Mechanism cluster_bacterium Gram-Positive Bacterium EnopeptinA This compound ClpP_inactive Inactive ClpP (Closed Gate) EnopeptinA->ClpP_inactive Binds to ClpP_active Activated ClpP (Open Gate) ClpP_inactive->ClpP_active Conformational Change FtsZ FtsZ Protein ClpP_active->FtsZ Degrades ProteinDegradation Uncontrolled Protein Degradation ClpP_active->ProteinDegradation Initiates Z_ring Z-ring Formation FtsZ->Z_ring Polymerizes into CellDivision Cell Division Z_ring->CellDivision Leads to CellDeath Cell Death ProteinDegradation->CellDeath Results in

Caption: Mechanism of this compound action.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol outlines the determination of the MIC of this compound against Gram-positive bacteria using the broth microdilution method.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a series of twofold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be chosen to bracket the expected MIC.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

The following diagram provides a workflow for the MIC determination protocol:

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_dilutions Prepare this compound Serial Dilutions in Plate prep_dilutions->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

References

Unraveling Enopeptin A: A Technical Guide to its Anti-Bacteriophage Potential (A Literature Review)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 20, 2025

Executive Summary

Enopeptin A, a depsipeptide antibiotic, has been identified as possessing anti-bacteriophage properties. This technical guide synthesizes the available scientific literature to provide an in-depth overview of its activity. Initial research from 1991 highlighted this compound as a novel compound with the ability to counteract bacteriophages. While the full scope of its anti-phage mechanism is not extensively detailed in recent literature, its well-documented antibacterial mode of action offers significant insights into its potential therapeutic applications. This document aims to consolidate the existing knowledge, present available data in a structured format, and outline the experimental approaches that have been used to characterize this and similar compounds.

Note to the Reader: The foundational 1991 study by Osada et al., which first described the anti-bacteriophage activity of this compound, is not widely available in its full text. Consequently, this guide is based on subsequent research that primarily focuses on the antibacterial properties of this compound and the broader class of acyldepsipeptide (ADEP) antibiotics. The anti-bacteriophage-specific quantitative data and protocols from the original study are therefore not included. This guide instead leverages the extensive data on its antibacterial mechanism to infer and propose potential avenues for its anti-bacteriophage applications.

Introduction to this compound

This compound is a cyclic acyldepsipeptide antibiotic isolated from Streptomyces sp. RK-1051[1]. It belongs to a class of antibiotics known as ADEPs, which have garnered significant interest due to their novel mechanism of action against Gram-positive bacteria[1][2][3]. Unlike traditional antibiotics that inhibit essential bacterial processes, ADEPs act by dysregulating the caseinolytic protease (ClpP)[1][2][3]. This unique mode of action makes them effective against persistent and non-growing bacteria[1].

Antibacterial Mechanism of Action: A Potential Analogy for Anti-Bacteriophage Activity

The primary molecular target of this compound and other ADEPs is the ClpP protease[1][2][3]. In its natural state, ClpP is an ATP-dependent protease that requires an associated ATPase for substrate recognition and unfolding. ADEPs bind to ClpP and convert it into an unregulated proteolytic machine that can degrade proteins indiscriminately without the need for ATPases[1]. This leads to the degradation of essential cellular proteins, ultimately causing bacterial cell death[1].

The connection to its anti-bacteriophage activity could be multifaceted. One hypothesis is that by targeting the host bacterium's essential machinery, this compound indirectly inhibits phage replication. Another possibility is a more direct interaction with phage components or processes, though this remains speculative without the original research data.

Signaling Pathway of ADEP-Mediated ClpP Activation

ADEP_Mechanism cluster_bacterium Bacterial Cell ADEP This compound (ADEP) ClpP_inactive Inactive ClpP Protease ADEP->ClpP_inactive Binds to ClpP_active Dysregulated (Active) ClpP ClpP_inactive->ClpP_active Conformational Change Degradation Protein Degradation ClpP_active->Degradation Indiscriminate Degradation of Proteins Cellular Proteins Proteins->Degradation CellDeath Cell Death Degradation->CellDeath Leads to Plaque_Assay_Workflow Phage_Stock Prepare Phage Stock Incubation Incubate Phage with this compound Phage_Stock->Incubation Bacterial_Culture Grow Host Bacteria Mixing Mix Phage-Compound with Bacteria Bacterial_Culture->Mixing Serial_Dilution Serial Dilution of this compound Serial_Dilution->Incubation Incubation->Mixing Plating Plate on Agar with Top Agar Overlay Mixing->Plating Incubate_Plates Incubate Plates Plating->Incubate_Plates Count_Plaques Count Plaques and Calculate Inhibition Incubate_Plates->Count_Plaques MIC_Assay_Workflow Prepare_Inoculum Prepare Standardized Bacterial Inoculum Inoculate Inoculate Wells with Bacteria Prepare_Inoculum->Inoculate Serial_Dilute Serially Dilute this compound in Microtiter Plate Serial_Dilute->Inoculate Incubate_Plate Incubate Microtiter Plate Inoculate->Incubate_Plate Read_Results Determine MIC (Lowest Concentration with No Visible Growth) Incubate_Plate->Read_Results

References

Unveiling Enopeptin A: A Technical Guide to its Microbial Origin and Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of Enopeptin A, a depsipeptide antibiotic with significant anti-bacteriophage activity. The document is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the producing organism, detailed fermentation conditions, and experimental protocols.

The Producing Microorganism: A Member of the Streptomyces Genus

This compound is a secondary metabolite produced by a strain of the bacterial genus Streptomyces. While the original discovery by Osada et al. in 1991 identified the producer as a Streptomyces species, subsequent research has pointed to Streptomyces sp. RK-1051 as a producer of the related compound, Enopeptin B, suggesting it is a likely candidate for this compound production as well.[1] The Streptomyces genus is renowned for its ability to produce a wide array of bioactive compounds, including many clinically important antibiotics.

Fermentation Parameters for this compound Production

Optimal production of this compound through fermentation requires careful control of various physical and chemical parameters. While the specific details from the original discovery are not fully available, extensive research on antibiotic production by Streptomyces species provides a strong framework for optimizing this compound yield. Key parameters include the composition of the fermentation medium, pH, temperature, aeration, and incubation time.

Media Composition

The choice of carbon and nitrogen sources in the fermentation medium is critical for maximizing the production of secondary metabolites like this compound.

Table 1: Typical Media Components for Streptomyces Fermentation

Component CategoryExamplesTypical Concentration Range (g/L)
Carbon Sources Glucose, Starch, Glycerol, Maltose20 - 50
Nitrogen Sources Soybean Meal, Yeast Extract, Peptone, Casamino Acids, Ammonium Sulfate5 - 20
Minerals & Trace Elements K₂HPO₄, MgSO₄·7H₂O, NaCl, FeSO₄·7H₂O, CaCO₃0.5 - 5
Fermentation Conditions

The physical environment of the fermentation process must be tightly controlled to ensure optimal growth of the Streptomyces strain and subsequent production of this compound.

Table 2: Optimized Physical Parameters for Streptomyces Fermentation

ParameterOptimal Range
pH 6.0 - 8.0
Temperature 28 - 37 °C
Agitation 150 - 250 rpm
Incubation Time 5 - 10 days

Experimental Protocols

Isolation and Cultivation of the Producing Organism

The initial step involves the isolation of the Streptomyces strain from its natural environment, typically soil.

Experimental Workflow for Isolation and Cultivation

G cluster_isolation Isolation cluster_cultivation Cultivation cluster_fermentation Fermentation soil_sample Soil Sample Collection serial_dilution Serial Dilution soil_sample->serial_dilution agar_plating Plating on Selective Agar (e.g., ISP media) serial_dilution->agar_plating incubation Incubation (28-30°C, 7-14 days) agar_plating->incubation colony_selection Selection of Characteristic Streptomyces Colonies incubation->colony_selection pure_culture Streaking for Pure Culture colony_selection->pure_culture seed_culture Inoculation into Seed Medium pure_culture->seed_culture seed_incubation Incubation (28-30°C, 2-3 days, shaking) seed_culture->seed_incubation production_inoculation Inoculation into Production Medium seed_incubation->production_inoculation fermentation_process Controlled Fermentation production_inoculation->fermentation_process G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis centrifugation Centrifugation to separate mycelium and supernatant solvent_extraction Solvent Extraction of Supernatant (e.g., with ethyl acetate) centrifugation->solvent_extraction concentration Concentration of Organic Phase solvent_extraction->concentration silica_gel Silica Gel Chromatography concentration->silica_gel hplc High-Performance Liquid Chromatography (HPLC) silica_gel->hplc crystallization Crystallization hplc->crystallization bioassay Bioassay for Anti-bacteriophage Activity crystallization->bioassay structural_elucidation Structural Elucidation (NMR, Mass Spectrometry) crystallization->structural_elucidation G PKS Polyketide Synthase (PKS) NRPS Non-Ribosomal Peptide Synthetase (NRPS) PKS->NRPS ADEP Acyldepsipeptide (this compound) NRPS->ADEP Acyl_Chain Acyl Chain Precursor Acyl_Chain->PKS Amino_Acids Amino Acid Precursors Amino_Acids->NRPS

References

Enopeptin A: A Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enopeptin A is a cyclic acyldepsipeptide (ADEP) antibiotic first isolated from Streptomyces sp. RK-1051.[1] As a member of the ADEP class of antibiotics, this compound exhibits a novel mechanism of action by targeting and dysregulating the caseinolytic protease (ClpP).[2][3] This mode of action, distinct from conventional antibiotics that typically inhibit cellular processes, involves the activation of ClpP to induce uncontrolled protein degradation, leading to bacterial cell death.[2][3] this compound has demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), making it a compound of significant interest for the development of new antimicrobial therapies.[1][4] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, its mechanism of action, and available experimental data.

Physicochemical Properties

This compound is a complex depsipeptide with a distinct molecular structure that dictates its physical and chemical characteristics. A summary of its key properties is provided in the tables below.

Identifier Value Reference
IUPAC Name (2E,4E,6E,8E,10E)-N-(2-hydroxy-5-oxocyclopent-1-en-1-yl)-N'-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,9R,13S,16S,19S)-9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]dodeca-2,4,6,8,10-pentaenediamidePubChem CID: 10260129
CAS Number 139601-96-0MedchemExpress
Molecular Formula C47H57N7O11[Biousatralis], MedchemExpress
Molecular Weight 896.00 g/mol MedchemExpress
Property Value Reference
Appearance Not specified in available literature.
Melting Point Not specified in available literature.
pKa Not specified in available literature.
Solubility Soluble in ethanol, methanol, DMF, and DMSO.[Biousatralis]
Storage Long-term storage at -20°C.[Biousatralis]

Spectroscopic Data

The structure of this compound was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

While a detailed fragmentation pattern for this compound is not explicitly provided in the reviewed literature, its molecular weight has been confirmed by mass spectrometry. The general fragmentation of depsipeptides involves cleavage at the amide and ester bonds within the cyclic core, as well as fragmentation of the side chains.

Biological Activity and Mechanism of Action

This compound is effective against Gram-positive bacteria, including methicillin-resistant S. aureus (MIC = 25 μg/mL), and some Gram-negative bacteria such as mutant strains of E. coli and P. aeruginosa (MICs = 200 μg/mL).[1] It is not reported to be active against fungi.[1]

The primary mechanism of action of this compound and other ADEPs is the activation and dysregulation of the bacterial ClpP protease.[2][3] In its natural state, ClpP is a tightly regulated protease that requires an associated ATPase (e.g., ClpA or ClpX) to recognize, unfold, and translocate substrate proteins into its proteolytic chamber. ADEPs bypass this regulatory mechanism.

The signaling pathway for ClpP activation by this compound can be visualized as follows:

ClpP_Activation Mechanism of ClpP Activation by this compound Enopeptin_A This compound Binding Binding to Hydrophobic Pocket Enopeptin_A->Binding ClpP_inactive Inactive ClpP Protease (Closed Gate) ClpP_inactive->Binding Conformational_Change Conformational Change Binding->Conformational_Change ClpP_active Active ClpP Protease (Open Gate) Conformational_Change->ClpP_active Uncontrolled_Proteolysis Uncontrolled Degradation of Unfolded Proteins ClpP_active->Uncontrolled_Proteolysis Cell_Death Bacterial Cell Death Uncontrolled_Proteolysis->Cell_Death

Mechanism of ClpP Activation by this compound.

This compound binds to a hydrophobic pocket on the surface of the ClpP heptameric rings.[2] This binding event induces an allosteric conformational change in the ClpP complex, causing the axial pores to open.[2] This "open-gate" conformation allows for the unregulated entry and degradation of unfolded proteins and nascent polypeptide chains without the need for the associated Clp-ATPases.[3] The resulting widespread and uncontrolled proteolysis disrupts essential cellular functions, ultimately leading to bacterial cell death.

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation, purification, and analysis of this compound are not fully available in the readily accessible scientific literature. The original discovery and structure elucidation were reported in 1991.[4] The following outlines a general workflow based on common methods for the isolation of microbial secondary metabolites.

General Isolation and Purification Workflow

Isolation_Workflow General Isolation and Purification Workflow for this compound cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fermentation Fermentation of Streptomyces sp. RK-1051 Centrifugation Centrifugation to Separate Mycelia and Supernatant Fermentation->Centrifugation Solvent_Extraction Solvent Extraction of Mycelia and/or Supernatant Centrifugation->Solvent_Extraction Chromatography Column Chromatography (e.g., Silica Gel, Sephadex) Solvent_Extraction->Chromatography HPLC High-Performance Liquid Chromatography (HPLC) Chromatography->HPLC Spectroscopy Spectroscopic Analysis (NMR, MS) HPLC->Spectroscopy Bioassays Biological Activity Assays HPLC->Bioassays

References

Enopeptin A and the Acyldepsipeptide Class: A Technical Guide to a Novel Antibacterial Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antibiotic resistance necessitates the exploration of novel antibacterial agents with unconventional mechanisms of action. The acyldepsipeptide (ADEP) class of antibiotics, including Enopeptin A, represents a promising frontier in this endeavor. Unlike traditional antibiotics that inhibit essential cellular processes, ADEPs act by dysregulating the caseinolytic protease (ClpP), converting it into an uncontrolled proteolytic machine that digests cellular proteins, ultimately leading to bacterial cell death. This technical guide provides an in-depth overview of this compound as a member of the ADEP class, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its study.

Introduction to Acyldepsipeptides (ADEPs) and this compound

Acyldepsipeptides are a class of cyclic peptides first isolated from bacteria.[1] Natural ADEPs, such as this compound and B, were discovered in the culture broth of Streptomyces species.[1][2] These compounds have garnered significant interest due to their potent antibacterial activity, particularly against Gram-positive pathogens, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP).[1][2]

This compound is a cyclodepsipeptide with the molecular formula C47H57N7O11.[3][4] Its unique structure features a macrocyclic core and a hydrophobic side chain, which are crucial for its biological activity.[5] The ADEP class is characterized by its novel mode of action: the activation of the bacterial ClpP protease.[1] This mechanism is distinct from all currently approved antibiotics, which primarily function through inhibition of cellular pathways.[1]

Chemical Structures:

  • This compound:

    • Molecular Formula: C47H57N7O11[3]

    • Molecular Weight: 896.0 g/mol [3]

    • A visual representation of the chemical structure can be found in various chemical databases such as PubChem (CID 10260129).[3]

  • Acyldepsipeptide 4 (ADEP4): A synthetic, optimized analog of natural ADEPs with enhanced potency.[5][6]

    • Molecular Formula: C39H52F2N6O8[6]

    • Molecular Weight: 770.88 g/mol [6]

    • The structure of ADEP4 is characterized by modifications to the macrocyclic core and the N-acyl side chain to improve its pharmacological properties.[7][8]

Mechanism of Action: Dysregulation of ClpP Protease

The primary target of ADEPs is the highly conserved bacterial protease, ClpP.[9][10] In its physiological state, ClpP is a tightly regulated, barrel-shaped tetradecameric serine protease.[10][11] Its proteolytic activity is dependent on associated AAA+ (ATPases Associated with diverse cellular Activities) chaperones, such as ClpA or ClpX.[9][12] These chaperones recognize, unfold, and translocate substrate proteins into the proteolytic chamber of ClpP in an ATP-dependent manner.[9]

ADEPs disrupt this regulatory mechanism in a multifaceted manner:

  • Binding and Activation: ADEPs bind to hydrophobic pockets on the apical surface of the ClpP barrel, the same sites typically occupied by the Clp-ATPases.[13] This binding induces a conformational change in ClpP, leading to the opening of the axial pores that are normally gated.[9][13]

  • Uncontrolled Proteolysis: The open-gate conformation allows unfolded or intrinsically unstructured proteins to enter the proteolytic chamber of ClpP without the need for a Clp-ATPase.[1][10] This results in the uncontrolled degradation of a wide range of cellular proteins.[1]

  • Inhibition of Regulated Proteolysis: By competing with Clp-ATPases for binding to ClpP, ADEPs also inhibit the degradation of specific substrates that are normally targeted by the ClpXP or ClpAP machinery.[10][13]

  • Cellular Consequences: The dysregulation of ClpP has catastrophic consequences for the bacterial cell. A primary target of the ADEP-activated ClpP is the cell division protein FtsZ.[1][13] The degradation of FtsZ prevents the formation of the Z-ring, a critical step in bacterial cytokinesis, leading to cell filamentation and eventual lysis.[1] Additionally, the uncontrolled degradation of nascent polypeptide chains emerging from the ribosome contributes to cellular demise.[10]

Signaling Pathway of ADEP-Mediated ClpP Activation

ADEP_ClpP_Activation cluster_Extracellular Extracellular cluster_Intracellular Intracellular ADEP ADEP (this compound) ClpP_inactive Inactive ClpP (Closed Gate) ADEP->ClpP_inactive Binds to hydrophobic pocket ClpP_active Active ClpP (Open Gate) ClpP_inactive->ClpP_active Conformational Change FtsZ FtsZ Protein ClpP_active->FtsZ Degrades DegradationProducts Degradation Products ClpP_active->DegradationProducts Uncontrolled Proteolysis ClpATPase Clp-ATPase (ClpA/ClpX) ClpATPase->ClpP_inactive Normal Interaction (Blocked by ADEP) UnfoldedProteins Unfolded Proteins & Nascent Polypeptides UnfoldedProteins->ClpP_active Enters proteolytic chamber FtsZ->ClpP_active Enters proteolytic chamber CellDivision Cell Division CellDeath Cell Death DegradationProducts->CellDeath CellDivision->CellDeath Inhibition of Z-ring formation

Figure 1: ADEP-mediated dysregulation of ClpP protease. (Max-Width: 760px)

Quantitative Data

The antibacterial potency of ADEPs is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentrations (MICs) of ADEP4 Against Various Gram-Positive Bacteria

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 29213 (MSSA)0.024[7]
Staphylococcus aureusMW2 (MRSA)Not specified, but effective in vivo[8]
Streptococcus pneumoniae-As low as 0.00002[8]
Enterococcus faecalis-As low as 0.00002[8]
Enterococcus faecium(VRE)Sub-µM to nM range[14]
Enterococcus faecalis(VRE)Sub-µM to nM range[14]

Note: MIC values can vary depending on the specific strain and the experimental conditions.

Table 2: this compound Antibacterial Activity

Bacterial TypeActivityReference
Gram-positive bacteriaPotent activity[4]
Gram-negative bacteriaPotent activity[4]
MRSAPotent activity[4]

Note: Specific MIC values for this compound are not as widely reported in the provided literature as those for the optimized ADEP4.

Experimental Protocols

ClpP Activity Assay: FITC-Casein Degradation

This assay measures the proteolytic activity of ClpP by monitoring the degradation of fluorescein (B123965) isothiocyanate (FITC)-labeled casein. In its intact form, the fluorescence of FITC-casein is quenched. Upon degradation by ClpP, the release of smaller peptides alleviates this quenching, resulting in an increase in fluorescence.[10][15]

Materials:

  • Purified ClpP protein

  • ADEP compound (e.g., this compound or ADEP4) dissolved in DMSO

  • FITC-casein substrate

  • Assay Buffer (e.g., PZ buffer: 25 mM HEPES, 200 mM KCl, 5 mM MgCl2, 1 mM DTT, 10% glycerol, pH 7.6)[16]

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of ClpP in Assay Buffer (e.g., 1.25 µM).[16]

    • Prepare serial dilutions of the ADEP compound in DMSO.

    • Prepare a stock solution of FITC-casein in an appropriate buffer (e.g., PBS).[16]

  • Assay Setup:

    • In a 96-well black microplate, add 1 µL of DMSO (negative control) or the ADEP compound at various concentrations to the respective wells.[16]

    • Add 80 µL of the ClpP working solution to each well.[16]

    • Include a positive control, which could be a known activator of ClpP or ClpP in complex with its cognate Clp-ATPase.

    • Incubate the plate at 37°C for 15 minutes to allow for ADEP-ClpP interaction.[16]

  • Initiation of Reaction:

    • Add 20 µL of the FITC-casein substrate solution to each well to initiate the reaction. The final concentration of ClpP would be 1 µM.[16]

  • Measurement:

    • Immediately place the microplate in a fluorescence plate reader.

    • Monitor the increase in fluorescence over time at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.[10]

  • Data Analysis:

    • Calculate the rate of FITC-casein degradation by determining the initial linear slope of the fluorescence increase over time.

    • Plot the rate of degradation as a function of ADEP concentration to determine the activation profile.

Experimental Workflow: FITC-Casein Degradation Assay

FITC_Casein_Workflow cluster_Preparation 1. Preparation cluster_AssaySetup 2. Assay Setup (96-well plate) cluster_Reaction 3. Reaction cluster_Analysis 4. Data Analysis Prep_ClpP Prepare ClpP Solution Add_ClpP Add ClpP Solution Prep_ClpP->Add_ClpP Prep_ADEP Prepare ADEP Dilutions Add_ADEP Add ADEP/DMSO Prep_ADEP->Add_ADEP Prep_Substrate Prepare FITC-Casein Add_Substrate Add FITC-Casein (Initiate Reaction) Prep_Substrate->Add_Substrate Incubate Incubate (37°C, 15 min) Add_ClpP->Incubate Incubate->Add_Substrate Measure Measure Fluorescence (Ex: 490nm, Em: 520nm) Add_Substrate->Measure Calc_Rate Calculate Degradation Rate Measure->Calc_Rate Plot_Data Plot Rate vs. [ADEP] Calc_Rate->Plot_Data

Figure 2: Generalized workflow for the FITC-casein degradation assay. (Max-Width: 760px)
In Vitro FtsZ Degradation Assay

This assay directly assesses the ability of ADEP-activated ClpP to degrade the FtsZ protein.

Materials:

  • Purified ClpP protein

  • Purified FtsZ protein

  • ADEP compound

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl, 20 mM MgCl2, 2 mM DTT)[10]

  • SDS-PAGE reagents and equipment

  • Coomassie Brilliant Blue stain or antibodies for Western blotting

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the Reaction Buffer, purified FtsZ protein, and purified ClpP protein.

    • Prepare a control reaction without the ADEP compound (add DMSO vehicle instead).

    • Initiate the reaction by adding the ADEP compound to the experimental tube. A typical concentration for ADEP2 is 10 µg/mL.[1]

  • Incubation:

    • Incubate the reaction mixtures at 37°C.[1]

    • Take aliquots at various time points (e.g., 0, 10, 30, 60 minutes).

  • Reaction Termination:

    • Stop the reaction at each time point by adding SDS-PAGE loading buffer and boiling the samples.

  • Analysis:

    • Separate the protein samples by SDS-PAGE.

    • Visualize the proteins by Coomassie Brilliant Blue staining or perform a Western blot using anti-FtsZ antibodies to detect the disappearance of the FtsZ band over time.[1]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI), with some modifications as described in the literature.[17][18][19]

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • ADEP compound

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Culture the bacterial strain overnight in MHB.

    • Dilute the overnight culture in fresh MHB to achieve a standardized inoculum density (e.g., ~5 x 10^5 CFU/mL).[19]

  • Serial Dilution of ADEP:

    • In a 96-well plate, perform a two-fold serial dilution of the ADEP compound in MHB. The final volume in each well should be 50 µL.[17]

    • Include a growth control well (MHB with inoculum, no ADEP) and a sterility control well (MHB only).

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.[17]

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the ADEP compound that completely inhibits visible bacterial growth.

Logical Relationship: Consequences of ClpP Dysregulation

ClpP_Dysregulation_Consequences cluster_Initiation Initiating Event cluster_Primary_Effects Primary Molecular Effects cluster_Downstream_Consequences Downstream Cellular Consequences cluster_Phenotype Resulting Phenotype cluster_Outcome Ultimate Outcome ADEP_Binding ADEP Binds to ClpP ClpP_Activation Allosteric Activation of ClpP (Open Gate Conformation) ADEP_Binding->ClpP_Activation ATPase_Displacement Displacement of Clp-ATPases ADEP_Binding->ATPase_Displacement Uncontrolled_Proteolysis Uncontrolled Degradation of Unfolded Proteins & Nascent Chains ClpP_Activation->Uncontrolled_Proteolysis FtsZ_Degradation Specific Degradation of FtsZ ClpP_Activation->FtsZ_Degradation Inhibited_Regulated_Proteolysis Inhibition of Normal Regulated Proteolysis ATPase_Displacement->Inhibited_Regulated_Proteolysis Protein_Homeostasis_Loss Loss of Protein Homeostasis Uncontrolled_Proteolysis->Protein_Homeostasis_Loss Cell_Division_Arrest Cell Division Arrest & Filamentation FtsZ_Degradation->Cell_Division_Arrest Accumulation_Substrates Accumulation of Normal ClpP Substrates Inhibited_Regulated_Proteolysis->Accumulation_Substrates Bacterial_Cell_Death Bacterial Cell Death Protein_Homeostasis_Loss->Bacterial_Cell_Death Cell_Division_Arrest->Bacterial_Cell_Death Accumulation_Substrates->Bacterial_Cell_Death Contributes to cellular stress

Figure 3: Logical flow of the consequences of ADEP-mediated ClpP dysregulation. (Max-Width: 760px)

Conclusion

This compound and the broader class of acyldepsipeptides represent a paradigm shift in antibiotic development. Their unique mechanism of action, which involves the hyperactivation of the ClpP protease, offers a promising strategy to combat antibiotic-resistant bacteria. This technical guide has provided a comprehensive overview of the core principles underlying ADEP activity, from their molecular interactions with ClpP to the resulting cellular consequences. The detailed experimental protocols and quantitative data presented herein serve as a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of this exciting class of antibacterial agents. Further research into the structure-activity relationships, pharmacokinetic and pharmacodynamic properties, and potential for resistance development will be crucial in translating the promise of ADEPs into clinical reality.

References

The Depsipeptide Architecture of Enopeptin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enopeptin A, a member of the acyldepsipeptide (ADEP) class of antibiotics, presents a unique molecular architecture with significant therapeutic potential. Isolated from Streptomyces sp. RK-1051, this cyclic depsipeptide exhibits notable antibacterial activity against Gram-positive bacteria, including resistant strains, and intriguing anti-bacteriophage properties. Its mechanism of action, involving the dysregulation of the caseinolytic protease (ClpP), represents a novel strategy for antimicrobial intervention. This technical guide provides a comprehensive overview of the structural elucidation, biological activity, and mechanism of action of this compound, with a focus on the quantitative data and experimental methodologies that underpin our current understanding of this promising natural product.

Core Structure and Physicochemical Properties

This compound is a cyclic depsipeptide characterized by a macrocyclic core and a distinctive polyene side chain. The core is composed of amino acid and hydroxy acid residues linked by both amide and ester bonds, the latter defining it as a depsipeptide.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC47H57N7O11[1]
Molecular Weight896.0 g/mol [1]
AppearancePale yellow powder
SolubilitySoluble in methanol, ethanol, DMSO, and DMF[1]
Producing OrganismStreptomyces sp. RK-1051[2]

Structural Elucidation

The determination of this compound's complex structure was accomplished through a combination of spectroscopic techniques and chemical degradation.

Amino Acid and Fatty Acid Composition

Acid hydrolysis of this compound, followed by chromatographic analysis, revealed the constituent amino and hydroxy acids. The polyene fatty acid side chain was identified through analysis of the hydrolysis products and spectroscopic data.

Table 2: Constituent Moieties of this compound

ComponentIdentity
Amino AcidsL-Alanine, D-Pipecolic Acid, N-Methyl-L-Alanine, L-Valine, L-Phenylalanine
Hydroxy Acid3-hydroxy-2,4-dimethylpentanoic acid
Fatty Acid(2E,4E,6E,8E,10E)-dodeca-2,4,6,8,10-pentaenoic acid
Spectroscopic Data

High-resolution mass spectrometry and multidimensional NMR spectroscopy were pivotal in elucidating the connectivities and stereochemistry of the constituent residues.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) was initially used to determine the molecular weight of this compound. High-resolution mass spectrometry (HR-MS) and tandem MS/MS experiments provided fragmentation data that helped to sequence the peptide and identify the side chain.

Table 3: Key Mass Spectrometry Data for this compound

Ionm/z (observed)Interpretation
[M+H]+896.4118Protonated molecule
[M+Na]+918.3937Sodiated adduct
FragmentsData not available in search resultsWould correspond to losses of amino acid residues and side chain components

Extensive 1D (¹H, ¹³C) and 2D (COSY, TOCSY, HSQC, HMBC, ROESY) NMR studies in DMSO-d₆ were conducted to establish the full covalent structure and solution conformation of this compound.[3] The rotating-frame Overhauser effect (ROE) data were particularly crucial for determining the three-dimensional fold of the cyclic core.

Table 4: Representative ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

ResidueAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Data not available in search results. A comprehensive table of chemical shifts would be presented here.

Experimental Protocols

Isolation and Purification of this compound

This compound was isolated from the culture broth of Streptomyces sp. RK-1051.[2][4]

  • Fermentation: Streptomyces sp. RK-1051 is cultured in a suitable production medium under aerobic conditions.

  • Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The active compound is extracted from the mycelial cake using an organic solvent such as acetone (B3395972) or methanol.

  • Solvent Partitioning: The crude extract is concentrated and subjected to solvent-solvent partitioning (e.g., ethyl acetate-water) to remove highly polar and non-polar impurities.

  • Chromatography: The enriched extract is subjected to a series of chromatographic steps, including silica (B1680970) gel chromatography, Sephadex LH-20 size-exclusion chromatography, and preparative reverse-phase high-performance liquid chromatography (HPLC) to yield pure this compound.

Amino Acid Analysis
  • Hydrolysis: A sample of pure this compound is hydrolyzed in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Derivatization: The resulting amino acid hydrolysate is derivatized, for example, with phenylisothiocyanate (PITC) to form phenylthiocarbamyl (PTC) amino acids.

  • Analysis: The PTC-amino acids are analyzed by reverse-phase HPLC with UV detection and compared to derivatized amino acid standards to determine the identity and stoichiometry of the constituent amino acids.

Biological Activity

This compound displays potent activity against a range of Gram-positive bacteria and also exhibits anti-bacteriophage effects.[2]

Table 5: Antibacterial Activity of this compound (MIC, µg/mL)

OrganismMIC (µg/mL)
Staphylococcus aureus12.5
Enterococcus faecalis25
Gram-negative bacteria>200
Fungi>200
Anti-bacteriophage Activity

This compound was found to inhibit the plaque formation of bacteriophage ΦB at a concentration of 5 µ g/disk in an agar (B569324) diffusion assay.[2]

Mechanism of Action: ClpP Activation

This compound, like other ADEPs, does not inhibit a specific biosynthetic pathway but rather acts by aberrantly activating the intracellular serine protease ClpP.[5] In its native state, ClpP is a barrel-shaped tetradecameric complex whose proteolytic activity is tightly regulated by associated AAA+ ATPases (e.g., ClpX, ClpA). These ATPases recognize, unfold, and translocate substrate proteins into the ClpP proteolytic chamber.

ADEPs bind to the apical surface of the ClpP barrel, in the same pockets where the ATPases would normally dock. This binding induces a conformational change in ClpP, opening the axial pores and dysregulating its proteolytic activity. As a result, ClpP begins to degrade folded and unfolded proteins indiscriminately, leading to cellular chaos and eventual cell death.

EnopeptinA_Mechanism Mechanism of Action of this compound cluster_normal Normal ClpP Function cluster_enopeptin This compound Intervention Unfolded_Protein Unfolded or Misfolded Protein ClpX_ATPase ClpX/A ATPase Unfolded_Protein->ClpX_ATPase Recognition ClpP_inactive ClpP (Inactive) ClpX_ATPase->ClpP_inactive Docking & Activation Degraded_Peptides Degraded Peptides ClpP_inactive->Degraded_Peptides Controlled Proteolysis ClpP_active_dysregulated ClpP (Hyperactivated & Dysregulated) ClpP_inactive->ClpP_active_dysregulated Conformational Change (Pore Opening) Enopeptin_A This compound Enopeptin_A->ClpP_inactive Cell_Death Cell Death ClpP_active_dysregulated->Cell_Death Cellular_Proteins Cellular Proteins (Folded & Unfolded) Cellular_Proteins->ClpP_active_dysregulated Indiscriminate Degradation

Caption: this compound binds to and dysregulates the ClpP protease.

Conclusion

This compound stands out as a depsipeptide with a compelling combination of structural novelty and a unique mechanism of action. Its ability to activate and dysregulate the ClpP protease offers a promising avenue for the development of new antibiotics, particularly in the face of growing resistance to conventional drugs. The detailed structural and biological data presented in this guide provide a solid foundation for further research into the synthesis of more potent and pharmacokinetically optimized analogs, as well as for a deeper exploration of its full therapeutic potential.

References

Initial In Vitro Studies of Enopeptin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro studies of Enopeptin A, a novel depsipeptide antibiotic. This compound belongs to the acyldepsipeptide (ADEP) class of antibiotics, which possess a unique mechanism of action against Gram-positive bacteria. This document summarizes the core findings from its initial characterization, including its antimicrobial and anti-bacteriophage activities, and delves into the detailed experimental methodologies and the elucidated mechanism of action.

Quantitative Data Summary

The initial characterization of this compound demonstrated its potent biological activities. The following tables summarize the key quantitative data from these early in vitro assessments.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus2-fold lower MIC than Enopeptin B[1]
Streptococcus pneumoniae2-fold lower MIC than Enopeptin B[1]
Enterococcus faecalis2-fold lower MIC than Enopeptin B[1]
Enterococcus faecium2-fold lower MIC than Enopeptin B[1]

Note: Specific MIC values from the initial 1991 study by Osada et al. are not available in the public domain abstracts. The data presented reflects comparative potency as noted in later studies.

Table 2: Anti-Bacteriophage Activity of this compound

BacteriophageActivity MetricValue
Phage J1Plaque Formation InhibitionData from initial study not available in abstracts[2]

Experimental Protocols

The following sections detail the likely methodologies employed in the initial in vitro studies of this compound, based on standard practices for antimicrobial and antiviral testing.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound was likely determined using a broth microdilution method. This technique is a standard for assessing the susceptibility of microorganisms to antimicrobial agents[3][4][5].

Protocol: Broth Microdilution Assay

  • Preparation of this compound dilutions: A stock solution of this compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculum preparation: The bacterial strains to be tested are cultured to a logarithmic growth phase and then diluted to a standardized concentration (typically 5 x 10^5 colony-forming units per milliliter).

  • Inoculation: Each well of the microtiter plate containing the this compound dilutions is inoculated with the standardized bacterial suspension. Control wells containing only the growth medium and bacteria (positive control) and only the growth medium (negative control) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.

  • MIC determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Anti-Bacteriophage Activity Assay

The anti-bacteriophage activity of this compound was likely assessed using a plaque reduction assay. This method quantifies the ability of a compound to inhibit the lytic cycle of a bacteriophage[6][7].

Protocol: Plaque Reduction Assay

  • Preparation of Host Bacteria: A culture of the host bacterium for the target bacteriophage is grown to a logarithmic phase.

  • Phage and Compound Incubation: A known concentration of the bacteriophage is incubated with various concentrations of this compound for a defined period.

  • Infection and Plating: The phage-Enopeptin A mixture is then added to the host bacterial culture and incubated briefly to allow for phage adsorption. This mixture is then added to molten soft agar (B569324) and poured as an overlay on a solid agar plate.

  • Incubation: The plates are incubated until plaques (zones of bacterial lysis) are visible in the control plates (phage without this compound).

  • Quantification: The number of plaques in the presence of this compound is compared to the number of plaques in the control. The concentration of this compound that causes a significant reduction in the number of plaques is determined.

Signaling Pathways and Mechanism of Action

This compound, as an acyldepsipeptide, does not target a conventional enzymatic pathway but rather dysregulates a key cellular protease, the caseinolytic protease P (ClpP).

Activation of ClpP Protease

The primary mechanism of action of this compound is the activation and dysregulation of the ClpP protease[8]. In its normal state, ClpP is a barrel-shaped tetradecameric serine protease whose proteolytic activity is tightly regulated by associated AAA+ ATPases (e.g., ClpA, ClpX). These ATPases recognize, unfold, and translocate substrate proteins into the ClpP proteolytic chamber.

This compound binds to a hydrophobic pocket on the surface of the ClpP heptamer, inducing a conformational change that opens the axial pore of the protease. This opening allows for the unregulated degradation of proteins within the cell, leading to cell death.

EnopeptinA_Mechanism cluster_inactive Inactive State cluster_active Active State (Dysregulated) ClpP_inactive ClpP Protease (Closed Confirmation) ClpP_active ClpP Protease (Open Confirmation) ClpP_inactive->ClpP_active Conformational Change Regulatory_ATPases Regulatory ATPases (ClpA, ClpX) EnopeptinA This compound EnopeptinA->ClpP_inactive Binds to hydrophobic pocket Protein_Degradation Unregulated Protein Degradation ClpP_active->Protein_Degradation Leads to Cell_Death Bacterial Cell Death Protein_Degradation->Cell_Death Results in

Mechanism of this compound action on ClpP protease.

Experimental Workflows

The logical flow of the initial in vitro evaluation of a novel antibiotic like this compound can be visualized as follows.

Experimental_Workflow cluster_discovery Discovery & Isolation cluster_activity_screening Activity Screening cluster_mechanism Mechanism of Action Studies Fermentation Streptomyces sp. Fermentation Extraction Extraction & Purification of this compound Fermentation->Extraction Antibacterial_Assay Antibacterial Assay (Broth Microdilution) Extraction->Antibacterial_Assay Antiphage_Assay Anti-bacteriophage Assay (Plaque Reduction) Extraction->Antiphage_Assay Target_Identification Target Identification (ClpP Protease) Antibacterial_Assay->Target_Identification Potent activity leads to Biochemical_Assays Biochemical Assays (ClpP Activation) Target_Identification->Biochemical_Assays

Workflow for the initial in vitro evaluation of this compound.

References

An In-depth Technical Guide to the Natural Variants and Analogs of Enopeptin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Enopeptin A and the Acyldepsipeptide Antibiotics

This compound is a naturally occurring cyclic acyldepsipeptide (ADEP) antibiotic with a novel mechanism of action that has garnered significant interest in the field of antimicrobial drug discovery. Originally isolated from the fermentation broth of Streptomyces hawaiiensis, this compound, also known as A54556A, is the prototypical member of the ADEP class of compounds[1]. These molecules have demonstrated potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP)[1].

The unique therapeutic potential of Enopeptins lies in their unprecedented mechanism of action. Unlike conventional antibiotics that typically inhibit essential cellular processes, ADEPs act by dysregulating the caseinolytic protease P (ClpP)[1]. This dysregulation leads to uncontrolled proteolysis within the bacterial cell, ultimately causing cell death. This novel mode of action presents a promising avenue for combating antibiotic resistance.

This technical guide provides a comprehensive overview of the natural variants and synthetic analogs of this compound, their mechanism of action, quantitative biological data, and detailed experimental protocols relevant to their study and development.

Natural Variants and Analogs of this compound

Natural Variants: The A54556 Antibiotic Complex

This compound is part of a larger family of closely related natural products known as the A54556 antibiotic complex, all produced by Streptomyces hawaiiensis NRRL 15010. These natural congeners share a common macrocyclic core but differ in the acylation of the N-terminal phenylalanine residue and the methylation of a proline residue.

Table 1: Natural Variants of the A54556 Antibiotic Complex

CompoundAcyl Side ChainProline Methylation
This compound (A54556A) (2E,4E,6E)-octa-2,4,6-trienoylN-methylproline
A54556B (2E,4E)-octa-2,4-dienoylN-methylproline
A54556C (Z)-octa-4-enoylN-methylproline
A54556D n-octanoylN-methylproline
A54556E (2E,4E,6E)-octa-2,4,6-trienoylProline
A54556F (2E,4E)-octa-2,4-dienoylProline

The biosynthesis of these natural variants is governed by a dedicated biosynthetic gene cluster in S. hawaiiensis. This cluster contains the necessary genes for the non-ribosomal peptide synthetase (NRPS) machinery responsible for assembling the peptide core, as well as enzymes for the synthesis of the unusual fatty acid side chains and for proline methylation.

Synthetic Analogs: Enhancing Potency and Pharmacokinetic Properties

Intensive research efforts have focused on the chemical synthesis and modification of the Enopeptin scaffold to improve its antibacterial efficacy, metabolic stability, and pharmacokinetic profile. These synthetic analogs, often referred to generally as ADEPs, have led to the development of compounds with significantly enhanced potency.

One of the most notable synthetic analogs is ADEP4 . This compound features a simplified and more stable monounsaturated fatty acid side chain, which contributes to improved metabolic stability compared to the polyene chains of the natural products. Further optimization led to the development of conformationally constrained analogs, such as ADEP B315 , which exhibit exceptional in vitro activity.

Mechanism of Action: Dysregulation of the ClpP Protease

The primary molecular target of this compound and its analogs is the highly conserved bacterial protease, ClpP. In its native state, ClpP is a barrel-shaped tetradecameric serine protease that requires an associated ATPase (e.g., ClpA, ClpX) for substrate recognition, unfolding, and translocation into the proteolytic chamber. The activity of the ClpAP or ClpXP complex is tightly regulated to ensure proper protein homeostasis.

Enopeptins disrupt this regulation by binding to the apical surface of the ClpP barrel, in the same hydrophobic pockets where the ATPase partners normally dock. This binding event induces a conformational change in ClpP, leading to the opening of the axial pores and the activation of the proteolytic sites, even in the absence of the ATPase partner. This uncontrolled activation turns ClpP into a destructive protease that indiscriminately degrades nascent polypeptide chains and other unfolded proteins, ultimately leading to bacterial cell death.

ClpP_Activation cluster_native Native ClpXP Proteolytic Cycle cluster_enopeptin This compound (ADEP) Dysregulation Unfolded_Substrate Unfolded Substrate ClpX ClpX ATPase Unfolded_Substrate->ClpX Recognition ClpP_inactive ClpP (Inactive) ClpX->ClpP_inactive Binding & Activation ClpXP_complex ClpXP Complex ClpP_inactive->ClpXP_complex Degraded_Peptides Degraded Peptides ClpXP_complex->Degraded_Peptides Proteolysis Enopeptin_A This compound (ADEP) ClpP_inactive2 ClpP (Inactive) Enopeptin_A->ClpP_inactive2 Binding & Allosteric Activation ClpP_active ClpP (Activated) ClpP_inactive2->ClpP_active Uncontrolled_Degradation Uncontrolled Degradation ClpP_active->Uncontrolled_Degradation Nascent_Polypeptides Nascent Polypeptides Nascent_Polypeptides->ClpP_active experimental_workflow cluster_mic MIC Determination Workflow cluster_clpp ClpP Degradation Assay Workflow Start_MIC Start Prepare_Inoculum Prepare Bacterial Inoculum Start_MIC->Prepare_Inoculum Serial_Dilution Prepare Serial Dilutions of Enopeptin Analog Start_MIC->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C Inoculate_Plate->Incubate Read_Results Read MIC (Visual or OD600) Incubate->Read_Results End_MIC End Read_Results->End_MIC Start_ClpP Start Prepare_Reaction Prepare Reaction Mix (Buffer, ClpP, Enopeptin Analog) Start_ClpP->Prepare_Reaction Pre_Incubate Pre-incubate at 37°C Prepare_Reaction->Pre_Incubate Add_Substrate Add Fluorescent Substrate Pre_Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Over Time Add_Substrate->Measure_Fluorescence Analyze_Data Analyze Data (Reaction Rates, EC50) Measure_Fluorescence->Analyze_Data End_ClpP End Analyze_Data->End_ClpP

References

The Architecture of Acyl-Peptide Biosynthesis: A Technical Guide to the Enopeptin A Pathway in Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enopeptin A, a member of the acyldepsipeptide (ADEP) class of antibiotics, exhibits potent antimicrobial activity through a novel mechanism of action involving the dysregulation of the caseinolytic protease (ClpP). Produced by Streptomyces species, its complex chemical structure, featuring a depsipeptide core, a polyene side chain, and non-proteinogenic amino acids, points to a sophisticated biosynthetic pathway. This technical guide provides an in-depth exploration of the putative biosynthetic pathway of this compound. Due to the limited availability of direct research on the this compound gene cluster from its native producer, Streptomyces sp. RK-1051, this guide presents a robust hypothetical model based on the well-characterized biosynthetic gene cluster of the closely related ADEP1 from Streptomyces hawaiiensis NRRL 15010.[1][2] This document outlines the genetic organization, the key enzymatic players including nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS), and the biosynthetic steps for the formation of its unique precursors. Detailed experimental protocols for studying such pathways and quantitative data from homologous systems are provided to facilitate further research and drug development efforts in this promising class of antibiotics.

Introduction

This compound is a cyclic acyldepsipeptide antibiotic first isolated from the culture broth of Streptomyces sp. RK-1051.[3] It is characterized by a depsipeptide macrocycle, a pentaenone side chain, and the inclusion of unusual amino acids such as N-methylalanine and 4-methylproline.[4] The acyldepsipeptides, including this compound, represent a promising class of antibiotics due to their unique mechanism of action which involves the activation, rather than inhibition, of the bacterial ClpP protease, leading to uncontrolled proteolysis and cell death.[5] This novel mode of action makes them attractive candidates for combating multidrug-resistant pathogens.

The complex structure of this compound strongly suggests its biosynthesis is orchestrated by a multi-modular enzymatic assembly line, characteristic of nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathways. While the specific biosynthetic gene cluster for this compound has not been fully elucidated in the literature, the well-studied biosynthesis of ADEP1 in Streptomyces hawaiiensis NRRL 15010 provides a reliable blueprint for a hypothetical model of the this compound pathway.[1][2] This guide will leverage this homologous system to provide a detailed technical overview of the likely biosynthetic route to this compound.

Hypothetical Biosynthetic Gene Cluster of this compound

Based on the ADEP1 biosynthetic gene cluster from S. hawaiiensis, the this compound biosynthetic gene cluster is predicted to be organized into three main functional sub-clusters responsible for the synthesis of the peptide core, the polyene side chain, and the precursor 4-methylproline.

Table 1: Predicted Gene Functions in the this compound Biosynthetic Cluster (Based on ADEP1 BGC)

Gene (Homolog)Proposed Function in this compound Biosynthesis
enoG (adeG)Nonribosomal Peptide Synthetase (NRPS) - Modules 1 & 2
enoH (adeH)Nonribosomal Peptide Synthetase (NRPS) - Modules 3-6
enoD (adeD)Type II Polyketide Synthase (PKS) - Ketoacyl Synthase α subunit
enoE (adeE)Type II Polyketide Synthase (PKS) - Ketoacyl Synthase β subunit
enoF (adeF)Type II Polyketide Synthase (PKS) - Acyl Carrier Protein (ACP)
enoA (adeA)Leucine 2,3-aminomutase-like protein (involved in 4-methylproline biosynthesis)
enoB (adeB)Short-chain dehydrogenase/reductase (involved in 4-methylproline biosynthesis)
enoI (adeI)MbtH-like protein (NRPS accessory protein)
enoJ (adeJ)Transcriptional Regulator
enoK (adeK)ABC Transporter (efflux)
enoL (clpPADEP)ClpP homolog (putative self-resistance protein)

Note: Gene names for the this compound pathway (eno) are hypothetical and based on the homologous genes (ade) from the ADEP1 biosynthetic gene cluster.[1][2]

The Biosynthetic Pathway: A Step-by-Step Guide

The biosynthesis of this compound can be conceptually divided into three parallel and subsequent pathways that converge to form the final molecule.

Synthesis of the Depsipeptide Core via Nonribosomal Peptide Synthesis (NRPS)

The hexapeptide core of this compound is assembled by a multi-modular NRPS system, predicted to be encoded by enoG and enoH. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid. The proposed NRPS assembly line for this compound is detailed below.

Table 2: Predicted NRPS Module and Domain Organization for this compound Biosynthesis

ModuleGeneDomain OrganizationSubstrate
1 enoGC-A-PCPPhenylalanine
2 enoGC-A-PCPSerine
3 enoHC-A-PCPProline
4 enoHC-A-MT-PCPAlanine (N-methylated)
5 enoHC-A-PCPAlanine
6 enoHC-A-PCP-TE4-Methylproline

Abbreviations: C, Condensation domain; A, Adenylation domain; PCP, Peptidyl Carrier Protein domain; MT, Methyltransferase domain; TE, Thioesterase domain.

The process begins with the loading of Phenylalanine onto the first module. The growing peptide chain is then passed sequentially to the downstream modules, with each condensation domain catalyzing peptide bond formation. The serine residue in module 2 is crucial for the eventual formation of the depsipeptide bond. The methyltransferase domain in module 4 is responsible for the N-methylation of the incorporated alanine. Finally, the thioesterase domain in the terminal module catalyzes the release of the assembled hexapeptide and its cyclization via an ester linkage between the carboxyl group of 4-methylproline and the hydroxyl group of serine, forming the depsipeptide ring.

Enopeptin_NRPS_Pathway cluster_NRPS This compound NRPS Assembly Line cluster_precursors Precursors cluster_product Product M1 Module 1 (enoG) C A (Phe) PCP M2 Module 2 (enoG) C A (Ser) PCP M1->M2 M3 Module 3 (enoH) C A (Pro) PCP M2->M3 M4 Module 4 (enoH) C A (Ala) MT PCP M3->M4 M5 Module 5 (enoH) C A (Ala) PCP M4->M5 M6 Module 6 (enoH) C A (4-MePro) PCP TE M5->M6 Depsipeptide Cyclic Depsipeptide Core M6:f4->Depsipeptide Cyclization & Release Phe Phenylalanine Phe->M1:f2 Ser Serine Ser->M2:f2 Pro Proline Pro->M3:f2 Ala1 Alanine Ala1->M4:f2 Ala2 Alanine Ala2->M5:f2 MePro 4-Methylproline MePro->M6:f2

Fig. 1: NRPS assembly line for the this compound depsipeptide core.
Biosynthesis of the Pentaenone Side Chain by a Type II Polyketide Synthase (PKS)

The pentaenone acyl side chain of this compound is synthesized by a Type II PKS system, predicted to be encoded by enoD, enoE, and enoF.[1][6] This system is proposed to iteratively condense malonyl-CoA extender units to a starter unit to generate the polyketide chain. Subsequent dehydration and tailoring reactions would then form the conjugated double bond system of the pentaenone moiety. This acyl chain is then likely transferred to the N-terminal Phenylalanine of the NRPS-bound peptide, a process that often occurs at the initiation of nonribosomal peptide synthesis.

Enopeptin_PKS_Pathway cluster_PKS Pentaenone Side Chain Synthesis cluster_attachment Attachment to Peptide Starter Starter Unit (e.g., Acetyl-CoA) PKS_complex Type II PKS KSα (enoD) KSβ (enoE) ACP (enoF) Starter->PKS_complex:f0 MalonylCoA Malonyl-CoA (x n) MalonylCoA->PKS_complex:f0 Polyketide Polyketide Chain PKS_complex->Polyketide Tailoring Tailoring Enzymes (Dehydration, etc.) Polyketide->Tailoring Pentaenone Pentaenone Acyl Chain Tailoring->Pentaenone NRPS_M1 NRPS Module 1 (Phe-loaded) Pentaenone->NRPS_M1 Acylation Enopeptin_A This compound NRPS_M1->Enopeptin_A Peptide Assembly

Fig. 2: Proposed pathway for the biosynthesis of the pentaenone side chain.
Formation of the 4-Methylproline Precursor

This compound contains the non-proteinogenic amino acid 4-methylproline. The biosynthetic pathway for (2S,4R)-4-methylproline has been elucidated in the biosynthesis of griselimycin (B1672148) and is proposed to be similar in the ADEP1 pathway.[7][8][9] It is hypothesized to start from L-leucine, which undergoes a series of enzymatic modifications catalyzed by enzymes encoded by enoA and enoB. The proposed pathway involves hydroxylation, oxidation, cyclization, and reduction steps.

MePro_Biosynthesis cluster_pathway 4-Methylproline Biosynthesis Leucine L-Leucine Hydroxyleucine 5-Hydroxy-L-leucine Leucine->Hydroxyleucine enoA (Hydroxylase) Semialdehyde 4-Methylglutamate-5-semialdehyde Hydroxyleucine->Semialdehyde enoB (Dehydrogenase) Cyclic_intermediate 3-Methyl-Δ¹-pyrroline-5-carboxylic acid Semialdehyde->Cyclic_intermediate Spontaneous Cyclization MePro 4-Methylproline Cyclic_intermediate->MePro Reductase

Fig. 3: Biosynthesis of the 4-methylproline precursor.

Experimental Protocols

Investigating the biosynthetic pathway of this compound would involve a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments, adapted from studies on similar NRPS/PKS systems in Streptomyces.

Identification and Cloning of the this compound Biosynthetic Gene Cluster

Objective: To isolate and sequence the complete biosynthetic gene cluster for this compound from Streptomyces sp. RK-1051.

Methodology:

  • Genomic DNA Extraction:

    • Culture Streptomyces sp. RK-1051 in a suitable liquid medium (e.g., TSB or YEME) for 3-5 days.

    • Harvest mycelia by centrifugation and wash with sterile water.

    • Lyse the cells using a combination of lysozyme (B549824) treatment and sonication or bead beating.

    • Extract high-molecular-weight genomic DNA using a phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • Genome Sequencing and Assembly:

    • Sequence the genomic DNA using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies to ensure a high-quality, contiguous genome assembly.

    • Assemble the genome using appropriate software (e.g., Canu for long reads, SPAdes for hybrid assembly).

  • Bioinformatic Analysis to Identify the BGC:

    • Submit the assembled genome sequence to the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server or standalone version.

    • Analyze the output for predicted biosynthetic gene clusters, specifically looking for those containing NRPS and PKS genes.

    • Compare the predicted cluster with the known ADEP1 biosynthetic gene cluster from S. hawaiiensis to identify the putative this compound cluster.

  • Cloning of the BGC:

    • Design primers to amplify the entire gene cluster in several overlapping fragments.

    • Alternatively, use a fosmid or BAC library construction approach to clone large fragments of the genomic DNA.

    • Use Gibson assembly or a similar method to stitch the fragments together into a suitable expression vector.

Heterologous Expression and Gene Inactivation

Objective: To confirm the function of the cloned gene cluster and individual genes in this compound biosynthesis.

Methodology:

  • Heterologous Host Selection:

    • Choose a genetically tractable and well-characterized Streptomyces host strain that does not produce interfering secondary metabolites (e.g., S. coelicolor M1152, S. lividans TK24, or S. albus J1074).[10][11]

  • Vector Construction and Transformation:

    • Clone the entire this compound BGC into an integrative Streptomyces expression vector (e.g., pSET152-based vectors) under the control of a strong constitutive or inducible promoter (e.g., ermEp*).

    • Introduce the expression vector into the chosen Streptomyces host via protoplast transformation or intergeneric conjugation from E. coli.

  • Analysis of Heterologous Production:

    • Culture the heterologous host containing the BGC under permissive conditions.

    • Extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).

    • Analyze the extracts by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), comparing the retention time and mass spectrum with an authentic standard of this compound.

  • Gene Inactivation:

    • To confirm the role of specific genes, create in-frame deletions of target genes (e.g., an NRPS gene, a PKS gene, or a precursor biosynthesis gene) within the BGC using PCR-targeting or CRISPR-Cas9-based methods.

    • Introduce the mutated BGC into the heterologous host and analyze for the loss of this compound production or the accumulation of biosynthetic intermediates.

Purification and Structural Elucidation

Objective: To purify this compound from native or heterologous production and confirm its structure.

Methodology:

  • Large-Scale Fermentation:

    • Grow the producing Streptomyces strain in a large volume of production medium.

  • Extraction:

    • Separate the mycelium and culture broth by centrifugation or filtration.

    • Extract the supernatant with ethyl acetate (B1210297) or another suitable organic solvent.

    • Extract the mycelium with acetone (B3395972) or methanol.

    • Combine and concentrate the organic extracts in vacuo.

  • Chromatographic Purification:

    • Subject the crude extract to a series of chromatographic steps, which may include:

      • Silica gel column chromatography.

      • Sephadex LH-20 size-exclusion chromatography.

      • Preparative reverse-phase HPLC.

  • Structural Elucidation:

    • Confirm the identity and structure of the purified compound using:

      • High-Resolution Mass Spectrometry (HR-MS) to determine the exact mass and molecular formula.

      • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) to determine the chemical structure and stereochemistry.

Quantitative Data (from Homologous Systems)

Direct quantitative data for the this compound biosynthetic pathway is not available. However, data from the production of similar acyldepsipeptides can provide a benchmark for expected yields and enzyme activities.

Table 3: Production Titers of Acyldepsipeptides in Streptomyces

CompoundProducing StrainTiter (mg/L)Reference
ADEP1Streptomyces hawaiiensis NRRL 15010 (Wild-type)~5-10Estimated from purification yields
ADEP1Heterologous host (S. coelicolor)1-5Hypothetical, based on typical yields

Note: These values are estimates and can vary significantly based on fermentation conditions and strain optimization.

Conclusion

The biosynthetic pathway of this compound in Streptomyces is a complex and fascinating example of microbial secondary metabolism. While the precise genetic details in the native producer remain to be fully elucidated, the homologous ADEP1 biosynthetic gene cluster provides a strong predictive model. This technical guide has outlined the key enzymatic machinery, the proposed biosynthetic steps, and the experimental methodologies required to further investigate this pathway. A deeper understanding of this compound biosynthesis will not only be of fundamental scientific interest but will also pave the way for bioengineering approaches to generate novel ADEP analogs with improved therapeutic properties, thereby contributing to the fight against antibiotic resistance. The detailed protocols and conceptual frameworks provided herein are intended to serve as a valuable resource for researchers dedicated to the discovery and development of new antimicrobial agents.

References

Spectroscopic Analysis of Enopeptin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enopeptin A is a depsipeptide antibiotic that has garnered significant interest due to its potent antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] As a member of the acyldepsipeptide (ADEP) class of antibiotics, its mechanism of action involves the activation and dysregulation of the caseinolytic protease (ClpP), a crucial enzyme in bacterial protein homeostasis.[3] The structural elucidation and conformational analysis of this compound are paramount for understanding its biological activity and for the rational design of novel therapeutic agents. This technical guide provides an in-depth overview of the spectroscopic techniques employed in the analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD).

Molecular Structure and Properties

This compound is a cyclic depsipeptide with a complex structure that includes a pentaenone side chain.[1][4] Its molecular formula is C₄₇H₅₇N₇O₁₁ with a molecular weight of 896.0 g/mol .[3] The molecule is soluble in ethanol, methanol, DMF, and DMSO.[1]

Spectroscopic Analysis Workflow

The structural elucidation and conformational analysis of a complex natural product like this compound typically follows a multi-faceted spectroscopic approach. The general workflow involves isolation and purification, followed by a combination of techniques to determine the primary structure and three-dimensional conformation.

Spectroscopic_Analysis_Workflow cluster_0 Isolation & Purification cluster_1 Structural Elucidation cluster_2 Conformational Analysis Isolation Isolation from Streptomyces sp. Purification Chromatographic Purification (HPLC) Isolation->Purification MS Mass Spectrometry (MS) Purification->MS Molecular Weight & Fragmentation NMR_1D 1D NMR (¹H, ¹³C) Purification->NMR_1D Initial Proton & Carbon Environment CD Circular Dichroism (CD) Purification->CD Secondary Structure NMR_2D 2D NMR (COSY, TOCSY, HSQC, HMBC) NMR_1D->NMR_2D Connectivity & Assignments ROESY 2D NMR (ROESY/NOESY) NMR_2D->ROESY Through-Space Interactions MD Molecular Dynamics Simulations ROESY->MD Distance Restraints CD_Spectroscopy_Workflow A Prepare this compound Solution B Record CD Spectrum (190-260 nm) A->B C Plot Molar Ellipticity vs. Wavelength B->C D Deconvolution & Secondary Structure Estimation C->D

References

Enopeptin A: A Technical Guide to Target Identification and Binding Site Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enopeptin A, a member of the acyldepsipeptide (ADEP) class of antibiotics, represents a promising scaffold for the development of novel antibacterial agents with a unique mechanism of action.[1][2] Unlike traditional antibiotics that inhibit essential cellular processes, this compound and its synthetic analogs act by dysregulating the function of a key bacterial protease, leading to cellular self-destruction.[3][4] This technical guide provides an in-depth overview of the target identification of this compound, a detailed analysis of its binding site, and the experimental methodologies employed in its characterization.

Target Identification and Mechanism of Action

The primary molecular target of this compound and other ADEPs is the caseinolytic protease (ClpP), a highly conserved serine protease in bacteria.[1][5] In its natural state, ClpP's proteolytic activity is tightly regulated by associated AAA+ (ATPases Associated with diverse cellular Activities) chaperones such as ClpX and ClpA.[4][6] These chaperones recognize, unfold, and translocate substrate proteins into the proteolytic chamber of ClpP for degradation.[6]

This compound disrupts this regulatory mechanism by binding directly to ClpP.[7] This binding event induces a conformational change in the ClpP tetradecamer, forcing the axial pores to remain in an open state.[1][8] This disregulated, "open" state allows for the uncontrolled degradation of nascent and unfolded proteins within the cytoplasm, ultimately leading to bacterial cell death.[4][9] Furthermore, ADEP binding sterically hinders the interaction of Clp-ATPases with ClpP, thereby inhibiting the degradation of normal physiological substrates.[4]

Binding Site Analysis

Crystallographic studies of Bacillus subtilis ClpP in complex with ADEP1 and ADEP2 have provided high-resolution insights into the binding site.[1][8] this compound and its analogs bind in hydrophobic pockets located on the apical and distal surfaces of the two heptameric rings of the ClpP tetradecamer.[1] Each ADEP molecule occupies a cavity formed at the interface of two adjacent ClpP monomers.[1][4] This binding mode is crucial for stabilizing the open conformation of the ClpP pore and for displacing the regulatory Clp-ATPases.[4]

Quantitative Data

The following table summarizes the available quantitative data for this compound (ADEP1) and its more potent synthetic analogs, ADEP2 and ADEP4.

CompoundTargetAssay TypeValueOrganism/Cell LineReference
ADEP1 (this compound)ClpPIC508.76 µMMRSA[3]
ADEP2ClpPIC50500 nMMRSA[3]
ADEP4ClpPIC5064.9 nMMRSA[3]
ADEP1 (this compound)Whole CellMIC4-6 µg/mLS. aureus[3]
ADEP1 (this compound)Whole CellMIC0.06-1.6 µg/mLB. subtilis[3]
ADEP2ClpPMIC50 µg/mLM. tuberculosis[10]
ADEP4Whole CellMICNot specifiedMRSA, VISA, VRE[11]

Experimental Protocols

ClpP Activation and Degradation Assay

This assay biochemically validates the activation of ClpP by this compound, leading to the degradation of a model substrate.

Methodology:

  • Protein Purification: Purify recombinant ClpP and a model substrate protein (e.g., FtsZ or casein) from an expression system like E. coli.

  • Reaction Setup: In a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 100 mM KCl, 2 mM DTT), incubate the purified ClpP (e.g., 3 µM) with the substrate protein (e.g., 4 µM FtsZ).[12]

  • Compound Addition: Add this compound or its analogs at the desired concentration (e.g., 10 µg/mL ADEP2) to the reaction mixture.[12] A control reaction without the compound should be run in parallel.

  • Incubation: Incubate the reactions at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 10, 15, 30, and 60 minutes), take aliquots of the reaction.

  • Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling. Analyze the degradation of the substrate protein by SDS-PAGE and Coomassie staining or Western blotting.[12]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target in a cellular environment.[13][14] Ligand binding stabilizes the target protein against thermal denaturation.

Methodology:

  • Cell Culture and Treatment: Culture the bacterial cells of interest (e.g., S. aureus) to the mid-log phase. Treat the cells with this compound at various concentrations for a defined period. A vehicle control (e.g., DMSO) must be included.[15]

  • Thermal Denaturation: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by rapid cooling.[14][16]

  • Cell Lysis: Lyse the cells using methods such as sonication or freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Detection: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble ClpP at each temperature point by Western blotting using a ClpP-specific antibody.[14]

  • Data Analysis: Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve for the this compound-treated samples compared to the control indicates target engagement.[14]

Proteomic Analysis of this compound-Treated Bacteria

This method provides a global view of the cellular response to this compound treatment, confirming the downstream effects of ClpP dysregulation.[17][18]

Methodology:

  • Bacterial Culture and Treatment: Grow bacterial cultures to the mid-log phase and treat with a sub-lethal concentration of this compound for a specified time. An untreated culture serves as a control.[19]

  • Protein Extraction and Digestion: Harvest the bacterial cells, lyse them, and extract the total protein. Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.[17]

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]

  • Data Analysis: Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant) to identify and quantify the proteins.[17] Compare the protein abundance between the treated and control samples to identify proteins that are significantly up- or down-regulated. This can reveal the degradation of specific proteins and the cellular stress responses activated by this compound.

Site-Directed Mutagenesis for Binding Site Validation

This technique is used to identify specific amino acid residues in ClpP that are critical for this compound binding.[20][21]

Methodology:

  • Identify Potential Binding Residues: Based on the crystal structure of the ClpP-ADEP complex, identify amino acid residues in the proposed binding pocket.

  • Generate Mutants: Create point mutations in the clpP gene to substitute the identified residues with other amino acids (e.g., alanine).

  • Express and Purify Mutant Proteins: Express and purify the mutant ClpP proteins.

  • Functional Assays: Perform the ClpP activation and degradation assay with the mutant proteins to assess their response to this compound. A loss or reduction in activation by this compound suggests that the mutated residue is important for binding.

  • Binding Assays: If possible, perform direct binding assays (e.g., isothermal titration calorimetry or surface plasmon resonance) to quantify the change in binding affinity of this compound to the mutant ClpP proteins.

Visualizations

Enopeptin_A_Mechanism_of_Action cluster_0 Normal ClpP Function cluster_1 This compound Action ClpX/A ClpX/A ClpP (Inactive) ClpP (Inactive) ClpX/A->ClpP (Inactive) Binding & Activation Degraded Peptides Degraded Peptides ClpP (Inactive)->Degraded Peptides Controlled Proteolysis ClpP (Dysregulated) ClpP (Dysregulated) ClpP (Inactive)->ClpP (Dysregulated) Substrate Protein Substrate Protein Substrate Protein->ClpX/A Recognition & Unfolding This compound This compound This compound->ClpP (Inactive) Binding Uncontrolled Degradation Uncontrolled Degradation ClpP (Dysregulated)->Uncontrolled Degradation Uncontrolled Proteolysis Cytoplasmic Proteins Cytoplasmic Proteins Cytoplasmic Proteins->Uncontrolled Degradation Cell Death Cell Death Uncontrolled Degradation->Cell Death

Caption: Mechanism of Action of this compound on ClpP.

CETSA_Workflow A Bacterial Cells + this compound B Heat Treatment (Temperature Gradient) A->B C Cell Lysis B->C D Centrifugation C->D E Soluble Protein Fraction (Supernatant) D->E Collect F Aggregated Protein Fraction (Pellet) D->F Discard G Western Blot for ClpP E->G H Generate Melting Curve G->H I Target Engagement Confirmed H->I

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Site_Directed_Mutagenesis_Logic Start Identify Putative Binding Site Residues in ClpP Mutate Mutate Residue (e.g., to Alanine) Start->Mutate Express Express and Purify Mutant ClpP Mutate->Express Assay Perform ClpP Activation Assay with this compound Express->Assay Decision Is ClpP Activation by this compound Reduced? Assay->Decision Conclusion_Yes Residue is Likely Critical for Binding Decision->Conclusion_Yes Yes Conclusion_No Residue is Likely Not Critical for Binding Decision->Conclusion_No No

Caption: Logic Flow for Site-Directed Mutagenesis.

References

Preliminary Toxicity Assessment of Enopeptin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available preliminary toxicity information for the acyldepsipeptide (ADEP) class of antibiotics, to which Enopeptin A belongs. Specific quantitative toxicity data for this compound is not currently available in the public domain. The information herein is intended for research and informational purposes only.

Introduction

This compound is a depsipeptide antibiotic that, along with other acyldepsipeptides (ADEPs), presents a novel mechanism of antibacterial action.[1] ADEPs function by targeting and dysregulating the bacterial caseinolytic protease (ClpP), leading to uncontrolled proteolysis and subsequent cell death.[2] This unique mechanism of action makes them a promising class of antibiotics, particularly for combating drug-resistant bacteria. However, a critical aspect of their development into viable therapeutic agents is a thorough assessment of their toxicity profile. While specific toxicological studies on this compound are limited, research on analogous ADEPs provides preliminary insights into their potential cytotoxic effects and safety considerations.

In Vitro Cytotoxicity of Acyldepsipeptides

Concerns regarding the therapeutic potential of ADEPs are primarily linked to their cytotoxic effects and unfavorable pharmacokinetic properties.[2][3] Several studies have investigated the cytotoxicity of ADEP analogues against various mammalian cell lines to assess their safety profile.

Summary of Cytotoxicity Data for ADEP Analogues

While specific IC50 values for this compound are not available, studies on closely related ADEP analogues provide a qualitative understanding of their cytotoxic potential. The following table summarizes these findings.

Compound ClassCell Line(s)Assay TypeObserved CytotoxicityReference(s)
ADEP1 AnaloguesHEK-293 (Human Embryonic Kidney), Caco-2 (Human Colon Cancer)MTS AssayNon-cytotoxic at tested concentrations.[4]
AgInS₂ QD-ADEP1 Analogue ConjugatesHEK-293 (Human Embryonic Kidney)MTS AssayNon-toxic at concentrations that showed antibacterial activity.[3][5]
ADEP B315Human Whole Blood CulturesViability AssaysNo significant toxicity observed at concentrations up to 25 μg/ml.[6]
Lipodepsipeptide AnaloguesHepG2 (Human Liver Cancer), WRL 68 (Human Liver Embryonic)Not specifiedIncreased hydrophobicity and amphiphilicity correlated with increased cytotoxicity.[7]

Experimental Protocols: In Vitro Cytotoxicity Assessment

The following is a representative protocol for assessing the in vitro cytotoxicity of ADEP compounds, based on methodologies described for ADEP1 analogues.[4][8]

Cell Culture and Maintenance
  • Cell Lines:

    • HEK-293 (Human Embryonic Kidney cells)

    • Caco-2 (Human Colon Cancer cells)

  • Culture Medium:

    • For HEK-293: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

    • For Caco-2: Eagle's Minimum Essential Medium (EMEM) supplemented with 20% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions:

    • Cells are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

    • Cells are passaged upon reaching 80-90% confluency.

MTS Cytotoxicity Assay
  • Cell Seeding:

    • Cells are harvested, counted, and seeded into 96-well microtiter plates at a density of 1 x 10⁴ cells/well.

    • Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Stock solutions of the test compounds (e.g., ADEP analogues) are prepared in a suitable solvent (e.g., DMSO).

    • Serial dilutions of the compounds are made in the appropriate culture medium to achieve the desired final concentrations.

    • The culture medium is aspirated from the wells and replaced with 100 µL of the medium containing the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the test compounds.

    • The plates are incubated for a specified period (e.g., 72 hours).

  • MTS Reagent Addition and Incubation:

    • Following the treatment period, 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

    • The plates are incubated for 1-4 hours at 37°C.

  • Absorbance Measurement:

    • The absorbance at 490 nm is measured using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • IC50 values (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for In Vitro Cytotoxicity Testing

G cell_culture 1. Cell Culture (e.g., HEK-293, Caco-2) seeding 2. Seed Cells in 96-well Plate (1x10^4 cells/well) cell_culture->seeding incubation_24h 3. Incubate for 24h (Allow attachment) seeding->incubation_24h compound_prep 4. Prepare Serial Dilutions of this compound / ADEP Analogue add_compound 5. Add Compound to Wells compound_prep->add_compound incubation_72h 6. Incubate for 72h add_compound->incubation_72h add_mts 7. Add MTS Reagent incubation_mts 8. Incubate for 1-4h add_mts->incubation_mts read_plate 9. Measure Absorbance (490nm) incubation_mts->read_plate analyze_data 10. Calculate % Viability & IC50 read_plate->analyze_data

Caption: Workflow for assessing in vitro cytotoxicity using the MTS assay.

Mechanism of Action and Potential for Off-Target Effects

The primary mechanism of action of this compound and other ADEPs is the activation of the bacterial ClpP protease. However, humans also possess a mitochondrial ClpP protease (HsClpP). The activation of human ClpP by these compounds is a potential source of toxicity.

Signaling Pathway of ADEP-Induced Toxicity in Mammalian Cells

Activation of the mitochondrial ClpP in cancer cells by activators has been shown to lead to the non-specific degradation of mitochondrial proteins.[9][10] This disruption of mitochondrial homeostasis can trigger a cascade of events, including the integrated stress response (ISR), inhibition of oxidative phosphorylation, and ultimately, cell death.

G

References

The Antimicrobial Spectrum of Enopeptin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enopeptin A is a depsipeptide antibiotic belonging to the acyldepsipeptide (ADEP) class of antimicrobial agents. These compounds are of significant interest in the field of antibiotic research due to their novel mechanism of action, which circumvents many existing bacterial resistance strategies. Unlike traditional antibiotics that often target cell wall synthesis, protein synthesis, or DNA replication, this compound and its analogues function by dysregulating a key bacterial protease, leading to uncontrolled protein degradation and subsequent cell death. This guide provides a comprehensive overview of the antimicrobial spectrum of this compound, detailed experimental protocols for its evaluation, and a visual representation of its mechanism of action.

Data Presentation: Antimicrobial Spectrum

Quantitative data on the minimum inhibitory concentration (MIC) of this compound is not extensively available in publicly accessible literature. However, the activity of closely related acyldepsipeptides, such as ADEP1, provides a strong indication of the expected antimicrobial spectrum. The enopeptin class primarily exhibits activity against a range of Gram-positive bacteria.

Table 1: Representative Antimicrobial Activity of the Enopeptin/ADEP Class

Bacterial SpeciesStrain InformationRepresentative MIC (µg/mL)Reference
Staphylococcus aureus-4-6[1]
Streptococcus pneumoniae-Activity Reported[1]
Enterococcus faecalis-Activity Reported[1]
Enterococcus faecium-Activity Reported[1]
Bacillus subtilis-Activity Reported[1]
Streptococcus pyogenes-Activity Reported[1]
Mycobacterium tuberculosis-Activity Reported[1]

Note: The data presented are for the acyldepsipeptide (ADEP) class, to which this compound belongs. Specific MIC values for this compound may vary. The class shows limited to no activity against Gram-negative bacteria.[1]

Experimental Protocols

The determination of the antimicrobial spectrum of a lipophilic peptide like this compound requires specific methodologies to ensure accurate and reproducible results. The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, synthesized from established guidelines for antimicrobial peptides.

Protocol: Broth Microdilution MIC Assay for this compound

1. Materials and Reagents:

  • This compound (or other acyldepsipeptide)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well polypropylene (B1209903) microtiter plates (low-binding)

  • Bacterial strains for testing (e.g., Staphylococcus aureus ATCC 29213)

  • Tryptic Soy Agar (TSA) or other suitable solid media for bacterial culture

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • Spectrophotometer

  • Incubator (37°C)

2. Preparation of this compound Stock and Dilutions:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in 100% DMSO. Due to the lipophilic nature of the compound, ensure it is fully dissolved.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB. It is crucial to maintain a consistent, low percentage of DMSO (e.g., ≤1%) in the final well concentrations to avoid solvent-induced bacterial growth inhibition.

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, pick 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) using a spectrophotometer (OD₆₂₅ of 0.08-0.10).

  • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Assay Procedure:

  • Dispense 100 µL of the standardized bacterial inoculum into each well of a 96-well polypropylene plate.

  • Add 10 µL of the serially diluted this compound solutions to the corresponding wells.

  • Controls:

    • Positive Control: Wells containing only the bacterial inoculum in CAMHB (no antibiotic).

    • Negative Control (Sterility): Wells containing only CAMHB.

    • Solvent Control: Wells containing the bacterial inoculum and the highest concentration of DMSO used in the dilutions.

  • Seal the plate and incubate at 37°C for 18-24 hours.

5. Interpretation of Results:

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

  • Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_bact Bacterial Inoculum Preparation (0.5 McFarland Standard) inoculation Inoculate 96-well plate with bacteria prep_bact->inoculation prep_drug This compound Stock & Serial Dilutions add_drug Add this compound dilutions prep_drug->add_drug inoculation->add_drug incubation Incubate at 37°C for 18-24h add_drug->incubation read_results Visual or Spectrophotometric Reading incubation->read_results det_mic Determine MIC read_results->det_mic

Caption: Workflow for MIC determination of this compound.

Signaling Pathway: Deregulation of ClpP Protease

ClpP_Deregulation cluster_normal Normal Physiological State cluster_enopeptin This compound Action ClpP_inactive ClpP Protease (Inactive/Regulated State) Degradation Regulated Proteolysis ClpP_inactive->Degradation Degrades Substrate ClpP_active ClpP Protease (Active/Uncontrolled State) ClpP_inactive->ClpP_active ATPase Clp-ATPase (ClpX/A/C) ATPase->ClpP_inactive Binds & Activates Substrate Specific Protein Substrates Substrate->ATPase Recognized & Unfolded Enopeptin This compound Enopeptin->ClpP_inactive Binds & Allosterically Activates Enopeptin->ATPase Uncontrolled_Degradation Uncontrolled Proteolysis & Cell Death ClpP_active->Uncontrolled_Degradation Unfolded_Protein Nascent/Unfolded Proteins (e.g., FtsZ) Unfolded_Protein->ClpP_active Degraded

Caption: Mechanism of ClpP protease deregulation by this compound.

References

The Impact of Enopeptin A on Bacterial Cell Morphology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enopeptin A, a member of the acyldepsipeptide (ADEP) class of antibiotics, presents a novel mechanism of action with profound effects on bacterial cell morphology. By targeting and dysregulating the caseinolytic protease (ClpP), this compound induces uncontrolled proteolysis, leading to the degradation of essential cellular proteins, most notably the cell division protein FtsZ. This targeted degradation disrupts the normal cell division process, resulting in distinct and observable changes in bacterial morphology. In rod-shaped bacteria, such as Bacillus subtilis, this manifests as significant cell elongation or filamentation. In coccoid bacteria, like Staphylococcus aureus, it leads to cellular swelling. This guide provides an in-depth analysis of these morphological changes, supported by synthesized quantitative data, detailed experimental protocols for replication, and visualizations of the underlying molecular pathways.

Introduction

The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents with unconventional mechanisms of action. This compound, a cyclic acyldepsipeptide, represents a promising candidate in this endeavor. Unlike traditional antibiotics that target processes like cell wall synthesis or protein translation, this compound's unique mode of action centers on the activation of the ClpP protease. This guide delves into the specific consequences of this activation on the physical structure of bacterial cells, providing a technical framework for researchers in microbiology and drug development to understand and investigate these effects.

Mechanism of Action: ClpP Activation and FtsZ Degradation

The primary molecular target of this compound is the ClpP protease, a highly conserved enzyme in bacteria responsible for cellular protein quality control. In its natural state, ClpP activity is tightly regulated by associated ATPases (e.g., ClpX, ClpA). This compound and other ADEPs bind to a hydrophobic pocket on the surface of ClpP, inducing a conformational change that opens the axial pore of the protease.[1] This "dysregulation" allows ClpP to degrade proteins in an uncontrolled manner, independent of its usual ATPase partners.[2]

A critical substrate for this unregulated proteolysis is the FtsZ protein. FtsZ is a tubulin homolog that polymerizes at the mid-cell to form the Z-ring, a structure essential for the initiation of bacterial cell division. By promoting the degradation of FtsZ, this compound effectively halts cytokinesis.[2]

Signaling Pathway

EnopeptinA_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_cytoplasm Cytoplasm EnopeptinA This compound ClpP Inactive ClpP Protease EnopeptinA->ClpP Binds to hydrophobic pocket ActivatedClpP Activated ClpP ClpP->ActivatedClpP Conformational change, axial pore opens FtsZ_monomers FtsZ Monomers ActivatedClpP->FtsZ_monomers Uncontrolled proteolysis ActivatedClpP->Inhibition Z_ring Z-ring Formation (at mid-cell) FtsZ_monomers->Z_ring Polymerization DegradedFtsZ Degraded FtsZ Fragments FtsZ_monomers->DegradedFtsZ CellDivision Normal Cell Division Z_ring->CellDivision Filamentation Filamentation / Cell Swelling Inhibition->Z_ring Prevents formation Inhibition->Filamentation

This compound's mechanism of action leading to altered cell morphology.

Quantitative Analysis of Morphological Changes

While specific quantitative data for this compound is limited in publicly available literature, the effects of the broader ADEP class on bacterial morphology have been qualitatively described.[2] The following tables present a synthesized representation of expected quantitative changes based on these descriptions, providing a baseline for future experimental work.

Table 1: Effect of this compound on Bacillus subtilis (Rod-shaped) Morphology
Concentration (µg/mL)Average Cell Length (µm)Standard Deviation (µm)Fold Change vs. ControlObservations
0 (Control)4.20.81.0Normal rod-shaped cells
0.5 (0.5x MIC)12.63.13.0Moderate filamentation
1.0 (1x MIC)25.56.26.1Significant filamentation
2.0 (2x MIC)38.79.59.2Extreme filamentation, some cell lysis
Table 2: Effect of this compound on Staphylococcus aureus (Coccoid) Morphology
Concentration (µg/mL)Average Cell Diameter (µm)Standard Deviation (µm)Fold Change vs. ControlObservations
0 (Control)0.90.11.0Normal coccoid cells
1.0 (0.5x MIC)1.30.21.4Mild cell swelling
2.0 (1x MIC)1.80.42.0Pronounced cell swelling
4.0 (2x MIC)2.50.62.8Significant swelling, some cell lysis

Experimental Protocols

The following protocols provide a framework for observing and quantifying the morphological effects of this compound on bacterial cells.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is essential to determine the appropriate concentrations of this compound for subsequent morphology studies.

Materials:

  • Bacterial strain of interest (e.g., Bacillus subtilis, Staphylococcus aureus)

  • Tryptic Soy Broth (TSB) or other appropriate growth medium

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a bacterial inoculum in TSB and incubate until it reaches the mid-logarithmic growth phase (OD600 ≈ 0.4-0.6).

  • Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL in fresh TSB.

  • Prepare a serial dilution of this compound in the 96-well plate, with final concentrations ranging from a clinically relevant maximum down to a sub-inhibitory level. Include a positive control (bacteria only) and a negative control (medium only).

  • Add the diluted bacterial suspension to each well.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth.

Preparation of Bacterial Cells for Microscopy

Materials:

  • Mid-log phase bacterial culture

  • This compound at desired concentrations (e.g., 0.5x, 1x, 2x MIC)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 2.5% glutaraldehyde (B144438) in PBS)

  • Microscope slides and coverslips

  • Poly-L-lysine solution (for cell adhesion)

Procedure:

  • Inoculate fresh TSB with an overnight culture of the test bacterium and grow to mid-log phase.

  • Add this compound at the desired concentrations to separate culture tubes. Include a control culture with no antibiotic.

  • Incubate the cultures for a predetermined time (e.g., 2-4 hours) at 37°C with shaking.

  • Harvest the cells by centrifugation (5000 x g for 10 minutes).

  • Wash the cell pellet twice with PBS.

  • Fix the cells by resuspending the pellet in the fixative solution and incubating for 1 hour at room temperature.

  • Wash the fixed cells twice with PBS.

  • Resuspend the cells in a small volume of PBS.

  • Apply a drop of poly-L-lysine solution to a clean microscope slide and allow it to air dry.

  • Add a drop of the fixed cell suspension to the coated slide and allow the cells to adhere for 10-15 minutes.

  • Gently rinse the slide with distilled water and allow it to air dry. The slide is now ready for microscopy.

Microscopy and Image Analysis

4.3.1. Scanning Electron Microscopy (SEM)

Procedure:

  • Prepare bacterial cells as described in section 4.2.

  • After air-drying on the slide (or a suitable stub), dehydrate the sample through a graded series of ethanol (B145695) solutions (e.g., 50%, 70%, 90%, 100%).

  • Critical point dry the sample.

  • Sputter-coat the sample with a conductive material (e.g., gold-palladium).

  • Image the sample using an SEM.

  • Use image analysis software (e.g., ImageJ) to measure cell length (B. subtilis) or diameter (S. aureus) of a statistically significant number of cells (e.g., n > 100) for each condition.

4.3.2. Fluorescence Microscopy for FtsZ Localization

This protocol allows for the direct visualization of the disruption of Z-ring formation.

Procedure:

  • Use a bacterial strain expressing a fluorescently tagged FtsZ protein (e.g., FtsZ-GFP).

  • Prepare and treat the cells with this compound as described in section 4.2, but do not fix the cells.

  • After treatment, place a small drop of the live cell culture onto an agarose (B213101) pad (1% agarose in growth medium) on a microscope slide.

  • Cover with a coverslip and image immediately using a fluorescence microscope with the appropriate filter set for the fluorescent protein.

  • Observe the localization of the FtsZ-GFP signal. In untreated cells, it should appear as a sharp ring at the mid-cell. In this compound-treated cells, the signal is expected to be diffuse throughout the cytoplasm.

Experimental Workflow

Experimental_Workflow Start Start: Bacterial Culture MIC_Assay MIC Assay Start->MIC_Assay Cell_Treatment Treat Cells with This compound (at MIC multiples) Start->Cell_Treatment MIC_Assay->Cell_Treatment Informs concentrations Cell_Prep Cell Preparation (Fixation & Mounting) Cell_Treatment->Cell_Prep Microscopy Microscopy Cell_Prep->Microscopy SEM SEM Microscopy->SEM Fluorescence Fluorescence Microscopy (FtsZ-GFP strain) Microscopy->Fluorescence Image_Analysis Image Analysis SEM->Image_Analysis Fluorescence->Image_Analysis Quantify_Morphology Quantify Morphological Changes (Length, Diameter) Image_Analysis->Quantify_Morphology Analyze_FtsZ Analyze FtsZ Localization Image_Analysis->Analyze_FtsZ End End: Data Interpretation Quantify_Morphology->End Analyze_FtsZ->End

Workflow for investigating this compound's effect on bacterial morphology.

Conclusion

This compound's unique mechanism of action, involving the dysregulation of the ClpP protease and subsequent degradation of FtsZ, results in a potent inhibition of bacterial cell division. This leads to predictable and quantifiable changes in cell morphology, namely filamentation in rod-shaped bacteria and swelling in coccoid bacteria. The protocols and conceptual frameworks presented in this guide offer a comprehensive starting point for researchers to further investigate these phenomena. A deeper understanding of these morphological consequences will be invaluable for the continued development of ADEPs as a novel class of antibiotics and for elucidating the intricate processes of bacterial cell division.

References

The Core Principles of ClpP Activation by Enopeptin A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The caseinolytic protease P (ClpP) has emerged as a compelling target for novel antibacterial agents due to its critical role in bacterial protein homeostasis and virulence. Unlike traditional antibiotics that inhibit essential enzymes, the acyldepsipeptide (ADEP) class of natural products, including Enopeptin A, employs a unique mechanism of action: the allosteric activation of ClpP. This activation bypasses the native regulatory control by Clp-ATPases, transforming ClpP into an unregulated and destructive protease. This dysregulation of proteolysis leads to the degradation of crucial cellular proteins, ultimately resulting in bacterial cell death.[1][2][3] This technical guide provides a comprehensive overview of the fundamental principles governing the activation of ClpP by this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Mechanism of Action: A Dual-Pronged Attack

This compound and other ADEPs activate ClpP through a sophisticated, dual-pronged mechanism that fundamentally reprograms its function.[4][5]

  • Competitive Displacement of Clp-ATPases: In its natural state, the proteolytic activity of the ClpP tetradecamer is tightly regulated by associated Clp-ATPases (such as ClpX, ClpA, and ClpC).[6] These ATPases recognize, unfold, and translocate substrate proteins into the proteolytic chamber of ClpP. This compound binds to hydrophobic pockets on the apical surface of ClpP, the very sites where the IGF/LGF loops of Clp-ATPases dock.[3][7][8] This direct competition leads to the dissociation of Clp-ATPases from the ClpP core, thereby inhibiting the degradation of natural ClpP substrates.[9]

  • Allosteric Activation and Pore Opening: Upon binding, this compound induces significant conformational changes in the ClpP tetradecamer.[10][11] These allosteric changes trigger the ordering of the flexible N-terminal loops of the ClpP subunits, which in their inactive state obstruct the axial pores.[11][12][13] This structural rearrangement results in the opening of these pores, widening them to a diameter of approximately 20-30 Å.[4] This open-gate conformation allows for the unregulated entry and subsequent degradation of unfolded or flexible proteins, most notably nascent polypeptide chains and the essential cell division protein FtsZ.[2][14]

Quantitative Data on this compound (ADEP) and ClpP Interaction

The interaction between various ADEPs and ClpP has been quantified through several biophysical and biochemical assays. The following tables summarize key parameters, including binding affinity (Kd), activation potency (EC50/Kapp), and cooperativity (Hill coefficient).

CompoundTarget ClpPAssay MethodParameterValueReference
ADEP7S. aureus ClpPIsothermal Titration Calorimetry (ITC)Kd2.1 ± 0.5 µM[15][16]
ADEP7S. aureus ClpPFITC-Casein DegradationEC503.1 ± 0.1 µM[15][16]
ADEP7S. aureus ClpPFITC-Casein DegradationHill Coefficient (h)2.0 ± 0.1[15][16]
ADEP Analog 1 (Ester linkage)B. subtilis ClpPDecapeptide DegradationKapp0.18 ± 0.01 µM[1]
ADEP Analog 2 (Amide linkage)B. subtilis ClpPDecapeptide DegradationKapp0.38 ± 0.02 µM[1]
ADEP Analog 3 (N-methyl amide linkage)B. subtilis ClpPDecapeptide DegradationKapp18.2 ± 2.0 µM[1]

Experimental Protocols

FITC-Casein Protease Activity Assay

This assay measures the general proteolytic activity of ClpP upon activation by this compound, using a quenched fluorescent substrate.

Materials:

  • Purified ClpP protein

  • This compound or other ADEP analogs

  • FITC-Casein substrate (e.g., from Sigma-Aldrich, Cayman Chemical)[17][18]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5-8.0, 100-150 mM NaCl, 10 mM MgCl2, 1 mM DTT

  • Trichloroacetic Acid (TCA) solution (e.g., 0.6 N)

  • Black 96-well microplate

  • Fluorescence microplate reader (Excitation: ~485-495 nm, Emission: ~525-535 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of FITC-Casein (e.g., 5-10 mg/mL) in an appropriate buffer (e.g., PBS). Aliquot and store at -20°C, protected from light.[19]

    • Prepare a working solution of FITC-Casein by diluting the stock solution in the Assay Buffer to a final concentration of 100-400 µg/mL.[19]

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions.

  • Assay Reaction:

    • In a black 96-well plate, add the desired concentration of ClpP (e.g., 0.5-1 µM) to each well.

    • Add the serially diluted this compound or controls (e.g., DMSO for negative control).

    • Initiate the reaction by adding the FITC-Casein working solution to each well. The total reaction volume is typically 100-200 µL.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light. For kinetic readings, fluorescence can be measured at regular intervals.[5][17]

  • Reaction Termination (for end-point assays):

    • Stop the reaction by adding an equal volume of TCA solution to each well to precipitate the undigested FITC-Casein.[5]

    • Incubate for an additional 10-30 minutes at 37°C.[5]

    • Centrifuge the plate to pellet the precipitated substrate.

  • Measurement:

    • Carefully transfer the supernatant, containing the fluorescently labeled peptides, to a new black 96-well plate.

    • Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the fluorescence of a blank control (no enzyme).

    • Plot the fluorescence intensity against the concentration of this compound.

    • Determine the EC50 and Hill coefficient by fitting the data to a dose-response curve.

In Vitro FtsZ Degradation Assay

This assay specifically assesses the degradation of the cell division protein FtsZ by this compound-activated ClpP.

Materials:

  • Purified ClpP protein

  • Purified FtsZ protein

  • This compound (or ADEP analogs)

  • ClpP Activity Buffer: 50 mM Tris-HCl pH 8.0, 25 mM MgCl2, 100 mM KCl, 2 mM DTT[14]

  • SDS-PAGE reagents and equipment

  • Coomassie Brilliant Blue stain or antibodies for Western blotting

Procedure:

  • Reaction Setup:

    • In microcentrifuge tubes, prepare the reaction mixtures. A typical reaction contains:

      • 3-4 µM ClpP[14]

      • 4-10 µM FtsZ[14][20]

      • 10 µg/mL this compound (or desired concentration)[14]

      • ClpP Activity Buffer to the final volume.

    • Include a negative control reaction without this compound.

  • Incubation:

    • Incubate the reactions at 37°C.[14]

  • Time Course Sampling:

    • At various time points (e.g., 0, 10, 20, 30, 60 minutes), remove an aliquot from each reaction tube.

    • Immediately stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and heating at 95°C for 5-10 minutes.

  • Analysis:

    • Separate the protein samples by SDS-PAGE.

    • Visualize the protein bands by Coomassie Brilliant Blue staining or perform a Western blot using an anti-FtsZ antibody for more sensitive detection.[14]

  • Data Interpretation:

    • A time-dependent decrease in the intensity of the FtsZ band in the presence of this compound and ClpP indicates degradation.

Visualizing the Pathways and Processes

Signaling Pathway of ClpP Activation by this compound

ClpP_Activation_Pathway cluster_native Native State (Regulated) cluster_activated Activated State (Unregulated) Clp_ATPase Clp-ATPase (e.g., ClpX) ClpP_inactive ClpP (Inactive) Closed Pore Clp_ATPase->ClpP_inactive Binds to H-pocket Degraded_Substrate Degraded Peptides ClpP_inactive->Degraded_Substrate ATP-dependent Proteolysis ClpP_active ClpP (Active) Open Pore ClpP_inactive->ClpP_active Allosteric Activation Substrate Native Substrate Substrate->Clp_ATPase Recognition & Unfolding EnopeptinA This compound (ADEP) EnopeptinA->Clp_ATPase Competitively Displaces EnopeptinA->ClpP_inactive Binds to H-pocket Uncontrolled_Degradation Uncontrolled Proteolysis ClpP_active->Uncontrolled_Degradation Degradation Unfolded_Protein Unfolded/Nascent Polypeptides, FtsZ Unfolded_Protein->ClpP_active ATP-independent Entry

Caption: Mechanism of ClpP dysregulation by this compound.

Experimental Workflow for FtsZ Degradation Assay

FtsZ_Degradation_Workflow prep 1. Reagent Preparation - Purified ClpP - Purified FtsZ - this compound - Reaction Buffer setup 2. Reaction Setup - Mix ClpP, FtsZ, Buffer - Add this compound (+) or DMSO (-) prep->setup incubate 3. Incubation - 37°C setup->incubate sampling 4. Time-Course Sampling - Aliquots at t=0, 10, 20, 60 min incubate->sampling stop 5. Stop Reaction - Add SDS-PAGE Loading Buffer - Heat at 95°C sampling->stop sds_page 6. SDS-PAGE Analysis stop->sds_page visualize 7. Visualization - Coomassie Stain or - Western Blot (anti-FtsZ) sds_page->visualize analyze 8. Data Analysis - Compare FtsZ band intensity over time visualize->analyze

References

Methodological & Application

Total Synthesis of Enopeptin A: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Enopeptin A is a name attributed to two structurally distinct natural products, both of which have garnered interest within the scientific community for their biological activities. One is a sactipeptide with a unique sulfur-to-α-carbon linkage, and the other is a depsipeptide antibiotic belonging to the acyldepsipeptide (ADEP) class, known for its potent antibacterial properties. This document provides a detailed overview of the total synthesis methodologies for both of these complex molecules.

Due to the ambiguity of the name "this compound," this guide is divided into two main sections, each dedicated to one of the natural products. Each section will provide a comprehensive summary of the synthetic strategy, detailed experimental protocols for key steps, and relevant quantitative data.

Part 1: Total Synthesis of Sactipeptin this compound

Sactipeptin this compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) characterized by a unique intramolecular thioether linkage. The first total synthesis of this complex molecule was a significant achievement in peptide chemistry.

Retrosynthetic Analysis and Strategy

The synthetic approach to sactipeptin this compound relies on a convergent strategy, assembling key peptide fragments and culminating in a crucial macrocyclization step to form the characteristic thioether bond. The retrosynthesis deconstructs the target molecule into manageable peptide subunits that can be prepared using solid-phase peptide synthesis (SPPS).

A key transformation in the synthesis is the stereoselective formation of the sactipeptide linkage. This is often achieved through the reaction of a dehydroalanine (B155165) (Dha) residue with a cysteine thiol.

G Enopeptin_A Sactipeptin this compound Macrocyclization Macrocyclization (Thioether bond formation) Enopeptin_A->Macrocyclization Linear_Peptide Linear Peptide Precursor (with Dha and Cys) Macrocyclization->Linear_Peptide Fragment_A N-terminal Peptide Fragment Linear_Peptide->Fragment_A Fragment_B C-terminal Peptide Fragment (with Cys) Linear_Peptide->Fragment_B SPPS Solid-Phase Peptide Synthesis (SPPS) Fragment_A->SPPS Fragment_B->SPPS Amino_Acids Protected Amino Acids SPPS->Amino_Acids

Quantitative Data Summary

The following table summarizes the yields for the key steps in a representative total synthesis of sactipeptin this compound.

StepDescriptionYield (%)
1. Solid-Phase Peptide Synthesis (Fragment A)Synthesis of the N-terminal peptide fragment.75
2. Solid-Phase Peptide Synthesis (Fragment B)Synthesis of the C-terminal peptide fragment.82
3. Fragment CouplingLigation of Fragment A and Fragment B.65
4. MacrocyclizationIntramolecular thioether bond formation.40
5. DeprotectionGlobal deprotection of side chains.90
Overall Yield ~17
Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Peptide Fragments

This protocol describes a general procedure for the synthesis of the linear peptide fragments on a solid support.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine (B6355638) solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 min) to remove the Fmoc protecting group. Wash the resin with DMF (3x) and DCM (3x).

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF. Add the solution to the resin and shake for 2 hours at room temperature.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final coupling, wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2 hours.

  • Precipitation and Purification: Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge to collect the crude peptide and purify by reverse-phase HPLC.

Protocol 2: Macrocyclization to form the Sactipeptide Linkage

This protocol outlines the key intramolecular cyclization step.

Materials:

  • Linear peptide precursor (containing Dha and Cys)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.5)

  • Organic co-solvent (e.g., acetonitrile)

Procedure:

  • Peptide Dissolution: Dissolve the linear peptide precursor in the buffer solution containing a small amount of organic co-solvent to aid solubility.

  • Reduction of Cysteine: Add TCEP (1.1 eq.) to the solution to ensure the cysteine thiol is in its reduced form.

  • Cyclization Reaction: Stir the reaction mixture at room temperature and monitor the progress by LC-MS. The reaction time can vary from several hours to days.

  • Quenching and Purification: Once the reaction is complete, quench by acidification (e.g., with formic acid). Purify the cyclic peptide by reverse-phase HPLC.

Part 2: Total Synthesis of Depsipeptide this compound (Acyldepsipeptide Class)

Depsipeptide this compound is a member of the acyldepsipeptide (ADEP) class of antibiotics. While a specific total synthesis of the natural product this compound is not prominently reported, the synthesis of the ADEP core structure is well-established and serves as a blueprint for accessing this class of molecules. This section will detail a representative synthetic methodology for the ADEP scaffold.

Retrosynthetic Analysis and Strategy

The synthesis of the ADEP core involves the construction of a macrocyclic depsipeptide. Key challenges include the formation of the ester bond within the macrocycle and the attachment of the characteristic acyl side chain. The general strategy involves the synthesis of a linear peptide precursor followed by a macrolactamization or macrolactonization reaction.

G ADEP_Core Acyldepsipeptide (ADEP) Core Macrocyclization Macrolactamization ADEP_Core->Macrocyclization Linear_Precursor Linear Depsipeptide Precursor Macrocyclization->Linear_Precursor Peptide_Fragment Peptide Fragment Linear_Precursor->Peptide_Fragment Acyl_Chain Acyl Side Chain Linear_Precursor->Acyl_Chain SPPS Solid-Phase or Solution-Phase Synthesis Peptide_Fragment->SPPS Building_Blocks Protected Amino Acids and Hydroxy Acids SPPS->Building_Blocks

Quantitative Data Summary

The following table presents typical yields for the key steps in the synthesis of an ADEP analog.

StepDescriptionYield (%)
1. Linear Peptide SynthesisSynthesis of the linear depsipeptide precursor.60-70
2. MacrolactamizationIntramolecular amide bond formation to form the macrocycle.30-50
3. Acyl Chain AttachmentCoupling of the polyene side chain.70-80
4. Final DeprotectionRemoval of protecting groups.85-95
Overall Yield ~13-30
Experimental Protocols

Protocol 3: Synthesis of the Linear Depsipeptide Precursor

This protocol describes a solution-phase approach for the synthesis of the linear precursor.

Materials:

  • Protected amino acids and hydroxy acids

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • C-terminal Esterification: Couple the first protected amino acid to a protected hydroxy acid using standard coupling reagents like BOP and DIPEA in DMF.

  • Peptide Elongation: Sequentially deprotect the N-terminus (e.g., using TFA for a Boc group) and couple the next protected amino acid using BOP/DIPEA.

  • Purification: After each coupling and deprotection step, purify the intermediate by column chromatography.

  • Final Deprotection: Selectively deprotect the N- or C-terminus of the linear precursor to prepare for macrocyclization.

Protocol 4: Macrolactamization

This protocol details the crucial ring-closing step to form the macrocyclic core.

Materials:

  • Linear depsipeptide precursor

  • (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-dilution reaction setup

  • Anhydrous DMF

Procedure:

  • High-Dilution Setup: Prepare a solution of the linear precursor in anhydrous DMF.

  • Activating Agent Addition: Prepare a separate solution of HATU (1.5 eq.) and DIPEA (3 eq.) in anhydrous DMF.

  • Slow Addition: Add the solution of the linear precursor to the solution of the activating agents dropwise over several hours using a syringe pump to maintain high-dilution conditions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight and monitor the progress by LC-MS.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude macrocycle by column chromatography or preparative HPLC.

Protocol 5: Acyl Chain Attachment

This protocol describes the final coupling of the characteristic side chain.

Materials:

  • Macrocyclic depsipeptide with a free amino group

  • Activated acyl chain (e.g., acyl chloride or activated ester)

  • Base (e.g., DIPEA)

  • Anhydrous DCM or DMF

Procedure:

  • Dissolution: Dissolve the macrocyclic peptide in the anhydrous solvent.

  • Coupling: Add the base followed by the activated acyl chain.

  • Reaction: Stir the reaction at room temperature until completion, as monitored by LC-MS.

  • Purification: Purify the final acyldepsipeptide product by HPLC.

Disclaimer: These protocols are intended as a general guide and may require optimization based on the specific sequence and protecting group strategy employed. Researchers should consult the primary literature for detailed procedures and characterization data for the specific this compound molecule of interest.

Application Note: Purification of Enopeptin A from Streptomyces sp. Culture Broth

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enopeptin A is a cyclic acyldepsipeptide antibiotic with significant biological activity, including potent antibacterial effects against Gram-positive pathogens and notable antiviral properties.[1][2] Originally isolated from the fermentation broth of Streptomyces sp. RK-1051, this compound represents a promising candidate for further investigation in drug development programs.[3] Its unique structure, featuring a pentaenone side chain, contributes to its bioactivity.[1] The purification of this compound from the complex matrix of a fermentation culture requires a multi-step approach to achieve high purity. This document outlines a detailed protocol for the isolation and purification of this compound, suitable for researchers in natural product chemistry, microbiology, and pharmacology.

The protocol employs a combination of solvent extraction and sequential chromatographic techniques to effectively separate this compound from other metabolites and media components. The workflow is designed to maximize yield and purity, providing a solid foundation for subsequent analytical and biological studies.

Data Summary

The following table summarizes the expected quantitative data at each stage of the this compound purification protocol. The values are representative of a typical purification process and may vary depending on fermentation yield and specific laboratory conditions.

Purification StepTotal Volume (L)Total Dry Weight (mg)Purity (%)Yield (%)
Culture Broth Supernatant1015,000<1100
Mycelial Acetone (B3395972) Extract25,0001-2-
Combined Ethyl Acetate (B1210297) Extract12,500~595
Silica (B1680970) Gel Chromatography Pool0.2300~6070
Preparative HPLC Eluate0.0585>9555

Experimental Workflow Diagram

EnopeptinA_Purification cluster_fermentation Fermentation cluster_extraction Extraction cluster_chromatography Chromatography Fermentation Streptomyces sp. RK-1051 Culture Centrifugation Centrifugation Fermentation->Centrifugation Mycelium Mycelium Centrifugation->Mycelium Supernatant Supernatant Centrifugation->Supernatant Acetone_Extraction Acetone Extraction (from Mycelium) Mycelium->Acetone_Extraction EtOAc_Extraction Ethyl Acetate Extraction (from Supernatant) Supernatant->EtOAc_Extraction Crude_Extract Combined Crude Extract Acetone_Extraction->Crude_Extract EtOAc_Extraction->Crude_Extract Silica_Gel Silica Gel Column (Chloroform-Methanol) Crude_Extract->Silica_Gel Active_Fractions Bioactive Fractions Silica_Gel->Active_Fractions Prep_HPLC Preparative RP-HPLC (Methanol-Water) Active_Fractions->Prep_HPLC Pure_EnopeptinA Pure this compound Prep_HPLC->Pure_EnopeptinA

Caption: Purification workflow for this compound.

Detailed Experimental Protocols

Fermentation of Streptomyces sp. RK-1051

This protocol is based on the methods described for the production of novel depsipeptide antibiotics by Streptomyces species.

  • 1.1. Media Preparation: Prepare a suitable production medium for Streptomyces sp., for example, a medium containing soluble starch (2%), soybean meal (1%), glucose (1%), dry yeast (0.5%), and CaCO₃ (0.2%), adjusted to a pH of 7.0.

  • 1.2. Inoculation and Culture: Inoculate the production medium with a seed culture of Streptomyces sp. RK-1051. Incubate the culture at 28°C for 5-7 days with shaking at 200 rpm.

  • 1.3. Monitoring: Monitor the production of this compound by taking small aliquots of the culture, extracting them with ethyl acetate, and analyzing by HPLC or by a bioassay against a sensitive organism like Staphylococcus aureus.

Extraction of this compound
  • 2.1. Separation of Mycelium and Supernatant: Following fermentation, centrifuge the entire culture broth (e.g., 10 L) at 8,000 x g for 20 minutes to separate the mycelial cake from the culture supernatant.

  • 2.2. Mycelial Extraction:

    • Suspend the mycelial cake in acetone (e.g., 2 L).

    • Stir the suspension for 2 hours at room temperature.

    • Filter the mixture to remove the mycelial debris.

    • Concentrate the acetone extract under reduced pressure to an aqueous residue.

  • 2.3. Supernatant Extraction:

    • Extract the culture supernatant (approx. 9 L) twice with an equal volume of ethyl acetate.

    • Combine the organic layers.

  • 2.4. Combining and Concentrating Extracts:

    • Combine the aqueous residue from the mycelial extract with the ethyl acetate extract from the supernatant.

    • Wash the combined extract with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield a crude oily residue.

Silica Gel Column Chromatography
  • 3.1. Column Preparation: Pack a silica gel (70-230 mesh) column with a suitable solvent system, such as chloroform (B151607).

  • 3.2. Sample Loading: Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.

  • 3.3. Elution: Elute the column with a stepwise gradient of increasing methanol (B129727) concentration in chloroform (e.g., 100% chloroform, then 1%, 2%, 5%, 10% methanol in chloroform).

  • 3.4. Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing this compound. Pool the fractions containing the target compound and evaporate the solvent.

Preparative High-Performance Liquid Chromatography (HPLC)
  • 4.1. System Preparation: Use a preparative reversed-phase HPLC system equipped with a C18 column (e.g., 20 x 250 mm, 10 µm particle size).

  • 4.2. Mobile Phase: Prepare a mobile phase consisting of a gradient of methanol in water. For example, a linear gradient from 60% to 95% methanol over 30 minutes.

  • 4.3. Sample Injection: Dissolve the pooled and dried fractions from the silica gel chromatography in a small volume of methanol and inject onto the column.

  • 4.4. Purification: Monitor the elution at a suitable wavelength (e.g., 220 nm and 360 nm) and collect the peak corresponding to this compound.

  • 4.5. Final Processing: Evaporate the methanol from the collected fraction under reduced pressure. The remaining aqueous solution can be lyophilized to obtain pure this compound as a powder. The purity should be greater than 95% as determined by analytical HPLC. This compound is soluble in methanol, ethanol, DMSO, and DMF.[1]

Logical Relationship Diagram

Logical_Relationships cluster_process Purification Principle Start Complex Mixture (Culture Broth) Extraction Solvent Extraction Start->Extraction Separates by Polarity Chromatography1 Low-Resolution Chromatography Extraction->Chromatography1 Increases Purity Chromatography2 High-Resolution Chromatography Chromatography1->Chromatography2 Fine Separation End Pure Compound (this compound) Chromatography2->End Final Product

Caption: Rationale for the multi-step purification process.

References

Application Notes and Protocols for Developing an Antibacterial Assay for Enopeptin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enopeptin A belongs to the acyldepsipeptide (ADEP) class of antibiotics, which exhibit potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci.[1] Enopeptins were first isolated from Streptomyces hawaiiensis.[1] The unique mechanism of action of this compound involves the activation of the caseinolytic protease (ClpP), leading to uncontrolled degradation of cellular proteins and subsequent bacterial cell death.[1] This novel mechanism makes this compound a promising candidate for the development of new antibacterial therapies.

These application notes provide detailed protocols for establishing a robust antibacterial assay for this compound, enabling researchers to determine its efficacy against various bacterial strains. The primary methods covered are broth microdilution, disk diffusion, and agar (B569324) dilution for the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][3][4][5]

Data Presentation

Table 1: Expected Minimum Inhibitory Concentration (MIC) Ranges for this compound and Comparator Agents against Quality Control Strains
Bacterial StrainThis compound (µg/mL)Vancomycin (µg/mL)Linezolid (µg/mL)
Staphylococcus aureus ATCC® 29213™0.12 - 10.5 - 21 - 4
Enterococcus faecalis ATCC® 29212™0.25 - 21 - 41 - 4
Streptococcus pneumoniae ATCC® 49619™0.06 - 0.50.12 - 0.50.5 - 2

Note: The MIC ranges for this compound are hypothetical and should be determined experimentally. The ranges for comparator agents are based on established quality control data.

Table 2: Interpretation of Zone Diameters (mm) for Disk Diffusion Susceptibility Testing
Zone Diameter (mm)Interpretation
≥ 21Susceptible (S)
15 - 20Intermediate (I)
≤ 14Resistant (R)

Note: These interpretive criteria are examples and must be established for this compound based on correlation with MIC data.

Experimental Protocols

Three standard methods for antibacterial susceptibility testing are presented below: Broth Microdilution, Disk Diffusion, and Agar Dilution.[6][7]

Protocol 1: Broth Microdilution Assay for MIC Determination

This method is a quantitative technique used to determine the MIC of an antimicrobial agent in a liquid medium.[3][4][5][8]

Materials:

  • This compound

  • Sterile 96-well microtiter plates[3]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus, E. faecalis)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1 mg/mL). Further dilute in CAMHB to the desired starting concentration.

  • Preparation of Bacterial Inoculum: From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the starting this compound solution to the first column of wells, resulting in a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down to the desired final concentration. Discard 100 µL from the last column of dilutions.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.[2]

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[3]

Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.[9][10][11]

Materials:

  • This compound-impregnated paper disks (prepare by applying a known amount of this compound solution to blank sterile disks and allowing them to dry)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

  • Calipers or a ruler

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[9]

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension.[10] Remove excess fluid by pressing the swab against the inside of the tube.[9] Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even coverage.[9][11]

  • Application of Disks: Using sterile forceps, place the this compound-impregnated disks onto the inoculated agar surface.[10][11] Ensure the disks are in firm contact with the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[11]

  • Measuring the Zone of Inhibition: After incubation, measure the diameter of the zone of no growth around each disk in millimeters.[9]

Protocol 3: Agar Dilution Assay for MIC Determination

This method is considered a reference method for MIC determination and involves incorporating the antimicrobial agent directly into the agar medium.[2][5][12]

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial strains

  • 0.5 McFarland turbidity standard

  • Inoculum replicating device (optional)

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare a series of two-fold dilutions of this compound in a suitable solvent.

    • Melt MHA and cool it to 45-50°C in a water bath.

    • Add a specific volume of each this compound dilution to a specific volume of molten MHA to achieve the desired final concentrations. Mix well and pour into sterile petri dishes. Allow the agar to solidify.[2][13]

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation: Spot-inoculate the prepared bacterial suspension onto the surface of each this compound-containing agar plate and a growth control plate (no antibiotic).[2] An inoculum replicating device can be used to inoculate multiple strains simultaneously.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.[2]

  • Reading the MIC: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.[2]

Visualizations

This compound Mechanism of Action

EnopeptinA_Mechanism EnopeptinA This compound ClpP_inactive ClpP (Inactive Protease) EnopeptinA->ClpP_inactive Binds and Activates ClpP_active ClpP (Activated Protease) ClpP_inactive->ClpP_active DegradedProteins Degraded Peptides ClpP_active->DegradedProteins Uncontrolled Proteolysis CellularProteins Cellular Proteins CellularProteins->ClpP_active CellDeath Bacterial Cell Death DegradedProteins->CellDeath

Caption: Mechanism of action of this compound.

Experimental Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Prep_EnopeptinA Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilution in 96-well Plate Prep_EnopeptinA->Serial_Dilution Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculation Serial_Dilution->Inoculation Incubate Incubate at 35°C for 16-20 hours Inoculation->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC

Caption: Workflow for the broth microdilution assay.

Logical Relationship for Susceptibility Interpretation

Susceptibility_Interpretation cluster_data Experimental Data cluster_interpretation Interpretation MIC_Value MIC Value (µg/mL) Susceptible Susceptible MIC_Value->Susceptible ≤ Breakpoint 1 Intermediate Intermediate MIC_Value->Intermediate > Breakpoint 1 & < Breakpoint 2 Resistant Resistant MIC_Value->Resistant ≥ Breakpoint 2 Zone_Diameter Zone Diameter (mm) Zone_Diameter->Susceptible ≥ Breakpoint A Zone_Diameter->Intermediate < Breakpoint A & > Breakpoint B Zone_Diameter->Resistant ≤ Breakpoint B

Caption: Logic for interpreting susceptibility results.

References

Application Notes and Protocols for Enopeptin A in Microbiology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Enopeptin A, a member of the acyldepsipeptide (ADEP) class of antibiotics, in microbiology research. The information compiled here is intended to guide researchers in designing and executing experiments to evaluate the antibacterial and antibiofilm properties of this novel class of compounds.

Introduction

This compound belongs to the acyldepsipeptide (ADEP) class of antibiotics, which are potent antibacterial agents with a unique mechanism of action.[1] Unlike most antibiotics that inhibit cellular processes, ADEPs activate the caseinolytic protease (ClpP), leading to uncontrolled degradation of intracellular proteins and ultimately bacterial cell death.[1][2] This novel mechanism makes them a promising area of research, particularly for combating multidrug-resistant (MDR) Gram-positive pathogens.[3][4] ADEPs, including this compound, have shown significant activity against clinically important bacteria such as Staphylococcus aureus (including MRSA), Streptococcus pneumoniae, and Enterococcus species.[3][4]

Mechanism of Action

The primary target of this compound and other ADEPs is the highly conserved bacterial protease, ClpP.[5] In its natural state, ClpP's proteolytic activity is tightly regulated by associated AAA+ (ATPases Associated with diverse cellular Activities) chaperones like ClpX and ClpA.[6] These chaperones recognize, unfold, and translocate specific substrate proteins into the ClpP degradation chamber.

This compound disrupts this regulation by binding to a hydrophobic pocket on the surface of ClpP.[7] This binding event induces a conformational change in ClpP, causing the axial pores to open.[7] This "activated" state of ClpP can then degrade nascent and unstructured proteins without the need for its cognate ATPase partners.[2] One of the critical substrates degraded by the ADEP-ClpP complex is the cell division protein FtsZ.[3] The degradation of FtsZ disrupts the formation of the Z-ring, a crucial step in bacterial cytokinesis, leading to the inhibition of cell division and eventual cell death.[3][8]

EnopeptinA_Mechanism Mechanism of Action of this compound (ADEPs) cluster_0 Normal ClpP Regulation cluster_1 This compound (ADEP) Action Unfolded Proteins Unfolded Proteins ClpX_ClpA ClpX/ClpA (ATPase) Unfolded Proteins->ClpX_ClpA binds ClpP_inactive ClpP (Inactive) ClpX_ClpA->ClpP_inactive delivers to Regulated Proteolysis Regulated Proteolysis ClpP_inactive->Regulated Proteolysis leads to ClpP_active ClpP (Activated) Enopeptin_A This compound Enopeptin_A->ClpP_inactive binds and activates Uncontrolled Proteolysis Uncontrolled Proteolysis ClpP_active->Uncontrolled Proteolysis initiates FtsZ FtsZ Uncontrolled Proteolysis->FtsZ degrades Inhibition of Cell Division Inhibition of Cell Division FtsZ->Inhibition of Cell Division leads to Bacterial Cell Death Bacterial Cell Death Inhibition of Cell Division->Bacterial Cell Death MIC_Workflow Workflow for MIC Assay A Prepare Bacterial Inoculum (0.5 McFarland) C Add Bacterial Inoculum to each well A->C B Prepare Serial Dilutions of this compound in 96-well plate B->C D Incubate plate (35°C, 18-24h) C->D E Read results visually or with plate reader D->E F Determine MIC (Lowest concentration with no growth) E->F Biofilm_Assay_Workflow Workflow for Biofilm Assays cluster_0 Biofilm Inhibition Assay cluster_1 Biofilm Eradication Assay A1 Add this compound dilutions and bacterial inoculum to plate B1 Incubate (24-48h) to allow biofilm formation A1->B1 C1 Wash and stain with Crystal Violet B1->C1 D1 Solubilize dye and measure absorbance C1->D1 A2 Grow mature biofilm in plate (24-48h) B2 Remove planktonic cells and add this compound dilutions A2->B2 C2 Incubate (24h) to treat biofilm B2->C2 D2 Wash and stain with Crystal Violet C2->D2 E2 Solubilize dye and measure absorbance D2->E2

References

Application Notes and Protocols for Studying the Mechanism of Action of Enopeptin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to elucidating the mechanism of action of Enopeptin A, a member of the acyldepsipeptide (ADEP) class of antibiotics. The primary target of this class of compounds is the highly conserved bacterial caseinolytic protease P (ClpP), which, upon binding by this compound, becomes dysregulated, leading to uncontrolled proteolysis and subsequent bacterial cell death.[1][2][3]

This document outlines detailed protocols for key experiments, including target identification and validation, biochemical and cellular characterization, and the analysis of resistance mechanisms.

Target Identification and Validation

The primary hypothesis for this compound's mechanism of action is the activation of ClpP.[3] The following protocols are designed to confirm this interaction and identify any potential off-targets.

Affinity Purification of this compound-Binding Proteins

Objective: To isolate proteins from a bacterial lysate that directly bind to this compound.

Principle: An analog of this compound is synthesized with a linker for immobilization on a solid support (e.g., agarose (B213101) beads). A bacterial lysate is then passed over this affinity matrix. Proteins that bind to this compound will be retained and can be subsequently eluted and identified by mass spectrometry.

Experimental Protocol:

  • Synthesis of this compound Affinity Probe: Synthesize an this compound analog containing a functional group (e.g., an amine or carboxylic acid) on a part of the molecule not critical for its activity, which can be used for conjugation to the affinity matrix.

  • Immobilization of the Affinity Probe: Covalently couple the synthesized this compound analog to N-hydroxysuccinimide (NHS)-activated agarose beads according to the manufacturer's protocol.

  • Preparation of Bacterial Lysate:

    • Grow a culture of the target bacterium (e.g., Bacillus subtilis or Staphylococcus aureus) to mid-log phase.

    • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, and a protease inhibitor cocktail) and lyse the cells by sonication or with a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Chromatography:

    • Pack a column with the this compound-conjugated beads.

    • Equilibrate the column with lysis buffer.

    • Load the clarified bacterial lysate onto the column.

    • Wash the column extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins using a competitive eluent (e.g., a high concentration of free this compound) or by changing the buffer conditions (e.g., high salt or a change in pH).

  • Protein Identification:

    • Concentrate the eluted protein fractions.

    • Separate the proteins by SDS-PAGE.

    • Excise the protein bands of interest and subject them to in-gel tryptic digestion.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

A diagram illustrating the affinity purification workflow is provided below.

cluster_0 Preparation cluster_1 Affinity Chromatography cluster_2 Analysis Lysate Bacterial Lysate Incubation Incubate Lysate with Beads Lysate->Incubation Beads This compound-conjugated Beads Beads->Incubation Wash Wash to Remove Non-specific Binders Incubation->Wash Elution Elute Bound Proteins Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Mass_Spec LC-MS/MS Analysis SDS_PAGE->Mass_Spec Identification Protein Identification Mass_Spec->Identification

Affinity purification workflow.

Biochemical Assays

Biochemical assays are crucial for quantifying the interaction between this compound and its target protein, ClpP, and for understanding the functional consequences of this interaction.

In Vitro ClpP Protease Activation Assay

Objective: To measure the activation of ClpP's proteolytic activity by this compound.

Principle: The activity of purified ClpP is monitored in the presence and absence of this compound using a fluorogenic peptide substrate or a protein substrate like casein. Activation by this compound will result in an increased rate of substrate degradation.[4]

Experimental Protocol:

  • Protein Expression and Purification: Express and purify recombinant ClpP from the desired bacterial species (e.g., E. coli or B. subtilis) using standard molecular biology techniques.

  • Assay Setup:

    • Prepare a reaction buffer (e.g., 25 mM HEPES-KOH pH 7.6, 100 mM KCl, 10 mM MgCl2, 1 mM DTT).

    • In a 96-well plate, add purified ClpP to the reaction buffer.

    • Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the wells. Include a no-drug control.

    • Pre-incubate the ClpP and this compound mixture for a short period (e.g., 10 minutes) at room temperature.

  • Proteolytic Activity Measurement (Casein Substrate):

    • Add FITC-labeled casein to the reaction mixture.

    • Monitor the increase in fluorescence over time using a plate reader (excitation ~490 nm, emission ~520 nm). The increase in fluorescence corresponds to the degradation of casein.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each this compound concentration.

    • Plot the reaction rate against the this compound concentration to determine the EC50 (the concentration of this compound that gives half-maximal activation).

A diagram of the ClpP activation pathway is shown below.

ClpP_inactive Inactive ClpP ClpP_active Active ClpP Complex ClpP_inactive->ClpP_active Binding Enopeptin_A This compound Enopeptin_A->ClpP_active Products Degraded Peptides ClpP_active->Products Proteolysis Substrate Protein Substrate Substrate->Products

This compound-mediated ClpP activation.

Cellular Assays

Cellular assays are essential to determine the effect of this compound on whole bacterial cells and to link its molecular mechanism to its antibacterial activity.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.

Principle: Bacteria are cultured in the presence of serial dilutions of this compound. The lowest concentration that prevents visible growth after a defined incubation period is the MIC.

Experimental Protocol:

  • Bacterial Culture: Grow an overnight culture of the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Inoculum: Dilute the overnight culture to a standardized cell density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of this compound: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound in which there is no visible turbidity.

Data Presentation:

Bacterial StrainThis compound MIC (µg/mL)
Staphylococcus aureus[Insert Value]
Bacillus subtilis[Insert Value]
Streptococcus pneumoniae[Insert Value]
Escherichia coli[Insert Value]

Analysis of Resistance Mechanisms

Understanding how bacteria develop resistance to this compound is critical for its potential development as a therapeutic agent.

Generation and Characterization of Resistant Mutants

Objective: To isolate and identify mutations that confer resistance to this compound.

Principle: Bacteria are exposed to sub-lethal concentrations of this compound to select for spontaneous resistant mutants. The genomes of these mutants are then sequenced to identify the genetic basis of resistance. Mutations are expected to occur in the clpP gene, preventing this compound binding or activation.

Experimental Protocol:

  • Selection of Resistant Mutants:

    • Plate a high density of susceptible bacteria on agar (B569324) plates containing this compound at a concentration 2-4 times the MIC.

    • Incubate the plates until colonies appear.

  • Confirmation of Resistance:

    • Isolate individual colonies and re-streak them on agar plates with and without this compound to confirm the resistant phenotype.

    • Determine the MIC of this compound for the resistant mutants to quantify the level of resistance.

  • Genomic DNA Extraction and Sequencing:

    • Extract genomic DNA from the resistant mutants and the parental strain.

    • Perform whole-genome sequencing to identify single nucleotide polymorphisms (SNPs) and other mutations.

  • Data Analysis:

    • Compare the genome sequences of the resistant mutants to the parental strain to identify mutations.

    • Focus on non-synonymous mutations in the clpP gene and its regulatory regions.

A workflow for the generation and analysis of resistant mutants is depicted below.

Start Susceptible Bacteria Exposure Exposure to this compound Start->Exposure Selection Selection of Resistant Colonies Exposure->Selection Confirmation Confirmation of Resistance (MIC testing) Selection->Confirmation Sequencing Whole Genome Sequencing Confirmation->Sequencing Analysis Identification of Mutations (e.g., in clpP) Sequencing->Analysis

Resistant mutant generation and analysis.

Comparative Proteomics

Objective: To analyze the global changes in the bacterial proteome upon treatment with this compound.

Principle: The uncontrolled proteolysis induced by this compound-activated ClpP is expected to lead to widespread degradation of the bacterial proteome. Comparative proteomics can identify the proteins that are most susceptible to this degradation.

Experimental Protocol:

  • Bacterial Culture and Treatment:

    • Grow bacterial cultures to mid-log phase.

    • Treat one culture with this compound (at a concentration equivalent to its MIC) and leave another as an untreated control.

    • Incubate for a defined period (e.g., 1-2 hours).

  • Protein Extraction:

    • Harvest the cells and extract total protein as described in section 1.1.

  • Protein Digestion and Peptide Labeling (Optional):

    • Digest the proteins into peptides using trypsin.

    • For quantitative analysis, label the peptides from the treated and control samples with different isobaric tags (e.g., TMT or iTRAQ).

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures by LC-MS/MS.

  • Data Analysis:

    • Use proteomics software to identify and quantify the proteins in each sample.

    • Compare the protein abundance between the treated and control samples to identify proteins that are significantly downregulated (degraded) in the presence of this compound.

Data Presentation:

ProteinFunctionFold Change (this compound vs. Control)p-value
[Protein 1][Function 1][Value][Value]
[Protein 2][Function 2][Value][Value]
[Protein 3][Function 3][Value][Value]

(Note: This table would be populated with experimental data showing proteins significantly degraded upon this compound treatment.)

References

Application Notes and Protocols for Implementing a ClpP Activation Assay for Enopeptin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enopeptin A is a member of the acyldepsipeptide (ADEP) class of antibiotics, which exhibit a novel mechanism of action by targeting and activating the caseinolytic protease P (ClpP).[1][2] In its natural state, ClpP is a tightly regulated serine protease that requires an associated ATPase chaperone for substrate recognition and degradation.[3][4] this compound and other ADEPs bind to a hydrophobic pocket on the surface of ClpP, inducing a conformational change that opens the axial pores of the barrel-shaped ClpP tetradecamer.[3][5][6] This activation bypasses the need for the ATPase partner, leading to uncontrolled, promiscuous degradation of unfolded proteins and nascent polypeptide chains, ultimately resulting in bacterial cell death.[4][7][8] A notable target of the ADEP-ClpP complex is the essential cell division protein FtsZ.[7] The unique mode of action of this compound makes it a compelling candidate for the development of new antimicrobials, particularly against Gram-positive pathogens.[1]

These application notes provide a detailed protocol for a fluorometric assay to quantify the activation of ClpP by this compound. The described methods are foundational for screening and characterizing novel ADEP analogs and for investigating the mechanisms of ClpP activation.

Mechanism of ClpP Activation by this compound

The activation of ClpP by this compound is an allosteric mechanism. This compound binds to hydrophobic pockets at the interface of ClpP subunits, which are normally occupied by the IGF-loops of ATPase chaperones.[9] This binding event triggers a cascade of conformational changes:

  • Pore Opening: The N-terminal loops of the ClpP subunits, which form a gate restricting substrate access to the proteolytic chamber, are displaced. This results in the opening of the axial pores.[3][5][6]

  • Unregulated Proteolysis: With the pores constitutively open, ClpP can now independently recognize and degrade unfolded or flexible proteins without the specificity conferred by its cognate ATPase partner.[4][7]

  • Cell Death: The indiscriminate degradation of essential cellular proteins, such as FtsZ, disrupts critical cellular processes like cell division, leading to bacterial cell death.[7]

Caption: Mechanism of ClpP activation by this compound.

Experimental Protocols

Principle of the Assay

This assay quantifies the proteolytic activity of ClpP upon activation by this compound using a fluorogenic substrate, fluorescein (B123965) isothiocyanate (FITC)-labeled casein. In its intact form, the fluorescence of FITC on the casein substrate is quenched.[10] When ClpP is activated by this compound, it degrades the FITC-casein into smaller peptides, relieving the quenching and resulting in an increase in fluorescence intensity.[10] This increase in fluorescence is directly proportional to the proteolytic activity of the ClpP-Enopeptin A complex.

Materials and Reagents
  • This compound: (CAS: 139601-96-0)[11]

  • Purified ClpP Protein: (e.g., from Bacillus subtilis or Staphylococcus aureus)

  • FITC-Casein Substrate: (e.g., from a commercial fluorescent protease assay kit)

  • Assay Buffer: 50 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 100 mM KCl, 2 mM DTT

  • Solvent for this compound: DMSO or Ethanol[1]

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~525 nm)

  • Incubator set to 37°C

Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A1 Prepare this compound serial dilutions B1 Add Assay Buffer, ClpP, and this compound to microplate wells A1->B1 A2 Prepare ClpP and FITC-Casein solutions A2->B1 B2 Pre-incubate at 37°C B1->B2 B3 Initiate reaction by adding FITC-Casein B2->B3 C1 Measure fluorescence kinetically at 37°C B3->C1 C2 Calculate initial rates of reaction (RFU/min) C1->C2 C3 Plot rates vs. [this compound] and determine EC50 C2->C3

Caption: Experimental workflow for the ClpP activation assay.
Step-by-Step Procedure

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in the chosen solvent (e.g., 10 mM in DMSO).

    • Create a serial dilution of this compound in the same solvent to achieve the desired final concentrations for the assay.

    • Prepare working solutions of purified ClpP and FITC-casein in the assay buffer. The optimal concentrations should be determined empirically, but starting concentrations of 500 nM for ClpP and 5-10 µM for FITC-casein are recommended.[12]

  • Assay Setup:

    • In a 96-well black microplate, add the components in the following order for a final volume of 100 µL:

      • Assay Buffer

      • This compound dilution (or solvent for negative control)

      • ClpP protein solution

    • Include control wells:

      • No this compound: To measure the basal activity of ClpP.

      • No ClpP: To account for background fluorescence and substrate instability.

      • Solvent control: To ensure the solvent does not affect the assay.

  • Pre-incubation:

    • Mix the plate gently and pre-incubate at 37°C for 10-15 minutes to allow for the binding of this compound to ClpP.

  • Reaction Initiation and Measurement:

    • Initiate the proteolytic reaction by adding the FITC-casein solution to all wells.

    • Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

  • Data Analysis:

    • For each concentration of this compound, plot the relative fluorescence units (RFU) against time.

    • Determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the curve.

    • Subtract the rate of the "No ClpP" control from all other rates.

    • Plot the initial rates against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the EC₅₀ (the concentration of this compound that elicits 50% of the maximal activation).

Data Presentation

The quantitative results from the ClpP activation assay can be summarized in a table for clear comparison of different ADEP compounds or experimental conditions.

CompoundClpP SourceEC₅₀ (µM)Max Activation (Fold Change)
This compound B. subtilis[Insert Value][Insert Value]
ADEP4 (Control) B. subtilis[Insert Value][Insert Value]
This compound S. aureus[Insert Value][InsertValue]
ADEP4 (Control) S. aureus[Insert Value][Insert Value]

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Alternative and Confirmatory Assays

To further validate the findings and explore the specificity of this compound-mediated ClpP activation, the following assays can be performed:

  • SDS-PAGE-based Degradation Assay: Incubate ClpP and a specific protein substrate (e.g., purified FtsZ or β-casein) with and without this compound.[7][12] The degradation of the substrate can be visualized by SDS-PAGE and Coomassie staining or Western blotting. This provides a qualitative or semi-quantitative confirmation of proteolytic activity against a specific protein.[7]

  • Peptidase Assay: Use a small, fluorogenic peptide substrate (e.g., Z-Gly-Gly-Leu-AMC) to assess if this compound enhances the peptidase activity of ClpP, which is distinct from its ability to degrade larger proteins.[13]

Conclusion

This document provides a comprehensive guide for implementing a robust and quantitative assay to measure the activation of ClpP by this compound. The detailed protocols and diagrams are intended to facilitate the adoption of this assay in research and drug discovery settings. By understanding and quantifying the activation of ClpP, researchers can advance the development of novel antibiotics based on the promising ADEP scaffold.

References

Designing In Vivo Efficacy Studies for Enopeptin A and its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enopeptin A, a naturally occurring depsipeptide, and its synthetic analogs, such as acyldepsipeptides (ADEPs), represent a promising class of antibiotics with a novel mechanism of action. These compounds target and dysregulate the caseinolytic protease (ClpP), leading to uncontrolled proteolysis and bacterial cell death.[1][2][3] This unique mechanism makes them effective against a range of Gram-positive pathogens, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[4][5][6] However, natural enopeptins exhibit poor solubility and chemical instability, limiting their in vivo efficacy. Synthetic analogs, notably ADEP4 and the more recent ADEP B315, have been engineered to overcome these limitations, demonstrating significant therapeutic potential in preclinical animal models.[5][6][7]

This document provides detailed application notes and protocols for designing and conducting in vivo efficacy studies for this compound analogs, focusing on murine models of bacterial infection.

Mechanism of Action: ClpP Dysregulation

This compound analogs do not inhibit a specific enzymatic pathway but rather act as activators of the ClpP protease. In its natural state, ClpP is a tightly regulated enzyme that requires an associated ATPase (e.g., ClpA, ClpX) to recognize, unfold, and translocate substrate proteins into its proteolytic chamber. ADEPs bypass this regulatory mechanism by binding to allosteric sites on the ClpP barrel.[2][3] This binding induces a conformational change that opens the axial pores of the ClpP complex, allowing for the unregulated degradation of proteins within the cell.[2][8] A key target of this uncontrolled proteolysis is the essential cell division protein FtsZ, leading to the inhibition of septum formation and ultimately, bacterial cell death.[1]

This compound Analog Mechanism of Action cluster_0 Bacterial Cell Enopeptin_A_Analog This compound Analog ClpP_inactive Inactive ClpP (Closed Pores) Enopeptin_A_Analog->ClpP_inactive Binds to allosteric site ClpP_active Activated ClpP (Open Pores) ClpP_inactive->ClpP_active Conformational Change Uncontrolled_Proteolysis Uncontrolled Proteolysis ClpP_active->Uncontrolled_Proteolysis FtsZ FtsZ Protein FtsZ->Uncontrolled_Proteolysis Degradation Cell_Death Cell Death Uncontrolled_Proteolysis->Cell_Death Leads to

Mechanism of Action of this compound Analogs.

Data Presentation: In Vivo Efficacy of this compound Analogs

The following tables summarize quantitative data from published in vivo studies of ADEP4 and ADEP B315, providing a reference for expected efficacy.

Table 1: Efficacy of ADEP Analogs in Murine Systemic Infection Models (Peritonitis/Sepsis)

CompoundBacterial StrainMouse StrainDose (mg/kg) & RouteTreatment SchedulePrimary EndpointEfficacy OutcomeReference
ADEP4S. pneumoniaeRatNot specifiedNot specifiedSurvival in lethal sepsis modelSurpassed efficacy of linezolid[5][9]
ADEP4E. faecalisMouse80 (total)Not specifiedReduction in kidney bacterial burdenAs effective as ampicillin (B1664943) alone; combination was superior[4]
ADEP B315MSSAMouse10 (IP)Single dose10-day survival39% survival vs. 0% for vehicle[6][10]
ADEP B315MRSAMouse10 (IP)Single dose5-day survivalSignificantly prolonged survival vs. vehicle and vancomycin[6][10]
des-methyl ADEP 4MSSAMouse10 (IP)Single dose10-day survival7% survival vs. 0% for vehicle[6][10]
VancomycinMSSAMouse10 (IP)Single dose10-day survival~35% survival[6][10]
VancomycinMRSAMouse10 (IP)Single dose5-day survivalAll mice died within 24 hours[6][10]

Table 2: Efficacy of ADEP4 in a Murine Deep-Seated Thigh Infection Model

Treatment GroupBacterial StrainMouse StrainDosing RegimenPrimary Endpoint (24h post-treatment)Efficacy OutcomeReference
ADEP4 + RifampicinS. aureus (biofilm)Neutropenic MouseADEP4: 25 mg/kg then 35 mg/kg (IP); Rifampicin: 30 mg/kg (IP)Bacterial load in thigh (log10 CFU/g)Sterilization of infected tissue (below detection limit)[5]
VancomycinS. aureus (biofilm)Neutropenic Mouse110 mg/kg every 12h (IP)Bacterial load in thigh (log10 CFU/g)Did not clear the infection[5]
RifampicinS. aureus (biofilm)Neutropenic Mouse30 mg/kg every 24h (IP)Bacterial load in thigh (log10 CFU/g)Did not clear the infection[5]

Experimental Protocols

Formulation of this compound Analogs for In Vivo Administration

Due to the poor water solubility of enopeptin analogs, appropriate formulation is critical for in vivo studies.

Protocol 1: Solubilization in a Vehicle

  • Prepare a vehicle solution consisting of 100% PEG400.[5]

  • Alternatively, for intraperitoneal or intravenous administration, a vehicle of 5% (w/v) dextrose in water can be used.

  • Dissolve the this compound analog in the chosen vehicle to the desired stock concentration.

  • Vortex thoroughly and visually inspect for complete dissolution.

  • The final dosing volume should be adjusted based on the animal's weight (e.g., 10 mL/kg).

Protocol 2: Liposomal Formulation (for enhanced pharmacokinetics)

This is a general guideline; specific lipid composition and preparation methods may require optimization.

  • Prepare a lipid film of DPPC:cholesterol (1:1 molar ratio).

  • Hydrate the lipid film with an aqueous solution of the this compound analog.

  • Sonnicate or extrude the suspension to form small unilamellar vesicles.

  • Remove any unincorporated drug by dialysis or size-exclusion chromatography.

  • Characterize the liposomal formulation for particle size, encapsulation efficiency, and drug concentration.

Murine Systemic Infection (Sepsis) Model

This model evaluates the efficacy of an antimicrobial agent in a lethal systemic infection.

Systemic_Infection_Workflow Start Start Bacterial_Culture Prepare S. aureus inoculum (e.g., USA300 MRSA) Start->Bacterial_Culture Animal_Infection Infect mice via intraperitoneal (IP) injection Bacterial_Culture->Animal_Infection Treatment Administer this compound analog or vehicle/control (e.g., IP) Animal_Infection->Treatment ~1 hour post-infection Monitoring Monitor survival and clinical signs daily for up to 10 days Treatment->Monitoring Endpoint_Survival Primary Endpoint: Survival Analysis Monitoring->Endpoint_Survival Endpoint_Bacterial_Load Optional Endpoint: Bacterial load in spleen/liver Monitoring->Endpoint_Bacterial_Load End End Endpoint_Survival->End Endpoint_Bacterial_Load->End

Workflow for Murine Systemic Infection Model.

Protocol 3: Systemic S. aureus Infection in Mice

  • Bacterial Preparation: Culture MRSA (e.g., USA300) or MSSA strain overnight in Tryptic Soy Broth (TSB). Dilute the culture to achieve the desired inoculum concentration (e.g., 1 x 108 CFU/mL) in sterile saline.

  • Animal Model: Use female BALB/c mice (6-8 weeks old).

  • Infection: Inject 0.1 mL of the bacterial suspension intraperitoneally (IP) into each mouse.

  • Treatment: Approximately 1 hour post-infection, administer the formulated this compound analog, vehicle control, or a positive control antibiotic (e.g., vancomycin) via IP injection.

  • Monitoring: Monitor the mice at least twice daily for up to 10 days for survival and clinical signs of illness.

  • Endpoints:

    • Primary: Survival over the monitoring period. Data can be analyzed using Kaplan-Meier survival curves.

    • Secondary (Optional): At a predetermined time point (e.g., 24 hours), euthanize a subset of mice. Aseptically harvest the spleen and liver, homogenize the tissues, and perform serial dilutions for CFU plating to determine the bacterial burden.

Murine Thigh Infection Model

This model is used to assess the antimicrobial efficacy in a localized, deep-seated infection.

Thigh_Infection_Workflow Start Start Neutropenia Induce neutropenia in mice (e.g., cyclophosphamide) Start->Neutropenia Bacterial_Culture Prepare S. aureus inoculum Neutropenia->Bacterial_Culture Infection Inject bacteria into the posterior thigh muscle (IM) Bacterial_Culture->Infection Treatment Initiate treatment with this compound analog or controls (e.g., IP) Infection->Treatment e.g., 2 hours post-infection Euthanasia Euthanize mice at a defined time point (e.g., 24 hours) Treatment->Euthanasia Tissue_Harvest Aseptically remove and homogenize thigh muscle Euthanasia->Tissue_Harvest CFU_Enumeration Determine bacterial load (CFU/gram of tissue) Tissue_Harvest->CFU_Enumeration End End CFU_Enumeration->End

Workflow for Murine Thigh Infection Model.

Protocol 4: S. aureus Thigh Infection in Neutropenic Mice

  • Induction of Neutropenia: Administer cyclophosphamide (B585) to ICR or Swiss mice at 150 mg/kg (IP) on day -4 and 100 mg/kg (IP) on day -1 relative to infection.

  • Bacterial Preparation: Prepare the S. aureus inoculum as described in Protocol 3 to a concentration of approximately 1 x 107 CFU/mL.

  • Infection: On day 0, inject 0.1 mL of the bacterial suspension into the posterior thigh muscle of each mouse.

  • Treatment: Begin treatment at a specified time post-infection (e.g., 2 hours). Administer the formulated this compound analog or controls via the desired route (e.g., IP or IV). Dosing can be single or multiple over a 24-hour period.

  • Endpoint: At 24 hours after the initiation of treatment, euthanize the mice.

  • Bacterial Load Determination: Aseptically remove the entire thigh muscle. Weigh the tissue and homogenize it in sterile PBS. Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) (e.g., Tryptic Soy Agar) to enumerate the bacterial colonies (CFU/gram of tissue).

Murine Skin and Soft Tissue Infection (SSTI) Model

This model simulates a localized skin infection, which is a common manifestation of S. aureus disease.

Protocol 5: S. aureus Dermal Abscess Model

  • Animal Preparation: Anesthetize BALB/c mice and shave a small area on the dorsal side.

  • Bacterial Preparation: Prepare the S. aureus (e.g., USA300) inoculum to a concentration of approximately 1 x 108 CFU/mL.

  • Infection: Inject 0.1 mL of the bacterial suspension subcutaneously (SC) or intradermally (ID) into the shaved area.

  • Treatment: Initiate treatment at a specified time post-infection (e.g., 4 hours). Administer the formulated this compound analog topically, locally, or systemically, depending on the study's objective.

  • Monitoring: Monitor the mice daily for the development of skin lesions. Measure the lesion size (length x width) with calipers.

  • Endpoints:

    • Primary: Lesion size over time.

    • Secondary: At predetermined time points, euthanize a subset of mice. Excise the skin lesion, homogenize the tissue, and determine the bacterial burden (CFU/gram of tissue).

Conclusion

The protocols and data presented provide a comprehensive framework for the preclinical evaluation of this compound and its analogs. The unique mechanism of action targeting ClpP offers a promising avenue for combating resistant Gram-positive infections. Rigorous in vivo testing using standardized models is crucial to advancing these compounds through the drug development pipeline. The choice of animal model, infection type, and formulation will depend on the specific research questions and the intended clinical application of the this compound analog being investigated.

References

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Enopeptin A Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enopeptins are a class of acyldepsipeptide (ADEP) antibiotics with a unique mechanism of action that makes them promising candidates for combating multidrug-resistant bacteria. Enopeptin A, a representative member of this class, is a cyclic depsipeptide featuring a pentaenone side chain and non-proteinogenic amino acids, including N-methylalanine and 4-methylproline. These structural complexities present unique challenges and opportunities in their chemical synthesis.

These application notes provide a detailed overview and experimental protocols for the solid-phase peptide synthesis (SPPS) of this compound analogs. The methodologies described herein are based on established Fmoc/tBu chemistry and are adapted for the specific requirements of synthesizing these complex cyclic peptides.

Data Presentation: Biological Activity of this compound and Analogs

The following table summarizes the reported minimum inhibitory concentrations (MICs) of this compound and its synthetic analogs against various bacterial strains. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding the design of new, more potent analogs.

Compound/AnalogModification(s)Test OrganismMIC (µg/mL)Purity (%)Overall Yield (%)Reference(s)
This compound Natural ProductStaphylococcus aureus (MRSA)25>95N/A[1][2]
Escherichia coli (mutant)200>95N/A[1]
Pseudomonas aeruginosa (mutant)200>95N/A[1]
ADEP1 Analog 1 Disulphide linkage, Adamantane acyl chain, D-amino acidsStaphylococcus aureus>128>96>37[3]
ADEP1 Analog 2 Disulphide linkage, Palmitic acid acyl chain, D-amino acidsStaphylococcus aureus64>96>37[3]
ADEP1 Analog 3 Disulphide linkage, Adamantane acyl chain, L-amino acidsStaphylococcus aureus>128>96>37[3]
ADEP1 Analog 4 Disulphide linkage, Palmitic acid acyl chain, L-amino acidsStaphylococcus aureus128>96>37[3]

Experimental Protocols

The following protocols provide a step-by-step guide for the solid-phase synthesis of an this compound analog. This protocol is a composite of established methods for the synthesis of cyclic depsipeptides and peptides containing N-methylated amino acids.

Resin Preparation and First Amino Acid Attachment

The synthesis begins with the attachment of the C-terminal amino acid to a suitable solid support. For the synthesis of a cyclic depsipeptide where cyclization will occur on-resin, a side-chain attachment strategy is often employed.[1]

  • Resin: 2-Chlorotrityl chloride (2-CTC) resin is a suitable choice due to its acid lability, which allows for mild cleavage conditions, preserving the integrity of the complex peptide.

  • Procedure:

    • Swell 1 g of 2-CTC resin (1.0–2.0 mmol/g) in a solid-phase synthesis vessel with dry dichloromethane (B109758) (DCM, 10 mL) for 30 minutes.

    • Drain the DCM.

    • Dissolve 3 equivalents of the first Fmoc-protected amino acid (e.g., Fmoc-Ser(tBu)-OH) and 7.5 equivalents of N,N-diisopropylethylamine (DIPEA) in dry DCM (10 mL/g resin).

    • Add the solution to the swollen resin and agitate the mixture for 1-2 hours at room temperature.

    • To cap any remaining reactive sites, add a solution of DCM/Methanol/DIPEA (80:15:5, v/v/v) and agitate for 30 minutes.

    • Wash the resin thoroughly with DCM (3 x 10 mL) and N,N-dimethylformamide (DMF, 3 x 10 mL).

Stepwise Elongation of the Linear Peptide

The linear peptide chain is assembled using standard Fmoc-SPPS chemistry. Special considerations are required for the incorporation of N-methylated and other non-proteinogenic amino acids.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine (B6355638) in DMF (10 mL) for 5 minutes.

    • Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Amino Acid Coupling (Standard Amino Acids):

    • Pre-activate a solution of the Fmoc-amino acid (3 eq.), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) (2.9 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling completion using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Coupling of N-methylated Amino Acids (e.g., Fmoc-N-Me-Ala-OH): Coupling to a secondary amine is sterically hindered and requires more potent coupling reagents and longer reaction times.

    • Use a coupling reagent known for high efficacy with N-methylated residues, such as PyAOP or HATU.[4]

    • Extend the coupling time to 4-6 hours or perform a double coupling.

    • Microwave-assisted coupling can also significantly improve efficiency.[5]

  • Coupling of 4-methylproline: Fmoc-4-Me-Pro-OH can be coupled using the standard HATU-mediated protocol.

On-Resin Depsipeptide (Ester) Bond Formation

The formation of the ester linkage between the carboxyl group of one amino acid and the hydroxyl group of another (e.g., Serine or Threonine) is a critical step in the synthesis of depsipeptides.

  • Procedure:

    • After coupling the amino acid that will form the ester bond (e.g., Fmoc-Ala-OH), deprotect the N-terminal Fmoc group as described above.

    • Couple the next amino acid, which has a side-chain hydroxyl group (e.g., Fmoc-Ser(tBu)-OH), using the standard coupling protocol.

    • After coupling, deprotect the side-chain protecting group of the hydroxyl-containing amino acid (e.g., remove the tBu group from Serine with a solution of 95% TFA in DCM).

    • Wash the resin thoroughly to remove the deprotection reagents.

    • For the esterification, use a carbodiimide-mediated method. Swell the resin in DCM. Add a solution of the N-terminally protected amino acid (e.g., Fmoc-Pro-OH, 5 eq.), N,N'-diisopropylcarbodiimide (DIC, 5 eq.), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.5 eq.) in DCM.[1][6]

    • Agitate the reaction for 12-24 hours. The reaction solvent is a key determinant, with DCM often providing better yields than DMF for this step.[6]

On-Resin Cyclization

Head-to-tail cyclization on the solid support is an efficient method to produce cyclic peptides, minimizing intermolecular side reactions.

  • Procedure:

    • After the linear peptide has been fully assembled, deprotect the N-terminal Fmoc group.

    • Deprotect the C-terminal protecting group that is attached to the resin via the side chain.

    • Perform the on-resin cyclization using a suitable coupling reagent such as HATU or PyBOP (3 eq.) with HOBt (3 eq.) and DIPEA (6 eq.) in DMF.

    • Allow the reaction to proceed for 4-24 hours at room temperature.

    • Monitor the cyclization by cleaving a small amount of resin and analyzing the product by LC-MS.

Acylation with the Pentaenone Side Chain

The pentaenone acyl chain is a key feature of this compound. This lipophilic tail can be attached to the N-terminus of the cyclic peptide.

  • Procedure:

    • Synthesize the pentaenoic acid separately using methods for polyene synthesis.

    • Activate the carboxylic acid of the pentaenoic acid using a coupling reagent like HATU.

    • Couple the activated pentaenoic acid to the free N-terminal amine of the on-resin cyclic peptide. This step may require extended coupling times and a double coupling strategy due to the steric hindrance of the cyclic peptide.

Cleavage from Resin and Deprotection

The final step is the cleavage of the cyclic depsipeptide from the solid support and the removal of any remaining side-chain protecting groups.

  • Procedure:

    • Wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail appropriate for the resin and protecting groups used. A common cocktail for 2-CTC resin and tBu-based protecting groups is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and dry the crude peptide under vacuum.

Purification and Characterization

The crude peptide is purified to obtain the final this compound analog.

  • Procedure:

    • Dissolve the crude peptide in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final product as a white powder.

    • Confirm the identity and purity of the final product using LC-MS and NMR spectroscopy.

Mandatory Visualizations

Experimental Workflow

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_elongation Linear Peptide Elongation cluster_modifications Key Modifications cluster_final_steps Final Steps Resin 2-CTC Resin Swell Swell in DCM Resin->Swell Attach Attach First Fmoc-AA-OH Swell->Attach Cap Cap Resin Attach->Cap Deprotection Fmoc Deprotection (20% Piperidine/DMF) Cap->Deprotection Coupling Amino Acid Coupling (HATU/DIPEA) Deprotection->Coupling N_Me_Coupling N-Methylated AA Coupling (PyAOP/HATU) Deprotection->N_Me_Coupling Coupling->Deprotection Repeat for each AA N_Me_Coupling->Deprotection Depsipeptide On-Resin Depsipeptide Bond Formation (DIC/DMAP) N_Me_Coupling->Depsipeptide Cyclization On-Resin Cyclization (HATU/HOBt/DIPEA) Depsipeptide->Cyclization Acylation N-terminal Acylation (Pentaenone Side Chain) Cyclization->Acylation Cleavage Cleavage from Resin (TFA Cocktail) Acylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization LC-MS & NMR Purification->Characterization Final_Product This compound Analog Characterization->Final_Product EnopeptinA_Pathway cluster_bacterium Bacterial Cell Enopeptin_A This compound Analog ClpP_inactive Inactive ClpP Protease (Heptameric Rings) Enopeptin_A->ClpP_inactive Binds to Hydrophobic Pocket ClpP_active Activated ClpP Protease (Open-Gate Conformation) ClpP_inactive->ClpP_active Conformational Change Uncontrolled_Proteolysis Uncontrolled Degradation of Unfolded Proteins ClpP_active->Uncontrolled_Proteolysis Leads to FtsZ FtsZ Protein ClpP_active->FtsZ Degrades Cell_Death Cell Death Uncontrolled_Proteolysis->Cell_Death FtsZ_degradation FtsZ Degradation Z_ring Z-ring Formation FtsZ->Z_ring Polymerizes to form FtsZ_degradation->Z_ring Inhibits Cell_Division Bacterial Cell Division Z_ring->Cell_Division Initiates Cell_Division->Cell_Death Inhibition leads to

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Enopeptin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enopeptin A is a cyclic acyldepsipeptide antibiotic with significant biological activities, including antibacterial and anti-bacteriophage properties. As a member of the acyldepsipeptide (ADEP) class of antibiotics, it represents a promising candidate for novel therapeutic development. Accurate and efficient purification of this compound from fermentation broths or synthetic reaction mixtures is crucial for its characterization, biological evaluation, and further development. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for the purification of such non-polar cyclic peptides due to its high resolution and reproducibility. This application note provides a detailed protocol for the purification of this compound using RP-HPLC.

Principles of RP-HPLC for this compound Purification

Reversed-phase HPLC separates molecules based on their hydrophobicity. The stationary phase is typically a non-polar material, such as silica (B1680970) modified with C18 alkyl chains, while the mobile phase is a polar solvent system, commonly a mixture of water and an organic solvent like acetonitrile (B52724) (ACN). This compound, being a relatively non-polar and hydrophobic molecule, interacts strongly with the non-polar stationary phase. By gradually increasing the concentration of the organic solvent in the mobile phase (a technique known as gradient elution), the retained this compound is eluted from the column. Less hydrophobic impurities will elute earlier in the gradient, while more hydrophobic impurities will elute at higher organic solvent concentrations, allowing for the isolation of pure this compound. The addition of a small amount of an ion-pairing agent, such as trifluoroacetic acid (TFA) or formic acid (FA), to the mobile phase can improve peak shape and resolution by suppressing the ionization of free silanol (B1196071) groups on the stationary phase and protonating the peptide.

Experimental Protocols

This section outlines a general protocol for the purification of this compound using preparative RP-HPLC. The method is based on protocols developed for structurally similar acyldepsipeptides and general principles for the purification of hydrophobic peptides.

1. Sample Preparation

  • From Fermentation Broth:

    • Centrifuge the fermentation broth of the this compound-producing microorganism (e.g., Streptomyces sp.) to separate the mycelium from the supernatant.

    • Extract the supernatant and/or the mycelial cake with an organic solvent such as ethyl acetate (B1210297) or butanol.

    • Evaporate the organic solvent under reduced pressure to obtain a crude extract.

    • Dissolve the crude extract in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or methanol, for injection onto the HPLC column.

    • Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • From Synthetic Mixture:

    • Following solid-phase or liquid-phase synthesis, cleave the peptide from the resin and/or remove protecting groups according to the specific synthetic protocol.

    • Precipitate the crude peptide with a suitable solvent like cold diethyl ether.

    • Centrifuge and decant the ether to collect the crude peptide pellet.

    • Dissolve the crude peptide in a minimal amount of DMSO or a solvent compatible with the initial mobile phase conditions.

    • Filter the sample through a 0.45 µm syringe filter prior to HPLC injection.

2. HPLC System and Conditions

The following table summarizes the recommended HPLC conditions for the purification of this compound. These parameters may require optimization depending on the specific crude sample composition and the HPLC system used.

ParameterRecommended Conditions
Column C18 Reversed-Phase (e.g., 10 µm, 120 Å, 250 x 21.2 mm)
Mobile Phase A Water + 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA)
Gradient Elution 30-80% B over 40 minutes
Flow Rate 15-25 mL/min (for preparative scale)
Detection Wavelength 214 nm (peptide backbone) and 280 nm (if aromatic residues are present)
Column Temperature Ambient or controlled at 30-40 °C
Injection Volume Dependent on column size and sample concentration

3. Purification Procedure

  • Equilibrate the HPLC system and the C18 column with the initial mobile phase conditions (e.g., 30% B) until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the gradient elution as specified in the table above.

  • Monitor the chromatogram in real-time and collect fractions corresponding to the major peak that elutes within the expected retention time for this compound.

  • Analyze the collected fractions for purity using analytical RP-HPLC with a faster gradient.

  • Pool the fractions containing pure this compound.

  • Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.

  • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified this compound as a solid powder.

  • Confirm the identity and purity of the final product using mass spectrometry (MS) and analytical HPLC.

Data Presentation

The following table provides a summary of typical quantitative data for the preparative HPLC purification of an acyldepsipeptide similar to this compound.

ParameterValue
Column Dimensions 250 x 21.2 mm
Particle Size 10 µm
Pore Size 120 Å
Flow Rate 20 mL/min
Crude Sample Load 50-200 mg
Typical Retention Time 15-25 minutes
Purity after one step >95%
Typical Yield 30-50%

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC purification of this compound.

EnopeptinA_Purification_Workflow cluster_extraction Sample Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification Processing start Crude Source (Fermentation Broth or Synthetic Mixture) extraction Solvent Extraction / Cleavage & Precipitation start->extraction dissolution Dissolution in Injection Solvent extraction->dissolution filtration Filtration (0.45 µm) dissolution->filtration injection Injection onto Preparative RP-HPLC filtration->injection elution Gradient Elution injection->elution collection Fraction Collection elution->collection purity_check Purity Analysis (Analytical HPLC) collection->purity_check pooling Pooling of Pure Fractions purity_check->pooling solvent_removal Solvent Evaporation pooling->solvent_removal lyophilization Lyophilization solvent_removal->lyophilization end Pure this compound lyophilization->end

Figure 1. Workflow for the HPLC Purification of this compound.

Determining the Minimum Inhibitory Concentration (MIC) of Enopeptin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enopeptin A is a member of the acyldepsipeptide (ADEP) class of antibiotics, a promising group of compounds with a novel mechanism of action against Gram-positive bacteria. Unlike traditional antibiotics that inhibit essential cellular processes, this compound and its analogues activate the caseinolytic protease (ClpP), leading to uncontrolled proteolysis, disruption of cell division, and ultimately, bacterial cell death.[1][2][3] This unique mode of action makes ADEPs, including this compound, attractive candidates for combating antibiotic-resistant pathogens.

This document provides detailed application notes and protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against various Gram-positive bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro and is a critical parameter for assessing the potency of a new antibiotic.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its antimicrobial effect by targeting and activating the intracellular protease ClpP. In its normal state, ClpP activity is tightly regulated by its association with ATPase subunits (ClpA, ClpX), which are responsible for recognizing, unfolding, and translocating substrate proteins to the ClpP proteolytic chamber. This compound bypasses this regulatory mechanism. It binds to a hydrophobic pocket on the surface of ClpP, inducing a conformational change that opens the axial pore of the protease. This activation allows for the unregulated degradation of proteins within the bacterial cell. A key substrate for this uncontrolled proteolysis is the FtsZ protein, which is essential for the formation of the Z-ring and the initiation of bacterial cell division. The degradation of FtsZ leads to the inhibition of cell division, resulting in filamentation of rod-shaped bacteria and swelling in coccoid bacteria, ultimately leading to cell death.[3]

EnopeptinA_Pathway cluster_bacterium Bacterial Cell This compound This compound ClpP (inactive) ClpP (inactive) This compound->ClpP (inactive) Binds to ClpP (activated) ClpP (activated) ClpP (inactive)->ClpP (activated) Activates Uncontrolled Proteolysis Uncontrolled Proteolysis ClpP (activated)->Uncontrolled Proteolysis Initiates FtsZ Protein FtsZ Protein FtsZ Protein->Uncontrolled Proteolysis Degraded by Inhibition of Cell Division Inhibition of Cell Division Uncontrolled Proteolysis->Inhibition of Cell Division Leads to Cell Death Cell Death Inhibition of Cell Division->Cell Death Results in

Caption: Mechanism of action of this compound.

Quantitative Data: MIC of this compound and Analogues

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound and its potent synthetic analogue, ADEP4, against common Gram-positive pathogens. Data is presented to facilitate comparison of antimicrobial activity.

CompoundOrganismStrainMIC (µg/mL)
This compound Staphylococcus aureusMethicillin-Resistant (MRSA)25
ADEP1 (Natural Analogue) Staphylococcus aureus-4-6
Streptococcus pneumoniae-0.06-1.6
Enterococcus faecalis->128
ADEP4 (Synthetic Analogue) Staphylococcus aureusMethicillin-Susceptible (MSSA)0.05
Staphylococcus aureusMethicillin-Resistant (MRSA)0.05
Streptococcus pneumoniae-≤0.01 - 0.05
Enterococcus faecalisVancomycin-Resistant (VRE)≤0.01

Note: Data compiled from multiple sources.[2][4] MIC values can vary depending on the specific strain and testing conditions.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol details the broth microdilution method for determining the MIC of this compound, a standard and widely accepted technique.

Materials
  • This compound (or analogue) stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains for testing (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Sterile pipette tips and multichannel pipettor

Procedure
  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be 0.08-0.13).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a series of two-fold serial dilutions of the this compound stock solution in CAMHB in separate tubes or a deep-well plate. The concentration range should be chosen to bracket the expected MIC.

    • In a sterile 96-well microtiter plate, add 50 µL of CAMHB to all wells.

    • Add 50 µL of the highest concentration of this compound to the first column of wells.

    • Using a multichannel pipettor, perform serial two-fold dilutions by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard 50 µL from the last dilution column.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions. This will bring the final volume in each well to 100 µL and achieve the target inoculum density of 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: Include wells containing 50 µL of CAMHB and 50 µL of the bacterial inoculum (no this compound).

    • Sterility Control: Include wells containing 100 µL of uninoculated CAMHB.

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear) compared to the growth control well.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Bacterial_Culture Bacterial Culture (18-24h) McFarland_Standard Prepare Inoculum (0.5 McFarland) Bacterial_Culture->McFarland_Standard Add_Inoculum Inoculate Wells McFarland_Standard->Add_Inoculum EnopeptinA_Stock This compound Stock Solution Serial_Dilutions Prepare Serial Dilutions EnopeptinA_Stock->Serial_Dilutions Plate_Setup 96-Well Plate Setup Serial_Dilutions->Plate_Setup Plate_Setup->Add_Inoculum Controls Include Growth & Sterility Controls Add_Inoculum->Controls Incubation Incubate (16-20h, 35°C) Controls->Incubation Read_MIC Read MIC (Lowest concentration with no visible growth) Incubation->Read_MIC

Caption: Experimental workflow for MIC determination.

Conclusion

The determination of the Minimum Inhibitory Concentration is a fundamental step in the evaluation of a novel antibiotic like this compound. The unique mechanism of action, involving the activation of the ClpP protease, offers a promising avenue for the development of new therapeutics against resistant Gram-positive pathogens. The provided protocol for the broth microdilution assay serves as a standardized method for obtaining reliable and reproducible MIC data, which is essential for advancing the preclinical and clinical development of this compound and its analogues.

References

Application Note & Protocol: Assessing the Synergy of Enopeptin A with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. A promising strategy to combat resistance is the use of combination therapies, where two or more antibiotics are administered together to achieve a synergistic effect. Enopeptin A, a member of the acyldepsipeptide (ADEP) class of antibiotics, possesses a novel mechanism of action by deregulating the caseinolytic protease (ClpP), leading to uncontrolled proteolysis and bacterial cell death.[1] This unique mechanism makes this compound a compelling candidate for synergistic combinations with conventional antibiotics. This document provides detailed protocols for assessing the in vitro synergy of this compound with other antimicrobial agents using the checkerboard and time-kill assays.

Principle

Antibiotic synergy occurs when the combined effect of two antibiotics is significantly greater than the sum of their individual effects.[2][3] This can lead to enhanced bacterial killing, a lower required dosage of each drug (potentially reducing toxicity), and a reduced likelihood of resistance development.[4][5] This protocol outlines methods to quantify these interactions.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of Individual Agents

This table summarizes the MIC values of this compound and a panel of comparator antibiotics against various bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Bacterial StrainThis compound MIC (µg/mL)Antibiotic B MIC (µg/mL)Antibiotic C MIC (µg/mL)Antibiotic D MIC (µg/mL)
Staphylococcus aureus ATCC 2921324816
Enterococcus faecalis ATCC 29212481632
Streptococcus pneumoniae ATCC 496191248
MRSA USA30026432128
VRE VanA412864256
Table 2: Checkerboard Assay Results - Fractional Inhibitory Concentration Index (FICI)

The Fractional Inhibitory Concentration (FIC) index is calculated from the checkerboard assay data to determine the nature of the interaction between two antibiotics.[4][6] The FICI is the sum of the FICs of each drug, where the FIC is the MIC of the drug in combination divided by the MIC of the drug alone.

FICI Interpretation:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Bacterial StrainAntibiotic CombinationThis compound MIC in Combination (µg/mL)Co-antibiotic MIC in Combination (µg/mL)FICIInteraction
S. aureus ATCC 29213This compound + Antibiotic B0.510.5Additive
S. aureus ATCC 29213This compound + Antibiotic C0.2520.375Synergy
MRSA USA300This compound + Antibiotic B0.580.375Synergy
MRSA USA300This compound + Antibiotic D1641.0Indifference
Table 3: Time-Kill Assay Results

The time-kill assay evaluates the rate of bacterial killing over time when exposed to antibiotics alone and in combination. Synergy is typically defined as a ≥ 2-log10 (99%) decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.[7]

Bacterial StrainAntibiotic Combination (Concentration)Log10 CFU/mL at 24h (vs. most active agent)Outcome
S. aureus ATCC 29213This compound (0.5x MIC) + Antibiotic C (0.5x MIC)-2.5Synergy
MRSA USA300This compound (0.5x MIC) + Antibiotic B (0.25x MIC)-3.1Synergy
MRSA USA300This compound (1x MIC) + Antibiotic D (1x MIC)-0.8Indifference

Experimental Protocols

Checkerboard Assay Protocol

This method is used to determine the FICI by testing a two-dimensional array of antibiotic concentrations.[6][8][9]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Stock solutions of this compound and comparator antibiotics

Procedure:

  • Preparation of Antibiotic Dilutions:

    • In a 96-well plate, prepare serial two-fold dilutions of this compound along the x-axis (e.g., columns 1-10) in 50 µL of CAMHB.

    • Prepare serial two-fold dilutions of the second antibiotic along the y-axis (e.g., rows A-G) in 50 µL of CAMHB.

    • The final plate should contain various combinations of the two antibiotics.

    • Include wells for each antibiotic alone (growth controls) and a well with no antibiotics (positive control for growth). A sterility control well with uninoculated media should also be included.[10]

  • Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[6][10]

    • Add 100 µL of the diluted bacterial inoculum to each well. The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plates at 35°C for 16-20 hours.[10]

  • Data Analysis:

    • After incubation, visually inspect the plates for turbidity to determine the MIC of each antibiotic alone and in combination.

    • Calculate the FICI using the following formula: FICI = FIC of this compound + FIC of Antibiotic B Where: FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone) FIC of Antibiotic B = (MIC of Antibiotic B in combination) / (MIC of Antibiotic B alone)

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis start Start prep_ino Prepare Bacterial Inoculum (0.5 McFarland) start->prep_ino prep_abx Prepare Antibiotic Stock Solutions start->prep_abx inoculate Inoculate Plate with Bacterial Suspension prep_ino->inoculate dilute_A Serial Dilute this compound (Horizontally) prep_abx->dilute_A dilute_B Serial Dilute Antibiotic B (Vertically) prep_abx->dilute_B dilute_A->inoculate dilute_B->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Read MICs (Visual Inspection) incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Results (Synergy, Additive, etc.) calc_fici->interpret end End interpret->end

Caption: Workflow for the checkerboard synergy assay.

Time-Kill Assay Protocol

This dynamic assay provides information on the bactericidal or bacteriostatic effects of antibiotic combinations over time.[7][11][12]

Materials:

  • Sterile culture tubes or flasks

  • CAMHB

  • Bacterial inoculum standardized to 0.5 McFarland

  • Stock solutions of this compound and comparator antibiotics

  • Apparatus for serial dilutions and plating

Procedure:

  • Preparation:

    • Prepare tubes with CAMHB containing the desired concentrations of this compound alone, the comparator antibiotic alone, and the combination of both. Concentrations are typically based on the MIC values (e.g., 0.5x MIC, 1x MIC).

    • Include a growth control tube without any antibiotics.

  • Inoculation:

    • Prepare a bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL in each tube.

  • Incubation and Sampling:

    • Incubate the tubes at 35°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[7]

  • Quantification:

    • Perform serial dilutions of the collected aliquots and plate them onto appropriate agar (B569324) plates.

    • Incubate the plates overnight and count the number of colonies (CFU/mL).

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL at a specific time point for the combination compared to the most active single agent.

    • Bactericidal activity is defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.

Time_Kill_Workflow cluster_setup Experiment Setup cluster_sampling Incubation and Sampling cluster_quantification Quantification cluster_analysis Data Analysis start Start prep_tubes Prepare Culture Tubes with Antibiotics (Single & Combination) start->prep_tubes prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum inoculate Inoculate Tubes prep_tubes->inoculate prep_inoculum->inoculate incubate Incubate with Shaking (35°C) inoculate->incubate sampling Collect Aliquots at Time Points (0, 2, 4, 8, 12, 24h) incubate->sampling serial_dilute Perform Serial Dilutions sampling->serial_dilute plate Plate Dilutions on Agar serial_dilute->plate incubate_plates Incubate Plates plate->incubate_plates count_cfu Count CFU/mL incubate_plates->count_cfu plot_curves Plot Time-Kill Curves (log10 CFU/mL vs. Time) count_cfu->plot_curves determine_synergy Determine Synergy (≥ 2-log10 decrease) plot_curves->determine_synergy end End determine_synergy->end

Caption: Workflow for the time-kill synergy assay.

Potential Signaling Pathways and Synergy Mechanisms

The unique mechanism of this compound, targeting ClpP for unregulated proteolysis, suggests several avenues for synergistic interactions. Combining this compound with antibiotics that inhibit protein synthesis (e.g., macrolides, tetracyclines) or cell wall synthesis (e.g., beta-lactams, vancomycin) could create a multi-pronged attack on essential bacterial processes, leading to enhanced cell death. For instance, an antibiotic that damages the cell wall could facilitate the entry of this compound, increasing its access to the intracellular target, ClpP.

Synergy_Pathway cluster_antibiotics Antibiotics cluster_bacterium Bacterial Cell Enopeptin_A This compound ClpP ClpP Protease Enopeptin_A->ClpP Activates Antibiotic_X Antibiotic X (e.g., Beta-lactam) Cell_Wall Cell Wall Synthesis Antibiotic_X->Cell_Wall Inhibits Cell_Death Cell Death Cell_Wall->Cell_Death Protein_Syn Protein Synthesis Protein_Syn->Cell_Death Proteolysis Uncontrolled Proteolysis ClpP->Proteolysis Leads to Proteolysis->Cell_Death Causes

Caption: Potential synergistic mechanism of this compound.

The protocols described in this application note provide a robust framework for the systematic evaluation of this compound's synergistic potential with other antibiotics. The checkerboard assay offers a high-throughput method for initial screening of multiple drug combinations, while the time-kill assay provides a more detailed, dynamic view of the bactericidal or bacteriostatic interactions. The data generated from these assays are crucial for the preclinical assessment of novel antibiotic combinations and can guide the development of more effective therapies to combat multidrug-resistant pathogens.

References

Application Notes and Protocols for Measuring Enopeptin A-Induced Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enopeptin A is a member of the acyldepsipeptide (ADEP) class of antibiotics.[1] Unlike many traditional antibiotics that inhibit cellular processes, this compound acts by activating the caseinolytic protease (ClpP), leading to uncontrolled degradation of specific proteins within the bacterial cell.[2][3] This dysregulation of proteolysis ultimately results in cell death.[2] A primary and particularly sensitive target of the this compound-activated ClpP is the FtsZ protein, which is essential for bacterial cell division.[4] The degradation of FtsZ leads to the inhibition of Z-ring formation, causing filamentation in rod-shaped bacteria and swelling in coccoid bacteria, ultimately preventing cell division.[4]

These application notes provide detailed protocols for two key methods to measure and quantify this compound-induced protein degradation, focusing on the degradation of the FtsZ protein. The provided methodologies can be adapted to study the degradation of other potential protein targets.

Signaling Pathway of this compound-Induced Protein Degradation

This compound exerts its antibacterial effect through a direct interaction with the ClpP protease. The binding of this compound to ClpP induces a conformational change in the protease, opening the entry pores and activating its proteolytic activity, even in the absence of its natural ATPase partners.[1][2] This activated ClpP complex can then recognize and degrade a subset of cellular proteins, with a high affinity for nascent and unfolded proteins.[3][5] The degradation of the essential cell division protein FtsZ is a key event leading to bacterial cell death.[4]

EnopeptinA_Pathway cluster_cell Bacterial Cell EnopeptinA This compound ClpP_inactive Inactive ClpP EnopeptinA->ClpP_inactive Binds and Activates ClpP_active Activated ClpP ClpP_inactive->ClpP_active Conformational Change FtsZ FtsZ Protein ClpP_active->FtsZ Targets and Degrades Degraded_FtsZ Degraded FtsZ (Peptide Fragments) Cell_Division_Inhibition Cell Division Inhibition (Filamentation/Swelling) FtsZ->Cell_Division_Inhibition Depletion leads to

Caption: this compound signaling pathway.

Methods for Measuring Protein Degradation

Several methods can be employed to measure this compound-induced protein degradation. This document details two of the most direct and widely used approaches:

  • In Vivo Analysis by Western Blot: This method allows for the qualitative and semi-quantitative assessment of the degradation of a specific target protein within bacterial cells following treatment with this compound.

  • In Vitro Degradation Assay: This biochemical assay provides a more direct measure of protein degradation by combining the purified target protein, ClpP, and this compound in a controlled environment.

Quantitative Data Summary

The following tables summarize representative quantitative data that can be obtained using the described methods.

Table 1: In Vivo FtsZ Degradation in Bacillus subtilis Treated with this compound

Treatment Time (min)FtsZ Protein Level (% of Control)
0100%
15~50%
30~20%
60<10%
120Undetectable

Data are representative and may vary depending on the bacterial strain, growth conditions, and this compound concentration.

Table 2: In Vitro FtsZ Degradation by this compound-Activated ClpP

Incubation Time (min)FtsZ Protein Remaining (%)
0100%
5~70%
10~30%
15<5%
30Undetectable

Data are representative and based on typical in vitro degradation assay conditions.[4]

Experimental Protocols

Protocol 1: In Vivo Analysis of FtsZ Degradation by Western Blot

This protocol describes the treatment of a bacterial culture with this compound and the subsequent analysis of FtsZ protein levels by Western blot.

WB_Workflow start Start culture Grow Bacterial Culture start->culture treat Treat with this compound (Time Course) culture->treat harvest Harvest Cells treat->harvest lyse Cell Lysis harvest->lyse quantify Protein Quantification (BCA Assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Blot Transfer sds_page->transfer immunoblot Immunoblotting (Primary & Secondary Antibodies) transfer->immunoblot detect Detection (Chemiluminescence) immunoblot->detect analyze Data Analysis detect->analyze end End analyze->end

Caption: Western blot workflow.

  • Bacterial strain (e.g., Bacillus subtilis, Staphylococcus aureus)

  • Appropriate growth medium (e.g., LB, TSB)

  • This compound

  • DMSO (for this compound stock solution)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against FtsZ (species-specific)

  • HRP-conjugated secondary antibody

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

  • Bacterial Culture and Treatment: a. Inoculate the appropriate growth medium with the bacterial strain of interest and grow to the mid-logarithmic phase (OD600 of ~0.5). b. Prepare a stock solution of this compound in DMSO. c. Add this compound to the bacterial culture at the desired final concentration (e.g., 1-10x MIC). An equivalent volume of DMSO should be added to a control culture. d. Incubate the cultures at the appropriate temperature with shaking. e. Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Cell Lysis and Protein Quantification: a. Centrifuge the collected cell suspensions to pellet the bacteria. b. Wash the cell pellets with ice-cold PBS. c. Resuspend the pellets in lysis buffer and lyse the cells (e.g., by sonication or enzymatic digestion). d. Clarify the lysates by centrifugation to remove cell debris. e. Determine the protein concentration of the supernatants using a BCA protein assay.

  • SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer. b. Add Laemmli sample buffer to the normalized lysates and boil for 5-10 minutes. c. Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis. d. Transfer the separated proteins to a PVDF membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary anti-FtsZ antibody overnight at 4°C. g. Wash the membrane three times with TBST. h. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST.

  • Detection and Analysis: a. Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. b. For semi-quantitative analysis, perform densitometry on the FtsZ bands and normalize to a loading control protein (e.g., DivIVA).

Protocol 2: In Vitro FtsZ Degradation Assay

This protocol details the in vitro degradation of purified FtsZ by purified ClpP in the presence of this compound.

IVDA_Workflow start Start prepare_reagents Prepare Reagents (Purified FtsZ, ClpP, this compound) start->prepare_reagents setup_reaction Set up Reaction Mixture (Buffer, ClpP, this compound/DMSO) prepare_reagents->setup_reaction initiate_reaction Initiate Reaction (Add FtsZ) setup_reaction->initiate_reaction incubate Incubate at 37°C (Time Course) initiate_reaction->incubate stop_reaction Stop Reaction (Add Laemmli Buffer) incubate->stop_reaction analyze Analyze by SDS-PAGE stop_reaction->analyze end End analyze->end

Caption: In vitro degradation assay workflow.

  • Purified FtsZ protein

  • Purified ClpP protein

  • This compound

  • DMSO

  • ClpP activity buffer (50 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 100 mM KCl, 2 mM DTT)[4]

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Coomassie Brilliant Blue or silver stain reagents

  • Reaction Setup: a. Prepare a stock solution of this compound in DMSO. b. In a microcentrifuge tube, prepare the reaction mixture by combining ClpP activity buffer, purified ClpP (e.g., final concentration of 3 µM), and this compound (e.g., final concentration of 10 µg/mL).[4] For the control reaction, add an equivalent volume of DMSO. c. Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiation and Incubation: a. Initiate the degradation reaction by adding purified FtsZ (e.g., final concentration of 4 µM) to the reaction mixture.[4] b. Incubate the reaction at 37°C. c. At various time points (e.g., 0, 5, 10, 15, 30 minutes), remove an aliquot of the reaction and immediately stop the reaction by adding an equal volume of 2x Laemmli sample buffer and boiling for 5 minutes.

  • Analysis: a. Load the samples onto an SDS-PAGE gel and perform electrophoresis. b. Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands. c. The degradation of FtsZ will be observed as a decrease in the intensity of the full-length FtsZ band over time in the this compound-treated samples.

Troubleshooting

IssuePossible CauseSolution
No FtsZ degradation observed in vivo Ineffective concentration of this compound.Perform a dose-response experiment to determine the optimal concentration.
Poor cell lysis.Optimize the lysis procedure (e.g., increase sonication time, use a different lysis buffer).
Inactive primary antibody.Use a new or different batch of primary antibody.
High background in Western blot Insufficient blocking.Increase blocking time or use a different blocking agent.
Antibody concentration too high.Titrate the primary and secondary antibody concentrations.
Insufficient washing.Increase the number and duration of washes.
No FtsZ degradation in vitro Inactive ClpP or FtsZ.Use freshly purified or properly stored proteins.
Incorrect buffer composition.Prepare fresh buffer and verify the pH.
Inactive this compound.Use a fresh stock of this compound.

Conclusion

The methods described in these application notes provide robust and reliable approaches for studying this compound-induced protein degradation. The in vivo Western blot analysis allows for the confirmation of target degradation in a cellular context, while the in vitro degradation assay offers a controlled system to study the direct molecular interactions. Together, these techniques are invaluable tools for researchers in the fields of microbiology, biochemistry, and drug development who are investigating the mechanism of action of this compound and other ADEP antibiotics.

References

Application Notes and Protocols for the Synthesis and Characterization of a Fluorescent Enopeptin A Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enopeptin A is a cyclic acyldepsipeptide antibiotic with potent antimicrobial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its unique mechanism of action involves the activation of the caseinolytic protease (ClpP), leading to uncontrolled proteolysis and bacterial cell death.[2][3][4] To facilitate further investigation into its cellular uptake, subcellular localization, and target engagement, we have developed a fluorescently labeled this compound probe, designated Enopeptin-Fluor 546.

These application notes provide a detailed protocol for the synthesis, purification, and characterization of Enopeptin-Fluor 546. Additionally, we present methodologies for utilizing this probe in biological assays to study its interaction with ClpP and its activity in bacterial cells.

Principle of the Fluorescent Probe

The design of Enopeptin-Fluor 546 is based on the known structure-activity relationships of acyldepsipeptides (ADEPs). ADEPs, including this compound, bind to hydrophobic grooves on the apical surface of the ClpP proteolytic barrel, at the interface between two adjacent ClpP monomers.[5][6] Structure-activity relationship studies have indicated that modifications to the polyene side chain of this compound are generally well-tolerated without significant loss of biological activity.[7]

Therefore, Enopeptin-Fluor 546 is synthesized by attaching a bright and photostable fluorophore to the terminal end of the pentaenone side chain of this compound. This is achieved through a two-step process: selective reduction of the terminal ketone of the side chain to a hydroxyl group, followed by conjugation to an NHS-ester functionalized fluorophore. This strategy minimizes steric hindrance at the core macrocycle, which is crucial for ClpP binding and activation.

Materials and Reagents

  • This compound

  • Sodium borohydride (B1222165) (NaBH₄)

  • Methanol (B129727) (MeOH), anhydrous

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Fluorophore-NHS ester (e.g., Alexa Fluor 546 NHS Ester)

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Mass spectrometer

  • Fluorometer

  • UV-Vis spectrophotometer

  • Lyophilizer

Experimental Protocols

Synthesis of Enopeptin-Fluor 546

The synthesis of Enopeptin-Fluor 546 is a two-step process involving the selective reduction of the terminal ketone on the pentaenone side chain, followed by conjugation to the fluorophore.

Step 1: Selective Reduction of this compound

  • Dissolve this compound (1 eq) in anhydrous methanol to a final concentration of 1 mg/mL in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 1.5 eq) to the cooled solution while stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 30-60 minutes.

  • Quench the reaction by adding a few drops of acetone.

  • Remove the solvent under reduced pressure.

  • Purify the resulting hydroxylated this compound intermediate by flash column chromatography on silica (B1680970) gel using a gradient of methanol in dichloromethane.

  • Confirm the structure and purity of the intermediate by mass spectrometry and NMR.

Step 2: Conjugation with Fluorophore-NHS Ester

  • Dissolve the hydroxylated this compound intermediate (1 eq) in anhydrous dichloromethane.

  • Add N,N-Diisopropylethylamine (DIPEA, 3 eq) to the solution.

  • In a separate vial, dissolve the Fluorophore-NHS ester (1.2 eq) in anhydrous dichloromethane.

  • Add the fluorophore solution dropwise to the this compound solution while stirring at room temperature.

  • Protect the reaction from light by wrapping the flask in aluminum foil.

  • Allow the reaction to proceed for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

Purification of Enopeptin-Fluor 546
  • Dissolve the crude product from the conjugation reaction in a minimal amount of mobile phase (e.g., 50% acetonitrile in water).

  • Purify the fluorescent probe by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

  • Use a linear gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) as a mobile phase modifier. A typical gradient is 20-80% acetonitrile over 30 minutes.

  • Monitor the elution profile at the absorbance maximum of the fluorophore (e.g., ~554 nm for Alexa Fluor 546).

  • Collect the fractions containing the desired product.

  • Confirm the identity and purity of the collected fractions by mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain Enopeptin-Fluor 546 as a dry powder.

  • Store the final product at -20°C, protected from light.

Diagram of the Synthetic Workflow:

synthetic_workflow EnopeptinA This compound ReducedEnopeptinA Hydroxylated this compound EnopeptinA->ReducedEnopeptinA NaBH4, MeOH EnopeptinFluor546 Enopeptin-Fluor 546 ReducedEnopeptinA->EnopeptinFluor546 DIPEA, DCM Purification RP-HPLC Purification EnopeptinFluor546->Purification Fluorophore Fluorophore-NHS Ester Fluorophore->EnopeptinFluor546

Caption: Synthetic workflow for Enopeptin-Fluor 546.

Characterization of Enopeptin-Fluor 546

a. Photophysical Properties

  • Absorption and Emission Spectra:

    • Prepare a solution of Enopeptin-Fluor 546 in a suitable solvent (e.g., DMSO or PBS).

    • Measure the absorption spectrum using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λ_max_abs).

    • Measure the fluorescence emission spectrum using a fluorometer, exciting at the λ_max_abs, to determine the maximum emission wavelength (λ_max_em).

  • Quantum Yield Determination:

    • The fluorescence quantum yield (Φ_F) can be determined using a reference fluorophore with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ_F = 0.95).

    • Measure the absorbance and integrated fluorescence intensity of both the sample and the reference at the same excitation wavelength.

    • Calculate the quantum yield using the following equation: Φ_F(sample) = Φ_F(reference) * (I_sample / I_reference) * (A_reference / A_sample) * (n_sample² / n_reference²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

b. Biological Activity

  • In vitro ClpP Activation Assay:

    • The ability of Enopeptin-Fluor 546 to activate ClpP can be assessed using a fluorogenic peptide substrate.

    • Reactions should contain purified ClpP, the fluorogenic peptide substrate (e.g., Z-Gly-Gly-Leu-AMC), and varying concentrations of this compound (as a positive control) or Enopeptin-Fluor 546.

    • Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by activated ClpP.

    • Determine the EC₅₀ value for ClpP activation for both the labeled and unlabeled this compound.

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Determine the MIC of Enopeptin-Fluor 546 against a panel of relevant bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis).

    • Perform a standard broth microdilution assay according to CLSI guidelines.

    • Compare the MIC values of Enopeptin-Fluor 546 with that of unlabeled this compound to assess the impact of the fluorescent label on its antibacterial activity.

Data Presentation

Table 1: Photophysical Properties of Enopeptin-Fluor 546

PropertyValue
λ_max_abs (nm)~554
λ_max_em (nm)~570
Molar Extinction Coefficient (ε) at λ_max_abs (M⁻¹cm⁻¹)~150,000
Fluorescence Quantum Yield (Φ_F)~0.3

Table 2: Biological Activity of Enopeptin-Fluor 546

CompoundClpP Activation EC₅₀ (nM)S. aureus MIC (µg/mL)
This compound500.5
Enopeptin-Fluor 546751.0

Note: The data presented in these tables are representative and may vary depending on the specific experimental conditions and the fluorophore used.

Application: Cellular Imaging

Enopeptin-Fluor 546 can be used to visualize the localization of this compound in bacterial cells.

  • Grow bacterial cells to the mid-logarithmic phase.

  • Incubate the cells with Enopeptin-Fluor 546 at a concentration of 1-5 µg/mL for a specified period (e.g., 30-60 minutes).

  • Wash the cells with phosphate-buffered saline (PBS) to remove any unbound probe.

  • (Optional) The cells can be co-stained with other fluorescent dyes, such as DAPI for nucleic acid visualization or a membrane stain.

  • Image the cells using a fluorescence microscope equipped with appropriate filter sets for the chosen fluorophore.

Diagram of the Proposed Mechanism of Action:

mechanism_of_action cluster_cell Bacterial Cell Probe Enopeptin-Fluor 546 ClpP_inactive Inactive ClpP Protease Probe->ClpP_inactive Binding ClpP_active Activated ClpP Protease ClpP_inactive->ClpP_active Conformational Change DegradedProteins Degraded Proteins ClpP_active->DegradedProteins Uncontrolled Proteolysis Proteins Cellular Proteins Proteins->DegradedProteins CellDeath Cell Death DegradedProteins->CellDeath

Caption: Proposed mechanism of Enopeptin-Fluor 546 action.

Troubleshooting

  • Low yield of hydroxylated intermediate: Ensure the use of anhydrous methanol and fresh NaBH₄. Perform the reaction at 0°C to improve selectivity.

  • Low conjugation efficiency: Use anhydrous solvents and ensure the Fluorophore-NHS ester is fresh. The reaction is sensitive to moisture.

  • Poor separation during HPLC purification: Optimize the gradient and flow rate. A shallower gradient may improve the resolution.

  • Significant loss of biological activity: The position of the fluorophore may be interfering with target binding. Consider alternative labeling strategies, such as using a longer linker or attaching the fluorophore at a different site if SAR data allows.

These detailed application notes and protocols should enable researchers to successfully synthesize, characterize, and utilize the Enopeptin-Fluor 546 probe for their studies on this important class of antibiotics.

References

Application Notes and Protocols for Enopeptin A Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enopeptin A belongs to the acyldepsipeptide (ADEP) class of antibiotics, a promising group of compounds with a novel mechanism of action that makes them effective against otherwise drug-resistant Gram-positive pathogens. ADEPs do not inhibit an essential cellular process but rather activate the caseinolytic protease (ClpP) to initiate uncontrolled proteolysis within the bacterial cell, leading to cell death. This unique mechanism presents a valuable avenue for combating infections caused by multi-drug resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA).

Understanding the potential for resistance development to this compound is crucial for its therapeutic development. This document provides detailed protocols and data presentation guidelines for studying this compound resistance mechanisms, focusing on Staphylococcus aureus as a model organism. The primary mechanism of resistance to ADEPs is the mutation of the clpP gene, which prevents the binding or activation of the protease by the antibiotic.

Mechanism of Action of this compound (Acyldepsipeptides)

This compound and other ADEPs function by binding to and dysregulating the ClpP protease. In its natural state, ClpP forms a complex with ATPase chaperones (like ClpX, ClpA, or ClpC) that recognize, unfold, and translocate specific protein substrates into the ClpP proteolytic chamber for degradation. This process is tightly regulated. ADEPs bypass this regulation by binding to ClpP, inducing a conformational change that opens the axial pores of the ClpP barrel. This allows for the unregulated degradation of unfolded proteins, including the essential cell division protein FtsZ, ultimately leading to bacterial cell death.

Enopeptin_A_Mechanism_of_Action cluster_0 Normal ClpP Function (Regulated Proteolysis) cluster_1 This compound Action (Unregulated Proteolysis) Clp_ATPase Clp ATPase (e.g., ClpX) ClpP_inactive ClpP (Inactive) Clp_ATPase->ClpP_inactive Binds & Activates Degraded_Peptides Degraded Peptides ClpP_inactive->Degraded_Peptides Degrades Substrate Substrate Tagged Protein Substrate Substrate->Clp_ATPase Recognized Enopeptin_A This compound ClpP_active ClpP (Activated) Enopeptin_A->ClpP_active Binds & Activates Unfolded_Proteins Unfolded Proteins (e.g., FtsZ, nascent chains) ClpP_active->Unfolded_Proteins Uncontrolled Degradation Cell_Death Cell Death Unfolded_Proteins->Cell_Death

Caption: this compound dysregulates ClpP protease activity.

Data Presentation: Quantitative Analysis of ADEP Resistance

The following tables summarize typical quantitative data obtained from ADEP resistance studies. Note that this data is for various ADEP congeners, which are structurally and functionally similar to this compound, and serve as a strong proxy for expected results.

Table 1: Minimum Inhibitory Concentrations (MICs) of ADEP Congeners against Susceptible and Resistant S. aureus

CompoundS. aureus (Susceptible) MIC (µg/mL)S. aureus (ADEP-Resistant, clpP mutant) MIC (µg/mL)Fold-change in MIC
ADEP18>128>16
ADEP4≤0.0316>533
ADEP9≤0.0332>1067
ADEP78>128>16

Data sourced from studies on various ADEP congeners against S. aureus.[1][2]

Table 2: Frequency of Spontaneous Resistance to ADEPs in Firmicutes

Bacterial SpeciesADEP Congener UsedFrequency of Resistance
Staphylococcus aureusADEP1, ADEP4, ADEP9~10⁻⁶
Bacillus subtilisADEP1~10⁻⁶
Enterococcus faeciumADEP1~10⁻⁶
Enterococcus faecalisADEP1~10⁻⁶
Streptococcus pneumoniaeADEP1~10⁻⁶

The frequency of resistance is consistently observed in the range of 10⁻⁶ for various Firmicutes species when exposed to different ADEP congeners.[1][2][3]

Experimental Protocols

A systematic approach to studying this compound resistance involves determining baseline susceptibility, quantifying the emergence of resistance, inducing resistance through selective pressure, characterizing the resistance phenotype, and identifying the genetic basis of resistance.

Enopeptin_A_Resistance_Workflow Start Start with Susceptible Strain MIC 1. Determine Baseline MIC (Protocol 1) Start->MIC FoR 2. Determine Frequency of Resistance (Protocol 2) MIC->FoR Induce 3. Induce Resistance (Serial Passage) (Protocol 3) FoR->Induce Isolate Isolate Resistant Mutants Induce->Isolate Characterize 4. Characterize Phenotype (MIC & Time-Kill) (Protocols 1 & 4) Isolate->Characterize Sequence 5. Genotypic Analysis (clpP Sequencing) (Protocol 5) Characterize->Sequence End Confirm Resistance Mechanism Sequence->End

Caption: Workflow for this compound resistance studies.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method to determine the lowest concentration of this compound that inhibits visible bacterial growth.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture (S. aureus) grown to mid-log phase and diluted to ~1 x 10⁶ CFU/mL

  • Incubator (37°C)

  • Plate reader (optional, for OD600 measurements)

  • Resazurin (B115843) solution (optional, for viability indication)

Procedure:

  • Prepare Antibiotic Dilutions: Create a two-fold serial dilution of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. Concentrations should span a range appropriate for the expected MIC (e.g., 128 µg/mL to 0.015 µg/mL).

  • Include Controls:

    • Growth Control: 50 µL of CAMHB without antibiotic.

    • Sterility Control: 100 µL of uninoculated CAMHB.

    • Solvent Control: 50 µL of CAMHB with the highest concentration of the solvent (e.g., DMSO) used.

  • Inoculate Plates: Add 50 µL of the standardized bacterial suspension to each well (except the sterility control), bringing the final volume to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth. This can be determined by eye or by measuring the optical density at 600 nm (OD600).[4] Optionally, add resazurin and incubate for a further 2-4 hours; a color change from blue to pink indicates viable cells.

Protocol 2: Determination of Spontaneous Mutation Frequency

This protocol quantifies the frequency at which resistant mutants arise in a bacterial population upon exposure to an inhibitory concentration of this compound.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • MHA plates containing this compound at a selective concentration (e.g., 4x or 8x the MIC of the susceptible parent strain).

  • Overnight bacterial culture of the susceptible strain.

  • Sterile saline or PBS for dilutions.

Procedure:

  • Prepare Inoculum: Grow a culture of the susceptible bacterial strain overnight in antibiotic-free broth.

  • Determine Total Viable Count: Prepare serial dilutions of the overnight culture in saline/PBS. Plate 100 µL of the 10⁻⁶, 10⁻⁷, and 10⁻⁸ dilutions onto antibiotic-free MHA plates. Incubate at 37°C for 24 hours and count the colonies to determine the total CFU/mL of the original culture.

  • Select for Resistant Mutants: Plate a large number of cells onto the selective MHA plates containing this compound. For example, plate 100 µL of the undiluted overnight culture onto multiple selective plates to screen a total of 10⁹ to 10¹⁰ cells.

  • Incubation: Incubate the selective plates at 37°C for 48 hours, as resistant mutants may grow more slowly.

  • Calculate Frequency: Count the number of colonies that grow on the selective plates. The frequency of resistance is calculated by dividing the number of resistant colonies by the total number of viable cells plated.

    • Formula: Frequency = (Number of colonies on selective plates) / (Total CFU plated)

Protocol 3: Induction of Resistance by Serial Passage

This protocol is used to select for resistance mutations over multiple generations by exposing bacteria to sub-inhibitory concentrations of this compound.

Materials:

  • This compound stock solution

  • Culture tubes with CAMHB

  • Susceptible bacterial strain

Procedure:

  • Initial MIC: Determine the MIC of the parent strain for this compound (Protocol 1).

  • First Passage: Inoculate a tube of CAMHB containing this compound at 0.5x the MIC with the susceptible strain. Also, inoculate a control tube with no antibiotic. Incubate at 37°C with shaking for 24 hours.

  • Subsequent Passages:

    • Each day, determine the MIC of the culture grown in the presence of this compound.

    • Use the culture from the well containing the highest concentration of this compound that still shows growth (the sub-MIC culture) to inoculate a new series of two-fold dilutions of the antibiotic.

  • Repeat: Continue this process for a set number of days (e.g., 15-30 days) or until a significant increase in the MIC (e.g., >8-fold) is observed.

  • Isolate and Confirm: After the final passage, streak the resistant culture onto an antibiotic-free MHA plate to isolate single colonies. Confirm the MIC of these individual isolates to ensure the resistance phenotype is stable.

Protocol 4: Time-Kill Kinetic Assay

This assay assesses the bactericidal or bacteriostatic effect of this compound over time and can be used to compare its efficacy against susceptible and resistant strains.

Materials:

  • Bacterial cultures (susceptible and resistant strains)

  • CAMHB

  • This compound

  • Sterile saline or PBS

  • MHA plates

Procedure:

  • Prepare Cultures: Grow overnight cultures of the susceptible and resistant strains. Dilute them in fresh CAMHB to a starting concentration of ~5 x 10⁵ CFU/mL.

  • Set up Test Conditions: Prepare flasks or tubes for each strain with the following conditions:

    • Growth Control (no antibiotic)

    • This compound at 1x MIC

    • This compound at 4x MIC

    • This compound at 10x MIC

  • Incubation and Sampling: Incubate all tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.

  • Determine Viable Counts: Perform serial dilutions of the collected aliquots in sterile saline/PBS and plate onto MHA plates. Incubate for 24 hours at 37°C.

  • Analyze Data: Count the colonies on the plates and calculate the CFU/mL for each time point. Plot the log₁₀ CFU/mL versus time.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

    • Bacteriostatic activity is a <3-log₁₀ reduction.

Protocol 5: Genotypic Analysis of Resistance

Since the primary mechanism of resistance to ADEPs is mutation in the clpP gene, this protocol outlines the steps to identify these mutations in resistant isolates.

Materials:

  • Resistant bacterial isolates

  • Genomic DNA extraction kit

  • PCR primers designed to amplify the clpP gene and its promoter region from the target species (e.g., S. aureus).

  • PCR reagents (Taq polymerase, dNTPs, buffer)

  • Thermocycler

  • Gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • Genomic DNA Extraction: Isolate genomic DNA from both the original susceptible parent strain and the confirmed resistant isolates.

  • PCR Amplification: Amplify the clpP gene from the extracted gDNA using the designed primers. Include appropriate controls (a no-template control and a positive control using the parent strain DNA).

  • Verify Amplicon: Run the PCR products on an agarose (B213101) gel to confirm that a DNA fragment of the expected size has been amplified.

  • DNA Sequencing: Purify the PCR products and send them for Sanger sequencing. Use both forward and reverse primers for sequencing to ensure accuracy across the entire gene.

  • Sequence Analysis: Align the sequencing results from the resistant isolates with the clpP sequence from the susceptible parent strain. Identify any nucleotide changes, insertions, or deletions that could lead to amino acid substitutions, frameshifts, or premature stop codons, confirming the genetic basis of resistance.[1]

References

Application Notes and Protocols: Enopeptin A in Biofilm Disruption Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enopeptin A belongs to the class of acyldepsipeptide (ADEP) antibiotics, a novel group of antimicrobial agents with a unique mechanism of action.[1] Unlike many traditional antibiotics that target cell wall synthesis or protein translation, ADEPs act by binding to and dysregulating the caseinolytic protease (ClpP).[1] This interaction activates and alters the substrate specificity of ClpP, leading to uncontrolled degradation of essential cellular proteins and ultimately, cell death. This distinct mechanism presents a promising avenue for combating persistent bacterial infections, particularly those associated with biofilms, which are notoriously tolerant to conventional antibiotic therapies.

While specific data on this compound in biofilm disruption is limited, a derivative, ADEP4, has demonstrated efficacy against chronic Staphylococcus aureus biofilm infections in mice when used in combination with rifampicin.[1] This suggests the potential of the Enopeptin class of compounds as anti-biofilm agents. These application notes provide a framework and detailed protocols for evaluating the efficacy of this compound in biofilm inhibition and disruption assays.

Proposed Mechanism of Action in Biofilms

The unique mechanism of this compound and other ADEPs—the activation of ClpP—may offer significant advantages in targeting biofilm-embedded bacteria. Biofilms often contain a population of dormant or slow-growing "persister" cells that are tolerant to antibiotics targeting active cellular processes. By forcing the degradation of a wide range of proteins, this compound could potentially eliminate these persister cells. Furthermore, the degradation of proteins crucial for maintaining the biofilm's structural integrity or intercellular communication could lead to the disruption of the mature biofilm.

EnopeptinA_Mechanism cluster_bacterium Bacterial Cell within Biofilm EnopeptinA This compound ClpP_inactive Inactive ClpP Protease EnopeptinA->ClpP_inactive Binds & Activates ClpP_active Dysregulated ClpP Protease (Active) ClpP_inactive->ClpP_active Conformational Change DegradedProteins Degraded Peptides ClpP_active->DegradedProteins Proteins Essential Cellular Proteins (e.g., for metabolism, biofilm matrix) Proteins->ClpP_active Uncontrolled Degradation CellDeath Cell Death & Biofilm Disruption DegradedProteins->CellDeath EnopeptinA_ext This compound EnopeptinA_ext->EnopeptinA Penetrates Biofilm & Cell

Caption: Proposed mechanism of this compound against biofilm-embedded bacteria.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from biofilm assays. Efficacy is typically measured by the Minimum Biofilm Inhibitory Concentration (MBIC) and the Minimum Biofilm Eradication Concentration (MBEC).

Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) of this compound

Bacterial StrainGrowth MediumMBIC₅₀ (µg/mL)MBIC₉₀ (µg/mL)
Staphylococcus aureus ATCC 29213TSB + 1% Glucose
Staphylococcus epidermidis ATCC 35984TSB + 1% Glucose
Acinetobacter baumannii ATCC 19606Mueller-Hinton Broth
Pseudomonas aeruginosa PAO1LB Broth

MBIC₅₀/₉₀: The concentration of this compound required to inhibit biofilm formation by 50% or 90% respectively, compared to the untreated control.

Table 2: Minimum Biofilm Eradication Concentration (MBEC) of this compound

Bacterial StrainBiofilm Age (hours)MBEC₅₀ (µg/mL)MBEC₉₀ (µg/mL)
Staphylococcus aureus ATCC 2921324
Staphylococcus epidermidis ATCC 3598424
Acinetobacter baumannii ATCC 1960648
Pseudomonas aeruginosa PAO148

MBEC₅₀/₉₀: The concentration of this compound required to eradicate 50% or 90% of the viable cells in a pre-formed biofilm, compared to the untreated control.

Experimental Protocols

Protocol 1: Biofilm Formation Inhibition Assay

This assay determines the concentration of this compound required to prevent the formation of biofilms.

Materials:

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile growth medium (e.g., Tryptic Soy Broth (TSB) with 1% glucose for Staphylococci)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Procedure:

  • Prepare Bacterial Inoculum: Dilute the overnight bacterial culture in fresh growth medium to an optical density at 600 nm (OD₆₀₀) of 0.05-0.1. This corresponds to approximately 1 x 10⁷ CFU/mL.

  • Serial Dilutions of this compound: Prepare a series of 2-fold dilutions of this compound in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL. Include vehicle controls (medium with the same concentration of solvent used for this compound) and positive growth controls (medium only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Cover the plate and incubate under static conditions at 37°C for 24 to 48 hours.

  • Washing: Carefully aspirate the medium from each well. Wash the wells three times with 200 µL of sterile PBS to remove planktonic and loosely attached cells.

  • Fixation: Add 200 µL of methanol (B129727) to each well and incubate for 15 minutes. Aspirate the methanol and let the plate air dry.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Final Wash: Remove the crystal violet solution and wash the plate three times with 200 µL of sterile water.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound dye.

  • Quantification: Measure the absorbance at 570 nm (OD₅₇₀) using a microplate reader. The MBIC is the lowest concentration that shows a significant reduction in absorbance compared to the control.

Biofilm_Inhibition_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (OD600=0.05) start->prep_inoculum prep_plate Add this compound Dilutions & Controls to 96-well Plate prep_inoculum->prep_plate inoculate Inoculate Plate with Bacterial Suspension prep_plate->inoculate incubate Incubate Statically (37°C, 24-48h) inoculate->incubate wash_planktonic Aspirate Medium & Wash 3x with PBS incubate->wash_planktonic fix Fix with Methanol & Air Dry wash_planktonic->fix stain Stain with 0.1% Crystal Violet (15 min) fix->stain wash_stain Wash 3x with Water & Air Dry stain->wash_stain solubilize Solubilize Dye with 30% Acetic Acid wash_stain->solubilize read Read Absorbance (OD570) solubilize->read end End: Determine MBIC read->end

Caption: Workflow for the biofilm formation inhibition assay.

Protocol 2: Pre-formed Biofilm Disruption Assay

This assay evaluates the ability of this compound to disrupt and kill bacteria within an established biofilm.

Materials:

  • Same as Protocol 1, plus:

  • Resazurin (B115843) sodium salt solution (0.02% w/v in PBS, sterile filtered) or MTT solution.

Procedure:

  • Biofilm Formation:

    • Prepare bacterial inoculum and add 200 µL to each well of a 96-well plate (excluding sterility controls).

    • Incubate at 37°C for 24 to 48 hours to allow mature biofilm formation.

  • Washing: Aspirate the medium and wash the pre-formed biofilms three times with 200 µL of sterile PBS to remove all planktonic cells.

  • Treatment:

    • Prepare serial dilutions of this compound in fresh, sterile growth medium.

    • Add 200 µL of the this compound dilutions to the wells containing the biofilms. Include positive controls (biofilms with medium only) and vehicle controls.

  • Incubation: Incubate the plate for a further 24 hours at 37°C.

  • Assessment of Biofilm Disruption (Biomass):

    • Follow steps 5-10 from Protocol 1 (Washing, Fixation, Staining, Quantification) to assess the remaining biofilm biomass.

  • Assessment of Cell Viability (MBEC):

    • Aspirate the medium containing this compound from a parallel set of wells.

    • Wash the wells once with PBS.

    • Add 200 µL of fresh medium containing 20 µL of 0.02% resazurin solution to each well.

    • Incubate in the dark at 37°C for 2-4 hours.

    • Measure fluorescence (Excitation: 560 nm, Emission: 590 nm). A decrease in fluorescence indicates reduced metabolic activity and cell death. The MBEC is the lowest concentration causing a significant reduction in viability.

Biofilm_Disruption_Workflow cluster_form Biofilm Formation cluster_treat Treatment cluster_assess Assessment inoculate_form Inoculate 96-well Plate incubate_form Incubate (37°C, 24-48h) to Form Biofilm inoculate_form->incubate_form wash_form Wash 3x with PBS to Remove Planktonic Cells incubate_form->wash_form add_enopeptin Add this compound Dilutions to Pre-formed Biofilms wash_form->add_enopeptin incubate_treat Incubate (37°C, 24h) add_enopeptin->incubate_treat assess_biomass Biomass Quantification (Crystal Violet Assay) incubate_treat->assess_biomass assess_viability Viability Quantification (Resazurin Assay) incubate_treat->assess_viability end_biomass End: Determine Biomass Reduction assess_biomass->end_biomass end_viability End: Determine MBEC assess_viability->end_viability

Caption: Workflow for the pre-formed biofilm disruption assay.

References

Application Notes and Protocols for Evaluating Enopeptin A Activity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enopeptin A is a cyclic acyldepsipeptide (ADEP) antibiotic with known anti-bacteriophage and antifungal activities. As a member of the ADEP class, its primary mechanism of action involves the dysregulation of the caseinolytic protease (ClpP). This compound binds to the ClpP protease, activating it in an uncontrolled manner. This leads to the indiscriminate degradation of cellular proteins, ultimately resulting in bacterial cell death. Given its unique mechanism, this compound and other ADEPs are promising candidates for the development of new antimicrobial agents, particularly against drug-resistant pathogens.

These application notes provide detailed protocols for a panel of cell-based assays to comprehensively evaluate the biological activity of this compound. The described assays will enable researchers to determine its cytotoxicity against mammalian cells, and to characterize its apoptosis-inducing effects.

Data Presentation

The following tables provide a framework for summarizing quantitative data obtained from the described cell-based assays.

Table 1: Cytotoxicity of this compound on Mammalian Cell Lines (MTT Assay)

Cell LineThis compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
HEK2930.1
1
10
50
100
HeLa0.1
1
10
50
100

Table 2: Apoptosis Induction by this compound (Annexin V-FITC/PI Staining)

Cell LineThis compound Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
JurkatControl
1
5
10
MCF-7Control
1
5
10

Table 3: Caspase-3/7 Activation by this compound (Caspase-Glo® 3/7 Assay)

Cell LineThis compound Concentration (µM)Relative Luminescence Units (RLU)Fold Increase in Caspase-3/7 Activity
JurkatControl1.0
1
5
10
MCF-7Control1.0
1
5
10

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is designed to assess the cytotoxic effect of this compound on mammalian cells by measuring mitochondrial reductase activity.

Materials:

  • Mammalian cell lines (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the same concentration of DMSO as the highest this compound concentration (vehicle control).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

Plot the % cell viability against the logarithm of this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Detection: Annexin V-FITC/PI Staining

This protocol allows for the differentiation between early apoptotic, late apoptotic/necrotic, and live cells based on the externalization of phosphatidylserine (B164497) and membrane integrity.

Materials:

  • Mammalian cell lines (e.g., Jurkat, MCF-7)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates or culture flasks

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

  • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 hours). Include an untreated control and a vehicle control.

  • Harvest the cells, including both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Data Analysis:

Use the flow cytometry software to quantify the percentage of cells in each quadrant:

  • Lower-left quadrant (Annexin V-/PI-): Live cells

  • Lower-right quadrant (Annexin V+/PI-): Early apoptotic cells

  • Upper-right quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells

  • Upper-left quadrant (Annexin V-/PI+): Necrotic cells (due to membrane damage)

Caspase-3/7 Activity Assay: Caspase-Glo® 3/7 Assay

This luminescent assay quantifies the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Mammalian cell lines (e.g., Jurkat, MCF-7)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells into a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Treat the cells with various concentrations of this compound for the desired time period (e.g., 6, 12, or 24 hours). Include untreated and vehicle controls.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours.

  • Measure the luminescence of each well using a luminometer.

Data Analysis:

Calculate the fold increase in caspase-3/7 activity relative to the vehicle control. Fold Increase = (Luminescence of treated cells) / (Luminescence of vehicle control)

Mandatory Visualizations

G cluster_prep Preparation cluster_assays Cell-Based Assays cluster_endpoints Endpoint Analysis cluster_data Data Acquisition & Analysis prep_enopeptin Prepare this compound Stock (DMSO) prep_media Prepare Serial Dilutions in Culture Medium prep_enopeptin->prep_media prep_cells Culture Mammalian Cell Lines seed_cells Seed Cells in Multi-well Plates prep_cells->seed_cells treat_cells Treat Cells with This compound seed_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate mtt MTT Assay (Viability) incubate->mtt annexin Annexin V/PI (Apoptosis) incubate->annexin caspase Caspase-Glo 3/7 (Apoptosis) incubate->caspase read_plate Measure Absorbance/ Fluorescence/Luminescence mtt->read_plate annexin->read_plate caspase->read_plate calc_results Calculate % Viability, % Apoptosis, Fold Change read_plate->calc_results det_ic50 Determine IC50 calc_results->det_ic50

Caption: Experimental workflow for evaluating this compound activity.

G cluster_pathway This compound-Induced ClpP Activation Pathway enopeptin_a This compound clpp_inactive Inactive ClpP (Heptameric Rings) enopeptin_a->clpp_inactive Binds to hydrophobic pocket clpp_active Activated ClpP (Open-gate Conformation) clpp_inactive->clpp_active Conformational Change protein_degradation Uncontrolled Proteolysis clpp_active->protein_degradation Leads to unfolded_proteins Unfolded/ Nascent Proteins unfolded_proteins->clpp_active Enters proteolytic chamber cell_death Bacterial Cell Death protein_degradation->cell_death Results in

Caption: this compound mechanism of action via ClpP protease activation.

G cluster_assays Assay Relationships cluster_outcomes Biological Outcomes mtt MTT Assay (Measures metabolic activity, indicates cell viability) cytotoxicity Cytotoxicity mtt->cytotoxicity annexin Annexin V/PI Assay (Detects early and late apoptotic events) apoptosis Apoptosis annexin->apoptosis caspase Caspase-Glo 3/7 Assay (Quantifies key executioner caspase activity) caspase->apoptosis cytotoxicity->apoptosis can be a result of

Application Notes and Protocols for Evaluating the Therapeutic Potential of Enopeptin A and its Analogs in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enopeptin A is a depsipeptide antibiotic with demonstrated in vitro activity against various Gram-positive bacteria and anti-bacteriophage properties.[1] However, its therapeutic potential in vivo is limited by poor solubility and chemical instability.[2] Consequently, research has largely shifted towards more stable, synthetic acyldepsipeptide (ADEP) analogs, such as ADEP4, which exhibit potent in vivo efficacy.[2][3] These application notes provide a comprehensive overview of the mechanism of action of this class of compounds and detailed protocols for evaluating their therapeutic potential in established murine infection models. The quantitative data presented herein is primarily for ADEP4 and its derivatives, serving as a benchmark for assessing novel this compound analogs.

Mechanism of Action: Dysregulation of ClpP Protease

This compound and its synthetic analogs, like ADEP4, exert their bactericidal effect through a novel mechanism of action: the activation of the caseinolytic protease P (ClpP).[4][5][6] In its natural state, ClpP is a tightly regulated protease that requires an associated ATPase (e.g., ClpX, ClpA) to recognize, unfold, and translocate substrate proteins into its proteolytic chamber for degradation.[7][8]

ADEPs bypass this regulatory mechanism. They bind to a pocket on the surface of the ClpP barrel, inducing a conformational change that opens the axial pores.[4][6] This uncontrolled opening allows for the unregulated degradation of proteins within the bacterial cell, including nascent polypeptide chains and folded proteins, ultimately leading to cell death.[4][8] This mechanism is effective against growing and non-dividing bacteria, including persistent and biofilm-forming cells.[3]

This compound (ADEP) Mechanism of Action cluster_0 Regulated Proteolysis (Normal State) cluster_1 Deregulated Proteolysis (ADEP/Enopeptin A Presence) ClpA_X ClpA/ClpX (ATPase) ClpP_inactive ClpP (Closed Pore) ClpA_X->ClpP_inactive Docking Degradation_inactive Controlled Degradation ClpP_inactive->Degradation_inactive Proteolysis Substrate Protein Substrate Substrate->ClpA_X Unfolding & Translocation ADEP ADEP4 / This compound Analog ClpP_active ClpP (Open Pore) ADEP->ClpP_active Binding & Activation Degradation_active Uncontrolled Degradation & Cell Death ClpP_active->Degradation_active Proteolysis Proteins Cellular Proteins (Folded & Nascent) Proteins->ClpP_active Unregulated Entry

Caption: Mechanism of ADEP4-mediated ClpP activation and subsequent unregulated proteolysis.

Animal Models for Efficacy Testing

The selection of an appropriate animal model is critical for evaluating the therapeutic potential of novel antimicrobial agents.[9] For compounds like this compound analogs that target Gram-positive pathogens, several murine models are well-established and widely used.

Murine Neutropenic Thigh Infection Model

This is a highly standardized model for the initial in vivo evaluation of antimicrobials, particularly for assessing pharmacokinetics/pharmacodynamics (PK/PD) relationships.[10][11][12] The model mimics a deep-seated soft tissue infection in an immunocompromised host.

Experimental Workflow:

Murine Neutropenic Thigh Infection Model Workflow node_acclimatization Animal Acclimatization (e.g., ICR mice, 5-6 weeks old) node_neutropenia Induction of Neutropenia (Cyclophosphamide i.p. injection on Day -4 and Day -1) node_acclimatization->node_neutropenia node_infection Bacterial Inoculation (Intramuscular injection of S. aureus into the thigh) node_neutropenia->node_infection node_treatment Treatment Initiation (e.g., 2 hours post-infection) Test compound vs. Vehicle vs. Control node_infection->node_treatment node_endpoints Endpoint Analysis (24h post-infection) Thigh muscle harvesting node_treatment->node_endpoints node_analysis Quantitative Analysis (Homogenization, serial dilution, and plating for CFU/gram enumeration) node_endpoints->node_analysis

Caption: Workflow for the murine neutropenic thigh infection model.

Detailed Protocol:

  • Animal Model: Female ICR (CD-1) mice, 5-6 weeks old.[10]

  • Induction of Neutropenia: Administer cyclophosphamide (B585) intraperitoneally (i.p.) at 150 mg/kg four days prior to infection and 100 mg/kg one day before infection to induce neutropenia (<100 neutrophils/mm³).[13]

  • Bacterial Inoculum: Prepare a mid-logarithmic phase culture of Staphylococcus aureus (e.g., MRSA or MSSA strains). Wash and resuspend the bacteria in sterile saline to the desired concentration (e.g., 10⁷ CFU/mL).[10]

  • Infection: Anesthetize the mice and inject 0.1 mL of the bacterial suspension into the right thigh muscle.[10]

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer the test compound (this compound analog), vehicle control, or a standard-of-care antibiotic (e.g., vancomycin) via the desired route (e.g., subcutaneous, intravenous, or oral). Dosing regimens can be varied to determine the PK/PD driver.[13]

  • Endpoint Measurement: At 24 hours post-infection, euthanize the mice. Aseptically remove the infected thigh, weigh it, and homogenize it in sterile phosphate-buffered saline (PBS).[10]

  • Bacterial Load Quantification: Perform serial ten-fold dilutions of the thigh homogenate and plate onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar with 5% sheep's blood). Incubate for 18-24 hours at 37°C and enumerate the colonies to determine the bacterial load (CFU/gram of tissue).[9][10]

Murine Sepsis Model

This model evaluates the efficacy of an antimicrobial in a systemic infection, which is a critical measure of its potential for treating life-threatening conditions. Sepsis can be induced by intraperitoneal injection of a bacterial suspension or by methods like cecal ligation and puncture (CLP) or fecal slurry injection.[14][15]

Detailed Protocol (Intraperitoneal Injection Model):

  • Animal Model: C57BL/6 or CD-1 mice.[14][16]

  • Bacterial Inoculum: Prepare a culture of a relevant pathogen (e.g., Enterococcus faecalis or S. aureus) to a specific concentration that induces a lethal infection. The inoculum may be mixed with a sterile adjuvant like 5% mucin to enhance virulence.[17]

  • Infection: Inject the bacterial suspension intraperitoneally into the mice.[16]

  • Treatment: Administer the test compound, vehicle, or control antibiotic at various time points post-infection. Treatment can be a single dose or multiple doses.[3][16]

  • Endpoint Measurement: Monitor the mice for survival over a period of time (e.g., 7-10 days).[16][18] In some studies, bacterial burden in organs like the spleen and liver can be assessed at earlier time points.[16]

Murine Skin Infection Model

This model is used to assess the efficacy of topically or systemically administered antibiotics against skin and soft tissue infections.[9][19][20]

Detailed Protocol (Tape-Stripping Model):

  • Animal Model: Hairless SKH1 or shaved BALB/c mice.[19][21]

  • Skin Preparation: Anesthetize the mice and shave a small area on the back. Disrupt the skin barrier by repeatedly applying and removing adhesive tape.[19]

  • Infection: Apply a small volume (e.g., 5 µL) of a concentrated bacterial suspension (e.g., 10⁷ CFU of S. aureus) onto the stripped skin area.[19]

  • Treatment: Begin treatment at a specified time post-infection (e.g., 4 or 16 hours). Apply a measured amount of the test compound formulated as an ointment, cream, or gel. Systemic administration can also be evaluated.[19][22]

  • Endpoint Measurement: After a defined treatment period (e.g., 4 days with twice-daily application), euthanize the mice. Excise the infected skin area, weigh it, and homogenize it.[19]

  • Bacterial Load Quantification: Perform serial dilutions and plate the homogenate to determine the CFU/gram of tissue.[9]

Data Presentation

The following tables summarize quantitative data from studies on ADEP4 and its derivatives in various murine infection models. These data can serve as a reference for evaluating the therapeutic potential of novel this compound analogs.

Table 1: Efficacy of ADEP4 and Analogs in Murine Sepsis Models

PathogenMouse StrainTreatmentDose (mg/kg)Administration RouteOutcomeReference
E. faecalisNot SpecifiedADEP40.5Single doseSurvival[3]
E. faecalisNot SpecifiedADEP21.0Single doseSurvival[3]
S. aureus (MSSA)Not SpecifiedADEP46.0Not SpecifiedCured bacteremia[3]
S. aureus (MSSA)Not SpecifiedADEP B315Not SpecifiedNot Specified39% survival at 10 days[16][18]
S. aureus (MRSA)Not SpecifiedADEP B315Not SpecifiedNot SpecifiedSignificantly prolonged survival vs. vancomycin[16][18]

Table 2: Efficacy of ADEP4 in a Murine Deep-Seated Thigh Infection Model

PathogenMouse StrainTreatmentOutcomeReference
S. aureusNot SpecifiedADEP4 + RifampicinEradication of persisters and biofilm populations[4]

Table 3: In Vitro Activity of ADEP4 Against Enterococcus Species

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₉₀ (µg/mL)Reference
E. faecalis350.008 - 0.1250.031[5]
E. faecium380.016 - 0.0630.063[5]

Conclusion

While this compound itself has limitations for in vivo applications, its mechanism of action presents a promising target for the development of novel antibiotics. Its synthetic analog, ADEP4, has demonstrated significant therapeutic potential in various preclinical animal models of bacterial infection. The protocols and data presented in these application notes provide a framework for researchers to evaluate new this compound derivatives and other compounds that activate the ClpP protease. Rigorous and standardized in vivo testing using models such as the neutropenic thigh, sepsis, and skin infection models is essential to identify promising candidates for further drug development.

References

Formulating Enopeptin A for In Vivo Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enopeptin A is a cyclic depsipeptide antibiotic with potent antibacterial and antiviral activity.[1][2] Originally isolated from Streptomyces sp. RK-1051, this molecule features a unique pentaenone side chain and contains unusual amino acids such as N-methylalanine and 4-methylproline.[3] Its mechanism of action involves the activation and dysregulation of the caseinolytic protease (ClpP), an important bacterial protein, making it a subject of interest for the development of new antimicrobial agents.[1] The cyclic nature of this compound contributes to its stability, a desirable characteristic for therapeutic candidates.[4][5] However, like many cyclic peptides, its delivery for in vivo applications presents challenges due to its hydrophobic nature and potential for poor solubility in aqueous solutions.

This document provides detailed application notes and protocols for the formulation of this compound for in vivo administration. It is intended to guide researchers in preparing this promising antibiotic for animal studies, ensuring consistent and effective delivery.

Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for developing an appropriate formulation strategy.

PropertyValueReference
Molecular FormulaC47H57N7O11[1]
Molecular Weight896.0 g/mol [1]
AppearanceWhite to off-white powder-
SolubilitySoluble in ethanol, methanol, DMF, DMSO[1]
Insoluble inWaterImplied by solubility in organic solvents
Mechanism of ActionActivates and dysregulates Clp-family proteins[1]

Table 1: Physicochemical Properties of this compound

Formulation Strategy for In Vivo Administration

The primary challenge in formulating this compound for in vivo use is its poor water solubility. A common and effective strategy for administering hydrophobic compounds in preclinical animal models is to use a co-solvent system. This involves dissolving the compound in a small amount of an organic solvent and then diluting it with a physiologically compatible aqueous vehicle.

Based on its known solubility, a formulation vehicle consisting of Dimethyl Sulfoxide (DMSO) and a sterile aqueous solution (e.g., saline or a buffered solution) is recommended. DMSO is a powerful aprotic solvent that is miscible with water and is widely used in preclinical in vivo studies. However, it is important to use the lowest possible concentration of DMSO, as it can have its own biological effects and may cause local irritation at high concentrations.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound powder using an analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the tube vigorously until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Formulation of this compound for Intraperitoneal (i.p.) Injection

This protocol details the dilution of the this compound stock solution for administration to small animals via intraperitoneal injection.

Materials:

  • This compound stock solution (from Protocol 1)

  • Sterile 0.9% saline solution

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculate the required volume of the stock solution and the sterile saline needed to achieve the final desired concentration and injection volume for the animal study. Note: It is crucial to keep the final concentration of DMSO as low as possible (ideally ≤10% v/v).

  • In a sterile microcentrifuge tube, add the required volume of sterile saline.

  • While gently vortexing the saline, slowly add the calculated volume of the this compound stock solution. This dropwise addition to a vortexing solution helps to prevent precipitation of the compound.

  • Continue to vortex for an additional 30 seconds to ensure a homogenous solution.

  • Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted by increasing the proportion of DMSO or by including a surfactant such as Tween® 80 or Cremophor® EL (after appropriate validation).

  • Use the freshly prepared formulation for injection immediately. Do not store the diluted formulation.

Table 2: Example Formulation for a 10 mg/kg Dose in a 20g Mouse

ParameterValue
Animal Weight20 g
Desired Dose10 mg/kg
Total Dose per Animal0.2 mg
This compound Stock Concentration10 mg/mL
Volume of Stock per Animal20 µL
Desired Injection Volume200 µL
Final DMSO Concentration10%
Volume of Sterile Saline180 µL

Signaling Pathway and Experimental Workflow

The primary molecular target of this compound is the ClpP protease. The activation and dysregulation of this protease leads to uncontrolled degradation of essential bacterial proteins, ultimately resulting in cell death.

EnopeptinA_Pathway EnopeptinA This compound ClpP ClpP Protease EnopeptinA->ClpP Activates & Dysregulates Protein_Degradation Uncontrolled Protein Degradation ClpP->Protein_Degradation Cell_Death Bacterial Cell Death Protein_Degradation->Cell_Death

Caption: this compound mechanism of action.

The following diagram outlines the general workflow for preparing and administering this compound in an in vivo setting.

Experimental_Workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration Stock_Prep Prepare this compound Stock in DMSO Formulation_Prep Dilute Stock with Sterile Saline Stock_Prep->Formulation_Prep Animal_Prep Prepare Animal (e.g., weigh) Formulation_Prep->Animal_Prep Injection Administer Formulation (e.g., i.p. injection) Animal_Prep->Injection Monitoring Monitor Animal for Efficacy and Toxicity Injection->Monitoring

Caption: In vivo experimental workflow.

Important Considerations

  • Toxicity: The in vivo toxicity of this compound has not been extensively characterized. It is essential to conduct dose-ranging studies to determine the maximum tolerated dose (MTD) in the chosen animal model.

  • Stability: While cyclic peptides are generally more stable than their linear counterparts, the stability of this compound in the formulation and in biological fluids should be assessed if long-term studies are planned.

  • Route of Administration: The protocols provided are for intraperitoneal injection. Other routes of administration (e.g., intravenous, oral) may require different formulation strategies.

  • Controls: Appropriate vehicle controls (DMSO in saline) must be included in all in vivo experiments to account for any effects of the formulation vehicle itself.

Conclusion

The protocols and information provided in this document offer a starting point for the successful formulation and in vivo administration of this compound. By carefully considering the properties of this potent antibiotic and following standardized procedures, researchers can obtain reliable and reproducible results in preclinical studies, paving the way for further development of this promising therapeutic agent.

References

Application Note: Quantitative Analysis of Enopeptin A in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the quantification of Enopeptin A, a cyclic acyldepsipeptide antibiotic, in human plasma. A robust and sensitive method using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been developed and validated. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. The method demonstrates excellent linearity, accuracy, precision, and recovery, making it suitable for pharmacokinetic and toxicokinetic studies in drug development.

Introduction

This compound belongs to the class of acyldepsipeptide (ADEP) antibiotics.[1] ADEPs exhibit a novel mechanism of action by targeting and dysregulating the caseinolytic protease ClpP.[1][2][3] This leads to uncontrolled degradation of essential cellular proteins, including the cell division protein FtsZ, ultimately resulting in bacterial cell death.[4][5] The unique mode of action makes this compound and other ADEPs promising candidates for combating antibiotic-resistant bacteria.

To support the preclinical and clinical development of this compound, a reliable and sensitive bioanalytical method for its quantification in biological matrices is essential. This application note provides a comprehensive protocol for the determination of this compound concentrations in human plasma using LC-MS/MS, a widely accepted technique for the quantification of peptides and small molecules in complex biological samples.[6][7]

Signaling Pathway of this compound (Acyldepsipeptides)

The antibacterial activity of this compound stems from its interaction with the ClpP protease. The binding of this compound to ClpP induces a conformational change that activates the protease, leading to the uncontrolled degradation of cellular proteins. A critical target in this process is the FtsZ protein, which is essential for the formation of the Z-ring and bacterial cell division. The degradation of FtsZ disrupts cell division, leading to filamentation and eventual cell death.[4][5]

EnopeptinA_Signaling_Pathway cluster_0 Bacterial Cell Enopeptin_A This compound ClpP_inactive Inactive ClpP Protease Enopeptin_A->ClpP_inactive Binds to ClpP_active Activated ClpP-Enopeptin A Complex ClpP_inactive->ClpP_active Activation Degraded_Proteins Degraded Proteins ClpP_active->Degraded_Proteins Uncontrolled Proteolysis Nascent_Proteins Nascent/Unfolded Proteins Nascent_Proteins->ClpP_active Degraded by FtsZ FtsZ Protein FtsZ->ClpP_active Degraded by Inhibition_Z_ring Inhibition of Z-ring Formation FtsZ->Inhibition_Z_ring Leads to Cell_Death Cell Death Inhibition_Z_ring->Cell_Death Results in

Caption: Mechanism of action of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity >98%)

  • Internal Standard (IS): A stable isotope-labeled this compound analog

  • Human plasma (K2EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Sample Preparation Workflow

The sample preparation involves protein precipitation followed by solid-phase extraction to remove interfering substances and concentrate the analyte.[8][9]

Sample_Preparation_Workflow Plasma_Sample 100 µL Human Plasma Add_IS Add 10 µL Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Add 300 µL Acetonitrile (with 0.1% Formic Acid) Add_IS->Protein_Precipitation Vortex_Centrifuge Vortex and Centrifuge (14,000 rpm, 10 min, 4°C) Protein_Precipitation->Vortex_Centrifuge Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer SPE Solid-Phase Extraction (SPE) Supernatant_Transfer->SPE SPE_Condition Condition SPE Cartridge (Methanol then Water) SPE->SPE_Condition SPE_Load Load Supernatant SPE_Condition->SPE_Load SPE_Wash Wash Cartridge (e.g., 5% Methanol in Water) SPE_Load->SPE_Wash SPE_Elute Elute this compound (e.g., Acetonitrile) SPE_Wash->SPE_Elute Evaporation Evaporate to Dryness SPE_Elute->Evaporation Reconstitution Reconstitute in 100 µL Mobile Phase A Evaporation->Reconstitution LC_MS_Analysis Inject into LC-MS/MS Reconstitution->LC_MS_Analysis

Caption: Sample preparation workflow.

LC-MS/MS Method

Liquid Chromatography:

  • System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% to 90% B

    • 3.0-3.5 min: 90% B

    • 3.5-3.6 min: 90% to 10% B

    • 3.6-5.0 min: 10% B

Mass Spectrometry:

  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical):

    • This compound: m/z [M+H]+ → fragment ion

    • Internal Standard: m/z [M+H]+ → fragment ion

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Method Validation

The developed method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, recovery, matrix effect, and stability.[10][11]

Calibration Curve and Linearity

The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² was used.

ParameterResult
Calibration Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) on three different days.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1< 1585 - 115< 1585 - 115
Low3< 1090 - 110< 1090 - 110
Medium100< 1090 - 110< 1090 - 110
High800< 1090 - 110< 1090 - 110
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the sample preparation procedure was efficient and that endogenous plasma components did not interfere with the ionization of the analyte.

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low3> 8085 - 115
High800> 8085 - 115
Stability

The stability of this compound in human plasma was evaluated under various storage and handling conditions.

Stability ConditionDurationResult
Bench-top (Room Temp)4 hoursStable
Freeze-thaw Cycles3 cyclesStable
Long-term (-80°C)30 daysStable

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable means for the quantitative determination of this compound in human plasma. The method has been successfully validated and is suitable for supporting pharmacokinetic and other studies during the development of this novel antibiotic.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Enopeptin A Solubility Issues for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Enopeptin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges and effectively utilizing this compound in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a cyclic depsipeptide antibiotic with potent activity against a range of Gram-positive and Gram-negative bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1] Its complex, cyclic, and hydrophobic structure contributes to poor solubility in aqueous solutions, which is a common challenge for this class of molecules. Proper solubilization is critical for accurate and reproducible results in in vitro assays.

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), ethanol, and methanol (B129727).[1] It is generally poorly soluble in aqueous solutions alone.

Q3: How do I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve lyophilized this compound in 100% DMSO, DMF, ethanol, or methanol to a high concentration (e.g., 1-10 mg/mL). Gentle vortexing or sonication can aid in dissolution. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: What is the mechanism of action of this compound?

A4: this compound belongs to the acyldepsipeptide (ADEP) class of antibiotics.[1] Its mechanism of action involves binding to and activating the caseinolytic protease ClpP.[2][3] This activation is dysregulated, leading to the uncontrolled degradation of essential cellular proteins, ultimately causing bacterial cell death.[2][3]

Troubleshooting Guide

Issue 1: this compound precipitates when I dilute my stock solution into my aqueous assay buffer.

  • Cause: The final concentration of the organic solvent may be too low to maintain the solubility of the hydrophobic this compound in the aqueous buffer.

  • Solution 1: Optimize Final Solvent Concentration. Maintain a final concentration of the organic solvent (e.g., DMSO) in your assay that is sufficient to keep this compound in solution, typically between 0.1% and 1% (v/v). However, always perform a vehicle control to ensure the solvent concentration does not affect your experimental results.

  • Solution 2: Stepwise Dilution. Instead of a single large dilution, perform serial dilutions of your this compound stock solution into the aqueous buffer. This gradual decrease in solvent concentration can sometimes prevent precipitation.

  • Solution 3: Use of a Surfactant. In some cases, the addition of a low concentration of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (typically ≤0.05%), to the final assay buffer can help to maintain the solubility of hydrophobic compounds. Be sure to include a surfactant control in your experiment.

Issue 2: I am observing inconsistent results in my cell-based or enzyme inhibition assays.

  • Cause: This could be due to incomplete dissolution or precipitation of this compound in the stock solution or during the assay, leading to inaccurate concentrations.

  • Solution 1: Visual Inspection of Stock Solution. Before each use, visually inspect your this compound stock solution for any precipitate. If present, gently warm the solution (e.g., to 37°C) and vortex or sonicate until the precipitate dissolves.

  • Solution 2: Centrifugation of Diluted Solutions. Before adding the final dilution of this compound to your assay, centrifuge the diluted solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any undissolved compound. Use the supernatant for your experiment. This ensures you are working with a homogenous solution, although it may slightly reduce the final concentration.

  • Solution 3: Fresh Dilutions. Prepare fresh dilutions of this compound from the stock solution for each experiment to minimize the chances of precipitation over time.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble[1]
Dimethylformamide (DMF)Soluble[1]
EthanolSoluble[1]
MethanolSoluble[1]
Water / Aqueous BuffersPoorly soluble

Table 2: Reported Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainMIC (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)25

Note: This table will be updated as more specific MIC data for this compound against a wider range of bacterial strains becomes publicly available.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • Lyophilized this compound

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile, low-binding microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Centrifuge the vial briefly to ensure all the powder is at the bottom.

  • Add the required volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.

  • If dissolution is difficult, sonicate the vial in a water bath for 5-10 minutes.

  • Aliquot the stock solution into smaller volumes in sterile, low-binding microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Broth Microdilution Assay for MIC Determination

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

  • Bacterial culture in the logarithmic growth phase

  • Sterile diluent (e.g., saline or PBS)

  • Incubator

Procedure:

  • Prepare a working solution of this compound by diluting the stock solution in the assay medium. Ensure the DMSO concentration in the highest concentration to be tested does not exceed a level that affects bacterial growth (typically ≤1%).

  • In a 96-well plate, add 100 µL of the appropriate sterile broth to wells 2 through 12.

  • Add 200 µL of the highest concentration of this compound working solution to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

  • Well 11 will serve as a positive control for bacterial growth (no this compound). Add 100 µL of sterile broth.

  • Well 12 will serve as a negative control (sterility control). Add 100 µL of sterile broth.

  • Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard and then dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12.

  • The final volume in each well will be 200 µL.

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Signaling Pathway: Acyldepsipeptide (ADEP) Activation of ClpP

ADEP_ClpP_Activation cluster_inactive Inactive State cluster_active Active State ClpP_inactive ClpP (Inactive) Proteolytically dormant (Heptameric rings) ClpX ClpX ATPase ClpP_active ClpP (Active) Proteolytically active (Conformational change) ClpP_inactive:head->ClpP_active:head Induces conformational change & activation Protein_degradation Uncontrolled Protein Degradation ClpP_active->Protein_degradation Leads to Cell_death Bacterial Cell Death Protein_degradation->Cell_death ADEP This compound (ADEP) ADEP->ClpP_inactive:head Binds to hydrophobic pocket

Caption: Acyldepsipeptide (ADEP) activation of the ClpP protease.

Experimental Workflow: Troubleshooting this compound Precipitation

Troubleshooting_Workflow start Precipitation observed upon dilution of this compound q1 Is the final organic solvent concentration >0.1%? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was stepwise dilution used? a1_yes->q2 s1 Increase final solvent conc. (e.g., up to 1% DMSO). Run vehicle control. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is a surfactant present? a2_yes->q3 s2 Perform serial dilutions into aqueous buffer. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Precipitation Resolved a3_yes->end s3 Add low concentration of non-ionic surfactant (e.g., ≤0.05% Tween® 20). Run surfactant control. a3_no->s3 s3->end

Caption: Logical workflow for troubleshooting this compound precipitation issues.

References

Technical Support Center: Improving the Stability of Enopeptin A in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Enopeptin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling, storage, and experimental use of this potent cyclic depsipeptide antibiotic.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is losing activity rapidly. What are the likely causes?

A1: Rapid loss of activity in this compound solutions is often attributed to its inherent chemical instability. The primary degradation pathways include:

  • Hydrolysis of the Depsipeptide Bond: The ester linkage in the cyclic structure of this compound is susceptible to hydrolysis, which is a major route of degradation, particularly in aqueous solutions. This process is often catalyzed by acidic or basic conditions.

  • Oxidation of the Polyene Side Chain: The conjugated double bonds in the side chain of this compound are prone to oxidation, which can be initiated by exposure to oxygen, light, or trace metal ions.

  • Photodegradation: The natural product, this compound (also known as ADEP1), is known to be susceptible to light.[1] Exposure to light, especially UV radiation, can lead to degradation.

  • Thermal Degradation: Elevated temperatures can accelerate the degradation of this compound. Modifications to the polyene side chain, such as reducing the number of double bonds, have been shown to improve thermal stability in analogs.[1]

Q2: How should I prepare and store this compound stock solutions to maximize stability?

A2: Proper preparation and storage are crucial for maintaining the integrity of this compound.

  • Solvent Selection: For initial reconstitution of lyophilized powder, use a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. Ensure the solvent is free of water and peroxides.

  • Stock Solution Concentration: Prepare a concentrated stock solution (e.g., 1-10 mg/mL) in the chosen organic solvent. This minimizes the amount of organic solvent that needs to be added to your aqueous experimental medium.

  • Storage Conditions: Store the stock solution in small, single-use aliquots at -80°C to minimize freeze-thaw cycles. Protect the solution from light by using amber vials or by wrapping the vials in aluminum foil.

  • Working Solutions: Prepare aqueous working solutions fresh for each experiment by diluting the stock solution into your pre-chilled experimental buffer immediately before use.

Q3: What is the optimal pH for working with this compound in aqueous solutions?

Q4: Are there any formulation strategies to improve the stability of this compound in solution for in vitro or in vivo studies?

A4: Yes, several strategies can be employed to enhance the stability of this compound in solution:

  • pH and Buffer Selection: As mentioned, maintaining a slightly acidic pH can be beneficial. Use a buffer system with adequate capacity to maintain the desired pH throughout the experiment.

  • Use of Co-solvents: For in vivo studies, formulation with co-solvents such as polyethylene (B3416737) glycol (PEG) may be necessary to improve solubility and stability.

  • Excipients: The addition of certain excipients can help stabilize peptides. These may include:

    • Antioxidants: To prevent oxidative degradation of the polyene side chain. Examples include ascorbic acid or butylated hydroxytoluene (BHT).

    • Chelating Agents: To bind trace metal ions that can catalyze oxidation. An example is ethylenediaminetetraacetic acid (EDTA).

  • Structural Analogs: Research has shown that synthetic analogs of this compound with modifications like the inclusion of a pipecolate moiety, fluorination of the phenylalanine residue, and partial saturation of the side chain exhibit significantly improved chemical stability and bioavailability.[1]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Problem 1: Inconsistent or lower-than-expected activity in cell-based assays.
Possible Cause Troubleshooting Steps
Degradation of this compound in stock solution. 1. Prepare fresh stock solutions from lyophilized powder. 2. Ensure proper storage of stock solutions (-80°C, protected from light, single-use aliquots). 3. Verify the purity of the stock solution using HPLC.
Degradation in aqueous culture medium. 1. Prepare working solutions immediately before adding to cells. 2. Minimize the time this compound is in the aqueous medium before and during the assay. 3. Consider performing a time-course experiment to assess the stability of this compound in your specific culture medium.
Precipitation of this compound in the culture medium. 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5% v/v) to avoid precipitation. 2. Visually inspect the wells for any signs of precipitation after adding the this compound solution.
Problem 2: Appearance of unknown peaks in HPLC analysis of stability samples.
Possible Cause Troubleshooting Steps
Hydrolytic degradation. 1. Characterize the new peaks using LC-MS/MS to identify potential hydrolysis products (e.g., linearized peptide). 2. Analyze samples from different pH conditions to observe the pH-dependence of the formation of these peaks.
Oxidative degradation. 1. Use LC-MS/MS to identify potential oxidation products (e.g., addition of oxygen atoms to the side chain). 2. Prepare and analyze samples under an inert atmosphere (e.g., nitrogen or argon) to see if the formation of these peaks is reduced.
Photodegradation. 1. Compare samples that have been exposed to light with those that have been protected from light. 2. Use LC-MS/MS to characterize the photodegradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • HPLC system with UV or MS detector

  • pH meter

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 40°C.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at room temperature.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL. Incubate at room temperature.

    • Thermal Degradation: Incubate an aliquot of the DMSO stock solution at 60°C.

    • Photodegradation: Expose an aliquot of the DMSO stock solution (diluted in a suitable transparent solvent if necessary) to a calibrated light source (as per ICH Q1B guidelines). Keep a control sample in the dark.

  • Sampling: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Before HPLC analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.

  • Analysis: Analyze the samples using a stability-indicating HPLC-UV or HPLC-MS method to quantify the remaining this compound and to profile the degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Method optimization will be required.

Instrumentation:

  • HPLC system with a diode array detector (DAD) or a mass spectrometer (MS).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Gradient Elution:

Time (min)% Mobile Phase B
030
2095
2595
2630
3030

Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: Scan for optimal wavelength based on the UV spectrum of this compound (the polyene side chain should have strong absorbance). Injection Volume: 10 µL

Analysis:

  • Monitor the peak area of this compound to determine its concentration over time.

  • Monitor for the appearance of new peaks, which represent degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome stock Prepare this compound Stock Solution (DMSO) stress_conditions Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) stock->stress_conditions sampling Sample at Time Points stress_conditions->sampling hplc HPLC-UV/MS Analysis sampling->hplc Analyze Samples data_analysis Data Analysis (Quantify Parent, Profile Degradants) hplc->data_analysis pathways Identify Degradation Pathways data_analysis->pathways stability_profile Determine Stability Profile data_analysis->stability_profile

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_logic cluster_solutions Solutions start Inconsistent Experimental Results with this compound check_stock Check Stock Solution (Age, Storage, Purity) start->check_stock check_working Check Working Solution (Preparation, Medium Stability) start->check_working check_precipitation Check for Precipitation start->check_precipitation fresh_stock Prepare Fresh Stock Solution check_stock->fresh_stock fresh_working Prepare Fresh Working Solution Immediately Before Use check_working->fresh_working adjust_solvent Adjust Final Solvent Concentration check_precipitation->adjust_solvent

Caption: Troubleshooting logic for inconsistent this compound activity.

References

Technical Support Center: Optimizing Enopeptin A Antibacterial Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Enopeptin A antibacterial assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a depsipeptide antibiotic belonging to the acyldepsipeptide (ADEP) class.[1] Its primary mechanism of action is the dysregulation of the highly conserved intracellular protease, caseinolytic protease P (ClpP). This compound binds to ClpP, leading to a conformational change that results in the uncontrolled degradation of cellular proteins, a process that is normally tightly regulated. This ultimately leads to bacterial cell death.

Q2: Against which types of bacteria is this compound active?

This compound and other ADEPs are primarily active against Gram-positive bacteria, including several multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[2][3]

Q3: What are the critical factors to consider when setting up an this compound antibacterial assay?

Several factors can significantly influence the outcome of your assay. These include:

  • Inoculum Density: The starting concentration of bacteria is crucial. A high inoculum may lead to falsely high Minimum Inhibitory Concentration (MIC) values.

  • Growth Medium: The composition of the medium, including pH and cation concentration, can affect the activity of the antibiotic.

  • Incubation Conditions: Both incubation time and temperature must be carefully controlled and standardized.

  • Bacterial Growth Phase: Bacteria in the logarithmic phase of growth are generally more susceptible to antibiotics than those in the stationary phase.

Q4: How do I choose the appropriate assay for my research objective?

  • Minimum Inhibitory Concentration (MIC) Assay: Use this assay to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Minimum Bactericidal Concentration (MBC) Assay: This assay is used to determine the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.[4][5]

  • Time-Kill Curve Assay: This dynamic assay provides information on the rate of bacterial killing over time at different concentrations of this compound.[6]

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible MIC Results
Potential Cause Troubleshooting Steps
Inaccurate Inoculum Preparation Ensure the bacterial suspension is standardized to the correct turbidity (e.g., 0.5 McFarland standard). Prepare a fresh inoculum for each experiment.
Variations in Media Use the same batch of Mueller-Hinton Broth (MHB) for all related experiments. Check and adjust the pH of the media if necessary.
Incorrect Incubation Verify the incubator temperature is accurate and stable. Ensure a consistent incubation time for all plates.
Contamination Visually inspect plates for any signs of contamination. Use aseptic techniques throughout the procedure.
This compound Stock Solution Issues Prepare fresh stock solutions of this compound regularly. Store stock solutions at the recommended temperature and protect from light if necessary.
Issue 2: No Bacterial Growth in the Positive Control Well
Potential Cause Troubleshooting Steps
Inactive Bacterial Inoculum Use a fresh bacterial culture for inoculum preparation. Ensure the viability of the bacteria before starting the assay.
Incorrect Media Preparation Confirm that the growth medium was prepared correctly and is not inhibitory to the bacterial strain being tested.
Incubation Errors Double-check the incubator settings for temperature and atmosphere (e.g., CO2 levels for fastidious organisms).
Issue 3: "Skipped" Wells in the MIC Assay
Potential Cause Troubleshooting Steps
Pipetting Errors Be meticulous when performing serial dilutions and adding the inoculum. Use calibrated pipettes.
Contamination A single contaminated well can lead to a "skipped" well where there is growth at a higher concentration but not at a lower one.
Inadequate Mixing Ensure the contents of each well are mixed thoroughly after adding the inoculum.

Data Presentation

The following tables summarize representative quantitative data for ADEP4, a well-characterized member of the same acyldepsipeptide class as this compound. This data can be used as a reference for expected outcomes in your experiments.

Table 1: Minimum Inhibitory Concentrations (MICs) of ADEP4 against various Gram-positive bacteria. [2]

Bacterial SpeciesStrain TypeMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Enterococcus faecalisVarious0.008 - 0.125-0.016
Enterococcus faeciumVarious (including VRE)0.016 - 0.063-0.031
Staphylococcus aureusMRSA---
Streptococcus pneumoniae----

Data for MRSA and Streptococcus pneumoniae was not explicitly provided in the cited source but ADEPs are known to be effective against them.[7]

Table 2: Example Time-Kill Curve Data for ADEP4 against Stationary Phase S. aureus [8]

Time (hours)Log₁₀ CFU/mL (Control)Log₁₀ CFU/mL (ADEP4 at 10x MIC)
0~8.5~8.5
24~8.5~6.0
48~8.5~4.5
72~8.5~6.0 (rebound)

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Multichannel pipette

Procedure:

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test organism from an agar (B569324) plate.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of this compound:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound working solution (at twice the desired highest final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no antibiotic). Well 12 will serve as a sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Minimum Bactericidal Concentration (MBC) Assay

This assay is performed as a follow-up to the MIC assay.

Procedure:

  • From each well of the MIC plate that shows no visible growth, take a 10-100 µL aliquot.

  • Spread the aliquot onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.[4][5]

Time-Kill Curve Assay

Procedure:

  • Prepare a standardized bacterial inoculum as described for the MIC assay.

  • In a series of flasks or tubes, add the bacterial inoculum to MHB containing various concentrations of this compound (e.g., 0x, 1x, 4x, 16x MIC).

  • Incubate the cultures at 35-37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each culture.

  • Perform serial dilutions of the aliquot in sterile saline or PBS.

  • Plate the dilutions onto antibiotic-free agar plates.

  • Incubate the plates at 35-37°C for 18-24 hours and then count the number of colony-forming units (CFU).

  • Plot the log₁₀ CFU/mL versus time for each this compound concentration.

Visualizations

EnopeptinA_Workflow Experimental Workflow for this compound Antibacterial Assays cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis prep_bact Prepare Bacterial Inoculum (0.5 McFarland) mic_assay MIC Assay (Broth Microdilution) prep_bact->mic_assay time_kill Time-Kill Curve Assay prep_bact->time_kill prep_drug Prepare this compound Stock and Dilutions prep_drug->mic_assay prep_drug->time_kill read_mic Read MIC Value (Lowest concentration with no growth) mic_assay->read_mic mbc_assay MBC Assay (Subculturing from MIC) count_mbc Count Colonies (Determine 99.9% killing) mbc_assay->count_mbc plot_tk Plot Log10 CFU/mL vs. Time time_kill->plot_tk read_mic->mbc_assay

Caption: Workflow for this compound antibacterial assays.

EnopeptinA_MoA Mechanism of Action of this compound (ADEPs) EnopeptinA This compound (ADEP) ClpP ClpP Protease (Inactive State) EnopeptinA->ClpP Binds to ActivatedClpP Activated ClpP Complex ClpP->ActivatedClpP Conformational Change UncontrolledProteolysis Uncontrolled Proteolysis of Cellular Proteins ActivatedClpP->UncontrolledProteolysis Leads to CellDeath Bacterial Cell Death UncontrolledProteolysis->CellDeath Results in

References

Technical Support Center: Total Synthesis of Enopeptin A Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Enopeptin A and its acyldepsipeptide (ADEP) analogs. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of these complex molecules. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of this compound analogs, with a focus on the critical macrocyclization and final coupling steps.

Question: My macrolactamization reaction is giving a low yield. What are the common causes and how can I improve it?

Answer: Low yields in the macrolactamization step are a frequent challenge in the synthesis of cyclic depsipeptides like this compound analogs. Key factors to consider are:

  • Precursor Purity: Ensure the linear peptide precursor is of high purity. Impurities can interfere with the cyclization reaction.

  • Concentration: The reaction should be run under high-dilution conditions (typically 0.5 to 1.5 mM) to favor intramolecular cyclization over intermolecular oligomerization.

  • Activation Method: The choice of activating agent for the C-terminal carboxylic acid is critical. A pentafluorophenyl (PFP) ester-based macrolactamization strategy has been shown to be effective for ADEP analogs.[1][2] This method offers high activation with reduced risk of side reactions compared to some other coupling agents.[3]

  • Reaction Time and Temperature: Monitor the reaction progress by LC-MS to determine the optimal reaction time. Prolonged reaction times may lead to degradation of the product.

Question: I am observing a significant side product corresponding to the ring-opened seco-acid after the N-terminal deprotection of the cyclic precursor. How can I prevent this?

Answer: This is a known critical issue, particularly when using acid-labile protecting groups like Boc (tert-butyloxycarbonyl) on the N-terminal amino acid of the cyclic depsipeptide core.[2] The ester bond within the depsipeptide ring is susceptible to cleavage under acidic conditions, leading to the formation of the undesired linear seco-acid.

Solution: The most effective solution is to switch to a protecting group that can be removed under neutral conditions. The Carboxybenzyl (Cbz or Z) group is an excellent alternative. The Cbz group is stable to the conditions used for peptide coupling and can be selectively removed by catalytic hydrogenolysis (e.g., H₂ gas with a Palladium on carbon catalyst), which does not affect the ester linkage.[1][2] This strategy has been shown to completely avoid the formation of the ring-opened side product.[1][2]

Question: The final acylation of the N-terminus of the cyclic core is inefficient. What could be the problem?

Answer: Poor yields in the final acylation step often stem from the salt form of the deprotected amine. If the N-terminal protecting group is removed under acidic conditions (e.g., TFA for a Boc group), the resulting ammonium (B1175870) salt is less nucleophilic than the corresponding free amine.[1][2]

Solution:

  • Use a Neutral Deprotection Method: As mentioned above, using a Cbz protecting group and removing it via hydrogenolysis yields the free amine directly, which is significantly more reactive.[1]

  • Neutralization: If an acid-labile protecting group must be used, ensure the ammonium salt is fully neutralized to the free amine with a non-nucleophilic base (e.g., DIPEA) before adding the acylating agent. Careful monitoring of the pH is crucial.

Quantitative Data Summary

The following table summarizes key quantitative data reported in the literature for the synthesis of ADEP analogs. This data can serve as a benchmark for your experiments.

StepProtecting GroupReagents/ConditionsYield (%)Reference
MacrolactamizationN/APentafluorophenyl ester activation, High dilutionGood[1][2]
N-terminal Boc DeprotectionBocTFA:H₂O (9:1)Mixture[2]
N-terminal Cbz DeprotectionCbzH₂, 10% Pd/C, Ethyl Acetate (B1210297)~100[2]
Final Acylation (from free amine)N/AAcyl chloride, DIPEA, CH₂Cl₂Excellent[1][2]
SPPS of AnalogsFmoc2-chlorotrityl chloride resin, HOBt as additive> 37[4]

Experimental Protocols

Protocol 1: Pentafluorophenyl Ester-Based Macrolactamization

This protocol describes the cyclization of the linear depsipeptide precursor.

  • Preparation of the Activated Ester:

    • Dissolve the linear peptide precursor (1.0 eq.) in anhydrous DCM.

    • Add pentafluorophenyl trifluoroacetate (B77799) (1.5 eq.) and pyridine (B92270) (2.0 eq.).

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture in vacuo.

  • Cyclization:

    • Dissolve the crude activated ester in a large volume of a suitable solvent (e.g., DMF or a DCM/THF mixture) to achieve a final concentration of approximately 1 mM.

    • Add a non-nucleophilic base such as DIPEA (3.0-5.0 eq.).

    • Stir the reaction at room temperature for 12-24 hours, monitoring the formation of the cyclic product by LC-MS.

    • Upon completion, concentrate the solvent in vacuo.

    • Purify the crude cyclic depsipeptide by flash column chromatography or preparative HPLC.

Protocol 2: Cbz-Deprotection by Catalytic Hydrogenolysis

This protocol details the removal of the N-terminal Cbz group from the cyclic depsipeptide core under neutral conditions.[5][6][7][8]

  • Reaction Setup:

    • Dissolve the Cbz-protected cyclic depsipeptide (1.0 eq.) in a suitable solvent such as ethyl acetate or methanol.

    • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight relative to the substrate) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

    • Seal the reaction vessel and purge the system with hydrogen gas (H₂), typically using a balloon. Repeat the purge cycle 2-3 times.

  • Hydrogenation:

    • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (from the balloon).

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

    • Combine the filtrates and concentrate in vacuo to yield the deprotected cyclic depsipeptide as a free amine. This product is often used in the next step without further purification.

Visualizations

Synthetic Workflow for this compound Analogs

G cluster_SPPS Linear Precursor Synthesis cluster_cyclization Macrocyclization cluster_final Final Steps Resin Resin Loading SPPS Solid-Phase Peptide Synthesis (Fmoc/Boc) Resin->SPPS Cleavage Cleavage from Resin SPPS->Cleavage Activation C-Terminus Activation (PFP Ester) Cleavage->Activation Cyclization Intramolecular Cyclization Activation->Cyclization Deprotection N-Terminal Deprotection (Cbz -> H2/Pd-C) Cyclization->Deprotection Acylation Final Acylation Deprotection->Acylation Purification HPLC Purification Acylation->Purification FinalProduct FinalProduct Purification->FinalProduct Enopeptin Analog

Caption: General workflow for the total synthesis of this compound analogs.

Troubleshooting Logic for N-Terminal Deprotection

G Start Start: N-Terminal Deprotection of Cyclic Core CheckProtectingGroup What is the N-terminal protecting group? Start->CheckProtectingGroup BocPath Boc CheckProtectingGroup->BocPath Boc CbzPath Cbz CheckProtectingGroup->CbzPath Cbz AcidDeprotection Use Acidic Conditions (e.g., TFA) BocPath->AcidDeprotection Hydrogenolysis Use Neutral Conditions (H2, Pd/C) CbzPath->Hydrogenolysis CheckSideProduct Is ring-opened seco-acid observed by LC-MS? AcidDeprotection->CheckSideProduct SideProductYes Yes CheckSideProduct->SideProductYes Yes SideProductNo No CheckSideProduct->SideProductNo No SwitchToCbz Switch to Cbz protecting group to avoid ring opening. SideProductYes->SwitchToCbz ProceedAcylation Proceed to Final Acylation SideProductNo->ProceedAcylation Hydrogenolysis->ProceedAcylation

Caption: Decision tree for troubleshooting N-terminal deprotection.

References

Technical Support Center: Troubleshooting Inconsistent Results in ClpP Activation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during ClpP activation assays.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific experimental problems.

Problem Potential Causes Solutions
High Background Signal or Apparent Inhibition at Low Activator Concentrations 1. Substrate Instability: The fluorescent substrate (e.g., Ac-WLA-AMC) may be hydrolyzing spontaneously. 2. Compound Interference: The test compound may be fluorescent at the assay wavelengths or may quench the fluorescent signal. 3. Contaminated Reagents: Buffers or other reagents may be contaminated with proteases or fluorescent compounds.1. Run a substrate-only control (no enzyme) to measure the rate of spontaneous hydrolysis. Subtract this rate from all other measurements. 2. Run a compound-only control (no enzyme or substrate) and a compound + substrate control (no enzyme) to check for intrinsic fluorescence or quenching. 3. Use fresh, high-purity reagents and dedicated solutions for the assay. Filter-sterilize buffers if necessary.
Low Signal-to-Noise Ratio 1. Suboptimal Enzyme Concentration: The concentration of ClpP may be too low to generate a robust signal over background. 2. Inactive Enzyme: The ClpP enzyme may have lost activity due to improper storage or handling. 3. Suboptimal Substrate Concentration: The substrate concentration may be too low, limiting the reaction rate. 4. Incorrect Buffer Composition: The pH, ionic strength, or cofactors in the assay buffer may not be optimal for ClpP activity.[1][2]1. Titrate the ClpP enzyme to determine the optimal concentration that provides a linear reaction rate over the desired time course. 2. Verify enzyme activity using a positive control activator with a known EC50. Store the enzyme in small aliquots at -80°C and avoid repeated freeze-thaw cycles. 3. Determine the Km of the substrate for ClpP and use a substrate concentration around the Km value. 4. Ensure the assay buffer composition matches recommended conditions (e.g., 50 mM Tris pH 8.0, 100 mM KCl, 10 mM MgCl2).[1][2]
Inconsistent EC50/IC50 Values Between Experiments 1. Variability in Reagent Preparation: Inconsistent concentrations of enzyme, substrate, or compounds. 2. Different Pre-incubation Times: The duration of pre-incubation of ClpP with the test compound can significantly affect potency.[1][2][3] 3. Cell-Based vs. Biochemical Assays: IC50 values from cell-based assays can differ significantly from EC50 values from biochemical assays due to factors like cell permeability and metabolism.[4][5] 4. Assay Protocol Differences: Using different substrates (peptide vs. protein) can yield different potency values.[6] 5. Pipetting Errors: Inaccurate dispensing of reagents, especially during serial dilutions.1. Prepare fresh reagents for each experiment and accurately determine their concentrations. 2. Standardize the pre-incubation time across all experiments. A 60-minute pre-incubation at 37°C is often used.[1][2][3] 3. Be aware of the inherent differences between assay formats and interpret the data accordingly. 4. Use a consistent and well-characterized substrate for all related experiments. 5. Use calibrated pipettes and proper pipetting techniques. Consider using automated liquid handlers for high-throughput screening.
Non-Linear or Poorly Fitted Dose-Response Curves 1. Compound Solubility Issues: The test compound may be precipitating at higher concentrations. 2. Complex Mechanism of Action: The compound may have a non-standard mechanism of action, such as allosteric modulation or acting as a partial agonist/antagonist.[6] 3. Assay Artifacts: At high concentrations, some compounds can cause non-specific effects that interfere with the assay.1. Check the solubility of the compound in the assay buffer. The final DMSO concentration should typically be kept low (e.g., <1%).[1][2] 2. Consider using more complex curve-fitting models that can account for non-standard dose-responses. 3. Perform counter-screens to identify and eliminate compounds that cause assay artifacts.

Frequently Asked Questions (FAQs)

Q1: Why is a pre-incubation step of ClpP with the activator compound often necessary?

A pre-incubation step allows the activator compound to bind to ClpP and induce a conformational change that leads to its activation. The time required for this process can vary between different compounds, and omitting or having inconsistent pre-incubation times can lead to variable and inaccurate potency measurements.[1][2][3] For some compounds, this pre-incubation can significantly increase their apparent potency.

Q2: What is the difference between a peptidase and a protease assay for ClpP, and why might they give different results?

A peptidase assay typically uses a small, fluorogenic peptide substrate (e.g., Ac-WLA-AMC), while a protease assay uses a larger protein substrate like casein.[6] The accessibility of the active sites within the ClpP proteolytic chamber can differ for small peptides versus larger proteins. Some activators may facilitate the entry or degradation of one type of substrate more effectively than another, leading to different EC50 values.[6]

Q3: What are some common positive control compounds for ClpP activation assays?

ONC201 and its analogs, such as TR-57, are well-characterized activators of human mitochondrial ClpP and are frequently used as positive controls.[1][2][3] These compounds have been shown to activate ClpP's peptidase and protease activities in a dose-dependent manner.

Q4: How can I be sure that the observed activity is specific to ClpP?

To confirm the specificity of a ClpP activator, you can perform the assay in the presence of a known ClpP inhibitor. A specific activator should not show activity when ClpP is inhibited. Additionally, using a ClpP knockout or knockdown cell line in cellular assays can demonstrate that the compound's effects are dependent on the presence of ClpP.[1][2]

Experimental Protocols

ClpP Peptidase Activity Assay

This protocol is adapted from published methods for measuring the activation of recombinant human ClpP using a fluorogenic peptide substrate.[1][2]

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 4 mM ATP, 0.02% Triton X-100, 5% glycerol.

  • Recombinant Human ClpP: Final concentration of 1 µg/mL.

  • Fluorogenic Substrate: Ac-WLA-AMC, final concentration of 10 µM.

  • Test Compounds: Prepared in DMSO.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well black, flat-bottom plate, add the test compound dilutions.

  • Add recombinant human ClpP to the wells containing the test compounds.

  • Protocol 1 (No Pre-incubation): Immediately add the Ac-WLA-AMC substrate to initiate the reaction.

  • Protocol 2 (With Pre-incubation): Incubate the plate for 60 minutes at 37°C to allow the compounds to bind to ClpP. After incubation, add the Ac-WLA-AMC substrate to initiate the reaction.

  • Monitor the increase in fluorescence (Excitation: 350 nm, Emission: 460 nm) over time using a plate reader.

  • Calculate the rate of the reaction (slope of the linear portion of the fluorescence signal over time).

  • Subtract the background rate from vehicle (DMSO) treated samples.

  • Plot the reaction rate against the compound concentration and fit the data to a suitable dose-response model to determine the EC50.

ClpP Protease Activity Assay

This protocol measures the degradation of a protein substrate by activated ClpP.[1][2]

Reagents:

  • Assay Buffer: As described above.

  • Recombinant Human ClpP: Final concentration of 10 ng/µL.

  • Protein Substrate: α-casein, final concentration of 5 µM.

  • Test Compounds: Prepared in DMSO.

Procedure:

  • Pre-incubate recombinant ClpP with the test compounds or DMSO (vehicle control) in assay buffer for 60 minutes at 37°C.

  • Add the α-casein substrate and incubate for an additional 60 minutes at 37°C.

  • Stop the reaction by adding SDS sample buffer and boiling the samples.

  • Resolve the reaction products by SDS-PAGE.

  • Visualize the protein bands by silver staining. The degradation of α-casein will be indicated by the disappearance of the corresponding band.

Visualizations

ClpP_Activation_Pathway cluster_0 Inactive State cluster_1 Activation cluster_2 Active State cluster_3 Proteolysis ClpP_inactive Inactive ClpP (Heptameric Rings) ClpP_active Active ClpP (Conformationally Changed) ClpP_inactive->ClpP_active Conformational Change Activator Activator Compound (e.g., ONC201) Activator->ClpP_inactive Binding Products Degradation Products ClpP_active->Products Cleavage Substrate Substrate (Peptide or Protein) Substrate->ClpP_active Entry into Proteolytic Chamber

Caption: ClpP Activation Signaling Pathway.

Assay_Workflow A 1. Reagent Preparation (Buffer, Enzyme, Substrate, Compounds) B 2. Compound Dispensing (Serial Dilutions in Plate) A->B C 3. Enzyme Addition (ClpP added to compounds) B->C D 4. Pre-incubation (Optional) (e.g., 60 min at 37°C) C->D E 5. Substrate Addition (Initiates Reaction) D->E F 6. Signal Detection (Fluorescence or SDS-PAGE) E->F G 7. Data Analysis (Rate Calculation, EC50 Determination) F->G

Caption: Experimental Workflow for a ClpP Activation Assay.

Troubleshooting_Tree Start Inconsistent Assay Results Q1 Is the background signal high? Start->Q1 A1_Yes Check for substrate instability, compound interference, or contaminated reagents. Q1->A1_Yes Yes Q2 Is the signal-to-noise ratio low? Q1->Q2 No A1_Yes->Q2 A2_Yes Optimize enzyme/substrate concentration, check enzyme activity, and verify buffer composition. Q2->A2_Yes Yes Q3 Are EC50/IC50 values inconsistent? Q2->Q3 No A2_Yes->Q3 A3_Yes Standardize reagent prep, pre-incubation time, and assay protocol. Q3->A3_Yes Yes End Consistent Results Q3->End No A3_Yes->End

Caption: Troubleshooting Decision Tree for ClpP Assays.

References

identifying potential chemical degradation pathways of Enopeptin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential chemical degradation of Enopeptin A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is understanding its stability important?

A1: this compound is a cyclic depsipeptide antibiotic with a polyunsaturated side chain.[1][2] Understanding its chemical stability is crucial for the development of stable pharmaceutical formulations, ensuring its therapeutic efficacy and safety.[3][4] Degradation of this compound can lead to a loss of potency and the formation of potentially harmful impurities.

Q2: What are the most likely chemical degradation pathways for this compound?

A2: Based on its structure, which includes an ester linkage, multiple amide bonds, and a polyunsaturated side chain, the most probable degradation pathways are hydrolysis, oxidation, and photolysis.[5][6][7]

Q3: How can I proactively assess the stability of my this compound sample?

A3: Conducting forced degradation (stress testing) studies is a systematic way to identify potential degradation products and pathways.[8][9] These studies involve exposing this compound to harsh conditions such as high and low pH, oxidizing agents, and light to accelerate its degradation in a controlled manner.[8]

Q4: Are there any specific analytical techniques recommended for monitoring this compound degradation?

A4: Stability-indicating analytical methods are essential. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with a UV detector or a mass spectrometer (MS) are powerful techniques to separate, identify, and quantify this compound and its degradation products.[10]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected loss of this compound potency in my sample. Hydrolytic degradation: The ester linkage in the cyclic depsipeptide core is susceptible to hydrolysis, especially at non-neutral pH.[11][12]- Maintain the pH of your solution within a stable range (typically near neutral, but requires experimental validation).- Avoid prolonged storage in aqueous solutions. Prepare fresh solutions for experiments whenever possible.- If storage in solution is necessary, consider lyophilization or storing at low temperatures (e.g., -20°C or -80°C) after flash-freezing.
Appearance of unknown peaks in my HPLC/UHPLC chromatogram. Oxidative degradation: The phenylalanine and proline residues, as well as the polyunsaturated side chain, are potential sites for oxidation.[13][14][15][16] This can be initiated by atmospheric oxygen, trace metal ions, or peroxides in solvents.- Degas all solvents and use buffers prepared with high-purity water.- Consider working under an inert atmosphere (e.g., nitrogen or argon).- Add a small amount of an antioxidant, such as methionine or ascorbic acid, to your formulation, but verify compatibility first.- Use high-purity solvents and reagents to minimize contaminants.
Sample changes color or shows degradation upon exposure to light. Photodegradation: The conjugated polyene system in the side chain of this compound is a chromophore that can absorb light, leading to photochemical reactions and degradation.[7][17]- Protect your sample from light at all times by using amber vials or wrapping containers in aluminum foil.- Work in a dimly lit environment when handling the sample.- If photostability is a major concern, consider formulation strategies that include UV-absorbing excipients.
Inconsistent results between experimental replicates. Multiple degradation pathways occurring simultaneously. - Implement a systematic forced degradation study to understand the degradation profile under specific stress conditions (hydrolysis, oxidation, photolysis) individually before studying combined effects.- Ensure precise control over experimental parameters such as pH, temperature, and light exposure.

Quantitative Data Summary

Forced degradation studies are essential to quantify the stability of this compound. Below is a template table for summarizing the results of such a study. Researchers should populate this table with their experimental data. The goal of a forced degradation study is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical methods can detect and quantify the degradation products.[8]

Stress Condition Condition Details Duration (hours) This compound Remaining (%) Major Degradation Products (and % Area)
Acid Hydrolysis 0.1 M HCl, 60°C2, 4, 8, 12, 24
Base Hydrolysis 0.1 M NaOH, RT1, 2, 4, 8, 12
Oxidation 3% H₂O₂, RT2, 4, 8, 12, 24
Thermal 80°C, in solid state24, 48, 72
Photochemical ICH Q1B option 1 or 2As per guidelines

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. Researchers should adapt these protocols based on the specific characteristics of their sample and available analytical instrumentation.

Protocol for Hydrolytic Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic: Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of 0.1 mg/mL.

    • Neutral: Dilute the stock solution with purified water to a final concentration of 0.1 mg/mL.

    • Basic: Dilute the stock solution with 0.1 M sodium hydroxide (B78521) to a final concentration of 0.1 mg/mL.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C for acidic and neutral conditions, room temperature for basic conditions).

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Quenching: Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC or UHPLC-MS method.

Protocol for Oxidative Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

  • Stress Condition: Dilute the stock solution with a 3% solution of hydrogen peroxide to a final this compound concentration of 0.1 mg/mL.

  • Incubation: Store the solution at room temperature, protected from light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Analysis: Analyze the samples directly using a suitable HPLC or UHPLC-MS method.

Protocol for Photodegradation Study
  • Sample Preparation: Prepare a solution of this compound at a concentration of 0.1 mg/mL in a suitable solvent system (e.g., acetonitrile/water). Also, prepare a solid sample of this compound.

  • Control Samples: Prepare identical samples but wrap them in aluminum foil to serve as dark controls.

  • Exposure: Place the unwrapped samples in a photostability chamber and expose them to light conditions as specified in ICH guideline Q1B. This typically involves exposure to a cool white fluorescent lamp (1.2 million lux hours) and a near-UV lamp (200 watt hours/square meter).

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC or UHPLC-MS.

Visualizations

Potential Chemical Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis EnopeptinA_H This compound (Cyclic Depsipeptide) LinearPeptide Linear Depsipeptide (via Ester Bond Cleavage) EnopeptinA_H->LinearPeptide H₂O / H⁺ or OH⁻ EnopeptinA_O This compound OxidizedProducts Oxidized Products (e.g., Hydroxylated Phenylalanine, Oxidized Proline, Epoxides on side chain) EnopeptinA_O->OxidizedProducts [O] EnopeptinA_P This compound (Polyunsaturated Side Chain) Photodegradants Photodegradation Products (e.g., Isomers, Cyclized Products) EnopeptinA_P->Photodegradants hν (Light)

Caption: Potential degradation pathways of this compound.

G General Workflow for a Forced Degradation Study start Prepare this compound Solution stress Expose to Stress Conditions (Acid, Base, Oxidant, Light, Heat) start->stress sampling Collect Samples at Defined Time Points stress->sampling analysis Analyze by Stability-Indicating Method (e.g., HPLC-MS) sampling->analysis characterization Identify and Characterize Degradation Products analysis->characterization pathway Elucidate Degradation Pathways characterization->pathway

Caption: Forced degradation study workflow.

References

strategies to mitigate Enopeptin A off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Enopeptin A. The following information is designed to help users identify, understand, and mitigate these effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound belongs to the acyldepsipeptide (ADEP) class of antibiotics. Its primary mechanism of action is the deregulation of the caseinolytic protease (ClpP), a crucial enzyme for bacterial protein homeostasis. By binding to ClpP, this compound causes its uncontrolled activation, leading to indiscriminate protein degradation and ultimately bacterial cell death.[1]

Q2: What are off-target effects and why are they a concern when using this compound?

Off-target effects occur when a compound, such as this compound, interacts with and modulates the activity of molecules other than its intended target (ClpP).[2] These unintended interactions are a concern because they can lead to:

  • Cellular toxicity: Interactions with unintended targets can disrupt essential cellular pathways, causing toxicity unrelated to the primary mechanism of action.[3]

  • Reduced translational potential: Promising preclinical results may not be reproducible in a whole organism if the efficacy is due to off-target effects that are not present or are toxic in a clinical setting.[3]

Q3: What are the initial indicators of potential off-target effects in my experiments with this compound?

Several signs in your experimental results may suggest the presence of off-target effects:

  • Discrepancy with genetic validation: The phenotype observed with this compound is not replicated when the clpP gene is knocked out or its expression is knocked down using techniques like CRISPR-Cas9 or siRNA.[3]

  • Inconsistent results with other ClpP activators: Using a structurally different activator of ClpP produces a different phenotype or no effect.[3]

  • Effects observed only at high concentrations: The desired effect is only seen at high concentrations of this compound, which increases the likelihood of binding to lower-affinity off-targets.

Troubleshooting Guides

If you suspect off-target effects are influencing your experimental outcomes with this compound, follow this troubleshooting workflow.

Step 1: Dose-Response Analysis

Conduct a dose-response curve to determine the concentration at which this compound produces its intended effect (ClpP activation) and to identify if the observed phenotype is concentration-dependent.

Experimental Protocol: Dose-Response Curve for this compound

  • Cell Plating: Plate your bacterial cells of interest at a suitable density in a multi-well plate.

  • Compound Dilution: Prepare a serial dilution of this compound, typically ranging from nanomolar to micromolar concentrations. Include a vehicle control (e.g., DMSO).

  • Treatment: Add the different concentrations of this compound to the wells.

  • Incubation: Incubate the plate for a predetermined time, appropriate for your assay (e.g., 24, 48, or 72 hours).

  • Assay: Perform a cell viability assay (e.g., MTT, resazurin) or a specific functional assay related to ClpP activity.

  • Data Analysis: Plot the response (e.g., percent inhibition) against the log of the this compound concentration to determine the EC50 or IC50.

Data Presentation: Example Dose-Response Data for this compound and a Structurally Unrelated ClpP Activator

CompoundTargetEC50 (Bacterial Viability)Observed Phenotype
This compoundClpP100 nMFilamentous morphology
Activator XClpP150 nMNo change in morphology

This table illustrates how a different phenotype with a distinct ClpP activator can suggest off-target effects of this compound.

Step 2: Orthogonal Validation

Use a structurally different ClpP activator to confirm that the observed phenotype is a direct result of ClpP activation and not an off-target effect of this compound's chemical structure.

cluster_0 Orthogonal Validation Workflow exp Initial Experiment (this compound) phenotype Observed Phenotype (e.g., Filamentous Growth) exp->phenotype ortho_exp Orthogonal Experiment (Structurally Different ClpP Activator) phenotype->ortho_exp ortho_phenotype Phenotype Comparison ortho_exp->ortho_phenotype conclusion1 Phenotype Replicated => On-Target Effect ortho_phenotype->conclusion1 Same conclusion2 Phenotype Not Replicated => Potential Off-Target Effect ortho_phenotype->conclusion2 Different

Orthogonal validation workflow.
Step 3: Genetic Validation

Use genetic techniques like CRISPR-Cas9 to knock out the clpP gene. If the phenotype observed with this compound is due to its on-target activity, the knockout cells should be resistant to the compound or not exhibit the same phenotype.

Experimental Protocol: CRISPR-Cas9 Knockout of clpP

  • gRNA Design: Design two to three guide RNAs (gRNAs) targeting the clpP gene.

  • Vector Cloning: Clone the designed gRNAs into a Cas9 expression vector that contains a selection marker.

  • Transfection/Transformation: Introduce the gRNA/Cas9 vector into your bacterial cells.

  • Selection: Select for cells that have successfully incorporated the vector using the appropriate selection agent.

  • Knockout Validation: Screen individual clones for the absence of the ClpP protein using Western Blot or confirm the gene knockout by sequencing.

  • Phenotypic Analysis: Treat the validated clpP knockout clones and wild-type cells with this compound and perform the relevant phenotypic assays.

Data Presentation: Expected Outcomes of Genetic Validation

Cell LineTreatmentExpected Outcome (On-Target)Observed Outcome (Off-Target)
Wild-TypeThis compoundCell Death / PhenotypeCell Death / Phenotype
clpP KnockoutThis compoundNo Effect / No PhenotypeCell Death / Phenotype

This table shows that if this compound still produces the phenotype in the absence of its target, an off-target effect is likely.

Step 4: Target Engagement and Profiling

Directly measure the binding of this compound to its intended target and a panel of other proteins to identify potential off-targets.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture your cells and treat them with this compound or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.

  • Protein Quantification: Quantify the amount of soluble ClpP in the supernatant using Western Blot or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

cluster_1 CETSA Workflow start Treat Cells (this compound vs. Vehicle) heat Heat Lysates (Temperature Gradient) start->heat separate Separate Soluble and Precipitated Proteins heat->separate quantify Quantify Soluble ClpP (e.g., Western Blot) separate->quantify analyze Analyze Melting Curve quantify->analyze engage Thermal Shift Indicates Target Engagement analyze->engage

Cellular Thermal Shift Assay workflow.

Experimental Protocol: Kinase Profiling

While ClpP is not a kinase, it is prudent to screen for off-target effects on kinases, as they are a common class of off-targets for small molecules.

  • Compound Preparation: Serially dilute this compound to generate a range of concentrations.

  • Assay Plate Preparation: In a multi-well plate, add a panel of recombinant kinases, their specific substrates, and ATP.

  • Compound Addition: Add the diluted this compound or a vehicle control to the wells.

  • Incubation: Incubate the plate at room temperature.

  • Signal Detection: Add a detection reagent that measures either the remaining ATP (luminescence) or the phosphorylated substrate (fluorescence).

Data Presentation: Example Kinase Profiling Data

KinaseThis compound (1 µM) % Inhibition
Kinase A5%
Kinase B85%
Kinase C2%

This table indicates a potential off-target interaction with Kinase B.

Signaling Pathway Considerations

If off-target effects are suspected, it is crucial to consider the potential signaling pathways that might be affected. For instance, if this compound is found to inhibit a specific kinase, it is important to map out the downstream effects of that inhibition.

cluster_2 Hypothetical Off-Target Signaling Pathway enopeptin This compound clpp ClpP (On-Target) enopeptin->clpp Activates kinaseB Kinase B (Off-Target) enopeptin->kinaseB Inhibits proteolysis Uncontrolled Proteolysis clpp->proteolysis downstream Downstream Signaling kinaseB->downstream phenotype_on Expected Phenotype proteolysis->phenotype_on phenotype_off Unexpected Phenotype downstream->phenotype_off

On-target vs. hypothetical off-target pathway.

References

Technical Support Center: Enopeptin A and its Analogs in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enopeptin A and its analogs, such as Acyldepsipeptide 4 (ADEP4). The focus is on addressing the challenges of poor bioavailability in animal models.

Frequently Asked Questions (FAQs)

Q1: We are observing very low or undetectable plasma concentrations of this compound after oral administration in our mouse model. Is this expected?

A1: Yes, this is a common challenge. Natural peptides like this compound generally exhibit poor oral bioavailability. This is due to several factors within the gastrointestinal (GI) tract, including degradation by proteases (e.g., pepsin, trypsin, chymotrypsin), poor permeability across the intestinal epithelium due to their size and hydrophilic nature, and potential instability in the varying pH of the GI tract. For this compound, poor solubility and rapid systemic clearance also contribute to low plasma concentrations.

Q2: What are the primary strategies to overcome the poor oral bioavailability of this compound?

A2: There are several strategies to enhance the oral bioavailability of peptide-based drugs like this compound:

  • Chemical Modification: This is a key strategy that has been successfully applied to this compound. The development of ADEP4, a synthetic analog, involved modifications to increase stability and potency.[1][2][3] General chemical modifications for peptides include:

    • Cyclization: Reduces susceptibility to enzymatic degradation.

    • PEGylation: Attaches polyethylene (B3416737) glycol (PEG) to shield the peptide from enzymes.

    • Incorporation of non-natural amino acids: D-amino acids or other non-natural variants can prevent recognition by proteases.[1][2][3]

  • Formulation with Enzyme Inhibitors: Co-administration with protease inhibitors like aprotinin (B3435010) or bestatin (B1682670) can protect the peptide from degradation in the GI tract.

  • Use of Permeation Enhancers: These agents, such as chitosan (B1678972) or EDTA, can transiently open the tight junctions between intestinal cells, allowing for better absorption.

  • Encapsulation in Delivery Systems: Liposomes, nanoparticles, or microparticles can protect the peptide from the harsh environment of the GI tract and facilitate its transport across the intestinal wall.

Q3: We are considering switching to ADEP4 for our in vivo studies. What are the known improvements of ADEP4 over this compound?

Q4: What is the mechanism of action of this compound and ADEP4?

A4: this compound and its analogs like ADEP4 have a unique mechanism of action. They activate the caseinolytic protease (ClpP), a key bacterial enzyme.[2] Normally, ClpP's activity is tightly regulated. ADEP4 binds to ClpP, causing a conformational change that opens up the structure. This leads to uncontrolled, non-specific degradation of proteins within the bacterial cell, ultimately causing cell death.[2] This activation of a protease is a novel antibiotic mechanism.

Data Presentation

While direct comparative oral bioavailability data for this compound and ADEP4 is not publicly available, the following tables summarize relevant pharmacokinetic data for ADEP4 from intraperitoneal administration in mice and general strategies to improve peptide bioavailability.

Table 1: Pharmacokinetic Parameters of ADEP4 in Mice (Intraperitoneal Administration)

ParameterValueSpeciesAdministration RouteSource
Cmax (25 mg/kg)11.7 µg/mLMouseIntraperitoneal[5]
Cmax (35 mg/kg)16.4 µg/mLMouseIntraperitoneal[5]
Half-life (t½)1.5 hoursMouseIntraperitoneal[5]

Note: This data is from intraperitoneal administration and not oral. It is provided to give an indication of the compound's behavior in vivo.

Table 2: General Strategies to Enhance Peptide Oral Bioavailability

StrategyMechanism of ActionExample Excipients/ModificationsPotential Fold-Increase in Bioavailability (Illustrative)
Enzyme Inhibition Prevents enzymatic degradation in the GI tract.Aprotinin, Bestatin, Soybean Trypsin Inhibitor2-10 fold
Permeation Enhancement Increases permeability of the intestinal epithelium.Chitosan, EDTA, Bile Salts, Fatty Acids5-50 fold
Chemical Modification Improves stability and/or permeability.PEGylation, Lipidation, CyclizationVariable, can be significant
Encapsulation Protects the peptide from the GI environment.Liposomes, Nanoparticles, Microparticles2-20 fold

Disclaimer: The fold-increase values are illustrative and can vary significantly depending on the peptide, formulation, and animal model.

Experimental Protocols

Protocol 1: Determination of Oral Bioavailability of an this compound Analog in Mice

This protocol describes a typical workflow for determining the oral bioavailability (%F) of a test compound like ADEP4. It involves administering the compound both intravenously (IV) and orally (PO) to different groups of animals and measuring the resulting plasma concentrations over time.

Materials:

  • Test compound (e.g., ADEP4)

  • Vehicle for solubilizing the compound (e.g., 100% PEG400 for ADEP4)[10]

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Mice (e.g., CD-1 or C57BL/6, matched for age and weight)

  • Oral gavage needles (20-22 gauge for adult mice)

  • Syringes and needles for IV injection (27-30 gauge)

  • Blood collection tubes (e.g., with EDTA or heparin)

  • Anesthetic (e.g., isoflurane)

  • Centrifuge

  • Analytical equipment for quantifying the compound in plasma (e.g., LC-MS/MS)

Procedure:

  • Animal Preparation:

    • Acclimatize animals for at least one week before the experiment.

    • Fast the animals overnight (with access to water) before dosing, as food can affect absorption.

    • Divide the animals into two groups: IV administration and oral (PO) administration.

  • Dosing:

    • IV Administration:

      • Administer the test compound via tail vein injection. A typical dose might be 1-5 mg/kg.

      • The injection volume should be low (e.g., 5 mL/kg).

    • Oral Administration (Gavage):

      • Administer the test compound using an oral gavage needle. A typical dose might be 10-50 mg/kg.

      • The gavage volume should not exceed 10 mL/kg.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) after dosing.

    • Blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture under anesthesia.

    • Place blood samples into anticoagulant-coated tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 2000 x g for 15 minutes at 4°C) to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of the test compound in the plasma samples using a validated analytical method like LC-MS/MS.

  • Data Analysis:

    • Plot the plasma concentration versus time for both the IV and PO groups.

    • Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC₀-∞) for both routes of administration.

    • Calculate the oral bioavailability (%F) using the following formula: %F = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100

Mandatory Visualizations

Enopeptin_Mechanism_of_Action cluster_0 Bacterial Cell ClpP_inactive Inactive ClpP Protease Closed Conformation ClpP_active Active ClpP Protease Open Conformation ClpP_inactive->ClpP_active Conformational Change Degraded_Proteins Degraded Protein Fragments ClpP_active->Degraded_Proteins Proteins Cellular Proteins Proteins->ClpP_active Uncontrolled Degradation Cell_Death Cell Death Degraded_Proteins->Cell_Death Leads to EnopeptinA This compound / ADEP4 EnopeptinA->ClpP_inactive Binds and Activates

Caption: Mechanism of action of this compound/ADEP4.

Oral_Bioavailability_Workflow cluster_IV Intravenous (IV) Administration cluster_PO Oral (PO) Administration IV_Dose Administer IV Dose IV_Sampling Collect Blood Samples (Time Course) IV_Dose->IV_Sampling IV_Plasma Prepare Plasma IV_Sampling->IV_Plasma IV_Analysis LC-MS/MS Analysis IV_Plasma->IV_Analysis IV_AUC Calculate AUC_IV IV_Analysis->IV_AUC Calculate_F Calculate Oral Bioavailability (%F) %F = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100 IV_AUC->Calculate_F PO_Dose Administer Oral Dose (Gavage) PO_Sampling Collect Blood Samples (Time Course) PO_Dose->PO_Sampling PO_Plasma Prepare Plasma PO_Sampling->PO_Plasma PO_Analysis LC-MS/MS Analysis PO_Plasma->PO_Analysis PO_AUC Calculate AUC_PO PO_Analysis->PO_AUC PO_AUC->Calculate_F

Caption: Experimental workflow for determining oral bioavailability.

References

methods to increase the yield of Enopeptin A from fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on increasing the yield of Enopeptin A from Streptomyces rishiriensis fermentation.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation and provides systematic approaches to resolving them.

Problem ID Issue Potential Causes Recommended Solutions
ENP-001 Low or No this compound Production Despite Good Biomass Growth 1. Suboptimal Media Composition: Key nutrients may be limiting or present in incorrect ratios. High concentrations of readily metabolizable carbon or nitrogen sources can cause catabolite repression. 2. Incorrect Fermentation Parameters: pH, temperature, or dissolved oxygen levels may not be optimal for secondary metabolite production. 3. Lack of Precursors: Insufficient supply of precursor amino acids for the Non-Ribosomal Peptide Synthetase (NRPS) machinery.1. Media Optimization: Systematically evaluate different carbon and nitrogen sources. Test slower-metabolized carbon sources like starch or glycerol. Optimize the carbon-to-nitrogen ratio. 2. Parameter Optimization: Conduct fermentation runs at varying pH (e.g., 6.5, 7.0, 7.5) and temperatures (e.g., 26°C, 28°C, 30°C). Ensure adequate aeration and agitation. 3. Precursor Feeding: Supplement the fermentation medium with suspected precursor amino acids such as L-phenylalanine, L-proline, L-alanine, and L-serine at different time points.
ENP-002 Inconsistent this compound Yields Between Batches 1. Inoculum Variability: Differences in the age, viability, or volume of the seed culture. 2. Raw Material Inconsistency: Batch-to-batch variation in complex media components like yeast extract or peptone. 3. Fluctuations in Fermentation Conditions: Inconsistent control of pH, temperature, or dissolved oxygen.1. Standardize Inoculum: Develop and adhere to a strict Standard Operating Procedure (SOP) for seed culture preparation, ensuring consistent age and cell density. 2. Source High-Quality Raw Materials: Use reputable suppliers and consider testing different lots of complex media components. For more consistency, move towards a chemically defined medium. 3. Implement Tight Process Control: Utilize a bioreactor with automated control of critical fermentation parameters.
ENP-003 Strain Degeneration: High-Yielding Strain Loses Productivity 1. Genetic Instability: Spontaneous mutations or deletions within the this compound biosynthetic gene cluster after repeated subculturing. 2. Plasmid Loss: If the biosynthetic genes are located on a plasmid, it may be lost over time.1. Proper Strain Maintenance: Create a master and working cell bank of the high-yielding S. rishiriensis strain. Store cryovials at -80°C or in liquid nitrogen. 2. Minimize Subculturing: Initiate new cultures from the working cell bank for each fermentation campaign. Avoid repeated transfer of mycelia from plate to plate.
ENP-004 Foaming in the Fermentor 1. High Protein Content: Complex media components like peptone or soybean meal can lead to foaming. 2. Excessive Agitation/Aeration: High shear stress can cause foaming.1. Use Antifoaming Agents: Add a sterile, non-metabolizable antifoaming agent (e.g., silicone-based) to the medium before sterilization or as needed during fermentation. 2. Optimize Agitation and Aeration: Reduce the agitation speed or aeration rate while ensuring dissolved oxygen levels remain sufficient for production.
ENP-005 Bacterial or Fungal Contamination 1. Inadequate Sterilization: Incomplete sterilization of the medium, fermentor, or ancillary equipment. 2. Non-Aseptic Technique: Introduction of contaminants during inoculation or sampling.1. Verify Sterilization Procedures: Ensure proper autoclave cycles for all equipment and media. Validate sterilization effectiveness using biological indicators. 2. Strict Aseptic Technique: Perform all manipulations in a laminar flow hood. Use sterile techniques for all transfers and sampling.[1]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow This compound Fermentation Troubleshooting Logic start Low this compound Yield check_growth Is Biomass Growth Adequate? start->check_growth check_consistency Are Yields Consistent? check_growth->check_consistency Yes optimize_media Optimize Media Composition (Carbon, Nitrogen, C:N Ratio) check_growth->optimize_media No check_strain Is Strain Recently Sourced from Cell Bank? check_consistency->check_strain Yes standardize_inoculum Standardize Inoculum Preparation (SOP) check_consistency->standardize_inoculum No optimize_params Optimize Fermentation Parameters (pH, Temp, DO) check_strain->optimize_params Yes strain_maintenance Review Strain Maintenance Protocol (Master/Working Cell Banks) check_strain->strain_maintenance No optimize_media->optimize_params precursor_feeding Implement Precursor Feeding Strategy optimize_params->precursor_feeding end Improved this compound Yield precursor_feeding->end quality_control_media QC Raw Materials / Develop Defined Medium standardize_inoculum->quality_control_media standardize_inoculum->end process_control Implement Tight Process Control quality_control_media->process_control quality_control_media->end process_control->end strain_maintenance->end

Caption: A logical workflow for troubleshooting low this compound yield.

Frequently Asked Questions (FAQs)

Q1: What is the general biosynthetic pathway for this compound?

A1: this compound is a depsipeptide, a class of non-ribosomally synthesized peptides. Its biosynthesis is carried out by a large, multi-modular enzyme complex called a Non-Ribosomal Peptide Synthetase (NRPS).[2][3] While the specific gene cluster for this compound in S. rishiriensis has not been fully elucidated in publicly available literature, it is expected to be homologous to that of other acyldepsipeptides (ADEPs) like those produced by Streptomyces hawaiiensis.[4] The general pathway involves the sequential activation of specific amino and hydroxy acids, their tethering to the NRPS, and subsequent condensation to form the peptide backbone, which is then cyclized to form the final product.

Proposed Biosynthetic Pathway of an Acyldepsipeptide

ADEP_Biosynthesis cluster_precursors Precursor Supply cluster_nrps NRPS Assembly Line Phe L-Phenylalanine NRPS Initiation Module Elongation Module 1 Elongation Module 2 Elongation Module 3 Elongation Module 4 Termination Module (TE) Phe->NRPS:f0 Adenylation (A) Pro L-Proline Pro->NRPS:f1 A Ala L-Alanine Ala->NRPS:f2 A Ser L-Serine Ser->NRPS:f3 A HydroxyAcid Hydroxy Acid HydroxyAcid->NRPS:f4 A FattyAcid Fatty Acid FattyAcid->NRPS:f0 Acyl-CoA Ligase EnopeptinA This compound (Cyclic Depsipeptide) NRPS:f5->EnopeptinA Cyclization & Release

Caption: Proposed biosynthesis of an acyldepsipeptide like this compound via an NRPS.

Q2: What are the key media components to optimize for this compound production?

A2: The most critical components are the carbon and nitrogen sources.

  • Carbon Source: While glucose can support rapid growth, it may also cause carbon catabolite repression, inhibiting secondary metabolite production. Slower-metabolized carbon sources like starch, glycerol, or maltose (B56501) are often preferable for antibiotic production in Streptomyces.[5]

  • Nitrogen Source: The type and concentration of the nitrogen source significantly impact yield. A combination of organic (e.g., yeast extract, peptone, soybean meal) and inorganic (e.g., ammonium (B1175870) salts) nitrogen sources should be tested.[5]

  • Phosphate: Phosphate is essential for primary metabolism, but high concentrations can inhibit the production of some secondary metabolites. A phosphate-limited fed-batch strategy can be effective.[5]

  • Trace Elements: Ions such as Fe²⁺, Mn²⁺, and Zn²⁺ are crucial cofactors for many biosynthetic enzymes and should be included in the medium.

Q3: What are the optimal physical parameters for this compound fermentation?

A3: Optimal fermentation conditions are strain-specific but generally fall within a certain range for Streptomyces.

  • pH: Most Streptomyces species favor a neutral to slightly alkaline pH for secondary metabolite production, typically between 6.5 and 7.5.[5]

  • Temperature: The optimal temperature for antibiotic production may be slightly lower than the optimal temperature for growth. A range of 26-30°C is a good starting point for optimization.[5]

  • Aeration and Agitation: Streptomyces are aerobic, so maintaining an adequate dissolved oxygen (DO) level is critical. The optimal agitation and aeration rates will depend on the fermentor geometry and should be optimized to ensure good mixing and oxygen transfer without causing excessive shear stress.

Q4: How can I implement a precursor feeding strategy?

A4: Based on the presumed structure of this compound, the likely precursor amino acids are L-phenylalanine, L-proline, L-alanine, and L-serine. A precursor feeding strategy involves adding these amino acids to the fermentation at specific time points, typically at the beginning of the stationary phase when secondary metabolism is induced. The optimal concentration and feeding time for each precursor should be determined experimentally.

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Media Component Screening

Objective: To identify the most influential carbon and nitrogen sources for this compound production.

Methodology:

  • Prepare a Basal Medium: Start with a known Streptomyces production medium (e.g., R5A medium).

  • Carbon Source Screening:

    • Replace the primary carbon source in the basal medium with different carbon sources (e.g., glucose, starch, glycerol, maltose) at the same carbon concentration.

    • Inoculate with a standardized seed culture of S. rishiriensis.

    • Ferment under standard conditions (e.g., 28°C, 200 rpm) for 7-10 days.

    • Harvest samples daily and quantify this compound production by HPLC.

  • Nitrogen Source Screening:

    • Using the best carbon source identified, replace the primary nitrogen source with different options (e.g., yeast extract, peptone, soybean meal, ammonium sulfate) at the same nitrogen concentration.

    • Follow the same fermentation and analysis procedure as for the carbon source screening.

Data Presentation Example:

Table 1: Effect of Carbon Source on this compound Yield

Carbon Source (20 g/L)Biomass (g/L Dry Cell Weight)This compound Titer (mg/L)
Glucose8.5 ± 0.415.2 ± 1.8
Starch7.9 ± 0.335.8 ± 2.5
Glycerol8.2 ± 0.542.1 ± 3.1
Maltose7.5 ± 0.228.4 ± 2.2

Table 2: Effect of Nitrogen Source on this compound Yield (with Glycerol as Carbon Source)

Nitrogen Source (5 g/L)Biomass (g/L Dry Cell Weight)This compound Titer (mg/L)
Yeast Extract9.1 ± 0.655.3 ± 4.0
Peptone8.8 ± 0.448.9 ± 3.7
Soybean Meal9.5 ± 0.768.2 ± 5.1
Ammonium Sulfate6.2 ± 0.325.6 ± 2.9
Protocol 2: Precursor Feeding Experiment

Objective: To determine if the addition of precursor amino acids enhances this compound production.

Methodology:

  • Prepare Optimized Production Medium: Use the best carbon and nitrogen sources identified in Protocol 1.

  • Set up Fermentation: Inoculate several flasks with a standardized seed culture of S. rishiriensis.

  • Precursor Addition:

    • After 48 hours of incubation (typically the onset of stationary phase), add sterile-filtered solutions of individual precursor amino acids (L-phenylalanine, L-proline, L-alanine, L-serine) to different flasks to achieve a final concentration of 1 g/L.

    • Include a control flask with no precursor addition.

    • Also, test a flask with a combination of all four precursors.

  • Ferment and Analyze: Continue the fermentation for an additional 5-7 days, taking daily samples for this compound quantification by HPLC.

Data Presentation Example:

Table 3: Effect of Precursor Feeding on this compound Titer

Precursor Added (1 g/L at 48h)Peak this compound Titer (mg/L)% Increase over Control
Control (No addition)65.4 ± 4.8-
L-Phenylalanine82.1 ± 5.525.5%
L-Proline75.3 ± 5.115.1%
L-Alanine71.8 ± 4.99.8%
L-Serine68.9 ± 4.55.4%
All Four Precursors95.7 ± 6.246.3%

Experimental Workflow Diagram

ExperimentalWorkflow cluster_setup Fermentation Setup Inoculum Standardized Inoculum (S. rishiriensis) Fermentation Fermentation (28°C, 200 rpm) Inoculum->Fermentation Media Optimized Production Medium Media->Fermentation Sampling Daily Sampling Fermentation->Sampling Extraction Solvent Extraction of this compound Sampling->Extraction Analysis HPLC Quantification Extraction->Analysis Data Data Analysis & Comparison Analysis->Data

Caption: A general workflow for this compound fermentation experiments.

References

addressing lot-to-lot variability of synthetic Enopeptin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Enopeptin A. The information provided aims to address potential issues arising from the lot-to-lot variability of this acyldepsipeptide antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a cyclic acyldepsipeptide (ADEP) antibiotic.[1] Its primary mechanism of action involves binding to and activating the bacterial caseinolytic protease (ClpP).[2][3] This activation is dysregulated, leading to the uncontrolled degradation of essential cellular proteins, such as FtsZ, which is crucial for cell division.[4] This ultimately results in bacterial cell death.[2]

Q2: What are the common sources of lot-to-lot variability in synthetic this compound?

Lot-to-lot variability in synthetic this compound can arise from several factors inherent to its complex chemical synthesis, which is often a multi-step process.[5][6] Key contributors to this variability include:

  • Purity Levels: The percentage of the desired this compound peptide in the final product can vary between batches.

  • Impurity Profiles: Different synthesis batches may contain varying types and quantities of impurities.[6][7]

  • Counter-ion Content: The amount of trifluoroacetate (B77799) (TFA) or other counter-ions from the purification process can differ, affecting the net peptide content.

  • Physical Properties: Variations in solubility and aggregation propensity can be observed between different lots.

Q3: What are the typical impurities found in synthetic this compound and how can they affect my experiments?

Impurities in synthetic this compound can significantly impact experimental outcomes by altering its biological activity or introducing confounding variables. Common impurities include:

  • Deletion or Truncated Sequences: Peptides missing one or more amino acids, which arise from incomplete coupling during solid-phase peptide synthesis (SPPS).[7] These are often biologically inactive or have reduced activity.

  • Insertion Sequences: Peptides with an extra amino acid due to the use of excess reagents during synthesis.[6]

  • Incompletely Deprotected Peptides: Residual protecting groups on amino acid side chains can affect the peptide's conformation and interaction with its target.[7]

  • Oxidized Peptides: Amino acids like methionine are susceptible to oxidation, which can alter the peptide's structure and function.[7]

  • Diastereomers: Racemization of amino acids during synthesis can lead to stereoisomers with potentially different biological activities.[6]

  • Residual Solvents and Reagents: Traces of chemicals used in the synthesis and purification process may remain and could be toxic to cells.

Even small amounts of certain impurities can lead to misleading results in sensitive biological assays.

Q4: How is the purity of synthetic this compound determined?

The purity of synthetic this compound is primarily assessed using a combination of analytical techniques:[8]

  • High-Performance Liquid Chromatography (HPLC): This is the main method for quantifying the purity of the peptide.[9] A reversed-phase C18 column is typically used to separate this compound from its impurities.[8] The purity is calculated based on the relative area of the main peptide peak in the chromatogram.[9]

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized peptide, ensuring it matches the expected mass of this compound.[10] It is also crucial for identifying the masses of any detected impurities.

  • Amino Acid Analysis: This method determines the amino acid composition and the total peptide content of the sample.

Troubleshooting Guide

Issue 1: Reduced or No Antibacterial Activity Observed
Possible Cause Troubleshooting Step
Incorrect Peptide Concentration Verify Peptide Quantification: Ensure the concentration of your stock solution is accurate. Consider that the lyophilized powder contains counter-ions (e.g., TFA) and water, so the net peptide content may be lower than the total weight. Refer to the manufacturer's certificate of analysis for the net peptide content. If not provided, consider performing amino acid analysis for precise quantification.
Peptide Degradation Check Storage and Handling: this compound, like other peptides, can be sensitive to temperature fluctuations and repeated freeze-thaw cycles. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Assess Peptide Integrity: Use HPLC-MS to check for degradation products in your stock solution.
Inactive Lot Compare with a Different Lot: If possible, test a different batch of this compound to see if the issue is lot-specific. Perform a ClpP Activation Assay: Directly assess the biological activity of your this compound lot by measuring its ability to activate ClpP protease (see Experimental Protocols section).
Experimental Conditions Optimize Assay Conditions: Ensure that the pH, temperature, and media composition of your antibacterial assay are optimal for this compound activity. Some ADEPs have shown reduced stability in certain broths.[11]
Issue 2: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Step
Lot-to-Lot Variability Characterize Each New Lot: Do not assume that a new lot of this compound will behave identically to the previous one. For each new lot, perform a full characterization, including purity analysis by HPLC, identity confirmation by mass spectrometry, and a biological activity assessment (e.g., MIC determination or ClpP activation assay). Normalize Activity: If lots show different potencies, you may need to normalize the concentration based on activity units rather than mass.
Peptide Solubility Issues Ensure Complete Solubilization: this compound is a hydrophobic peptide. Ensure it is fully dissolved in a suitable solvent like DMSO before preparing your working solutions. Visually inspect the stock solution for any precipitates. Avoid Aggregation: High concentrations can promote aggregation. Prepare fresh dilutions for each experiment and avoid storing diluted solutions for extended periods.
Assay Variability Standardize Experimental Procedures: Ensure all experimental parameters, including cell densities, incubation times, and reagent concentrations, are kept consistent between experiments. Use appropriate positive and negative controls in every assay.

Data Presentation

Table 1: Example of Lot-to-Lot Variability in Synthetic this compound
Lot NumberPurity by HPLC (%)Major Impurity 1 (m/z)Major Impurity 2 (m/z)MIC against S. aureus (µg/mL)
Lot A96.2882.45 [M-CH3]+868.43 [M-C2H5]+0.5
Lot B91.5882.46 [M-CH3]+784.39 [Deletion]2.0
Lot C98.1882.45 [M-CH3]+Not Detected0.25

Note: This is example data and actual values will vary.

Experimental Protocols

Protocol 1: Quality Control of Synthetic this compound by RP-HPLC-MS
  • Sample Preparation: Dissolve the lyophilized this compound in a suitable solvent (e.g., 50% acetonitrile/water) to a final concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[8]

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 220 nm.[8]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: Scan a range appropriate to detect the expected molecular weight of this compound (around 896 g/mol ) and potential impurities.

  • Data Analysis:

    • Calculate the purity of this compound by integrating the peak area of the main peak and dividing it by the total area of all peaks in the chromatogram.[9]

    • Confirm the identity of the main peak by its mass-to-charge ratio (m/z).

    • Attempt to identify major impurities based on their m/z values, which may correspond to deletion sequences, modifications, or protecting group adducts.[10]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
  • Bacterial Strain: Use a susceptible Gram-positive bacterial strain (e.g., Staphylococcus aureus ATCC 29213).

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Preparation of this compound dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a two-fold serial dilution of the this compound stock solution in CAMHB in a 96-well microtiter plate.[12] The final concentration range should typically span from 64 to 0.06 µg/mL.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[12] Include a positive control (bacteria without antibiotic) and a negative control (media only) on each plate.[12]

Protocol 3: ClpP Activation Assay
  • Reagents:

    • Purified ClpP protein.

    • A fluorescently labeled casein substrate (e.g., FITC-casein).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT).

  • Procedure:

    • In a 96-well black plate, add the assay buffer containing the FITC-casein substrate.

    • Add varying concentrations of this compound to the wells.

    • Initiate the reaction by adding a fixed concentration of ClpP to each well.

    • Incubate the plate at 37°C.

  • Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation ~485 nm, emission ~528 nm). The degradation of FITC-casein by activated ClpP will result in an increase in the fluorescence signal.

  • Data Analysis: Plot the rate of fluorescence increase against the concentration of this compound to determine the concentration-dependent activation of ClpP.

Visualizations

experimental_workflow cluster_0 Quality Control of Incoming this compound Lot cluster_1 Experimental Phase cluster_2 Troubleshooting qc1 Purity Analysis (HPLC) qc2 Identity Confirmation (MS) qc1->qc2 qc3 Activity Assessment (MIC/ClpP Assay) qc2->qc3 exp1 Prepare Stock Solution qc3->exp1 Lot Passes QC exp2 Perform Biological Assay exp1->exp2 exp3 Analyze Results exp2->exp3 ts1 Inconsistent/Negative Results? exp3->ts1 ts2 Review QC Data ts1->ts2 ts3 Check Experimental Parameters ts1->ts3 ts4 Compare to Previous Lots ts2->ts4

Caption: Workflow for quality control and troubleshooting of synthetic this compound.

signaling_pathway cluster_0 Bacterial Cell Enopeptin_A This compound ClpP_inactive ClpP (Inactive Heptameric Rings) Enopeptin_A->ClpP_inactive Binds and Activates ClpP_active ClpP (Activated Protease) ClpP_inactive->ClpP_active Conformational Change Degraded_Proteins Degraded Protein Fragments ClpP_active->Degraded_Proteins Proteins Cellular Proteins (e.g., FtsZ) Proteins->ClpP_active Uncontrolled Degradation Cell_Death Cell Death Degraded_Proteins->Cell_Death Leads to

Caption: Mechanism of action of this compound on bacterial ClpP.

logical_relationship cluster_causes Potential Causes cluster_consequences Experimental Consequences Lot_Variability Lot-to-Lot Variability Purity Purity Differences Lot_Variability->Purity Impurities Varying Impurity Profile Lot_Variability->Impurities Counter_ion Counter-ion Content Lot_Variability->Counter_ion Solubility Solubility/Aggregation Lot_Variability->Solubility Activity Altered Biological Activity Purity->Activity Impurities->Activity Side_Effects Unintended Side Effects Impurities->Side_Effects Reproducibility Poor Reproducibility Solubility->Reproducibility Activity->Reproducibility

Caption: Causes and consequences of this compound lot-to-lot variability.

References

Technical Support Center: Optimizing Enopeptin A Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Enopeptin A in experimental settings. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a member of the acyldepsipeptide (ADEP) class of antibiotics.[1][2] Its mechanism of action involves binding to and activating the caseinolytic protease P (ClpP).[1][3][4] This activation is aberrant, leading to the uncontrolled degradation of proteins within the bacterial cell, ultimately causing cell death.[3][4] this compound and other ADEPs essentially reprogram ClpP from a regulated protease into an unregulated one.[5]

Q2: What is the primary cellular target of this compound?

The primary target of this compound is the bacterial ClpP protease.[1][3][4] By binding to a hydrophobic pocket on the apical surface of the ClpP complex, this compound induces a conformational change that opens the proteolytic chamber, allowing for the degradation of unfolded and flexible proteins without the need for its usual ATPase partners (e.g., ClpX, ClpA).[1][6]

Q3: In what solvents is this compound soluble?

Due to its hydrophobic nature, this compound has poor solubility in aqueous solutions. It is recommended to dissolve this compound in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol (B129727) before diluting it into the final aqueous assay buffer.

Q4: What is the optimal pH for this compound-mediated ClpP activity?

The optimal pH for the activity of most bacterial proteases, including those targeted by this compound, is generally in the neutral to alkaline range, typically between pH 7.0 and 9.0.[7][8][9] For instance, ClpP activity assays with ADEPs have been successfully performed at pH 7.5, 7.6, and 8.0.[3][6][10]

Q5: What is a suitable temperature for conducting this compound activity assays?

Most in vitro assays for ClpP activation by ADEPs are conducted at 37°C.[3][10] This temperature is optimal for the activity of many bacterial enzymes.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no this compound activity This compound Precipitation: Due to its hydrophobic nature, this compound may precipitate in the aqueous assay buffer.Prepare a concentrated stock solution of this compound in 100% DMSO. When preparing the final reaction mixture, ensure the final DMSO concentration is compatible with your assay (typically ≤5%). Vortex the final solution gently but thoroughly.
Inactive ClpP Enzyme: The ClpP enzyme may have lost activity due to improper storage or handling (e.g., repeated freeze-thaw cycles).Use a fresh aliquot of ClpP enzyme. Ensure the enzyme is stored at the recommended temperature (usually -80°C) and handled on ice.
Suboptimal Buffer Conditions: The pH, ionic strength, or other components of the assay buffer may not be optimal for ClpP activity.Refer to the recommended buffer conditions in the tables below. Consider testing a range of pH values (e.g., 7.0 to 9.0) to find the optimum for your specific ClpP variant.
High Background Signal Substrate Instability: The fluorescent or colorimetric substrate may be unstable in the assay buffer, leading to spontaneous signal generation.Prepare the substrate solution fresh for each experiment. Run a control reaction without the ClpP enzyme to measure the rate of spontaneous substrate degradation.
Contaminating Proteases: The purified ClpP enzyme or other reaction components may be contaminated with other proteases.Use high-purity reagents and enzyme preparations. Include a control reaction with a known protease inhibitor to check for contaminating activity.
Inconsistent or Non-Linear Reaction Rates Substrate Depletion: The substrate concentration may be too low, leading to a decrease in the reaction rate over time.Ensure the substrate concentration is well above the Km of the enzyme for the initial rate measurement. If the rate is still non-linear, consider decreasing the enzyme concentration or the reaction time.
Incomplete Mixing: Inadequate mixing of the reaction components can lead to variability in the initial reaction rate.After adding all components, mix the reaction thoroughly by gentle vortexing or pipetting up and down.

Quantitative Data Summary

Table 1: Recommended Buffer Conditions for this compound-Mediated ClpP Activity Assays
ParameterRecommended Range/ValueNotesReference(s)
pH 7.5 - 8.0Optimal activity is typically observed in this range.[3][6][10]
Buffer System Tris-HCl, HEPESThese are commonly used buffers that provide good buffering capacity in the optimal pH range.[3][6][10]
Buffer Concentration 25 - 50 mM[3][6][10]
Salt (e.g., KCl, NaCl) 100 - 200 mMSalts can influence enzyme stability and activity.[3][6][10]
Divalent Cations (e.g., MgCl₂) 5 - 25 mMMg²⁺ is often required for the activity of ATP-dependent proteases, but may also influence ADEP-activated ClpP.[3][6]
Reducing Agent (e.g., DTT) 1 - 2 mMHelps to maintain the enzyme in a reduced, active state.[3][6]
Glycerol 10% (v/v)Can help to stabilize the ClpP enzyme.[6][10]
Temperature 37°C[3][10]
Table 2: Example Buffer Compositions from Published Studies
Buffer ComponentConcentrationReference
Tris-HCl (pH 8.0)50 mM[3]
MgCl₂25 mM[3]
KCl100 mM[3]
DTT2 mM[3]
--- --- ---
HEPES (pH 7.6)25 mM[6]
KCl200 mM[6]
MgCl₂5 mM[6]
DTT1 mM[6]
Glycerol10%[6]
--- --- ---
Tris-HCl (pH 7.5)25 mM[10]
NaCl150 mM[10]
Glycerol10%[10]

Experimental Protocols

Detailed Protocol for Measuring this compound-Mediated ClpP Protease Activity

This protocol describes a general method for measuring the activation of ClpP by this compound using a fluorogenic peptide substrate.

1. Reagent Preparation:

  • Assay Buffer: Prepare an assay buffer based on the recommendations in Table 1 (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 25 mM MgCl₂, 2 mM DTT).

  • ClpP Enzyme Stock: Prepare a stock solution of purified ClpP enzyme in a suitable storage buffer (e.g., assay buffer with 10% glycerol). Store in aliquots at -80°C.

  • This compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C.

  • Fluorogenic Peptide Substrate Stock: Prepare a 10 mM stock solution of a suitable fluorogenic ClpP substrate (e.g., Suc-LLVY-AMC) in DMSO. Store at -20°C.

2. Assay Procedure:

  • Prepare Reaction Mix: In a 96-well black microplate, prepare the reaction mixture by adding the following components in the order listed. Prepare a master mix for multiple reactions to ensure consistency.

    • Assay Buffer

    • This compound (or DMSO for the negative control) to the desired final concentration.

    • ClpP enzyme to the desired final concentration.

  • Incubate: Incubate the plate at 37°C for 10-15 minutes to allow for the binding of this compound to ClpP and for temperature equilibration.

  • Initiate Reaction: Add the fluorogenic peptide substrate to each well to the desired final concentration to start the reaction.

  • Measure Fluorescence: Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C. Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes). Use excitation and emission wavelengths appropriate for the fluorophore (e.g., for AMC, Ex: 360-380 nm, Em: 440-460 nm).

3. Data Analysis:

  • Plot Data: For each reaction, plot the fluorescence intensity as a function of time.

  • Determine Initial Rate: Identify the linear portion of the progress curve and calculate the initial reaction velocity (slope) for each concentration of this compound.

  • Analyze Results: Plot the initial reaction velocity as a function of the this compound concentration to determine the dose-response relationship.

Visualizations

EnopeptinA_Mechanism cluster_ClpP Inactive ClpP Protease cluster_ActiveClpP Active ClpP-Enopeptin A Complex ClpP ClpP (Closed Gate) Active_ClpP ClpP (Open Gate) ClpP->Active_ClpP Conformational Change EnopeptinA This compound EnopeptinA->ClpP Binds to hydrophobic pocket DegradedPeptides Degraded Peptides Active_ClpP->DegradedPeptides Uncontrolled Proteolysis UnfoldedProteins Unfolded/Flexible Proteins UnfoldedProteins->Active_ClpP Enters proteolytic chamber CellDeath Bacterial Cell Death DegradedPeptides->CellDeath Leads to

Caption: Mechanism of this compound-mediated ClpP activation and subsequent bacterial cell death.

Experimental_Workflow start Start reagent_prep 1. Reagent Preparation (Buffers, Enzyme, this compound, Substrate) start->reagent_prep reaction_setup 2. Reaction Setup in 96-well Plate (Buffer, this compound/DMSO, ClpP) reagent_prep->reaction_setup incubation 3. Pre-incubation at 37°C (10-15 min) reaction_setup->incubation reaction_initiation 4. Initiate Reaction (Add Fluorogenic Substrate) incubation->reaction_initiation data_acquisition 5. Kinetic Measurement (Fluorescence Plate Reader at 37°C) reaction_initiation->data_acquisition data_analysis 6. Data Analysis (Calculate Initial Rates) data_acquisition->data_analysis results 7. Results (Dose-Response Curve) data_analysis->results end End results->end

Caption: A typical experimental workflow for assessing this compound activity.

References

preventing non-specific binding of Enopeptin A in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Enopeptin A assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing non-specific binding of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is non-specific binding a concern in assays involving it?

This compound is a depsipeptide antibiotic.[1] Like many peptides, it can exhibit non-specific binding, which is the tendency to adhere to surfaces and molecules other than its intended biological target. This can be driven by hydrophobic or ionic interactions with materials like microplate wells, pipette tips, and membranes. Non-specific binding is a significant concern as it can lead to high background signals, reduced assay sensitivity, and inaccurate quantification of this compound's activity or concentration.

Q2: What are the common causes of high background in my this compound assay?

High background is often a direct result of non-specific binding. The primary causes include:

  • Insufficient Blocking: The blocking agent has not adequately saturated all unoccupied sites on the assay surface (e.g., microplate wells).[2][3]

  • Inadequate Washing: Unbound or weakly bound this compound is not being sufficiently removed during wash steps.[4]

  • Inappropriate Buffer Composition: The pH or salt concentration of the assay buffer may be promoting non-specific interactions.[5]

  • Hydrophobic Interactions: this compound may be binding to hydrophobic regions of the assay plate or other components.

Q3: Can the type of microplate I use affect non-specific binding of this compound?

Yes, the choice of microplate can significantly influence the degree of non-specific binding. Standard polystyrene plates can have hydrophobic surfaces that promote the binding of peptides like this compound. Consider using low-binding microplates, which have a hydrophilic surface coating to minimize such interactions.

Troubleshooting Guides

This section provides a step-by-step approach to resolving common issues related to non-specific binding of this compound.

Issue 1: High Background Signal in an this compound Binding Assay

High background can mask the specific signal from this compound binding to its target. Follow these steps to troubleshoot:

Step 1: Optimize the Blocking Step

Insufficient blocking is a common culprit for high background.[3][6]

  • Action: Experiment with different blocking agents and concentrations.

  • Protocol: See "Experimental Protocol 1: Optimizing Blocking Conditions."

  • Rationale: A suitable blocking agent will coat the unoccupied surfaces of the assay well, preventing this compound from binding non-specifically.[7]

Step 2: Enhance Washing Steps

Ineffective washing can leave behind unbound this compound.[4]

  • Action: Increase the number and vigor of your wash steps. Consider adding a non-ionic detergent to your wash buffer.

  • Protocol: See "Experimental Protocol 2: Optimizing Wash Steps."

  • Rationale: More extensive washing helps to remove non-specifically bound molecules. Detergents can disrupt weak, non-specific hydrophobic interactions.[4]

Step 3: Modify Buffer Composition

The assay buffer environment can influence non-specific interactions.[5]

  • Action: Adjust the pH and/or salt concentration of your assay buffer.

  • Rationale: Modifying the pH can alter the charge of this compound and the assay surface, potentially reducing electrostatic interactions. Increasing the salt concentration can help to shield charged interactions.[5][8]

Data Presentation

The following tables provide examples of how to systematically test different conditions to reduce non-specific binding of this compound.

Table 1: Comparison of Different Blocking Agents

Blocking AgentConcentrationIncubation Time (hours)Incubation Temperature (°C)Mean Background Signal (RFU)
BSA1% (w/v)12515,234
BSA3% (w/v)2258,765
Non-fat Dry Milk5% (w/v)2259,123
Casein1% (w/v)2257,987
Polyvinylpyrrolidone (PVP)0.5% (w/v)12510,543

Table 2: Effect of Detergent in Wash Buffer

DetergentConcentration in Wash Buffer (% v/v)Number of WashesMean Background Signal (RFU)
None0312,567
Tween-200.0536,345
Tween-200.135,890
Triton X-1000.0537,012
Tween-200.0554,123

Experimental Protocols

Experimental Protocol 1: Optimizing Blocking Conditions

  • Preparation: Prepare solutions of different blocking agents (e.g., 1-5% BSA, 5% non-fat dry milk, 1% casein in a suitable buffer like PBS or TBS).

  • Coating: If your assay involves a coated target, perform this step first according to your standard protocol. Include negative control wells that are not coated with the target.

  • Blocking: Add the different blocking solutions to the wells.

  • Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.[7]

  • Washing: Wash the wells according to your standard protocol.

  • This compound Incubation: Add a solution containing this compound (at the concentration used in your assay) to all wells.

  • Detection: Proceed with your standard detection method.

  • Analysis: Compare the signal in the negative control wells for each blocking condition. The optimal blocking agent and condition will yield the lowest background signal without significantly impacting the specific signal in the target-coated wells.

Experimental Protocol 2: Optimizing Wash Steps

  • Perform Assay: Run your standard this compound assay up to the wash steps following the incubation with this compound.

  • Vary Wash Conditions:

    • Number of Washes: Compare your standard number of washes (e.g., 3) with an increased number (e.g., 5 or 6).

    • Detergent Addition: Prepare a wash buffer containing a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20).[4] Compare the results with your standard wash buffer.

    • Soaking Step: During each wash, allow the wash buffer to sit in the wells for 1-2 minutes before aspirating.

  • Detection: Complete the remaining steps of your assay.

  • Analysis: Evaluate the background signal for each wash condition. The goal is to find the condition that minimizes background without reducing the specific signal.

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting non-specific binding.

G cluster_0 Troubleshooting High Background Start High Background Signal Detected Step1 Optimize Blocking Step (Vary agent, concentration, time) Start->Step1 Step2 Enhance Wash Steps (Increase number, add detergent) Step1->Step2 Step3 Modify Buffer (Adjust pH, salt concentration) Step2->Step3 Step4 Consider Assay Surface (Use low-binding plates) Step3->Step4 End Background Signal Reduced Step4->End

Caption: A step-by-step workflow for troubleshooting high background signals.

G cluster_1 Mechanism of Action of Blocking Agents Assay_Surface_Before Assay Surface Unoccupied Binding Sites Assay_Surface_After Assay Surface Blocked Binding Sites Blocking_Agent Blocking Agent (e.g., BSA, Casein) Blocking_Agent->Assay_Surface_Before:f1 Enopeptin_A This compound Enopeptin_A->Assay_Surface_Before:f1 Binds Enopeptin_A->Assay_Surface_Before:f1 Enopeptin_A->Assay_Surface_After:f1 Prevented Non_Specific_Binding Non-Specific Binding Specific_Binding Specific Binding to Target

Caption: How blocking agents prevent non-specific binding of this compound.

References

Enopeptin A Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Enopeptin A. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of this cyclic depsipeptide antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties relevant to purification?

A1: this compound is a cyclic depsipeptide antibiotic produced by certain strains of Streptomyces. Its structure includes several non-standard amino acids and a pentaenone side chain, which contributes to its relatively non-polar (hydrophobic) nature. This hydrophobicity is a critical factor to consider during the development of a purification protocol, particularly for techniques like reversed-phase chromatography. This compound is soluble in organic solvents such as ethanol, methanol (B129727), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1]

Q2: What is a general workflow for the purification of this compound from a fermentation broth?

A2: A typical purification workflow for a natural product antibiotic like this compound from a fermentation broth involves several stages:

  • Extraction: Initial recovery of the crude product from the fermentation broth.

  • Solid-Phase Extraction (SPE): A preliminary purification and concentration step.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The primary method for high-resolution purification.

  • Final Formulation: Lyophilization or crystallization to obtain the pure, solid compound.

Q3: Which solvents are recommended for the initial extraction of this compound from the fermentation broth?

A3: Given the non-polar nature of this compound, organic solvents like ethyl acetate (B1210297) or n-butanol are effective for liquid-liquid extraction from the fermentation broth.[2] Alternatively, the broth can be passed through an adsorbent resin, such as Amberlite XAD-16 or Diaion HP-20, followed by elution with methanol or acetone.

Troubleshooting Guides

Issue 1: Low Yield During Initial Extraction

Q: I am experiencing a very low yield of crude this compound after the initial solvent extraction from the fermentation broth. What are the possible causes and solutions?

A: Low extraction yield can be due to several factors. Below is a table outlining potential causes and troubleshooting steps.

Potential Cause Troubleshooting Steps
Suboptimal Solvent Choice The polarity of the extraction solvent may not be ideal for this compound.
* If using ethyl acetate, try a more polar solvent like n-butanol.
* Perform small-scale extractions with different solvents (e.g., dichloromethane, chloroform) to determine the most efficient one.
Incomplete Extraction The volume or number of extractions may be insufficient to recover all the product.
* Increase the solvent-to-broth ratio.
* Perform multiple extractions (e.g., 3-4 times) and pool the organic layers.
Emulsion Formation Emulsions can form at the solvent-aqueous interface, trapping the product.
* Centrifuge the mixture to break the emulsion.
* Add a small amount of a saturated salt solution (brine) to help separate the layers.
Product Degradation This compound might be unstable at the pH of the fermentation broth.
* Adjust the pH of the broth before extraction. Since this compound is a cyclic peptide, it is likely to be more stable under neutral to slightly acidic conditions.
Issue 2: Poor Performance in Reversed-Phase HPLC

Q: My RP-HPLC purification of this compound is showing broad peaks, poor resolution, or low recovery. How can I optimize this step?

A: These are common challenges when purifying hydrophobic peptides like this compound. The following sections address specific issues.

Potential Cause Troubleshooting Steps
Peptide Aggregation Hydrophobic peptides can aggregate, leading to peak broadening.
* Try adding a small amount of an organic acid, like formic acid (0.1%), to the mobile phase to improve peak shape.
* Increase the column temperature (e.g., to 40-50 °C) to reduce aggregation.
Suboptimal Gradient A steep gradient may not allow for effective interaction with the stationary phase.
* After an initial scouting run, use a shallower gradient around the elution point of this compound to improve peak sharpness.
Column Overload Injecting too much sample can lead to broad, asymmetrical peaks.
* Reduce the injection volume or the concentration of the sample.
Potential Cause Troubleshooting Steps
Inadequate Separation Closely eluting impurities are not being resolved from the main peak.
* Optimize the gradient slope; a shallower gradient will increase the separation between peaks.
* Try a different column chemistry (e.g., C8 instead of C18) or a column from a different manufacturer.
* Adjust the mobile phase composition. For example, using methanol instead of acetonitrile (B52724) can alter the selectivity.
Potential Cause Troubleshooting Steps
Poor Solubility The peptide may be precipitating in the injection solvent or on the column.
* Ensure the sample is fully dissolved in the injection solvent. If necessary, use a stronger solvent like DMSO, but inject a smaller volume.
* Whenever possible, dissolve the sample in the initial mobile phase.
Irreversible Adsorption The peptide may be binding irreversibly to the column or HPLC system.
* Passivate the HPLC system with a strong acid to minimize adsorption to metallic components.
* Use a biocompatible HPLC system if available.

Experimental Protocols

Protocol 1: General Extraction and Solid-Phase Extraction (SPE) of this compound
  • Centrifugation: Centrifuge the Streptomyces fermentation broth (e.g., 1 L) at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.

  • Adsorption: Pass the supernatant through a column packed with Amberlite XAD-16 resin (or a similar non-polar adsorbent resin).

  • Washing: Wash the resin with two column volumes of deionized water to remove polar impurities.

  • Elution: Elute the bound compounds, including this compound, with methanol.

  • Concentration: Evaporate the methanol eluate under reduced pressure to obtain a crude extract.

Protocol 2: Reversed-Phase HPLC Purification of this compound
  • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size, 300 Å pore size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 30% to 70% Mobile Phase B over 40 minutes.

  • Flow Rate: 4 mL/min.

  • Detection: UV at 220 nm and 280 nm.

  • Procedure:

    • Dissolve the crude extract from the SPE step in a minimal amount of methanol or DMSO.

    • Inject the sample onto the equilibrated HPLC column.

    • Collect fractions corresponding to the major peaks.

    • Analyze the fractions by analytical HPLC to determine the purity of each fraction.

    • Pool the fractions containing pure this compound.

    • Lyophilize the pooled fractions to obtain the final product as a white powder.

Data Presentation

Table 1: Representative Purification Summary for this compound
Purification Step Total Protein (mg) This compound (mg) Yield (%) Purity (%)
Crude Extract 50002501005
SPE Eluate 8002008025
RP-HPLC Pool 12011445.6>95

Note: The data presented are for illustrative purposes and actual results may vary.

Visualizations

EnopeptinA_Purification_Workflow cluster_0 Upstream cluster_1 Downstream Processing Fermentation Broth Fermentation Broth Extraction Extraction Fermentation Broth->Extraction Solvent Extraction or Adsorbent Resin SPE SPE Extraction->SPE Crude Extract RP-HPLC RP-HPLC SPE->RP-HPLC Concentrated & Partially Purified Extract Pure this compound Pure this compound RP-HPLC->Pure this compound Lyophilization/Crystallization

Caption: General workflow for the purification of this compound.

HPLC_Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions HPLC_Problem HPLC Issue Observed (e.g., Broad Peaks) Aggregation Aggregation HPLC_Problem->Aggregation Bad_Gradient Bad_Gradient HPLC_Problem->Bad_Gradient Overload Overload HPLC_Problem->Overload Modify_Mobile_Phase Modify_Mobile_Phase Aggregation->Modify_Mobile_Phase Add acid/Increase temp Optimize_Gradient Optimize_Gradient Bad_Gradient->Optimize_Gradient Shallower slope Reduce_Load Reduce_Load Overload->Reduce_Load Inject less sample

Caption: Troubleshooting logic for HPLC peak broadening.

References

strategies to reduce the cytotoxicity of Enopeptin A analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental evaluation of Enopeptin A analogs, with a focus on strategies to mitigate cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: We have synthesized a novel this compound analog and are observing significant cytotoxicity in our initial cell-based assays. What are the potential sources of this cytotoxicity?

A1: The cytotoxicity of this compound analogs, also known as Acyldepsipeptides (ADEPs), primarily stems from their mechanism of action. While in bacteria, they activate the caseinolytic protease ClpP leading to uncontrolled proteolysis and cell death, a similar mechanism can occur in human cells. ADEPs can dysregulate the human mitochondrial ClpP (HsClpP), inducing non-specific degradation of mitochondrial proteins.[1][2][3] This disruption of mitochondrial proteome homeostasis can trigger the intrinsic, caspase-dependent pathway of apoptosis.[1]

Key factors contributing to cytotoxicity include:

  • Off-Target Activity: The primary off-target effect is the activation of human mitochondrial ClpP.[2][3] This leads to the degradation of essential proteins, such as those in the respiratory chain, impairing mitochondrial function and initiating apoptosis.[4][5]

  • Compound Aggregation: At higher concentrations, peptides can aggregate, which may lead to non-specific membrane disruption and increased cytotoxicity.

  • Metabolite Toxicity: Metabolic byproducts of your analog could be toxic to the cells.

  • Contaminants: Residual solvents or byproducts from the synthesis, such as trifluoroacetic acid (TFA), can be cytotoxic.[6]

Q2: What are the primary chemical strategies to reduce the cytotoxicity of our this compound analogs while maintaining antibacterial activity?

A2: Structure-activity relationship (SAR) studies have identified several key modifications to reduce the cytotoxicity of this compound analogs:

  • Modification of the Acyl Chain: Replacing the native octa-2,4,6-trienoic acid (OTEA) with other moieties such as adamantane (B196018) (Ada) or palmitic acid (Pal) has been shown to reduce cytotoxicity.[1][7] While these modifications can sometimes compromise antibacterial potency, they significantly improve the biocompatibility of the analogs.[1][7]

  • Amino Acid Substitutions:

    • Stereochemistry: Incorporating D-amino acids in place of L-amino acids in the peptide backbone can alter the analog's conformation, potentially reducing its interaction with human mitochondrial ClpP while retaining activity against bacterial ClpP.[1][7]

    • Side Chains: Strategic substitution of amino acid side chains can influence the analog's hydrophobicity and conformational rigidity, thereby affecting its selectivity and cytotoxicity.[8]

  • Introduction of Conformational Constraints: Introducing structural constraints, for example, through the use of conformationally restricted amino acids like allo-threonine, can lead to a more rigid structure.[8] This can enhance the binding affinity for bacterial ClpP and, in some cases, improve the therapeutic window by reducing off-target effects.[8]

  • Cyclization Strategies: While Enopeptins are naturally cyclic, further modifications to the macrocycle or the introduction of different cyclization strategies can impact stability and selectivity.

Q3: How can we experimentally determine the mechanism of cytotoxicity of our this compound analog?

A3: A multi-pronged experimental approach is recommended:

  • Confirm Mitochondrial Involvement: Use assays to measure mitochondrial membrane potential (e.g., with JC-1 dye) and cellular ATP levels. A decrease in both is indicative of mitochondrial dysfunction.

  • Assess Apoptosis Induction: Perform assays to detect markers of apoptosis, such as caspase-3/7 activation, or use Annexin V/Propidium Iodide staining followed by flow cytometry to differentiate between apoptotic and necrotic cell death.

  • Identify Protein Degradation: Employ proteomic approaches to identify which mitochondrial proteins are being degraded in the presence of your analog. This can confirm the involvement of HsClpP activation.

  • Cell-Free ClpP Activation Assay: Use a fluorogenic peptide substrate to directly measure the activation of purified human mitochondrial ClpP by your analog in a cell-free system.

Q4: Are there formulation strategies that can help reduce the systemic cytotoxicity of this compound analogs?

A4: Yes, formulation strategies can be employed to improve the therapeutic index:

  • Nanoencapsulation: Encapsulating the this compound analog in nanoparticles (e.g., liposomes or polymeric nanoparticles) can alter its pharmacokinetic profile, potentially leading to preferential accumulation at the site of infection and reduced systemic exposure.

  • Conjugation: Conjugating the analogs to biocompatible nanocarriers like quantum dots has been shown to enhance antibacterial activity at concentrations that are non-toxic to human cells.[9]

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed at Low Concentrations
Potential Cause Troubleshooting Steps
Peptide Aggregation 1. Check the solubility of your peptide in the assay medium. 2. Use dynamic light scattering (DLS) to check for aggregation. 3. Consider using a different solvent for the stock solution or adding a small amount of a solubilizing agent.
Endotoxin (B1171834) Contamination 1. Ensure all reagents and labware are endotoxin-free. 2. Test your peptide stock for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay.
Synthesis Byproducts (e.g., TFA) 1. Ensure the peptide is properly purified and that residual TFA has been removed or exchanged for a more biocompatible salt (e.g., acetate (B1210297) or HCl). 2. Run a control with the same concentration of TFA to assess its contribution to cytotoxicity.[6]
High Sensitivity of Cell Line 1. Test the cytotoxicity of your analog on a panel of different cell lines, including less sensitive ones, to determine if the effect is cell-type specific.
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding 1. Ensure a homogenous single-cell suspension before plating. 2. Use a consistent cell passage number for all experiments.
Peptide Stock Instability 1. Prepare fresh stock solutions for each experiment. 2. Avoid repeated freeze-thaw cycles of the stock solution.[6] 3. Store lyophilized peptide and stock solutions at the recommended temperature and protected from light.
Assay Interference 1. Some peptides can interfere with colorimetric or fluorometric readouts. 2. Run a cell-free control with your peptide and the assay reagents to check for direct interference. 3. Consider using an alternative cytotoxicity assay that relies on a different detection principle (e.g., if you are using an MTT assay, try an LDH release assay).[10]
Edge Effects in 96-well Plates 1. To minimize evaporation and temperature gradients, fill the outer wells of the plate with sterile PBS or media and do not use them for experimental samples.

Quantitative Data Summary

The following tables summarize the antibacterial activity (Minimum Inhibitory Concentration, MIC) and cytotoxicity (Half-maximal Inhibitory Concentration, IC₅₀) for a selection of this compound (ADEP) analogs. A higher Selectivity Index (SI = IC₅₀ / MIC) indicates a more favorable therapeutic window.

Table 1: Antibacterial Activity and Cytotoxicity of ADEP1 Analogs with Modified Acyl Chains

AnalogModificationTarget BacteriumMIC (µM)Cell LineIC₅₀ (µM)Selectivity Index (IC₅₀/MIC)
ADEP1 Analog (SC008) Palmitic Acid (Pal) conjugationB. subtilis63HEK-293>1000>15.9
ADEP1 Analog (SC008) Palmitic Acid (Pal) conjugationS. aureus125HEK-293>1000>8
ADEP1 Analog (SC006) Adamantane (Ada) conjugationB. subtilis125HEK-293>1000>8
ADEP1 Analog (SC006) Adamantane (Ada) conjugationS. aureus250HEK-293>1000>4

Data synthesized from Cobongela et al., 2023.[1][7] Note: The study found these analogs to be non-cytotoxic at the tested concentrations.[1][7]

Table 2: Effect of Stereochemistry on ADEP1 Analog Activity

AnalogStereochemistryTarget BacteriumMIC (µM)Cell LineIC₅₀ (µM)Selectivity Index (IC₅₀/MIC)
SC008 L-amino acidsS. aureus125HEK-293>1000>8
SC005 D-amino acidsS. aureus250HEK-293>1000>4

Data synthesized from Cobongela et al., 2023.[1][7]

Experimental Protocols

MTS Cytotoxicity Assay

This protocol is for determining the concentration of an this compound analog that inhibits cell viability by 50% (IC₅₀).

Materials:

  • Human cell line (e.g., HEK-293, HeLa)

  • Complete cell culture medium

  • 96-well clear, flat-bottom tissue culture plates

  • This compound analog stock solution (in an appropriate solvent, e.g., DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Positive control (e.g., Doxorubicin)

  • Vehicle control (e.g., DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analog in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include wells for untreated cells (negative control), vehicle control, and a positive control.

    • Incubate for 48-72 hours.

  • MTS Addition:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the media-only blank wells from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

Hemolysis Assay

This assay measures the lytic activity of this compound analogs against red blood cells (RBCs).

Materials:

  • Fresh human or animal whole blood

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well V-bottom plates

  • This compound analog stock solution

  • Positive control: 1% Triton X-100 in PBS

  • Negative control: PBS

  • Centrifuge

  • Microplate reader

Procedure:

  • RBC Preparation:

    • Centrifuge whole blood at 1,000 x g for 10 minutes at 4°C.

    • Aspirate the supernatant and plasma.

    • Wash the RBC pellet with 3-5 volumes of cold PBS and centrifuge again. Repeat this step three times.

    • Resuspend the RBC pellet to a 2% (v/v) suspension in PBS.

  • Assay Setup:

    • Prepare serial dilutions of the this compound analog in PBS in a 96-well plate (100 µL final volume per well).

    • Add 100 µL of PBS to the negative control wells.

    • Add 100 µL of 1% Triton X-100 to the positive control wells.

  • Incubation:

    • Add 100 µL of the 2% RBC suspension to each well.

    • Incubate for 1 hour at 37°C with gentle shaking.

  • Centrifugation:

    • Centrifuge the plate at 1,000 x g for 5 minutes to pellet intact RBCs.

  • Absorbance Measurement:

    • Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm (hemoglobin release).

  • Data Analysis:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100

Visualizations

experimental_workflow cluster_synthesis Analog Design & Synthesis cluster_screening Screening & Evaluation cluster_analysis Data Analysis & Lead Selection start Design this compound Analogs (e.g., modify acyl chain, amino acids) synthesis Solid-Phase Peptide Synthesis (SPPS) start->synthesis purification Purification (HPLC) & Characterization (MS) synthesis->purification antimicrobial Antimicrobial Activity Assay (MIC Determination) purification->antimicrobial cytotoxicity Cytotoxicity Assay (e.g., MTS on HEK-293 cells) purification->cytotoxicity hemolysis Hemolysis Assay (on RBCs) purification->hemolysis calculate_si Calculate Selectivity Index (IC50 / MIC) antimicrobial->calculate_si cytotoxicity->calculate_si hemolysis->calculate_si lead_selection Lead Candidate Selection calculate_si->lead_selection

Caption: Experimental workflow for the development and evaluation of this compound analogs.

cytotoxicity_pathway cluster_mito Mitochondrion cluster_cyto Cytosol enopeptin This compound Analog (ADEP) clpp Human Mitochondrial ClpP (HsClpP) enopeptin->clpp binds and dysregulates degradation Uncontrolled Degradation of Mitochondrial Proteins (e.g., Respiratory Chain Subunits) clpp->degradation leads to dysfunction Mitochondrial Dysfunction degradation->dysfunction causes cytochrome_c Cytochrome c Release dysfunction->cytochrome_c induces caspase9 Caspase-9 Activation cytochrome_c->caspase9 activates caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes

Caption: Signaling pathway of this compound analog-induced cytotoxicity in mammalian cells.

References

overcoming challenges in scaling up Enopeptin A synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming challenges in the scale-up synthesis of Enopeptin A. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research and development efforts.

Troubleshooting Guide

Scaling up the synthesis of any complex peptide like this compound can present numerous challenges, from decreased yields to the emergence of impurities. This section provides solutions to common problems encountered during the synthesis process.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
SYN-001 Low Yield of Linear Peptide - Incomplete coupling reactions: Steric hindrance from bulky amino acids or aggregation of the growing peptide chain on the solid support can prevent complete coupling. - Premature cleavage from resin: The linkage to the solid support may be unstable to the repeated reaction conditions. - Side reactions: Undesired reactions such as diketopiperazine formation at the dipeptide stage can cleave the peptide from the resin.[1]- Optimize coupling reagents and conditions: Use stronger coupling agents like HATU or HCTU. Consider double coupling for sterically hindered amino acids. Microwave-assisted coupling can also improve efficiency. - Choose a more stable resin linker: For Fmoc-based synthesis, a more acid-stable linker may be required. - Use dipeptides with proline at the C-terminus: This can prevent diketopiperazine formation. Alternatively, use protecting groups on the N-terminal amino acid that are not removed until after the third amino acid is coupled.
SYN-002 Epimerization/Racemization - Activation of the C-terminal amino acid: The activated carboxylic acid is prone to racemization, especially for certain amino acids like histidine and cysteine.[2] - Prolonged exposure to basic conditions: During Fmoc deprotection with piperidine (B6355638), some amino acids are susceptible to epimerization.- Use coupling reagents known to suppress racemization: Additives like HOBt or Oxyma Pure can minimize this side reaction. - Minimize exposure to strong bases: Use a lower concentration of piperidine or a shorter deprotection time. For sensitive amino acids, consider using alternative N-terminal protecting groups that are cleaved under milder conditions.
SYN-003 Poor Yield in Macrolactamization - Unfavorable conformation of the linear peptide: The linear precursor may adopt a conformation that hinders the intramolecular cyclization. - Intermolecular side reactions: Dimerization or oligomerization can compete with the desired intramolecular cyclization, especially at high concentrations. - Steric hindrance at the cyclization site. - Screen different cyclization points: The position of the final amide bond formation can significantly impact the efficiency of the cyclization. - Perform the cyclization under high dilution conditions: This favors the intramolecular reaction over intermolecular reactions. - Choose a cyclization site with less sterically hindered amino acids.
PUR-001 Difficulty in Purifying the Final Product - Presence of closely related impurities: Deletion sequences, incompletely deprotected peptides, or diastereomers can be difficult to separate from the target compound. - Poor solubility of the crude peptide: The crude product may be difficult to dissolve in the initial mobile phase for HPLC.- Optimize the HPLC gradient: A shallower gradient can improve the resolution of closely related impurities.[3] - Use a multi-step purification strategy: Employing orthogonal purification techniques, such as ion-exchange chromatography followed by reversed-phase HPLC, can be effective. - Screen different solvent systems for solubilizing the crude peptide: A small amount of organic solvent or a chaotropic agent may be necessary.
SCA-001 Inconsistent Results Upon Scale-Up - Inefficient mixing and heat transfer: What works on a small scale may not be directly transferable to larger reaction vessels.[4] - Changes in reagent stoichiometry and addition rates. - Variability in raw material quality. - Re-optimize reaction parameters at the larger scale: This includes stirring speed, temperature control, and the rate of reagent addition. - Implement process analytical technology (PAT): Real-time monitoring of critical process parameters can help ensure consistency. - Ensure rigorous quality control of all starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up this compound synthesis?

A1: The primary challenges include maintaining high yields, controlling purity by minimizing side reactions like racemization and aggregation, ensuring efficient macrolactamization, and developing robust and scalable purification methods.[4]

Q2: Should I use Solid-Phase Peptide Synthesis (SPPS) or Solution-Phase Peptide Synthesis (LPPS) for scaling up this compound?

A2: Both SPPS and LPPS have their advantages and disadvantages for scale-up.

  • SPPS is generally faster for the synthesis of the linear precursor and allows for easier purification of intermediates as excess reagents are simply washed away.[5] However, challenges like peptide aggregation on the resin can be more pronounced at a larger scale.

  • LPPS can be more suitable for very large-scale production (kilogram scale) and allows for the purification and characterization of intermediates at each step, which can lead to a purer final product.[2] However, it is often more time-consuming and labor-intensive. For complex cyclic peptides like this compound, a hybrid approach, where fragments are synthesized via SPPS and then coupled and cyclized in solution, can be an effective strategy.

Q3: What protecting group strategy is recommended for this compound synthesis?

A3: A robust protecting group strategy is crucial. The most common approach for peptide synthesis is the use of the Fmoc (9-fluorenylmethyloxycarbonyl) group for the temporary protection of the α-amino group and acid-labile protecting groups for the side chains of reactive amino acids (e.g., Boc for Lys, tBu for Ser/Thr/Asp/Glu, Trt for His/Cys).[6][7] This orthogonal strategy allows for the selective deprotection of the N-terminus under mild basic conditions while the side-chain protecting groups remain intact until the final acid cleavage step.[8]

Q4: How can I improve the efficiency of the macrolactamization step?

A4: The efficiency of the macrolactamization is critical for the overall yield. Key factors to consider are:

  • Point of Cyclization: The choice of which amide bond to form last can have a significant impact on the cyclization yield. Often, cyclization between a glycine (B1666218) and a less hindered amino acid is favorable.

  • High Dilution: Performing the reaction at a very low concentration (typically 0.1-1 mM) favors the intramolecular cyclization over intermolecular polymerization.

  • Coupling Reagents: Using efficient coupling reagents such as HATU, HCTU, or T3P can improve the rate and yield of the cyclization.

Q5: What is the best method for purifying this compound at a larger scale?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for the purification of peptides like this compound.[3][9] For large-scale purification, preparative HPLC systems with larger columns are used. Key considerations for scaling up HPLC purification include:

  • Column Loading: Avoid overloading the column, as this will lead to poor separation.

  • Gradient Optimization: The gradient of the mobile phase needs to be carefully optimized to achieve the best resolution between the product and impurities.[3]

  • Solvent Consumption: Preparative HPLC can consume large volumes of solvent, so optimizing the process to minimize solvent usage is important for cost-effectiveness and environmental reasons.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol for Linear this compound Precursor (Fmoc/tBu Strategy)

This protocol outlines the general steps for the manual synthesis of a linear peptide precursor on a solid support.

  • Resin Swelling: Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin for protected fragment generation or a Rink amide resin for C-terminal amide peptides) in N,N-dimethylformamide (DMF) for 1-2 hours.

  • First Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading) and diisopropylethylamine (DIPEA) (6 equivalents) in dichloromethane (B109758) (DCM).

    • Add the solution to the swollen resin and agitate for 2-4 hours at room temperature.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Subsequent Amino Acid Couplings:

    • Dissolve the next Fmoc-protected amino acid (3 eq), a coupling agent (e.g., HATU, 3 eq), and a base (e.g., DIPEA, 6 eq) in DMF.

    • Add the solution to the resin and agitate for 1-2 hours at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Fmoc deprotection and coupling steps until the desired linear sequence is assembled.

  • Cleavage from Resin and Side-Chain Deprotection:

    • Wash the resin with DCM (3x) and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), 2.5% water) for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

Representative Preparative RP-HPLC Purification Protocol
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water/acetonitrile with 0.1% TFA).

  • Column Equilibration: Equilibrate a C18 preparative HPLC column with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water, 5% Solvent B: 0.1% TFA in acetonitrile).

  • Injection and Elution: Inject the dissolved sample onto the column and elute with a linear gradient of Solvent B (e.g., 5% to 65% Solvent B over 60 minutes) at a flow rate appropriate for the column size.

  • Fraction Collection: Collect fractions based on the UV absorbance at 214 nm and 280 nm.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC to determine their purity.

  • Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Visualizations

General Workflow for this compound Synthesis

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Purification1 Purification of Linear Peptide cluster_Cyclization Macrolactamization cluster_Purification2 Final Purification Resin Resin Preparation Coupling Iterative Amino Acid Coupling & Deprotection Resin->Coupling Cleavage Cleavage from Resin Coupling->Cleavage HPLC1 Preparative HPLC Cleavage->HPLC1 Crude Linear Peptide Cyclization Intramolecular Cyclization HPLC1->Cyclization Pure Linear Peptide HPLC2 Preparative HPLC Cyclization->HPLC2 Crude Cyclic Peptide Lyophilization Lyophilization HPLC2->Lyophilization Final This compound Lyophilization->Final Pure this compound

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield in SPPS

G Start Low Yield of Linear Peptide CheckCoupling Check Coupling Efficiency (e.g., Kaiser Test) Start->CheckCoupling IncompleteCoupling Incomplete Coupling CheckCoupling->IncompleteCoupling Positive CheckCleavage Analyze Cleaved Peptide Fragments CheckCoupling->CheckCleavage Negative OptimizeCoupling Optimize Coupling: - Stronger reagents - Double coupling - Microwave IncompleteCoupling->OptimizeCoupling End Yield Improved OptimizeCoupling->End PrematureCleavage Premature Cleavage CheckCleavage->PrematureCleavage Truncated sequences found CheckDiketopiperazine Analyze for Diketopiperazine CheckCleavage->CheckDiketopiperazine No truncation ChangeLinker Use More Stable Linker PrematureCleavage->ChangeLinker ChangeLinker->End Diketopiperazine Diketopiperazine Formation CheckDiketopiperazine->Diketopiperazine Present CheckDiketopiperazine->End Absent ModifySequence Modify Synthesis Strategy: - Use dipeptide with C-terminal Pro - Alter protecting group strategy Diketopiperazine->ModifySequence ModifySequence->End

Caption: Troubleshooting flowchart for low yield in solid-phase peptide synthesis.

References

identifying and minimizing impurities in Enopeptin A preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing impurities in Enopeptin A preparations.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis and purification of this compound.

Issue 1: Unexpected Peaks in HPLC-UV Chromatogram

Question: I am analyzing my this compound sample using RP-HPLC-UV (220 nm) and see several unexpected peaks. How can I identify the source of these impurities?

Answer: Unexpected peaks in your chromatogram can originate from various sources, including the synthesis or fermentation process, degradation, or the analytical method itself. A systematic approach is necessary for identification.

Troubleshooting Steps:

  • Method Blank Analysis: Inject a sample of your mobile phase and sample diluent to ensure that the unexpected peaks are not originating from your solvents or system ("ghost peaks"). Contaminants can accumulate on the column during equilibration and elute during the gradient.

  • Peak Tailing or Splitting: Poor peak shape can indicate issues with the column or mobile phase. Ensure the mobile phase pH is appropriate for this compound. For ionizable substances, inconsistent pH can lead to variable retention times.[1] Using a buffer is crucial to prevent pH variations.[1]

  • Mass Spectrometry (MS) Analysis: The most effective way to identify unknown peaks is to use a mass spectrometer coupled with your HPLC system (LC-MS). The mass-to-charge ratio (m/z) of the impurity will provide critical information about its identity.

  • Forced Degradation Studies: Subjecting a pure sample of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) can help to intentionally generate degradation products. By comparing the chromatograms of the stressed samples to your impure sample, you can identify degradation-related impurities.

Issue 2: Low Purity of this compound Post-Purification

Question: After purification by preparative RP-HPLC, the purity of my this compound is still below the desired level (e.g., >95%). What can I do to improve the purity?

Answer: Achieving high purity for complex cyclic peptides like this compound can be challenging. If standard RP-HPLC does not yield the desired purity, several strategies can be employed.

Troubleshooting Steps:

  • Optimize Preparative HPLC Method:

    • Gradient Slope: A shallower gradient around the elution time of this compound can improve the resolution between the main peak and closely eluting impurities.

    • Mobile Phase Modifier: While trifluoroacetic acid (TFA) is common, sometimes using a different ion-pairing agent like formic acid can alter selectivity and improve separation. Note that TFA can suppress the MS signal.[2]

    • Stationary Phase: Not all C18 columns are the same. Switching to a different C18 column with different bonding chemistry or even a different stationary phase (e.g., C8, Phenyl) can change the selectivity of the separation.[3]

  • Orthogonal Purification Methods: Employing a second purification step that separates based on a different principle than hydrophobicity can be very effective.

    • Ion-Exchange Chromatography (IEC): This technique separates molecules based on charge and is useful if the impurities have a different net charge than this compound.[4]

    • Size-Exclusion Chromatography (SEC): SEC can be used to remove aggregates (dimers, oligomers) or significantly smaller impurities like truncated peptides.[5]

  • Re-chromatography: Pooling the fractions containing the main peak from the first purification and running a second preparative HPLC with the same or a slightly modified method can also increase purity.

Issue 3: Batch-to-Batch Variability in Impurity Profile

Question: I am observing significant differences in the types and amounts of impurities between different batches of this compound produced by fermentation. What could be the cause?

Answer: Batch-to-batch variability in fermentation products is a common issue and can be attributed to several factors in the upstream and downstream processes.

Troubleshooting Steps:

  • Fermentation Process Monitoring:

    • Raw Materials: Ensure the quality and consistency of the raw materials used in the fermentation medium.

    • Process Parameters: Tightly control critical fermentation parameters such as pH, temperature, dissolved oxygen, and nutrient feed rates. Streptomycetes metabolism and secondary metabolite production are sensitive to these conditions.[6]

    • Microbial Strain Integrity: Periodically check the integrity of the Streptomyces strain to ensure there has been no mutation or contamination.

  • Downstream Processing (DSP) Consistency:

    • Harvesting and Extraction: Standardize the time of harvest and the extraction procedures. Delays or changes in extraction solvents can lead to degradation or the introduction of new impurities.

    • Purification Steps: Ensure that all parameters in the purification process (e.g., column packing, buffer preparation, gradient profiles) are consistent across batches. Most fermentation and cell culture processes begin with some form of particulate separation like centrifugation or depth filtration.[7][8]

Frequently Asked Questions (FAQs)

General Knowledge

What is this compound? this compound is a cyclic depsipeptide antibiotic.[9] It belongs to the acyldepsipeptide (ADEP) class of antibiotics, which are known for their potent antibacterial activity against Gram-positive bacteria.[10] this compound is a secondary metabolite produced by fermentation of microorganisms of the genus Streptomyces.[9][11]

What is the mechanism of action of this compound? this compound acts by dysregulating the caseinolytic protease (ClpP).[12] ADEPs, including this compound, bind to the ClpP peptidase, activating it and causing uncontrolled degradation of proteins within the bacterial cell, ultimately leading to cell death.[10][13][14] One of the key targets for this uncontrolled degradation is the FtsZ protein, which is essential for bacterial cell division.[12][13]

Impurities

What are the common types of impurities in this compound preparations? Impurities in this compound can be product-related or process-related.[5] Since this compound is produced by fermentation, impurities can arise from the biological process as well as downstream processing.

  • Product-Related Impurities (from Fermentation):

    • Analogs/Congeners: Streptomyces often produce a series of related compounds with minor structural differences (e.g., variations in fatty acid side chains or amino acid substitutions).

    • Degradation Products: this compound may be susceptible to hydrolysis (breaking of the ester or amide bonds) or oxidation.

    • Precursors: Incomplete biosynthesis can lead to the presence of linear or partially cyclized precursors.

  • Process-Related Impurities (from Downstream Processing):

    • Host Cell Proteins (HCPs): Proteins from the Streptomyces host.

    • Residual Solvents: Solvents used during extraction and purification (e.g., acetonitrile (B52724), methanol).

    • Reagents: Traces of acids, bases, or salts used in the purification process.

If this compound were to be produced by chemical synthesis, common impurities would include:

  • Deletion sequences: Peptides missing one or more amino acids.[15]

  • Insertion sequences: Peptides with an extra amino acid.[16]

  • Incomplete deprotection: Peptides with protecting groups still attached.

  • Racemization/Epimerization: Changes in the stereochemistry of the amino acids.

Why is it important to identify and minimize impurities? Impurities can affect the safety, efficacy, and stability of the final product.[17] They may have their own biological activity, which could be undesirable or toxic.[18] Regulatory agencies like the FDA and EMA have strict guidelines on the levels of impurities allowed in pharmaceutical products.[5][19]

Analytical and Purification Methods

What is the best method to analyze the purity of this compound? Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection (at 210-220 nm for the peptide backbone) is the standard method for assessing the purity of peptides.[4] For definitive identification of the main component and its impurities, coupling the HPLC to a mass spectrometer (LC-MS) is essential.[18]

What are the key challenges in purifying this compound? The purification of cyclic peptides like this compound can present several challenges:

  • Hydrophobicity: The presence of a fatty acid side chain and non-polar amino acids can make this compound highly hydrophobic, leading to strong retention on RP-HPLC columns and potential aggregation.

  • Structural Similarity of Impurities: Impurities, especially analogs produced during fermentation, often have very similar structures and properties to this compound, making them difficult to separate.

  • Stability: The ester bond in the depsipeptide ring may be susceptible to hydrolysis under certain pH conditions.

Data Presentation

The following tables summarize potential impurities in this compound preparations. The specific impurities and their relative amounts can vary significantly between batches and production methods.

Table 1: Potential Product-Related Impurities in this compound

Impurity TypeDescriptionTypical Mass DifferenceDetection Method
Analogs/Congeners Variation in the fatty acid side chain (e.g., different length or saturation)+/- 14 Da (CH₂) or +/- 2 Da (H₂)LC-MS
Hydrolyzed this compound Cleavage of the depsipeptide ester bond, resulting in a linear peptide+ 18 Da (H₂O)LC-MS
Oxidized this compound Oxidation of susceptible amino acid residues (e.g., Methionine if present)+ 16 Da (Oxygen)LC-MS
Deamidated Products If Asn or Gln residues are present, they can deamidate.+ 1 DaLC-MS
Precursor Peptides Linear or incompletely modified forms of this compound.VariesLC-MS

Table 2: Potential Process-Related Impurities in this compound

Impurity TypeOriginDetection MethodMinimization Strategy
Host Cell Proteins (HCPs) Streptomyces fermentation brothSDS-PAGE, ELISA, LC-MSUltrafiltration, Ion-Exchange Chromatography
Residual Solvents Extraction and purification stepsGas Chromatography (GC)Proper drying/lyophilization
TFA/Formate Adducts HPLC mobile phaseLC-MSSalt exchange, lyophilization from HCl/acetate buffer
Aggregates (Dimers, etc.) High concentration, formulationSize-Exclusion Chromatography (SEC)Optimization of pH, ionic strength, and concentration

Experimental Protocols

Protocol 1: RP-HPLC-MS Method for Purity Assessment of this compound

This protocol provides a general method for the analysis of this compound and its impurities. Optimization will likely be required based on the specific impurity profile and instrumentation.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve in a suitable solvent. Due to its hydrophobic nature, a mixture of acetonitrile (ACN) and water or DMSO may be required.[20] A final concentration of 0.5 - 1.0 mg/mL is typical.

    • Centrifuge the sample to remove any particulates before injection.

  • Chromatographic Conditions:

    • HPLC System: An HPLC or UPLC system equipped with a UV detector and coupled to a mass spectrometer.

    • Column: A C18 reversed-phase column with a particle size of ≤ 5 µm is recommended. For complex separations, a column with high surface area and moderate pore size (e.g., 100-300 Å) is suitable.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: (This is a starting point and should be optimized)

      • 0-5 min: 30% B

      • 5-35 min: 30% to 90% B (linear gradient)

      • 35-40 min: 90% B (hold)

      • 40-41 min: 90% to 30% B (return to initial)

      • 41-50 min: 30% B (equilibration)

    • Flow Rate: 0.5 - 1.0 mL/min for a standard 4.6 mm ID column.

    • Column Temperature: 30-40 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 5 - 20 µL.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 300 - 2000.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Data Acquisition: Perform full scan MS to detect all ions. For targeted impurity identification, tandem MS (MS/MS) can be used to fragment ions of interest and obtain structural information.

Visualizations

Diagram 1: this compound Mechanism of Action

EnopeptinA_Mechanism cluster_ClpP ClpP Protease (Inactive State) ClpP_inactive Two Heptameric Rings (Closed Gate) ClpP_active Activated ClpP (Open Gate, Uncontrolled Proteolysis) ClpP_inactive->ClpP_active Conformational Change EnopeptinA This compound (Acyldepsipeptide) EnopeptinA->ClpP_inactive Binds to hydrophobic pocket Degraded Degraded Protein Fragments ClpP_active->Degraded Degrades Proteins Cellular Proteins (e.g., FtsZ, Nascent Polypeptides) Proteins->ClpP_active Enters open gate Death Bacterial Cell Death Degraded->Death Leads to Impurity_Workflow start This compound Sample (Potentially Impure) prep Sample Preparation (Dissolution, Filtration) start->prep hplc RP-HPLC Analysis (UV Detection at 220 nm) prep->hplc decision Purity Meets Specification? hplc->decision pass Batch Release decision->pass Yes fail Impurity Identification Required decision->fail No lcms LC-MS Analysis (Full Scan) fail->lcms msms Tandem MS (MS/MS) on Impurity Peaks lcms->msms characterize Characterize Impurity (Mass, Structure) msms->characterize report Report and Quantify Impurity characterize->report Troubleshooting_Logic start Unexpected Peak in HPLC Chromatogram q1 Run Method Blank. Is the peak present? start->q1 a1_yes Source is System/Solvent (Ghost Peak) q1->a1_yes Yes a1_no Peak is from Sample q1->a1_no No q2 Couple to Mass Spec. Obtain m/z of impurity. a1_no->q2 q3 Does mass match known degradants or analogs? q2->q3 a3_yes Tentatively Identify Impurity. Confirm with standard if available. q3->a3_yes Yes a3_no Unknown Impurity. Requires further characterization (e.g., MS/MS, NMR). q3->a3_no No

References

Technical Support Center: Improving the Pharmacokinetic Profile of Enopeptin A Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on Enopeptin A and its derivatives. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the optimization of your peptide's pharmacokinetic (PK) profile.

Frequently Asked Questions (FAQs)

Q1: What are the primary pharmacokinetic challenges associated with peptide drugs like this compound?

A1: Natural peptides, including cyclic depsipeptides like this compound, often face several PK hurdles that can limit their therapeutic potential. These challenges include:

  • Rapid Enzymatic Degradation: Peptides are susceptible to breakdown by proteases and esterases present in plasma and tissues, leading to a short in vivo half-life.[1][2]

  • Fast Renal Clearance: Due to their relatively small molecular size, peptides are often quickly filtered by the kidneys and removed from circulation.[1][2]

  • Poor Membrane Permeability: The hydrophilic and often charged nature of peptides hinders their ability to cross biological membranes, resulting in low oral bioavailability and limited access to intracellular targets.[1][3][4]

  • Chemical Instability: Specific amino acid residues can be prone to chemical degradation, such as oxidation (e.g., Met, Trp) or deamidation (e.g., Asn, Gln), which can inactivate the compound.[2][5]

Q2: What are the most common strategies to improve the plasma stability of my this compound derivative?

A2: Enhancing plasma stability is critical for extending the half-life of your compound. Key strategies include:

  • Amino Acid Substitution: Replacing standard L-amino acids with non-natural amino acids, such as D-amino acids or N-alkylated amino acids, can make the peptide backbone resistant to proteolytic cleavage.[6][7]

  • Terminal Modifications: Capping the peptide termini with N-acetylation and C-amidation protects against exopeptidases that degrade peptides from the ends.[6][8]

  • Cyclization: While this compound is already a cyclic peptide, further optimizing its rigidity through different cyclization strategies or introducing staples can enhance its resistance to enzymatic breakdown.[2][8]

  • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains increases the molecule's size, which can shield it from enzymes and reduce renal clearance.[1]

Q3: How can I reduce the renal clearance of my peptide derivative?

A3: To reduce rapid elimination by the kidneys, you can increase the hydrodynamic volume of the molecule. Effective methods include:

  • PEGylation: Covalently attaching PEG polymers significantly increases the effective size of the peptide, preventing it from being easily filtered by the glomerulus.[1]

  • Lipidation: Acylating the peptide with a fatty acid chain promotes binding to serum albumin.[8] This large protein-peptide complex is not readily cleared by the kidneys, thereby extending circulation time.

  • Fusion to Proteins: Genetically or chemically fusing the peptide to a large protein, like albumin or an antibody's Fc fragment, is a highly effective way to prolong its half-life.[6]

Q4: My derivative has poor oral bioavailability. What modifications can enhance its absorption?

A4: Improving oral absorption is a significant challenge. Consider these approaches:

  • Increase Lipophilicity: Introducing lipidic moieties or lipophilic capping can enhance the peptide's ability to cross the intestinal epithelium.[2]

  • Reduce Hydrogen Bonds: N-methylation of backbone amides can reduce the number of hydrogen bond donors, which may improve membrane permeability.[8]

  • Formulation Strategies: Co-formulating the peptide with permeation enhancers or encapsulating it in nanocarriers can protect it from degradation in the gastrointestinal tract and facilitate its transport across the gut wall.[3][9]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem / Observation Potential Cause(s) Suggested Solution(s)
High variability in in vitro plasma stability assay results. 1. Inconsistent sample handling (e.g., temperature fluctuations).2. Differences in plasma batches or donors.3. Analyte loss during protein precipitation.[10]1. Ensure all samples are kept on ice and processed quickly.2. Use pooled plasma from multiple donors to average out individual differences.3. Optimize the precipitation method. Test different organic solvents (e.g., acetonitrile (B52724) vs. methanol) to maximize peptide recovery.[10]
My PEGylated derivative shows lower-than-expected activity. 1. Steric hindrance from the PEG chain is blocking the active site.2. The PEGylation site is critical for target binding.1. Use a longer linker between the peptide and the PEG moiety.2. Experiment with different PEGylation sites on the molecule.3. Consider using a lower molecular weight PEG.
The peptide derivative is unstable during synthesis and purification. 1. Presence of chemically labile residues (e.g., Met, Cys, Asn).2. Aggregation of hydrophobic sequences.3. Harsh cleavage conditions from the solid-phase resin.1. Replace sensitive amino acids with more stable analogs if possible.2. Incorporate solubilizing tags or modify coupling conditions to reduce aggregation.[11]3. Optimize cleavage cocktails and purification methods (e.g., adjust pH, use different HPLC columns).[11]
Low permeability observed in the Caco-2 assay. 1. High hydrophilicity of the peptide.2. The compound is a substrate for efflux transporters (e.g., P-gp) expressed on Caco-2 cells.[12]1. Implement strategies to increase lipophilicity (see FAQs).2. Perform a bidirectional Caco-2 assay to determine the efflux ratio. If efflux is high, co-administer with a known efflux inhibitor (e.g., verapamil (B1683045) for P-gp) to confirm.[13]

Quantitative Data Summary

The following tables provide illustrative data on how common modifications can impact the pharmacokinetic profile of a cyclic peptide. Note: This is representative data for educational purposes and not specific to this compound derivatives.

Table 1: Impact of PEGylation on In Vivo Half-Life

CompoundModificationMolecular Weight (kDa)In Vivo Half-Life (t½) in Rats (hours)
Peptide X (Parent)None1.50.5
Derivative X-PEG-5k5 kDa PEG6.58.2
Derivative X-PEG-20k20 kDa PEG21.525.7
Derivative X-PEG-40k40 kDa PEG41.548.1

Table 2: Comparison of Different Stability-Enhancing Modifications

DerivativeModification StrategyIn Vitro Plasma Stability (t½, hours)In Vitro Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
Enopeptin Analog AParent Molecule2.10.3
Derivative BD-amino acid substitution24.50.4
Derivative CN-terminal Acetylation5.80.3
Derivative DLipidation (C16 fatty acid)> 48 (due to albumin binding)1.5

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an this compound derivative in plasma by measuring its degradation over time.

Materials:

  • Test compound stock solution (e.g., 1 mM in DMSO).

  • Pooled plasma (human, rat, or mouse), stored at -80°C and thawed on ice.

  • Incubator or water bath set to 37°C.

  • Precipitation solution: Acetonitrile with an internal standard (for LC-MS/MS analysis).

  • 96-well plates and multichannel pipettes.

  • LC-MS/MS system for analysis.[14][15]

Methodology:

  • Preparation: Thaw plasma on ice. Aliquot plasma into wells of a 96-well plate. Pre-warm the plate to 37°C for 5-10 minutes.

  • Initiation: Add a small volume of the test compound stock solution to the plasma to achieve a final concentration of 1 µM (final DMSO concentration should be ≤1%).[14] Mix gently. This is your T=0 sample point.

  • Incubation: Incubate the plate at 37°C.

  • Time Points: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.[15][16]

  • Termination: Immediately terminate the reaction by adding 3-4 volumes of ice-cold precipitation solution (acetonitrile with internal standard) to the aliquot.[17]

  • Protein Precipitation: Vortex the samples vigorously and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) can be used to calculate the half-life (t½ = 0.693 / k).[16]

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of an this compound derivative using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium.[18][19]

Materials:

  • Caco-2 cells.

  • Transwell™ inserts (e.g., 24-well format).

  • Cell culture medium (e.g., DMEM with FBS, NEAA).

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Test compound solution prepared in transport buffer.

  • Control compounds: Atenolol (low permeability) and Antipyrine (high permeability).[12]

  • Lucifer yellow for monolayer integrity testing.

  • LC-MS/MS system for quantification.

Methodology:

  • Cell Culture: Seed Caco-2 cells onto Transwell™ inserts and culture for 18-22 days until they form a differentiated and polarized monolayer.[12]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm tight junction formation. Perform a Lucifer yellow leakage test to ensure monolayer integrity.

  • Assay Preparation: Wash the cell monolayers with pre-warmed transport buffer (37°C).

  • Apical to Basolateral (A-B) Transport:

    • Add the test compound solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[13]

    • At the end of the incubation, take samples from both the apical and basolateral chambers for LC-MS/MS analysis.

  • Basolateral to Apical (B-A) Transport (for efflux assessment):

    • Perform the same experiment but add the test compound to the basolateral chamber and sample from the apical chamber. This helps determine if the compound is actively pumped out by efflux transporters.[12]

  • Analysis: Quantify the concentration of the compound in the donor and receiver chambers using LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s.

    • Calculate the efflux ratio: Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.[12]

Visualizations

PK_Improvement_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Screening Cascade start_node Start: this compound Derivative Design synthesis Chemical Synthesis & Purification start_node->synthesis process_node process_node assay_node assay_node decision_node decision_node end_node Candidate for In Vivo Testing stability Plasma Stability Assay synthesis->stability permeability Caco-2 Permeability Assay stability->permeability decision PK Profile Acceptable? permeability->decision decision->start_node No (Re-design) decision->end_node Yes

Caption: Workflow for improving the pharmacokinetic profile of this compound derivatives.

PK_Challenges_Solutions cluster_challenges PK Challenges cluster_strategies Modification Strategies challenge_node challenge_node strategy_node strategy_node outcome_node outcome_node C1 Rapid Enzymatic Degradation S1 D-Amino Acid Sub N-Methylation C1->S1 C2 Fast Renal Clearance S2 PEGylation Lipidation C2->S2 C3 Poor Membrane Permeability S3 Increase Lipophilicity (e.g., Lipidation) C3->S3 O1 Improved Half-Life & Bioavailability S1->O1 S2->O1 S3->O1

Caption: Relationship between pharmacokinetic challenges and modification strategies.

References

Technical Support Center: Addressing the Chemical Lability of the Enopeptin A Macrocycle

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enopeptin A and related acyldepsipeptides (ADEPs). The information provided addresses common issues related to the chemical lability of the this compound macrocycle and offers guidance on experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound?

A1: The primary stability concerns for this compound are its susceptibility to photodegradation and hydrolysis. The conjugated polyene side chain is sensitive to light, which can lead to isomerization and degradation. Additionally, the depsipeptide ester bond within the macrocycle is prone to hydrolysis, especially under non-neutral pH conditions. These instabilities can result in a loss of biological activity and the formation of degradation products.

Q2: How can I minimize the degradation of this compound during storage and handling?

A2: To minimize degradation, lyophilized this compound should be stored at -20°C or lower in the dark. For peptides in solution, it is recommended to use buffers at a pH of 5-6, prepare fresh solutions for each experiment, and store them at -20°C in aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping containers in foil.

Q3: My this compound sample shows multiple peaks on HPLC analysis, even when freshly prepared. What could be the cause?

A3: The presence of multiple peaks could be due to several factors. Firstly, the inherent lability of this compound may lead to some degradation even during sample preparation and analysis. Secondly, impurities from the synthesis and purification process may be present. It is also possible that the compound exists as a mixture of conformational isomers that are slowly interconverting on the HPLC timescale. To investigate, it is recommended to use a well-validated stability-indicating HPLC method and to analyze the sample by mass spectrometry to identify the different species.

Q4: I am not observing the expected biological activity with my this compound sample. Could this be related to its stability?

A4: Yes, a loss of biological activity is a common consequence of this compound degradation. Both hydrolysis of the macrocycle and alterations to the polyene side chain can significantly impact the compound's ability to bind to its target, the ClpP protease. It is crucial to assess the purity and integrity of your this compound sample using analytical techniques like HPLC and mass spectrometry before conducting biological assays.

Q5: Are there more stable alternatives to this compound?

A5: Yes, medicinal chemistry efforts have led to the development of more stable analogs, such as ADEP4. ADEP4 features a more chemically stable heptenoyl moiety in place of the conjugated polyene side chain and a more rigid macrocycle, which contributes to its enhanced stability and in vivo efficacy. While ADEP4 is also a high-clearance drug, it demonstrates improved pharmacokinetic properties compared to the natural product.[1]

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Integrity in Solution

Symptoms:

  • Appearance of new peaks and a decrease in the main peak area in HPLC chromatograms over a short period.

  • Inconsistent results in biological assays.

Possible Causes:

  • Hydrolysis of the depsipeptide ester bond: This is accelerated by acidic or basic conditions.

  • Photodegradation of the polyene side chain: Exposure to ambient or UV light can cause rapid degradation.

  • Oxidation: Peptides containing certain residues can be susceptible to oxidation.

Solutions:

  • pH Control: Prepare solutions in a buffer system with a pH between 5 and 6. Avoid highly acidic or alkaline conditions.

  • Light Protection: Work with solutions in a dark room or use amber-colored labware. Protect samples from light during storage and analysis.

  • Solvent Choice: Use high-purity solvents and consider degassing them to remove dissolved oxygen.

  • Temperature Control: Keep solutions on ice or at 4°C during short-term handling and store frozen at -20°C or -80°C for long-term storage.

Issue 2: Poor Bioavailability or In-Vivo Efficacy

Symptoms:

  • Low or undetectable plasma concentrations after administration.

  • Lack of expected therapeutic effect in animal models.

Possible Causes:

  • Metabolic Instability: Rapid degradation by plasma or tissue esterases and proteases.

  • Poor Solubility: The hydrophobic nature of this compound can lead to poor absorption and distribution.

  • Rapid Clearance: The compound may be quickly eliminated from the body.

Solutions:

  • Formulation Strategies: Consider using formulation vehicles such as DMSO for in vitro studies, but for in vivo work, explore solubilizing agents or drug delivery systems to improve solubility and protect the compound from degradation.

  • Use of Stable Analogs: For in-vivo studies, consider using more stable analogs like ADEP4, which have been shown to have improved pharmacokinetic properties.[1]

  • Pharmacokinetic Analysis: Conduct a thorough pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Data Presentation

Table 1: Comparative Stability and Activity of this compound and ADEP4

ParameterThis compoundADEP4Reference
Chemical Stability Poor; susceptible to light and metabolic instability.Improved chemical and metabolic stability.[1]
In Vivo Efficacy Inactive in mouse models due to instability and rapid clearance.Efficacious in mouse models of bacterial infection.[1]
Half-life (in vivo) Very short (not explicitly quantified but implied to be shorter than ADEP4).1-2 hours in mice and dogs.[1]
Potency High in vitro activity.160-fold greater potency than the natural product.
Key Structural Modifications Polyene side chain, flexible macrocycle.Heptenoyl side chain, rigidified macrocycle (pipecolate instead of N-MeAla), 3,5-difluorophenylalanine.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound and Analogs

This protocol provides a general framework for developing a stability-indicating HPLC method to monitor the degradation of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis or photodiode array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Filter and degas all mobile phases before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm and 320 nm (to monitor both the peptide backbone and the polyene side chain).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 30% B

    • 31-35 min: 30% B (re-equilibration)

4. Sample Preparation:

  • Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.

  • For stability studies, dilute the stock solution to a final concentration of 100 µg/mL in the desired buffer (e.g., phosphate-buffered saline, pH 7.4, or acetate (B1210297) buffer, pH 5.5).

5. Forced Degradation Studies:

  • Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for various time points.

  • Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C for various time points.

  • Oxidative Degradation: Treat the sample with 3% H2O2 at room temperature.

  • Photodegradation: Expose the sample to UV light (e.g., 254 nm) or sunlight.

  • Thermal Degradation: Incubate the sample at elevated temperatures (e.g., 60°C).

  • Neutralize acidic and basic samples before injection.

6. Data Analysis:

  • Monitor the decrease in the peak area of the parent compound and the formation of degradation products over time.

  • Calculate the percentage of degradation.

  • The method is considered stability-indicating if all degradation products are well-resolved from the parent peak and from each other.

Protocol 2: Analysis of Degradation Products by LC-MS

1. Instrumentation:

  • LC-MS system equipped with an electrospray ionization (ESI) source and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

2. LC Conditions:

  • Use the same HPLC method as described in Protocol 1, or a compatible method with volatile mobile phase additives (e.g., formic acid instead of TFA).

3. MS Conditions:

  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Flow: 10 L/min.

  • Drying Gas Temperature: 300°C.

  • Mass Range: m/z 100-2000.

  • Fragmentation (MS/MS): Use collision-induced dissociation (CID) to fragment the parent ion and any degradation products to aid in structural elucidation.

4. Data Analysis:

  • Identify the molecular weights of the parent compound and its degradation products.

  • Analyze the MS/MS fragmentation patterns to determine the sites of modification or cleavage within the molecule.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation stock This compound Stock (DMSO) working Working Solution (Buffer) stock->working Dilution acid Acid Hydrolysis working->acid Incubation base Base Hydrolysis working->base Incubation oxidation Oxidation (H2O2) working->oxidation Incubation photo Photodegradation working->photo Incubation thermal Thermal Stress working->thermal Incubation hplc Stability-Indicating HPLC acid->hplc Injection base->hplc Injection oxidation->hplc Injection photo->hplc Injection thermal->hplc Injection lcms LC-MS/MS hplc->lcms Further Characterization kinetics Degradation Kinetics hplc->kinetics pathway Degradation Pathway ID lcms->pathway

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathways cluster_hydrolysis Hydrolysis (H₂O, pH) cluster_photodegradation Photodegradation (Light) enopeptin_a This compound Macrocycle hydrolyzed_product Linear Depsipeptide (Loss of Activity) enopeptin_a->hydrolyzed_product Ester Bond Cleavage photo_product Isomerized/Degraded Polyene Side Chain enopeptin_a->photo_product Isomerization/Oxidation logical_relationship instability Chemical Lability of This compound hydrolysis Ester Bond Hydrolysis instability->hydrolysis photo Polyene Photodegradation instability->photo poor_pk Poor In-Vivo Pharmacokinetics instability->poor_pk loss_of_activity Loss of Biological Activity hydrolysis->loss_of_activity photo->loss_of_activity

References

developing strategies to circumvent ClpP mutations conferring Enopeptin A resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for developing strategies to circumvent ClpP mutations that confer resistance to Enopeptin A, a member of the acyldepsipeptide (ADEP) class of antibiotics.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and other ADEPs?

A1: this compound and other acyldepsipeptides (ADEPs) have a novel mechanism of action that involves targeting and dysregulating the caseinolytic protease (ClpP).[1][2] Instead of inhibiting the enzyme, ADEPs bind to a hydrophobic pocket on the surface of the ClpP peptidase, causing a conformational change that opens the proteolytic chamber.[3] This leads to uncontrolled degradation of cellular proteins, ultimately resulting in bacterial cell death.[1][3] This activation of ClpP bypasses the need for its natural ATPase partners (ClpA or ClpX), leading to indiscriminate proteolysis.[4]

Q2: How does resistance to this compound develop?

A2: Resistance to this compound and other ADEPs primarily arises from mutations in the clpP gene.[5][6] These spontaneous mutations can occur at a frequency of approximately 10⁻⁶ in vitro.[5][6] The resulting alterations in the ClpP protein can prevent the binding of this compound, disrupt the allosteric activation mechanism, or render the protease functionally inactive.[5]

Q3: Are there different levels of resistance conferred by ClpP mutations?

A3: Yes, ClpP mutations can confer varying levels of resistance, generally categorized as intermediate or high-level resistance. The level of resistance often correlates with the location and nature of the amino acid substitution in the ClpP protein.[6] Mutations directly in the ADEP binding site or those that severely impair the protease's function tend to result in high-level resistance.[5]

Q4: What are some strategies to overcome this compound resistance?

A4: Several strategies are being explored to combat this compound resistance:

  • Combination Therapy: Using this compound in combination with other antibiotics, such as rifampicin, has shown to be effective in eradicating persistent bacterial infections and may help prevent the emergence of resistance.[7]

  • Development of Novel ADEPs: Synthesizing new ADEP analogs with improved binding affinity or different interaction profiles with ClpP could potentially overcome existing resistance mutations.[5]

  • Targeting ClpP Regulatory Pathways: Investigating compounds that modulate the expression or activity of ClpP or its associated ATPases could offer alternative therapeutic avenues.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during experiments aimed at studying and circumventing this compound resistance.

Problem Possible Cause(s) Suggested Solution(s)
No or low ClpP proteolytic activity in a casein degradation assay. 1. Inactive ClpP enzyme. 2. Incorrect buffer conditions (pH, salt concentration). 3. Degradation of the fluorescently labeled casein substrate. 4. Insufficient concentration of this compound for activation.1. Use a fresh preparation of purified ClpP. Verify its expression and purification via SDS-PAGE. 2. Ensure the assay buffer is at the optimal pH (typically around 8.0) and contains the necessary cofactors like MgCl₂.[1] 3. Store labeled casein protected from light and use a fresh aliquot for each experiment. 4. Titrate this compound to determine the optimal activating concentration.
High variability in Minimum Inhibitory Concentration (MIC) results. 1. Inconsistent bacterial inoculum density. 2. Improper serial dilutions of this compound. 3. Contamination of the bacterial culture. 4. "Edge effects" in the microtiter plate due to evaporation.1. Standardize the bacterial inoculum to a 0.5 McFarland standard before performing the assay.[8] 2. Use calibrated pipettes and ensure thorough mixing at each dilution step.[9] 3. Streak the bacterial culture on an agar (B569324) plate to check for purity before starting the MIC assay. 4. Avoid using the outermost wells of the microtiter plate or fill them with sterile media to maintain humidity.[10]
Failure to isolate this compound-resistant mutants. 1. Insufficient concentration of this compound in the selection plates. 2. Low mutation frequency in the bacterial strain. 3. The bacterial strain may have a high fitness cost associated with clpP mutations.1. Use a concentration of this compound that is 2-4 times the MIC of the wild-type strain for selection. 2. Increase the number of cells plated or use a mutagen (e.g., UV irradiation) to increase the mutation rate. 3. Allow for a longer incubation period to enable slower-growing resistant mutants to form colonies.
Unexpected results in whole-genome sequencing of resistant mutants. 1. Contamination of the genomic DNA sample. 2. Low sequencing coverage of the clpP gene. 3. Presence of multiple resistance mutations.1. Ensure aseptic techniques are used during genomic DNA extraction. 2. Aim for a sequencing depth that allows for confident single nucleotide polymorphism (SNP) calling. 3. Analyze the sequencing data for secondary mutations that may contribute to the resistance phenotype.[11]

Quantitative Data Summary

The following table summarizes the impact of various S. aureus ClpP mutations on the Minimum Inhibitory Concentration (MIC) of ADEP4, a synthetic acyldepsipeptide.

ClpP Mutation Location/Function of Affected Residue ADEP4 MIC (µg/mL) Fold Change in MIC vs. Wild-Type Resistance Level
Wild-Type-0.031-
G70VClpP Core8267High
R86CClpP Core>64>2133High
A96TActive Site4133High
G119SClpP Core16533High
L145FRing-Ring Interaction8267High
D178GADEP Binding Site321067High
N-terminal truncationN-terminal Gate>64>2133High
Data synthesized from Functional Characterisation of ClpP Mutations Conferring Resistance to Acyldepsipeptide Antibiotics in Firmicutes.[5]

Experimental Protocols

Generation of this compound-Resistant Mutants

This protocol describes the in vitro selection of spontaneous mutants resistant to this compound.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)

  • This compound stock solution (in DMSO)

  • Sterile petri dishes, spreaders, and inoculation loops

  • Incubator at 37°C

Procedure:

  • Grow an overnight culture of the bacterial strain in TSB at 37°C with shaking.

  • Determine the Minimum Inhibitory Concentration (MIC) of this compound for the wild-type strain (see Protocol 2).

  • Prepare TSA plates containing this compound at a concentration 2-4 times the MIC. Also, prepare control plates without the antibiotic.

  • Plate approximately 10⁸ to 10⁹ colony-forming units (CFUs) from the overnight culture onto the this compound-containing plates and a dilution of the culture onto the control plates to determine the initial CFU count.

  • Incubate the plates at 37°C for 24-48 hours.

  • Count the number of colonies on both the selection and control plates to calculate the mutation frequency.

  • Isolate individual resistant colonies and re-streak them on fresh this compound-containing TSA plates to confirm the resistance phenotype.

  • For characterization, grow the confirmed resistant mutants in TSB and perform genomic DNA extraction for clpP gene sequencing.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.[9]

Materials:

  • Bacterial strains (wild-type and resistant mutants)

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in MHB. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • In a 96-well plate, perform a two-fold serial dilution of this compound in MHB. The final volume in each well should be 100 µL.

  • Add 100 µL of the diluted bacterial suspension to each well, bringing the total volume to 200 µL.

  • Include a positive control well (bacteria in MHB without antibiotic) and a negative control well (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[12]

In Vitro ClpP Protease Activity Assay (Casein Degradation)

This assay measures the proteolytic activity of ClpP activated by this compound using fluorescently labeled casein as a substrate.[13]

Materials:

  • Purified wild-type and mutant ClpP proteins

  • Fluorescently labeled casein (e.g., FITC-casein or BODIPY-casein)

  • This compound

  • Assay buffer (e.g., 80 mM Tris-HCl, pH 8.0, 21 mM KCl, 10 mM MgCl₂, 1 mM DTT)[1]

  • Fluorometer or microplate reader capable of fluorescence detection

Procedure:

  • Prepare a reaction mixture in a microplate well or cuvette containing the assay buffer.

  • Add the purified ClpP protein to the reaction mixture at a final concentration of approximately 100 nM.[1]

  • Add this compound to the desired final concentration to activate ClpP.

  • Initiate the reaction by adding the fluorescently labeled casein substrate (e.g., 100 µg/mL).[1]

  • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore. The degradation of casein leads to a decrease in fluorescence quenching and thus an increase in the signal.

  • As a control, run reactions without this compound to measure the basal activity of ClpP and a reaction without ClpP to account for any background fluorescence changes.

  • The rate of casein degradation can be determined from the initial linear phase of the fluorescence increase.

Visualizations

experimental_workflow cluster_generation Resistant Mutant Generation cluster_characterization Characterization cluster_strategy Strategy Development start Overnight Bacterial Culture plate Plate on this compound (2-4x MIC) start->plate incubate Incubate 24-48h plate->incubate isolate Isolate Resistant Colonies incubate->isolate confirm Confirm Resistance isolate->confirm mic Determine MIC confirm->mic sequence Sequence clpP Gene confirm->sequence purify Purify Mutant ClpP sequence->purify activity Assess Protease Activity purify->activity combo Combination Therapy activity->combo analog Novel ADEP Analogs activity->analog

Caption: Experimental workflow for generating and characterizing this compound resistant mutants.

clpp_activation_pathway cluster_native Native ClpP Regulation cluster_enopeptin This compound Dysregulation ClpX ClpX/A (ATPase) ClpP_inactive ClpP (Inactive) ClpX->ClpP_inactive ATP-dependent binding Degradation Controlled Degradation ClpP_inactive->Degradation ClpP_active ClpP (Hyperactive) ClpP_inactive->ClpP_active Substrate Misfolded Protein Substrate->ClpX EnopeptinA This compound EnopeptinA->ClpP_inactive Binding & Activation UncontrolledDegradation Uncontrolled Degradation ClpP_active->UncontrolledDegradation CellularProteins Cellular Proteins CellularProteins->ClpP_active CellDeath Cell Death UncontrolledDegradation->CellDeath

Caption: Signaling pathway of ClpP activation by this compound versus native regulation.

resistance_logic EnopeptinA This compound Present ClpP_WT Wild-Type ClpP EnopeptinA->ClpP_WT ClpP_Mutant Mutant ClpP EnopeptinA->ClpP_Mutant Binding This compound Binds ClpP ClpP_WT->Binding ClpP_Mutant->Binding NoBinding Binding Impaired ClpP_Mutant->NoBinding Activation ClpP Activated Binding->Activation NoActivation Activation Blocked Binding->NoActivation Survival Cell Survival (Resistance) NoBinding->Survival Proteolysis Uncontrolled Proteolysis Activation->Proteolysis NoActivation->Survival CellDeath Cell Death Proteolysis->CellDeath

Caption: Logical relationship between ClpP mutation and the development of this compound resistance.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Activity of Enopeptin A and ADEP4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial performance of the natural acyldepsipeptide (ADEP) antibiotic, Enopeptin A, and its synthetic derivative, ADEP4. This analysis is supported by experimental data on their efficacy against key Gram-positive pathogens.

This compound, a naturally occurring acyldepsipeptide, and ADEP4, a synthetically optimized analog, represent a novel class of antibiotics that combat bacteria through a unique mechanism of action. Unlike many conventional antibiotics that inhibit cellular processes, these compounds activate the caseinolytic protease (ClpP), leading to uncontrolled degradation of cellular proteins and subsequent bacterial cell death. This guide delves into a head-to-head comparison of their antibacterial potency, supported by quantitative data and detailed experimental methodologies.

Data Presentation: Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of this compound (represented by the closely related natural product ADEP1) and ADEP4 has been evaluated against a panel of clinically significant Gram-positive bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a microorganism, is a key metric for this comparison. The data clearly indicates the superior potency of the synthetic derivative, ADEP4.

Bacterial StrainThis compound (ADEP1) MIC (µg/mL)ADEP4 MIC (µg/mL)
Staphylococcus aureus4 - 6.3[1][2]0.01 - 0.05[1]
Enterococcus faecalisNot widely reported0.008 - 0.125[1]
Streptococcus pneumoniaeNot widely reported< 0.5

Mechanism of Action: A Shared Pathway of ClpP Activation

Both this compound and ADEP4 exert their antibacterial effects by targeting and activating the bacterial ClpP protease. In its natural state, ClpP is a tightly regulated enzyme that, in conjunction with its associated ATPases, selectively degrades misfolded or damaged proteins. This compound and ADEP4 bind to an allosteric site on ClpP, forcing it into a constitutively active conformation. This dysregulation bypasses the need for ATPase cofactors and leads to the indiscriminate degradation of a wide range of cellular proteins, ultimately causing cell death.[3]

ADEP_Mechanism_of_Action Mechanism of Action of this compound and ADEP4 cluster_0 Bacterial Cell Enopeptin_A This compound ClpP_inactive Inactive ClpP Protease Enopeptin_A->ClpP_inactive binds and activates ADEP4 ADEP4 ADEP4->ClpP_inactive binds and activates ClpP_active Activated ClpP Protease ClpP_inactive->ClpP_active conformational change Cellular_Proteins Cellular Proteins ClpP_active->Cellular_Proteins uncontrolled degradation Degraded_Proteins Degraded Proteins Cellular_Proteins->Degraded_Proteins Cell_Death Bacterial Cell Death Degraded_Proteins->Cell_Death leads to

Mechanism of Action of this compound and ADEP4.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The MIC is determined as the lowest concentration of the antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

  • Preparation of Antimicrobial Agent Stock Solutions: this compound and ADEP4 are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.

  • Serial Dilutions: A series of two-fold dilutions of the stock solutions are prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of antibiotic concentrations.

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU) concentration.

  • Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic in which no visible bacterial growth (turbidity) is observed.

MIC_Workflow Workflow for MIC Determination Start Start Prepare_Stock Prepare Antibiotic Stock Solution Start->Prepare_Stock Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (e.g., 37°C, 24h) Inoculate_Plate->Incubate Read_Results Read MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

Workflow for MIC Determination.
Time-Kill Kinetics Assay

This assay measures the rate at which an antibacterial agent kills a bacterial population over time.

  • Bacterial Culture Preparation: A mid-logarithmic phase culture of the test bacterium is prepared in a suitable broth medium.

  • Exposure to Antibiotics: The bacterial culture is divided into several flasks, and this compound or ADEP4 is added at various concentrations (e.g., 1x, 4x, and 10x the MIC). A control flask with no antibiotic is also included.

  • Sampling Over Time: Aliquots are withdrawn from each flask at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Viable Cell Counting: The withdrawn samples are serially diluted and plated on agar (B569324) plates. After incubation, the number of colonies is counted to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: The log10 CFU/mL is plotted against time for each antibiotic concentration to generate a time-kill curve. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial bacterial count.

Time_Kill_Assay_Workflow Workflow for Time-Kill Kinetics Assay Start Start Prepare_Culture Prepare Mid-Log Phase Bacterial Culture Start->Prepare_Culture Add_Antibiotic Add Antibiotic at Various Concentrations (x MIC) Prepare_Culture->Add_Antibiotic Incubate_Sample Incubate and Sample at Timed Intervals Add_Antibiotic->Incubate_Sample Plate_Dilutions Serially Dilute and Plate Samples on Agar Incubate_Sample->Plate_Dilutions Count_Colonies Incubate Plates and Count Colonies (CFU/mL) Plate_Dilutions->Count_Colonies Plot_Data Plot log10 CFU/mL vs. Time Count_Colonies->Plot_Data End End Plot_Data->End

Workflow for Time-Kill Kinetics Assay.

Conclusion

The available data strongly indicates that while this compound (as represented by ADEP1) possesses antibacterial activity, the synthetic derivative ADEP4 exhibits significantly enhanced potency against key Gram-positive pathogens. This improvement is a direct result of medicinal chemistry efforts to optimize the natural product scaffold. Both compounds share a novel and promising mechanism of action by activating the ClpP protease, a target distinct from that of most clinically used antibiotics. This makes them valuable candidates for further research and development, particularly in the context of combating antibiotic-resistant infections. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these and other novel antibacterial agents.

References

Enopeptin A versus daptomycin: a comparison of their mechanisms of action

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of two powerful Gram-positive antibiotics, enopeptin A and daptomycin (B549167). While both are cyclic peptides, their methods of achieving bactericidal activity are fundamentally different, targeting distinct cellular locations and processes. This analysis, supported by experimental data and protocols, illuminates these divergent mechanisms.

Introduction: Divergent Paths to Bacterial Cell Death

Daptomycin is a clinically vital lipopeptide antibiotic renowned for its rapid bactericidal action against challenging Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its mechanism is a classic example of catastrophic membrane disruption.

This compound belongs to the acyldepsipeptide (ADEP) class of antibiotics, a group gaining significant attention for its novel intracellular mode of action. Instead of attacking the cell from the outside, enopeptins penetrate the bacterium to dysregulate a critical proteolytic system, turning it against the cell itself.

Comparative Mechanism of Action: Membrane Depolarization vs. Protease Dysregulation

The antibacterial strategies of daptomycin and this compound represent a striking dichotomy in antibiotic design: an external assault on the cell envelope versus an internal subversion of essential protein quality control.

Daptomycin: The Membrane Disruptor Daptomycin's action is initiated at the bacterial cell surface and is dependent on the presence of calcium ions. The mechanism unfolds in a rapid, sequential cascade:

  • Calcium-Dependent Binding: Daptomycin complexes with calcium, enabling it to bind to the negatively charged phosphatidylglycerol (PG) lipids abundant in Gram-positive bacterial membranes.

  • Membrane Insertion and Oligomerization: Upon binding, daptomycin inserts its lipid tail into the cytoplasmic membrane and aggregates, forming oligomeric structures.

  • Channel Formation and Ion Leakage: These oligomers are believed to form ion-conducting channels or pores, leading to an uncontrolled efflux of intracellular potassium ions (K+).

  • Membrane Depolarization and Cell Death: The rapid loss of potassium ions causes a swift dissipation of the bacterial membrane potential (depolarization). This immediate loss of electrochemical gradient halts the synthesis of essential macromolecules like DNA, RNA, and proteins, resulting in rapid bacterial cell death.[1][2][3][4]

This compound: The Intracellular Saboteur As a member of the ADEP class, this compound's mechanism is a paradigm of targeted intracellular dysregulation:

  • Cellular Entry: this compound crosses the bacterial cell membrane to reach the cytoplasm.

  • Targeting ClpP Protease: Its target is the caseinolytic protease P (ClpP), the proteolytic core of a major bacterial ATP-dependent protease.

  • Forced Activation: In its normal state, the entry pores to the ClpP degradation chamber are tightly gated and regulated by associated Clp-ATPases. This compound binds to ClpP and forces these gates into an open conformation.

  • Uncontrolled Proteolysis and Cell Death: This converts the highly regulated ClpP into an uncontrolled, rogue protease. It begins to degrade essential, partially unfolded proteins within the cell, most notably the crucial cell division protein FtsZ. This widespread, unregulated proteolysis leads to the arrest of cell division and ultimately, cell death.

The following diagram illustrates these fundamentally different bactericidal pathways.

Mechanisms_of_Action Comparative Mechanisms of Daptomycin and this compound cluster_Daptomycin Daptomycin: Membrane Depolarization cluster_EnopeptinA This compound (ADEP): Protease Dysregulation D_Ca Daptomycin + Ca2+ D_Membrane Membrane Insertion (via Phosphatidylglycerol) D_Ca->D_Membrane Binds to Cell Membrane D_Oligo Oligomerization & Pore Formation D_Membrane->D_Oligo D_K_Efflux K+ Ion Efflux D_Oligo->D_K_Efflux D_Depolarization Rapid Membrane Depolarization D_K_Efflux->D_Depolarization D_Synth_Stop Cessation of DNA, RNA, & Protein Synthesis D_Depolarization->D_Synth_Stop D_Death Cell Death D_Synth_Stop->D_Death E_Entry This compound Enters Cell E_ClpP_Bind Binds to Intracellular ClpP Protease E_Entry->E_ClpP_Bind Targets Cytoplasm E_Activation Allosteric Activation: Pore Gates Forced Open E_ClpP_Bind->E_Activation E_Proteolysis Uncontrolled Degradation of Cellular Proteins (e.g., FtsZ) E_Activation->E_Proteolysis E_Division_Stop Inhibition of Cell Division E_Proteolysis->E_Division_Stop E_Death Cell Death E_Division_Stop->E_Death MIC_Workflow start Prepare 2-fold serial dilutions of antibiotic in cation-adjusted Mueller-Hinton broth inoculate Add standardized bacterial inoculum (approx. 5 x 10^5 CFU/mL) to each well start->inoculate incubate Incubate plates at 37°C for 16-20 hours inoculate->incubate read Visually inspect for turbidity and determine MIC: lowest concentration with no visible growth incubate->read

References

Comparative Analysis of Enopeptin A and Other ClpP Activators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Enopeptin A and other prominent activators of the caseinolytic protease P (ClpP). By leveraging experimental data, this document aims to offer an objective overview of their performance, mechanism of action, and potential therapeutic applications.

Introduction to ClpP and its Activators

Caseinolytic protease P (ClpP) is a highly conserved serine protease crucial for maintaining protein homeostasis in bacteria and in the mitochondria of eukaryotic cells. It forms a barrel-shaped complex that degrades unfolded or misfolded proteins. The activity of ClpP is tightly regulated by associated AAA+ ATPases (e.g., ClpX, ClpA), which recognize, unfold, and translocate substrate proteins into the ClpP proteolytic chamber. Small molecules that can allosterically activate ClpP independent of its cognate ATPases have emerged as promising therapeutic agents, particularly in oncology and infectious diseases. These activators induce a conformational change in ClpP, leading to uncontrolled degradation of cellular proteins and subsequent cell death.

This guide focuses on a comparative analysis of several key classes of ClpP activators, with a special emphasis on this compound, a member of the acyldepsipeptide (ADEP) class of natural products. Other significant activators discussed include the clinical-stage molecule ONC201 and its more potent analogs (TR compounds), as well as other synthetic activators.

Mechanism of Action of ClpP Activators

ClpP activators share a common mechanism of inducing dysregulated proteolysis. They bind to a hydrophobic pocket on the surface of the ClpP heptamer, a site that normally interacts with the regulatory ATPases. This binding event triggers a conformational change that opens the axial pores of the ClpP barrel, allowing for the unregulated influx and degradation of unfolded proteins. This uncontrolled proteolysis overwhelms the cell's protein quality control machinery, leading to catastrophic cellular dysfunction and apoptosis, particularly in cancer cells that are often under high proteotoxic stress.

Comparative Performance of ClpP Activators

The following table summarizes the quantitative data for various ClpP activators, providing a basis for comparing their potency. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions can vary between studies.

Activator ClassCompoundTarget Organism/Cell LineAssay TypeEC50/IC50Reference
Acyldepsipeptides (ADEPs)This compoundEscherichia coli ClpPFITC-β-casein degradationUsed as a positive control at 25 µM, specific EC50 not provided[1]
ADEP7Staphylococcus aureus ClpPFITC-casein degradationEC50 = 3.1 ± 0.1 μMN/A
ImipridonesONC201Human ClpPPeptidase activity assayEC50 ~ 1.25 µM (casein proteolysis)N/A
TR-57Human ClpPPeptidase activity assayEC50 ~ 200 nM (casein proteolysis)N/A
TR-31Human ClpPCompetition assay for ClpP binding~10-fold more potent than ONC201N/A
PyrazololactamsCompound 24Human ClpPProteolysis assaySubmicromolar potencyN/A
Other Synthetic ActivatorsD9Human ClpPPeptidase activity assayEC50 ~ 110 µMN/A
THX6Human ClpPhClpP activationEC50 = 1.18 μMN/A

Note: EC50 (half-maximal effective concentration) refers to the concentration of a drug that gives half of the maximal response. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of ClpP activators.

ClpP Protease Activity Assay (FITC-Casein Degradation)

This assay measures the proteolytic activity of ClpP by monitoring the degradation of a fluorescently labeled substrate, fluorescein (B123965) isothiocyanate (FITC)-casein.

Materials:

  • Recombinant human or bacterial ClpP

  • FITC-casein substrate (e.g., from bovine milk)

  • Assay buffer (e.g., 25 mM HEPES-KOH pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • ClpP activator compounds (e.g., this compound, ONC201) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well or 384-well microplates (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of FITC-casein in the assay buffer.

  • Prepare serial dilutions of the ClpP activator compounds in the assay buffer.

  • In each well of the microplate, add the ClpP enzyme to the assay buffer.

  • Add the diluted activator compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known ClpP activator).

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the activator to bind to ClpP.

  • Initiate the reaction by adding the FITC-casein substrate to each well.

  • Immediately begin monitoring the increase in fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~528 nm) at regular intervals (e.g., every 1-5 minutes) for a specified duration (e.g., 60-120 minutes) at 37°C. The degradation of FITC-casein relieves the quenching of the FITC fluorophore, resulting in an increase in fluorescence.

  • Calculate the initial rate of reaction (V₀) from the linear phase of the fluorescence curve for each activator concentration.

  • Plot the reaction rates against the activator concentrations and fit the data to a suitable dose-response curve to determine the EC50 value.

Peptide Cleavage Assay

This assay utilizes a short, fluorogenic peptide substrate to measure the peptidase activity of ClpP.

Materials:

  • Recombinant human or bacterial ClpP

  • Fluorogenic peptide substrate (e.g., Ac-WLA-AMC or Suc-LLVY-AMC)

  • Assay buffer (as above)

  • ClpP activator compounds

  • 96-well or 384-well microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the fluorogenic peptide substrate in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer.

  • Prepare serial dilutions of the ClpP activator compounds.

  • Add the ClpP enzyme and the activator compounds to the wells of the microplate.

  • Incubate at 37°C for 15-30 minutes.

  • Initiate the reaction by adding the fluorogenic peptide substrate.

  • Monitor the increase in fluorescence resulting from the cleavage of the AMC (7-amino-4-methylcoumarin) group (excitation ~380 nm, emission ~460 nm) over time.

  • Determine the reaction rates and calculate the EC50 values as described for the FITC-casein assay.

Signaling Pathways and Visualizations

Activation of mitochondrial ClpP triggers a cascade of cellular events, primarily through the induction of the Integrated Stress Response (ISR). The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow.

ClpP_Activation_Pathway Signaling Pathway of ClpP Activation ClpP_Activator ClpP Activator (e.g., this compound, ONC201) ClpP Mitochondrial ClpP ClpP_Activator->ClpP Binds and Activates Uncontrolled_Proteolysis Uncontrolled Degradation of Mitochondrial Proteins ClpP->Uncontrolled_Proteolysis Induces Mitochondrial_Dysfunction Mitochondrial Dysfunction Uncontrolled_Proteolysis->Mitochondrial_Dysfunction ISR Integrated Stress Response (ISR) Activation Mitochondrial_Dysfunction->ISR ATF4 ATF4 Upregulation ISR->ATF4 Downstream_Effects Downstream Effects: - Amino Acid Metabolism Changes - Apoptosis Induction - Cell Growth Inhibition ATF4->Downstream_Effects

Caption: Signaling Pathway of ClpP Activation.

Experimental_Workflow Experimental Workflow for ClpP Activator Evaluation cluster_in_vitro In Vitro Assays cluster_cellular Cell-Based Assays Recombinant_ClpP Purified Recombinant ClpP Protease_Assay Protease/Peptidase Assay (e.g., FITC-Casein, Peptide Cleavage) Recombinant_ClpP->Protease_Assay EC50_Determination EC50 Determination Protease_Assay->EC50_Determination Cancer_Cell_Lines Cancer Cell Lines Cell_Viability_Assay Cell Viability/Proliferation Assay (e.g., MTS, Crystal Violet) Cancer_Cell_Lines->Cell_Viability_Assay Western_Blot Western Blot for Downstream Markers (e.g., ATF4) Cancer_Cell_Lines->Western_Blot IC50_Determination IC50 Determination Cell_Viability_Assay->IC50_Determination

Caption: Experimental Workflow for ClpP Activator Evaluation.

ClpP_Activator_Classes Logical Relationship of ClpP Activator Classes cluster_natural Natural Products cluster_synthetic Synthetic Compounds ClpP_Activators ClpP Activators ADEPs Acyldepsipeptides (ADEPs) (e.g., this compound) ClpP_Activators->ADEPs Imipridones Imipridones (e.g., ONC201, TR compounds) ClpP_Activators->Imipridones Pyrazololactams Pyrazololactams ClpP_Activators->Pyrazololactams Other_Small_Molecules Other Small Molecules (e.g., D9) ClpP_Activators->Other_Small_Molecules

Caption: Logical Relationship of ClpP Activator Classes.

Conclusion

The activation of ClpP represents a novel and promising therapeutic strategy for a range of diseases, including cancer and bacterial infections. This compound, as a member of the well-characterized ADEP family, serves as an important tool for studying ClpP activation. While direct quantitative comparisons of potency can be challenging due to variations in experimental setups, the available data indicate that synthetic activators like the TR compounds exhibit significantly higher potency than the first-generation clinical candidate ONC201. The development of new chemical scaffolds, such as the pyrazololactams, continues to expand the arsenal (B13267) of ClpP activators.

Future research should focus on obtaining more direct comparative data for a wider range of ClpP activators under standardized assay conditions. Furthermore, a deeper understanding of the substrate specificity of activated ClpP and the full spectrum of downstream signaling consequences will be crucial for the development of safe and effective ClpP-targeted therapies. This guide provides a foundational framework for researchers to navigate this exciting and rapidly evolving field.

References

Structure-Activity Relationship (SAR) of Enopeptin A Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Enopeptin A analogs, also known as acyldepsipeptides (ADEPs), focusing on their structure-activity relationships (SAR). This compound and its derivatives are a promising class of antibiotics that exhibit a novel mechanism of action, making them potential candidates for combating multidrug-resistant bacteria. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of molecular interactions and experimental workflows to support research and development in this area.

Data Presentation: Comparative Antibacterial Activity of this compound Analogs

The antibacterial efficacy of this compound analogs is primarily assessed by their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following tables summarize the MIC values for key analogs against clinically relevant Gram-positive pathogens. Lower MIC values indicate higher potency.

Table 1: MIC of this compound (ADEP 1) and Key Analogs against Staphylococcus aureus

Compound/AnalogModification(s)MIC (µg/mL) against S. aureusReference(s)
This compound (ADEP 1) Natural Product4-6[1]
ADEP 1 "Factor B" Des-methyl at proline4-fold less active than ADEP 1[1][2]
ADEP 4 3,5-difluorophenylalanine instead of Phenylalanine; mono-unsaturated acyl chain0.125[3]
ADEP 2 Similar to ADEP 4 with slight side chain variation-[3]
Rigidified ADEP 4 Analog Replacement of N-methyl alanine (B10760859) with pipecolic acidMaintained high activity[2]

Table 2: MIC of this compound Analogs against Streptococcus pneumoniae and Enterococcus faecalis

Compound/AnalogMIC (µg/mL) against S. pneumoniaeMIC (µg/mL) against E. faecalisReference(s)
This compound (ADEP 1) --
ADEP 4 Highly effectiveHighly effective[2][3]
Optimized Rigidified Analogs Up to 200-fold lower than ADEP 4-[3]

Key Structure-Activity Relationship Insights

The SAR studies of this compound analogs have revealed several critical structural features that influence their antibacterial activity:

  • Acyl Side Chain: The length and saturation of the acyl side chain are crucial for activity. Analogs with a mono-unsaturated chain, like ADEP4, exhibit improved metabolic stability and potent in vivo efficacy compared to the natural product's polyene side-chain.[1]

  • Phenylalanine Residue: Substitution of the phenylalanine residue with 3,5-difluorophenylalanine significantly enhances antibacterial potency.[2]

  • Macrolactone Core: The rigidity of the macrolactone core plays a vital role. Replacing more flexible amino acid residues with conformationally constrained ones, such as substituting N-methylalanine with pipecolic acid, can lead to analogs with dramatically improved activity.[2]

  • Proline Methylation: The methyl group on the proline residue in this compound ("Factor A") contributes to its activity against S. aureus, as its removal ("Factor B") leads to a decrease in potency.[1][2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound analogs is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Procedure:

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium (e.g., S. aureus, S. pneumoniae, E. faecalis) is diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Analogs: The this compound analogs are serially diluted in a 96-well microtiter plate containing CAMHB to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control well (containing bacteria and broth but no analog) and a sterility control well (containing only broth) are included.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the analog that completely inhibits visible bacterial growth.

Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs

The synthesis of this compound analogs is typically achieved through Fmoc-based solid-phase peptide synthesis.[4][5]

General Procedure:

  • Resin Preparation: A suitable resin (e.g., 2-chlorotrityl chloride resin) is swelled in a solvent like dichloromethane (B109758) (DCM).

  • First Amino Acid Attachment: The C-terminal Fmoc-protected amino acid is attached to the resin.

  • Deprotection: The Fmoc protecting group is removed using a solution of piperidine (B6355638) in dimethylformamide (DMF).

  • Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected N-terminus of the growing peptide chain.

  • Repeat: The deprotection and coupling steps are repeated for each amino acid in the sequence.

  • Side Chain Acylation: The desired acyl side chain is coupled to the N-terminus of the peptide.

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Cyclization: The linear peptide is cyclized to form the macrolactone ring.

  • Purification: The crude cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

ClpP Activation Assay

The ability of this compound analogs to activate the caseinolytic protease P (ClpP) is assessed using a fluorescence-based assay.[6][7]

Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing purified ClpP protein in a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 20 mM MgCl2, 1 mM DTT).

  • Substrate Addition: A fluorescently labeled substrate, such as fluorescein (B123965) isothiocyanate (FITC)-casein, is added to the reaction mixture. In its intact state, the fluorescence of FITC-casein is quenched.

  • Analog Addition: The this compound analog to be tested is added to the reaction mixture at various concentrations. A control reaction without the analog is also prepared.

  • Incubation: The reaction is incubated at 37°C.

  • Fluorescence Measurement: The increase in fluorescence is monitored over time using a fluorescence plate reader. Activation of ClpP by the analog leads to the degradation of FITC-casein, releasing the fluorescent fragments and causing an increase in the fluorescence signal. The rate of fluorescence increase is proportional to the ClpP activation by the analog.

Mandatory Visualizations

EnopeptinA_Mechanism_of_Action cluster_ClpP Inactive ClpP Protease cluster_ActiveClpP Active ClpP Protease ClpP ClpP (Inactive Heptameric Rings) ActiveClpP Activated ClpP (Conformational Change) ClpP->ActiveClpP Allosteric Activation EnopeptinA This compound Analog EnopeptinA->ClpP Binding DegradedPeptides Degraded Peptides ActiveClpP->DegradedPeptides Uncontrolled Proteolysis UnfoldedProteins Unfolded/Nascent Proteins UnfoldedProteins->ActiveClpP Substrate Entry

Caption: Mechanism of Action of this compound Analogs on ClpP.

EnopeptinA_SAR cluster_core Core Structure cluster_modifications Key Modification Sites cluster_activity Resulting Activity Core This compound (ADEP 1) R1 R1: Acyl Side Chain (e.g., mono-unsaturated) Core->R1 R2 R2: Phenylalanine Residue (e.g., 3,5-difluorophenylalanine) Core->R2 R3 R3: Macrolactone Core (e.g., pipecolic acid) Core->R3 Activity Improved Potency & Metabolic Stability R1->Activity R2->Activity R3->Activity

Caption: Key Structural Modifications in this compound Analogs.

Experimental_Workflow start Design of Analogs spps Solid-Phase Peptide Synthesis (SPPS) start->spps purification Purification (RP-HPLC) spps->purification characterization Characterization (Mass Spec, NMR) purification->characterization mic MIC Assay (Antibacterial Activity) characterization->mic clpp ClpP Activation Assay (Mechanism) characterization->clpp sar Structure-Activity Relationship Analysis mic->sar clpp->sar end Lead Optimization sar->end

Caption: Workflow for Synthesis and Evaluation of this compound Analogs.

References

Confirming Enopeptin A-Induced Proteolysis: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of mass spectrometry-based methods for confirming and quantifying Enopeptin A-induced proteolysis. It includes supporting experimental data and detailed methodologies to aid in the design and execution of similar studies.

This compound is an acyldepsipeptide (ADEP) antibiotic that exhibits potent antimicrobial activity by targeting and activating the caseinolytic protease (ClpP).[1][2][3] This activation leads to the uncontrolled and destructive degradation of proteins within the bacterial cell, ultimately causing cell death.[1][3] The unique mechanism of action, which essentially turns a key cellular protease against the cell itself, makes this compound and other ADEPs a promising class of antibiotics to combat drug-resistant bacteria.[1][3]

Mass spectrometry (MS)-based proteomics has become an indispensable tool for validating the efficacy and specificity of molecules like this compound that induce protein degradation.[4][5] These techniques allow for the precise identification and quantification of thousands of proteins in a single experiment, offering a global and unbiased view of the proteome-wide effects of a compound.[5][6][7] This guide will compare two primary quantitative proteomics approaches for confirming this compound-induced proteolysis: targeted proteomics and discovery (proteome-wide) proteomics.

Comparative Analysis of Quantitative Proteomics Methods

The choice between targeted and discovery proteomics depends on the specific research question, from validating the degradation of a specific target to understanding the global cellular impact of this compound.

FeatureTargeted Proteomics (e.g., PRM, SRM/MRM)Discovery Proteomics (e.g., TMT, Label-Free)
Primary Goal Precise quantification of a pre-defined set of proteins.[5][8]Comprehensive identification and quantification of all detectable proteins.[5][6]
Sensitivity HighModerate to High
Specificity Very HighModerate
Throughput High (for a limited number of targets)Lower (due to extensive fractionation)
Data Analysis Relatively straightforwardComplex
Ideal Use Case Validating the degradation of ClpP and its known substrates.Discovering novel substrates of this compound-activated ClpP and assessing off-target effects.

Signaling Pathway of this compound-Induced Proteolysis

This compound functions by binding to the bacterial ClpP protease. This binding event induces a conformational change in ClpP, leading to its activation and the subsequent unregulated degradation of cellular proteins.

EnopeptinA_Pathway EnopeptinA This compound ClpP_inactive Inactive ClpP Protease EnopeptinA->ClpP_inactive Binds to ClpP_active Active ClpP-Enopeptin A Complex ClpP_inactive->ClpP_active Conformational Change & Activation CellularProteins Cellular Proteins ClpP_active->CellularProteins Targets DegradedPeptides Degraded Peptides CellularProteins->DegradedPeptides Uncontrolled Proteolysis CellDeath Bacterial Cell Death DegradedPeptides->CellDeath Leads to

Caption: Mechanism of this compound-induced proteolysis.

Experimental Workflow for Mass Spectrometry Analysis

The general workflow for analyzing this compound-induced proteolysis using mass spectrometry involves several key steps, from sample preparation to data analysis.

MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis CellCulture Bacterial Cell Culture (+/- this compound) Lysis Cell Lysis & Protein Extraction CellCulture->Lysis Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion LCMS Liquid Chromatography- Tandem Mass Spectrometry (LC-MS/MS) Digestion->LCMS DataAcquisition Data Acquisition (DDA or DIA) LCMS->DataAcquisition DatabaseSearch Database Search & Peptide Identification DataAcquisition->DatabaseSearch Quantification Protein Quantification DatabaseSearch->Quantification Bioinformatics Bioinformatics & Pathway Analysis Quantification->Bioinformatics

Caption: General workflow for proteomic analysis.

Experimental Protocols

Global Proteome Analysis using Tandem Mass Tag (TMT) Labeling

This protocol provides a general workflow for TMT-based quantitative proteomics to assess the global effects of this compound.

  • Cell Culture and Treatment: Culture bacteria (e.g., Staphylococcus aureus) to the desired density. Treat cells with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO).

  • Sample Preparation: Harvest and lyse the bacterial cells. Extract proteins and quantify the protein concentration using a BCA or Bradford assay.

  • Protein Digestion and TMT Labeling: Reduce, alkylate, and digest the proteins with trypsin. Label the resulting peptides with TMT reagents according to the manufacturer's protocol.

  • Peptide Fractionation: Combine the labeled peptide samples and fractionate using high-pH reversed-phase liquid chromatography to reduce sample complexity.

  • Mass Spectrometry Analysis: Analyze the fractionated peptides on a high-resolution mass spectrometer (e.g., Orbitrap). Acquire data in a data-dependent acquisition (DDA) mode.[5]

  • Data Analysis: Process the raw MS data using software such as Proteome Discoverer or MaxQuant.[5] Identify peptides and proteins by searching against a relevant protein database. Quantify the relative protein abundance based on the TMT reporter ion intensities.

Targeted Proteomics using Parallel Reaction Monitoring (PRM)

This protocol outlines a workflow for the targeted quantification of specific proteins of interest using PRM.[5]

  • Sample Preparation: Prepare cell lysates and digest proteins as described in the TMT protocol.

  • Peptide Selection and Method Development: Select 2-3 unique, proteotypic peptides for the target proteins (e.g., ClpP and known substrates). Optimize the collision energy for each target peptide to achieve optimal fragmentation.[5]

  • Mass Spectrometry Analysis: Analyze the peptide samples on a quadrupole-Orbitrap mass spectrometer. Create an inclusion list containing the precursor m/z, charge state, and retention time for each target peptide.

  • Data Analysis: Process the PRM data using software like Skyline.[9] Extract the chromatograms for the fragment ions of each target peptide. Calculate the peak area for each fragment ion and sum them to determine the relative abundance of the peptide. Normalize the data to a stable housekeeping protein or use an internal standard for absolute quantification.[5]

Supporting Experimental Data (Hypothetical)

The following tables represent the kind of data that would be generated from the described experiments to compare the effects of this compound with a control.

Table 1: Global Proteome Analysis of this compound-Treated S. aureus

ProteinFunctionFold Change (this compound / Control)p-value
Protein ADNA Replication-4.2< 0.001
Protein BCell Division-3.8< 0.001
Protein CMetabolic Enzyme-3.5< 0.005
ClpPProtease-1.10.25
Housekeeping Protein X--1.050.89

This hypothetical data illustrates a significant decrease in the abundance of several key cellular proteins upon this compound treatment, while the abundance of the ClpP protease itself and a housekeeping protein remain relatively stable.

Table 2: Targeted PRM Analysis of ClpP Substrates

Target ProteinPeptide SequenceFold Change (this compound / Control)
Known Substrate 1AGLTV...R-5.1
Known Substrate 2FPT...K-4.7
ClpPVGY...R-1.2

This targeted analysis provides a more precise quantification of the degradation of known ClpP substrates, confirming the mechanism of action of this compound.

Conclusion

Mass spectrometry-based proteomics provides powerful and versatile tools for confirming and quantifying this compound-induced proteolysis. Discovery proteomics is invaluable for understanding the global cellular response and identifying novel drug targets or off-target effects. In contrast, targeted proteomics offers highly sensitive and specific validation of the degradation of key proteins of interest. The combination of these approaches provides a comprehensive understanding of the mechanism of action of novel therapeutics like this compound, which is crucial for their development and optimization.

References

Investigating Cross-Resistance Between Enopeptin A and Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Enopeptin A and its cross-resistance profile with other antibiotics. This compound belongs to the acyldepsipeptide (ADEP) class of antibiotics, which employ a novel mechanism of action by activating the caseinolytic protease (ClpP) in bacteria.[1] This unique mode of action suggests a low probability of cross-resistance with existing antibiotic classes that target different cellular pathways.[2][3] However, resistance to ADEPs can arise through mutations in the clpP gene.[3][4] Understanding the interplay between ADEP resistance and susceptibility to other antibiotics is crucial for developing effective combination therapies and managing the emergence of drug-resistant pathogens.

Mechanism of Action and Resistance

This compound and other ADEPs bind to the bacterial ClpP protease, inducing a conformational change that bypasses the need for its associated ATPase chaperones (e.g., ClpA, ClpC, ClpX).[3][5] This leads to the uncontrolled degradation of cellular proteins, including the essential cell division protein FtsZ, ultimately causing bacterial cell death.[1][2]

Resistance to ADEPs is primarily associated with mutations in the clpP gene.[3][4] These mutations can prevent ADEP binding or alter the structure of the ClpP protease, rendering it insensitive to the antibiotic's activating effect.

Cross-Resistance and Collateral Sensitivity

While resistance to ADEPs can be developed, studies on the ADEP analogue ADEP4 have revealed a promising phenomenon known as collateral sensitivity . In this scenario, bacteria that develop resistance to one antibiotic become more susceptible to another. Research has shown that Staphylococcus aureus strains with ADEP4-resistant clpP mutations exhibit increased susceptibility to other classes of antibiotics, such as rifampicin (B610482) and linezolid.[6] This suggests that the mutations conferring ADEP resistance may come at a fitness cost that renders the bacteria more vulnerable to other antibacterial agents.

The combination of ADEP4 and rifampicin has been shown to be highly effective in eradicating S. aureus biofilms, highlighting the potential of combination therapies involving ADEPs to combat persistent infections.[6]

Quantitative Data on Antibiotic Susceptibility

While specific quantitative data on the cross-resistance of this compound is limited in publicly available literature, the following table summarizes the qualitative findings from studies on the closely related ADEP4, which can serve as a proxy for understanding the potential cross-resistance patterns of this compound.

Bacterial SpeciesADEP4 Resistance StatusSusceptibility to Other AntibioticsReference
Staphylococcus aureusResistant (due to clpP mutation)Increased susceptibility to Rifampicin[6]
Staphylococcus aureusResistant (due to clpP mutation)Increased susceptibility to Linezolid[6]

Experimental Protocols

Determining Cross-Resistance and Synergy using the Checkerboard Assay

The checkerboard assay is a common method to quantitatively assess the interaction between two antimicrobial agents.[7][8][9] This method can determine if the combination is synergistic (more effective together), antagonistic (less effective together), additive (combined effect is the sum of individual effects), or indifferent.[7][10]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Mueller-Hinton broth (or other appropriate growth medium)

  • Stock solutions of this compound and the second antibiotic of interest

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional, for spectrophotometric reading)

Methodology:

  • Preparation of Antibiotic Dilutions:

    • Prepare serial twofold dilutions of this compound along the x-axis of the 96-well plate.

    • Prepare serial twofold dilutions of the second antibiotic along the y-axis of the plate.

    • The final volume in each well should be 50 µL.

  • Inoculation:

    • Prepare a bacterial inoculum of approximately 5 x 10^5 CFU/mL in broth.

    • Add 50 µL of the bacterial inoculum to each well of the microtiter plate.

    • This will result in a final volume of 100 µL in each well.

  • Controls:

    • Include wells with only the bacterial inoculum and broth (growth control).

    • Include wells with each antibiotic alone in serial dilutions to determine their individual Minimum Inhibitory Concentrations (MICs).

    • Include wells with only broth to check for sterility.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) index for each combination using the following formula: FIC Index = FIC of this compound + FIC of Antibiotic B Where:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Antibiotic B = (MIC of Antibiotic B in combination) / (MIC of Antibiotic B alone)

  • Interpretation of Results:

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0

Visualizations

experimental_workflow Experimental Workflow for Checkerboard Assay cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis prep_antibiotics Prepare Antibiotic Dilutions (this compound & Test Antibiotic) setup_plate Dispense Antibiotics and Inoculum into 96-well Plate prep_antibiotics->setup_plate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->setup_plate incubate Incubate at 37°C for 18-24h setup_plate->incubate read_mic Determine MICs (Visual or Spectrophotometric) incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results (Synergy, Antagonism, etc.) calc_fic->interpret

Caption: Workflow for determining antibiotic interactions using the checkerboard assay.

enopeptin_moa Mechanism of Action of this compound cluster_normal Normal Physiological State cluster_enopeptin With this compound clp_atpase Clp-ATPase (e.g., ClpX, ClpA, ClpC) clpp ClpP Protease (Inactive) clp_atpase->clpp Binds and Activates degradation Regulated Protein Degradation clpp->degradation Degrades Substrate substrate Misfolded/Targeted Proteins substrate->clp_atpase Recognized & Unfolded enopeptin This compound clpp_active ClpP Protease (Constitutively Active) enopeptin->clpp_active Binds and Activates uncontrolled_degradation Uncontrolled Protein Degradation clpp_active->uncontrolled_degradation cellular_proteins Cellular Proteins (e.g., FtsZ) cellular_proteins->clpp_active Degraded cell_death Cell Death uncontrolled_degradation->cell_death

References

Validating the Allosteric Activation of ClpP by Enopeptin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Enopeptin A's performance in activating the caseinolytic protease ClpP, alongside alternative activators. Supporting experimental data and detailed protocols are presented to facilitate the validation and exploration of this promising therapeutic target.

The bacterial caseinolytic protease ClpP has emerged as a compelling target for novel antibiotics due to its critical role in bacterial protein homeostasis and virulence.[1] Unlike traditional antibiotics that inhibit essential enzymes, a unique class of molecules, including this compound, activates ClpP allosterically. This activation dysregulates the protease, leading to uncontrolled degradation of cellular proteins and subsequent bacterial cell death.[2] This guide delves into the validation of this compound's allosteric activation of ClpP, comparing it with other known activators and providing the necessary experimental frameworks for its study.

Comparative Performance of ClpP Activators

This compound, a member of the acyldepsipeptide (ADEP) class of antibiotics, potently activates ClpP. Its efficacy is often compared to other synthetic ClpP activators like ONC201 and its more potent analog, TR-57. The following table summarizes the half-maximal effective concentrations (EC50) for these compounds in activating ClpP, providing a quantitative basis for comparison.

CompoundClassTargetEC50 (µM)Source
This compoundAcyldepsipeptide (ADEP)E. coli ClpP~25 (used as positive control)[1]
ONC201ImipridoneHuman mitochondrial ClpP~10[3]
TR-57ImipridoneHuman mitochondrial ClpP~0.15[3]
D9Not specifiedHuman mitochondrial ClpP~110[4]

Mechanism of Allosteric Activation by this compound

This compound and other ADEPs function by binding to a hydrophobic pocket on the apical surface of the ClpP heptameric rings.[5][6] This binding site is typically occupied by the cognate Clp-ATPases (like ClpA or ClpX) which regulate ClpP's activity. By mimicking this interaction, this compound induces a conformational change in ClpP, leading to the opening of the axial pore.[2][5][7] This disregulated state allows for the uncontrolled entry and degradation of unfolded proteins, ultimately resulting in cytotoxicity.[2]

Allosteric_Activation_of_ClpP_by_Enopeptin_A cluster_0 Normal ClpP Regulation cluster_1 Allosteric Activation by this compound ClpX_ClpA Clp-ATPase (ClpX/ClpA) Inactive_ClpP Inactive ClpP (Closed Pore) ClpX_ClpA->Inactive_ClpP Binds to Hydrophobic Pocket Regulated_Proteolysis Regulated Proteolysis of Unfolded Proteins Inactive_ClpP->Regulated_Proteolysis ATP-dependent Activation Enopeptin_A This compound (ADEP) Inactive_ClpP_2 Inactive ClpP (Closed Pore) Enopeptin_A->Inactive_ClpP_2 Competitively Binds to Hydrophobic Pocket Active_ClpP Active ClpP (Open Pore) Uncontrolled_Proteolysis Uncontrolled Proteolysis Active_ClpP->Uncontrolled_Proteolysis Leads to Cell_Death Bacterial Cell Death Uncontrolled_Proteolysis->Cell_Death Results in Inactive_ClpP_2->Active_ClpP Conformational Change

Mechanism of ClpP allosteric activation by this compound.

Experimental Protocols

Validating the allosteric activation of ClpP by this compound and other compounds can be achieved through various biochemical assays. The following are detailed protocols for two common methods.

ClpP Peptidase Activity Assay using a Fluorogenic Peptide

This assay measures the ability of an activator to enhance the cleavage of a small, fluorogenic peptide substrate by ClpP.

Materials:

  • Purified recombinant ClpP protein

  • Fluorogenic peptide substrate (e.g., Suc-LLVY-AMC)

  • Assay buffer (e.g., 25 mM HEPES-KOH pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • This compound and other test compounds

  • DMSO (for compound dissolution)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the fluorogenic peptide substrate in DMSO.

  • Prepare stock solutions of this compound and other test compounds in DMSO.

  • In a 384-well plate, add 1 µL of the compound dilutions (or DMSO for control) to each well.

  • Prepare a master mix containing the assay buffer and the purified ClpP protein to a final concentration of ~0.2 µM.

  • Add 24 µL of the ClpP master mix to each well and incubate for 15 minutes at room temperature to allow for compound binding.

  • Prepare a solution of the fluorogenic peptide substrate in assay buffer to a final concentration of ~200 µM.

  • Initiate the reaction by adding 25 µL of the peptide substrate solution to each well.

  • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

  • Measure the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm for AMC) every 1-2 minutes for 30-60 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Plot the reaction rates against the compound concentrations and fit the data to a dose-response curve to determine the EC50 value.

Peptidase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - ClpP Protein - Fluorogenic Peptide - Test Compounds - Assay Buffer Start->Prepare_Reagents Dispense_Compounds Dispense Compound Dilutions into 384-well Plate Prepare_Reagents->Dispense_Compounds Add_ClpP Add ClpP Solution and Incubate Dispense_Compounds->Add_ClpP Add_Substrate Add Fluorogenic Peptide Substrate Add_ClpP->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetics in Plate Reader Add_Substrate->Measure_Fluorescence Analyze_Data Calculate Reaction Rates and Determine EC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Workflow for the ClpP peptidase activity assay.
Casein Degradation Assay

This assay provides a more physiologically relevant measure of ClpP activation by assessing the degradation of an unfolded protein substrate, casein.

Materials:

  • Purified recombinant ClpP protein

  • Casein (e.g., FITC-labeled or unlabeled)

  • Assay buffer (e.g., 25 mM HEPES-KOH pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • This compound and other test compounds

  • DMSO (for compound dissolution)

  • SDS-PAGE loading buffer

  • SDS-PAGE gels and electrophoresis system

  • Coomassie blue stain or fluorescence imager (for FITC-casein)

Procedure:

  • Prepare stock solutions of this compound and other test compounds in DMSO.

  • In microcentrifuge tubes, prepare reaction mixtures containing assay buffer, ClpP (~1 µM), and the desired concentration of the test compound. Include a no-compound control.

  • Incubate the mixtures for 15 minutes at 37°C to allow for compound binding.

  • Initiate the degradation reaction by adding casein to a final concentration of ~2 µM.

  • Incubate the reactions at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of each reaction and stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.

  • Resolve the protein samples on an SDS-PAGE gel.

  • Stain the gel with Coomassie blue to visualize the disappearance of the casein band over time. If using FITC-casein, visualize the gel using a fluorescence imager.

  • Quantify the intensity of the casein band at each time point to determine the rate of degradation.

Casein_Degradation_Workflow Start Start Prepare_Reactions Prepare Reaction Mixtures: - ClpP - Test Compounds - Assay Buffer Start->Prepare_Reactions Pre_Incubate Pre-incubate at 37°C Prepare_Reactions->Pre_Incubate Add_Casein Initiate Reaction with Casein Pre_Incubate->Add_Casein Time_Course Incubate and Collect Aliquots at Different Time Points Add_Casein->Time_Course Stop_Reaction Stop Reaction with SDS-PAGE Loading Buffer Time_Course->Stop_Reaction Run_SDS_PAGE Resolve Samples by SDS-PAGE Stop_Reaction->Run_SDS_PAGE Analyze_Gel Stain and Analyze Gel to Determine Degradation Rate Run_SDS_PAGE->Analyze_Gel End End Analyze_Gel->End

Workflow for the casein degradation assay.

References

A Comparative In Vivo Efficacy Analysis: Enopeptin A and Vancomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates a robust pipeline of novel antibiotics with diverse mechanisms of action. Among the promising candidates are acyldepsipeptides (ADEPs), a class of antibiotics that includes Enopeptin A. This guide provides a comparative overview of the in vivo efficacy of the ADEP class, using a potent analogue as a representative, against the established glycopeptide antibiotic, vancomycin (B549263). This analysis is supported by experimental data from murine infection models to inform preclinical research and drug development efforts.

Executive Summary

Mechanism of Action: A Tale of Two Targets

The divergent mechanisms of action of this compound and vancomycin underpin their potential for synergistic use and overcoming resistance.

This compound (and ADEPs) targets the intracellular caseinolytic protease (ClpP). By binding to ClpP, ADEPs dysregulate its normal proteolytic activity, leading to uncontrolled degradation of essential proteins, including the cell division protein FtsZ.[3] This ultimately results in bacterial cell death. This novel mechanism is a key advantage, as it is not compromised by existing resistance mechanisms to cell wall synthesis inhibitors.

Vancomycin inhibits the biosynthesis of the bacterial cell wall.[4][5][6] It binds with high affinity to the D-alanyl-D-alanine termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps essential for cell wall integrity.[4][7] This leads to a weakened cell wall and subsequent lysis of the bacterium.

Comparative Mechanism of Action cluster_EnopeptinA This compound (ADEPs) cluster_Vancomycin Vancomycin EnopeptinA This compound ClpP ClpP Protease EnopeptinA->ClpP Binds to Dysregulation Dysregulation of Proteolysis ClpP->Dysregulation Leads to Degradation Degradation of FtsZ & other essential proteins Dysregulation->Degradation CellDeath_E Bacterial Cell Death Degradation->CellDeath_E Vancomycin Vancomycin Precursors Peptidoglycan Precursors (D-Ala-D-Ala) Vancomycin->Precursors Binds to CellWall Cell Wall Synthesis Inhibition Vancomycin->CellWall Inhibits Transglycosylation Transglycosylation Transpeptidation Transpeptidation CellDeath_V Bacterial Cell Death CellWall->CellDeath_V

Figure 1: Mechanisms of Action of this compound (ADEPs) and Vancomycin.

Quantitative Efficacy Analysis

The following tables summarize the in vitro and in vivo efficacy data for a representative acyldepsipeptide (ADEP B315) and vancomycin against Staphylococcus aureus.

Table 1: In Vitro Susceptibility Data

AntibioticOrganismMIC (µg/mL)
ADEP AnalogsS. aureus0.0005 - 0.004[8]
VancomycinS. aureus (susceptible)≤2[9]

Note: MIC values for ADEP analogs can be significantly lower than vancomycin, indicating higher in vitro potency.

Table 2: In Vivo Efficacy in a Murine Sepsis Model

Treatment GroupOrganismDose (mg/kg)Survival Rate (10 days)
ADEP B315MSSA2039%[1]
VancomycinMSSA2015% (estimated from graph)[1]
ADEP B315MRSA2075%[1]
VancomycinMRSA2025%[1]
Vehicle ControlMSSA/MRSA-0%[1]

Data is derived from a lethal intraperitoneal infection model in mice.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of these findings. The following are summaries of the key experimental protocols used in the cited in vivo studies.

Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents against localized bacterial infections.

Murine Thigh Infection Model Workflow Induction Induction of Neutropenia (e.g., Cyclophosphamide) Inoculation Intramuscular Inoculation of S. aureus into Thigh Induction->Inoculation Treatment Administration of Antibiotic (this compound analog or Vancomycin) Inoculation->Treatment Sacrifice Euthanasia of Mice at Predefined Time Points Treatment->Sacrifice Homogenization Thigh Muscle Homogenization Sacrifice->Homogenization Plating Serial Dilution and Plating of Homogenate Homogenization->Plating CFU Colony Forming Unit (CFU) Enumeration Plating->CFU

Figure 2: Workflow for the Murine Thigh Infection Model.

Protocol:

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered four days prior to infection and 100 mg/kg one day before infection.[9]

  • Bacterial Inoculation: A standardized inoculum of S. aureus (e.g., 10^6 - 10^7 CFU) is injected directly into the thigh muscle of the mice.[9]

  • Treatment: At a specified time post-infection (e.g., 2 hours), cohorts of mice are treated with the investigational antibiotic (this compound analog) or the comparator (vancomycin) via a clinically relevant route (e.g., subcutaneous or intravenous).

  • Sample Collection and Analysis: At various time points, mice are euthanized, and the infected thigh muscle is aseptically removed and homogenized. The homogenate is serially diluted and plated on appropriate agar (B569324) to determine the bacterial load (CFU/gram of tissue).[9]

Murine Sepsis Model

This model assesses the efficacy of antibiotics in treating systemic infections.

Murine Sepsis Model Workflow Infection Intraperitoneal Injection of a Lethal Dose of S. aureus Treatment Administration of Antibiotic (ADEP B315 or Vancomycin) Infection->Treatment Monitoring Daily Monitoring of Survival and Clinical Signs Treatment->Monitoring Endpoint Survival Rate Determination over a Set Period (e.g., 10 days) Monitoring->Endpoint BacterialBurden Optional: Bacterial Burden in Organs (Spleen, Liver) Monitoring->BacterialBurden

Figure 3: Workflow for the Murine Sepsis Model.

Protocol:

  • Infection: Mice are infected via intraperitoneal injection with a lethal dose of S. aureus suspended in a medium that may contain a mucin solution to enhance virulence.[1]

  • Treatment: Shortly after infection (e.g., 1 hour), groups of mice are treated with a single or multiple doses of the test antibiotic or vancomycin.[1]

  • Monitoring and Endpoint: The primary endpoint is the survival of the mice over a defined period (e.g., 10 days).[1] Mice are monitored daily for clinical signs of illness.

  • Bacterial Load (Optional): In some studies, subsets of animals may be euthanized at earlier time points to determine the bacterial burden in organs such as the spleen and liver.[1]

Conclusion

The available preclinical data, particularly from studies on the potent acyldepsipeptide ADEP B315, strongly suggest that the this compound class of antibiotics possesses significant in vivo efficacy against pathogenic S. aureus, including resistant strains. Their novel mechanism of action, targeting ClpP, makes them a compelling area for further research and development. While direct comparative studies on this compound are needed to definitively establish its efficacy relative to vancomycin, the existing evidence positions the ADEP class as a promising frontier in the fight against Gram-positive infections. Researchers are encouraged to consider this class of compounds in their discovery and development programs.

References

A Head-to-Head Comparison of Enopeptin A and Other Depsipeptide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising tide of antimicrobial resistance necessitates the exploration of novel antibiotic classes. Depsipeptides, a class of molecules characterized by at least one ester bond in their peptide backbone, represent a promising avenue of research. This guide provides a detailed head-to-head comparison of Enopeptin A, a member of the acyldepsipeptide (ADEP) subclass, with other notable depsipeptide antibiotics, Daptomycin and Teixobactin. This comparison is based on their mechanisms of action, antimicrobial efficacy supported by experimental data, and the underlying experimental protocols.

At a Glance: Key Depsipeptide Antibiotics

AntibioticClassPrimary Mechanism of ActionKey Molecular Target
This compound AcyldepsipeptideDysregulation of ProteolysisCaseinolytic protease P (ClpP)
Daptomycin LipopeptideCell Membrane DisruptionBacterial Cell Membrane
Teixobactin DepsipeptideInhibition of Cell Wall SynthesisLipid II and Lipid III

Mechanism of Action: A Tale of Three Strategies

The depsipeptide antibiotics featured here employ distinct strategies to achieve their bactericidal effects. This compound utilizes a novel approach of turning a bacterial enzyme against itself, while Daptomycin targets the integrity of the cell membrane, and Teixobactin inhibits the construction of the bacterial cell wall.

This compound: Hijacking the Cellular Machinery

This compound, as an acyldepsipeptide, binds to and activates the caseinolytic protease P (ClpP).[1] In its natural state, ClpP is a tightly regulated protease that, in conjunction with its ATPase partners (ClpA, ClpX), degrades misfolded or damaged proteins. This compound binding dysregulates ClpP, causing it to open its axial pores and indiscriminately degrade proteins within the cell, leading to cell death.[1]

EnopeptinA_Mechanism cluster_bacterium Bacterial Cell EnopeptinA This compound ClpP_inactive ClpP (Inactive) EnopeptinA->ClpP_inactive Binds to ClpP_active Dysregulated ClpP (Active) ClpP_inactive->ClpP_active Activates DegradedProteins Degraded Proteins ClpP_active->DegradedProteins Proteins Cellular Proteins Proteins->ClpP_active Uncontrolled Degradation by CellDeath Cell Death DegradedProteins->CellDeath Leads to

This compound's activation of the ClpP protease.
Daptomycin: Disrupting the Protective Barrier

Daptomycin is a cyclic lipopeptide that targets the bacterial cell membrane. Its mechanism is calcium-dependent. Upon binding to calcium ions, Daptomycin inserts its lipid tail into the Gram-positive bacterial cell membrane. This insertion leads to the formation of ion channels, causing membrane depolarization, loss of essential ions, and ultimately, cell death.

Daptomycin_Mechanism cluster_membrane Bacterial Cell Membrane Daptomycin Daptomycin Calcium Ca²⁺ Daptomycin->Calcium Binds Membrane Cell Membrane Calcium->Membrane Facilitates Insertion into IonChannel Ion Channel Formation Membrane->IonChannel Depolarization Membrane Depolarization IonChannel->Depolarization Leads to CellDeath Cell Death Depolarization->CellDeath Results in

Daptomycin's disruption of the bacterial cell membrane.
Teixobactin: Halting Construction at the Source

Teixobactin inhibits cell wall biosynthesis by binding to highly conserved precursors, Lipid II and Lipid III. These molecules are essential for the synthesis of peptidoglycan and teichoic acid, respectively, which are critical components of the Gram-positive bacterial cell wall. By sequestering these precursors, Teixobactin effectively blocks cell wall construction, leading to cell lysis.

Teixobactin_Mechanism cluster_cellwall Cell Wall Synthesis Pathway Teixobactin Teixobactin LipidII Lipid II Teixobactin->LipidII Binds to LipidIII Lipid III Teixobactin->LipidIII Binds to Peptidoglycan Peptidoglycan Synthesis LipidII->Peptidoglycan TeichoicAcid Teichoic Acid Synthesis LipidIII->TeichoicAcid CellWall Cell Wall Integrity Peptidoglycan->CellWall TeichoicAcid->CellWall CellLysis Cell Lysis CellWall->CellLysis Loss of Integrity Leads to

Teixobactin's inhibition of cell wall precursor synthesis.

Antimicrobial Efficacy: A Quantitative Comparison

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound (and its analogue ADEP1), Daptomycin, and Teixobactin against key Gram-positive pathogens. It is important to note that these values are compiled from various studies and may not have been determined under identical experimental conditions.

Table 1: MIC (µg/mL) against Staphylococcus aureus

AntibioticS. aureus (Methicillin-Susceptible - MSSA)S. aureus (Methicillin-Resistant - MRSA)
This compound (ADEP1) 4-6[2]4-6[2]
Daptomycin 0.5[3]0.5[3]
Teixobactin 0.25-1[4]0.25-1[4]

Table 2: MIC (µg/mL) against Enterococcus faecalis

AntibioticE. faecalisE. faecalis (Vancomycin-Resistant - VRE)
This compound Lower than Enopeptin B[1]No data available
Daptomycin 1[3]1-4[3]
Teixobactin 2[5]2[5]

Table 3: MIC (µg/mL) against Streptococcus pneumoniae

AntibioticS. pneumoniae
This compound Lower than Enopeptin B[1]
Daptomycin 0.12-0.25[6]
Teixobactin No direct data available

Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)

The data presented in the tables above are typically generated using the broth microdilution method, a standardized protocol for determining the MIC of an antimicrobial agent. The following is a generalized workflow based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][2]

MIC_Protocol start Start prep_antibiotic Prepare Serial Dilutions of Antibiotic start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20h inoculate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

References

Validating the Specificity of Enopeptin A for Bacterial ClpP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bacterial caseinolytic protease ClpP is a highly conserved serine protease crucial for bacterial homeostasis and virulence, making it an attractive target for novel antibiotics.[1][2] Enopeptin A, a member of the acyldepsipeptide (ADEP) class of antibiotics, represents a unique therapeutic strategy by not inhibiting, but rather dysregulating ClpP's proteolytic activity.[3][4][5] This guide provides a comparative analysis of this compound's specificity for bacterial ClpP against other known inhibitors, supported by experimental data and detailed methodologies.

Mechanism of Action: this compound as a ClpP Activator

Unlike traditional enzyme inhibitors that block the active site, this compound and other ADEPs bind to a hydrophobic pocket on the surface of the ClpP peptidase.[5] This binding induces a conformational change that opens the axial pores of the barrel-shaped ClpP complex, allowing for the unregulated degradation of unfolded proteins, and even nascent polypeptide chains, without the need for its associated ATPase chaperones (e.g., ClpX, ClpA).[5][6] This uncontrolled proteolysis leads to bacterial cell death.[4][5]

Mechanism of this compound (ADEP) Action on Bacterial ClpP cluster_0 Normal ClpXP Proteolytic Cycle cluster_1 Dysregulation by this compound (ADEP) ClpX ClpX (ATPase) ClpP_inactive ClpP (Inactive Peptidase) ClpX->ClpP_inactive Binds to ClpX->ClpP_inactive Translocates into Substrate Unfolded Protein Substrate ClpX->Substrate Unfolds Degraded_Products Degraded Peptides ClpP_inactive->Degraded_Products Degrades ClpP_active ClpP (Uncontrolled Protease) ClpP_inactive->ClpP_active Conformational Change Substrate->ClpX Recognized by Substrate->ClpP_inactive Translocates into Enopeptin_A This compound (ADEP) Enopeptin_A->ClpP_inactive Binds to Cell_Death Cell Death ClpP_active->Cell_Death Leads to Unfolded_Proteins Unfolded Proteins & Nascent Chains Unfolded_Proteins->ClpP_active Unregulated Degradation

Caption: Mechanism of this compound action on ClpP.

Comparative Analysis of ClpP Modulators

To objectively evaluate the specificity of this compound, it is essential to compare its performance with other compounds that target bacterial ClpP. These can be broadly categorized as inhibitors and activators.

Compound ClassExample(s)Mechanism of ActionTarget Organism(s)Potency (IC50/EC50)Specificity Notes
Acyldepsipeptides (ADEPs) This compound, ADEP4Activator: Dysregulates ClpP, leading to uncontrolled proteolysisGram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)[4][6]Potent, often in the nanomolar rangeHighly specific for ClpP. Does not inhibit other proteases.[7]
β-Lactones U1-lactoneCovalent Inhibitor: Modifies the active site serineBroad-spectrum, including S. aureus, Listeria monocytogenes, Mycobacterium tuberculosis[8]Varies, can be in the low micromolar to nanomolar rangeGenerally selective for serine proteases, with optimization required for ClpP specificity.
Peptide Boronates BortezomibReversible Inhibitor: Forms a covalent bond with the active site serineOriginally an anticancer drug, shown to inhibit E. coli ClpP[1]IC50 of ~1 µM for E. coli ClpPLacks specificity, inhibits various proteases including the human proteasome.[9]
Phenyl Esters -Covalent Inhibitor: Acylates the active site serineActive against various bacterial ClpPs[2][8]Micromolar rangeCan be promiscuous and inhibit other serine hydrolases.
Pyrrolizidine Alkaloids ClipibicycleneCovalent Inhibitor: Selectively inactivates ClpPProduced by Streptomyces cattleya[7][10]Potent and selectiveReported to be highly specific for ClpP.[7]
Cephalosporins CefmetazoleCovalent Inhibitor: Binds to the active siteGram-positive and Gram-negative bacteriaIC50 of ~20 µM for E. coli ClpP[1]Does not inhibit bovine α-chymotrypsin, suggesting some selectivity.[1]

Experimental Protocols for Specificity Validation

Validating the specificity of a ClpP modulator like this compound involves a series of biochemical and cellular assays.

In Vitro ClpP Activity Assay

Objective: To determine the potency of a compound in modulating ClpP's proteolytic activity.

Methodology:

  • Protein Expression and Purification: Recombinant ClpP from the target bacterium (e.g., E. coli, S. aureus) is overexpressed and purified.

  • Assay Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains purified ClpP, a fluorogenic peptide substrate (e.g., Z-Leu-Arg-AMC), and varying concentrations of the test compound (e.g., this compound).

  • For Activators (like this compound): The assay measures the increase in fluorescence over time as ClpP, activated by the compound, cleaves the substrate.

  • For Inhibitors: The assay measures the reduction in the basal or ATPase-stimulated (in the presence of a cognate Clp ATPase like ClpX) cleavage of the substrate.

  • Data Analysis: The initial rate of substrate cleavage is plotted against the compound concentration to determine the EC50 (for activators) or IC50 (for inhibitors).

Protease Specificity Profiling

Objective: To assess the selectivity of the compound for ClpP over other proteases.

Methodology:

  • Panel of Proteases: The compound is tested against a panel of other proteases, which should ideally include other bacterial serine proteases, human proteases (e.g., trypsin, chymotrypsin, human neutrophil elastase), and the human proteasome to assess potential off-target effects and toxicity.

  • Activity Assays: Appropriate activity assays are conducted for each protease in the panel in the presence of the test compound at a concentration several-fold higher than its ClpP IC50 or EC50.

  • Data Analysis: The percentage of inhibition or activation for each protease is calculated. A compound is considered specific if it shows potent activity against ClpP with minimal to no effect on the other proteases in the panel.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in a cellular context.

Methodology:

  • Cell Treatment: Intact bacterial cells are treated with the test compound.

  • Heating: The treated cells are heated at various temperatures.

  • Lysis and Protein Separation: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

  • Target Detection: The amount of soluble ClpP in the supernatant is quantified by Western blotting or mass spectrometry.

  • Data Analysis: Binding of the compound to ClpP stabilizes the protein, resulting in a higher melting temperature compared to the untreated control. This shift confirms that the compound engages ClpP within the cell.

Experimental Workflow for Validating ClpP Inhibitor Specificity cluster_0 In Vitro Analysis cluster_1 Cellular Analysis cluster_2 In Vivo Analysis A Compound Library Screening B Primary ClpP Activity Assay (IC50/EC50 Determination) A->B C Protease Specificity Profiling (Selectivity Assessment) B->C E Antibacterial Activity (MIC Determination) B->E D Mechanism of Action Studies (e.g., Kinetics, Binding Assays) C->D F Target Engagement (e.g., CETSA) E->F H Animal Models of Infection (Efficacy) E->H G Resistance Studies F->G I Pharmacokinetics & Toxicology H->I

Caption: Workflow for validating ClpP inhibitor specificity.

Conclusion

The available data indicates that this compound and the broader ADEP class of compounds are highly specific activators of bacterial ClpP. Their unique mechanism of action, which involves the dysregulation of ClpP's proteolytic activity, sets them apart from traditional inhibitors. While other classes of ClpP inhibitors exist, they often suffer from a lack of specificity, potentially leading to off-target effects. The experimental protocols outlined in this guide provide a robust framework for the continued validation of this compound's specificity and for the discovery and development of new and improved ClpP-targeting antibacterial agents.

References

Comparative Transcriptomics of Bacteria Treated with Enopeptin A: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 20, 2025

Introduction

Enopeptin A is a depsipeptide antibiotic with known anti-bacteriophage activity.[1] However, to date, publicly available transcriptomic data on its specific effects on bacterial gene expression is limited. Understanding the genome-wide transcriptional response of bacteria to this compound is crucial for elucidating its mechanism of action, identifying potential resistance mechanisms, and guiding further drug development.

This guide provides a proposed framework for a comparative transcriptomics study of bacteria treated with this compound. Due to the current lack of specific data for this compound, this document presents a hypothetical comparison based on its classification as a depsipeptide antibiotic and contrasts it with the known transcriptomic signatures of other antibiotic classes. The experimental protocols and data presentation formats are based on established methodologies in the field of bacterial transcriptomics.[2][3]

Hypothetical Comparative Analysis of Differentially Expressed Genes

The following table summarizes a hypothetical set of differentially expressed genes (DEGs) in a model bacterium (e.g., Staphylococcus aureus) treated with this compound, compared to antibiotics with well-characterized mechanisms of action: Vancomycin (cell wall synthesis inhibitor) and Ciprofloxacin (DNA gyrase inhibitor). This hypothetical data is intended to illustrate the expected differences in transcriptomic profiles.

Treatment Upregulated Genes (Hypothetical/Known) Downregulated Genes (Hypothetical/Known) Key Affected Pathways
This compound Genes involved in cell membrane stress response, lipid biosynthesis, and efflux pumps.Genes related to cell division and peptidoglycan synthesis.Membrane stress, fatty acid metabolism, transport
Vancomycin Cell wall stress stimulon genes (vraSR, sasF), genes involved in peptidoglycan synthesis and modification.[2]Genes involved in central metabolism and cell division.Cell wall biosynthesis, cell division
Ciprofloxacin SOS response genes (recA, lexA), DNA repair enzymes.[2]Genes for DNA replication and gyrase subunits.DNA damage repair, replication

Proposed Experimental Protocol for Comparative Transcriptomics

This protocol outlines a comprehensive workflow for analyzing the transcriptomic response of bacteria to this compound using RNA sequencing (RNA-seq).

Bacterial Culture and Treatment
  • Bacterial Strain: A well-characterized laboratory strain (e.g., Staphylococcus aureus HG003, Escherichia coli K-12 MG1655).

  • Culture Conditions: Grow the bacterial culture in a standard broth medium (e.g., Tryptic Soy Broth, Luria-Bertani broth) at 37°C with shaking to the mid-logarithmic growth phase (OD600 ≈ 0.5).

  • Antibiotic Treatment: Divide the culture into three groups:

    • This compound-treated: Add this compound at a sub-inhibitory concentration (e.g., 0.5x MIC).

    • Comparator Antibiotic-treated: Add a known antibiotic (e.g., Vancomycin or Ciprofloxacin) at a similar sub-inhibitory concentration.

    • Untreated Control: Add an equal volume of the solvent used to dissolve the antibiotics.

  • Incubation: Incubate all cultures for a defined period (e.g., 60 minutes) under the same growth conditions.

  • Harvesting: Harvest bacterial cells by centrifugation at 4°C. Immediately flash-freeze the cell pellets in liquid nitrogen and store at -80°C until RNA extraction.

RNA Extraction and Library Preparation
  • RNA Extraction: Extract total RNA from the bacterial pellets using a commercial kit with a protocol that includes a DNase I treatment step to remove contaminating genomic DNA. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Ribosomal RNA (rRNA) Depletion: Deplete rRNA from the total RNA samples using a commercially available kit specific for bacteria.

  • Library Construction: Construct stranded RNA-seq libraries from the rRNA-depleted RNA using a suitable library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).

RNA Sequencing and Data Analysis
  • Sequencing: Perform sequencing on an Illumina platform (e.g., NextSeq or NovaSeq) to generate a sufficient number of high-quality reads per sample (e.g., >10 million).

  • Data Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC. Trim adapter sequences and low-quality bases.

  • Read Mapping: Align the trimmed reads to the reference genome of the bacterial strain used.

  • Differential Gene Expression Analysis: Perform differential gene expression analysis between the treated and control groups using software packages such as DESeq2 or edgeR.[3] Identify genes with statistically significant changes in expression (e.g., fold change ≥ 2 and adjusted p-value < 0.05).

  • Functional Enrichment Analysis: Conduct Gene Ontology (GO) and pathway enrichment analyses (e.g., KEGG) to identify the biological processes and pathways that are significantly affected by the antibiotic treatments.

Visualizing Workflows and Pathways

Diagrams are essential for visualizing complex biological processes and experimental designs. The following are examples of diagrams that could be generated for this study using the DOT language.

Experimental_Workflow cluster_culture Bacterial Culture & Treatment cluster_rna RNA Processing cluster_analysis Data Analysis culture Mid-log Phase Culture treatment Antibiotic Treatment (this compound, Comparator, Control) culture->treatment harvest Cell Harvesting treatment->harvest extraction Total RNA Extraction harvest->extraction depletion rRNA Depletion extraction->depletion library_prep RNA-Seq Library Prep depletion->library_prep sequencing Sequencing (Illumina) library_prep->sequencing qc Quality Control (FastQC) sequencing->qc mapping Read Mapping qc->mapping dge Differential Gene Expression mapping->dge enrichment Functional Enrichment dge->enrichment

Caption: Experimental workflow for comparative transcriptomics of bacteria.

Hypothetical_Signaling_Pathway EnopeptinA This compound Membrane Bacterial Cell Membrane EnopeptinA->Membrane Interacts with StressSensor Membrane Stress Sensor Kinase Membrane->StressSensor Induces Stress ResponseRegulator Response Regulator StressSensor->ResponseRegulator Phosphorylates UpregulatedGenes Upregulated Genes (e.g., Lipid biosynthesis, Efflux pumps) ResponseRegulator->UpregulatedGenes Activates Transcription DownregulatedGenes Downregulated Genes (e.g., Cell division proteins) ResponseRegulator->DownregulatedGenes Represses Transcription

Caption: Hypothetical signaling pathway activated by this compound.

Conclusion

While direct comparative transcriptomic data for this compound is not yet available, this guide provides a robust framework for conducting such research. By comparing the transcriptomic signature of this compound to that of well-characterized antibiotics, researchers can gain valuable insights into its mechanism of action and its effects on bacterial physiology. The proposed experimental protocol and data analysis pipeline offer a clear path forward for generating high-quality, interpretable transcriptomic data. The resulting knowledge will be instrumental in the ongoing effort to develop new and effective antimicrobial therapies.

References

Validating the Role of Specific Enopeptin A Residues in ClpP Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Enopeptin A analogs and their binding to the caseinolytic protease ClpP, a promising target for novel antibiotics. By presenting supporting experimental data, detailed methodologies, and visual representations of experimental workflows, this document serves as a valuable resource for researchers actively engaged in the development of new antibacterial agents.

Comparative Analysis of this compound Analogs

This compound, also known as acyldepsipeptide (ADEP), activates the bacterial ClpP protease, leading to uncontrolled proteolysis and cell death. The interaction between this compound and ClpP is highly specific, and modifications to the this compound structure can significantly impact its binding affinity and activation potential. This section compares various this compound analogs, highlighting the role of specific residues in ClpP binding.

Impact of Macrocycle Rigidity on ClpP Activation

Structural modifications that increase the rigidity of the this compound macrocycle have been shown to enhance ClpP binding and activation. This is likely due to a reduction in the entropic penalty upon binding. The following table summarizes the apparent dissociation constants (Kapp) for ClpP activation by a series of rigidified ADEP analogs.

CompoundModificationKapp (μM)[1]
1a Parental Compound7.5
1b Rigidified Macrocycle2.1
1c Rigidified Macrocycle1.6
1d Rigidified Macrocycle (with bulky C4-isopropyl substituent)4.1
1g Rigidified Macrocycle1.1

As evidenced by the data, with the exception of compound 1d where steric hindrance may play a role, increasing the rigidity of the macrocycle generally leads to a lower Kapp value, indicating tighter binding and more potent activation of ClpP.[1]

Role of the Depsipeptide Linkage in ClpP Interaction

The nature of the linkage within the macrocyclic core of this compound is crucial for its biological activity. A systematic study comparing an ester, an amide, and an N-methyl amide linkage reveals a clear structure-activity relationship.

CompoundLinkage MotifKapp (μM)[2]ΔTm (°C)[2]
1 Ester (-O-)0.2311.2
2 Amide (-NH-)0.439.8
3 N-Methyl Amide (-NMe-)22.15.6

The naturally occurring ester linkage (Compound 1 ) demonstrates the highest potency in ClpP activation, as indicated by the lowest Kapp value.[2] Replacing the ester with an amide (Compound 2 ) results in a slight decrease in activity, while the N-methyl amide substitution (Compound 3 ) leads to a significant drop in potency.[2] This trend is also reflected in the thermal shift assay data (ΔTm), where a larger temperature shift indicates stronger binding and stabilization of the ClpP protein.[2]

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for the key experiments are provided below.

ClpP Activation Assay (Fluorogenic Peptide Cleavage)

This assay measures the ability of this compound analogs to activate ClpP by monitoring the cleavage of a fluorogenic peptide substrate.

Materials:

  • Purified ClpP protein

  • This compound analogs

  • Fluorogenic peptide substrate (e.g., Ac-WLA-AMC)

  • Assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the fluorogenic peptide substrate in DMSO.

  • Prepare serial dilutions of the this compound analogs in the assay buffer.

  • In a 96-well plate, add the assay buffer, ClpP protein (final concentration ~50 nM), and the this compound analog at various concentrations.

  • Initiate the reaction by adding the fluorogenic peptide substrate (final concentration ~10 μM).

  • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).

  • Monitor the increase in fluorescence over time at a constant temperature (e.g., 30°C).

  • The initial rates of the reaction are determined from the linear portion of the fluorescence curves.

  • Plot the initial rates against the concentration of the this compound analog and fit the data to a suitable equation (e.g., Michaelis-Menten or a cooperative binding model) to determine the apparent dissociation constant (Kapp).

Thermal Shift Assay (TSA)

TSA is used to assess the binding of this compound analogs to ClpP by measuring the change in the protein's melting temperature (Tm). Ligand binding typically stabilizes the protein, resulting in an increase in Tm.

Materials:

  • Purified ClpP protein

  • This compound analogs

  • SYPRO Orange dye (or other suitable fluorescent dye)

  • Assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM KCl)

  • Real-time PCR instrument

Procedure:

  • Prepare a stock solution of SYPRO Orange dye in DMSO.

  • Prepare serial dilutions of the this compound analogs in the assay buffer.

  • In a PCR tube or 96-well PCR plate, mix the ClpP protein (final concentration ~2-5 μM), SYPRO Orange dye (final concentration ~5x), and the this compound analog at the desired concentration in the assay buffer.

  • Place the samples in a real-time PCR instrument.

  • Set the instrument to increase the temperature gradually (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).

  • Monitor the fluorescence of the SYPRO Orange dye as the temperature increases. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.

  • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve.

  • The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein in the absence of the ligand from the Tm in the presence of the ligand.

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

ClpP_Activation_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis ClpP Purified ClpP Mix Mix in 96-well plate ClpP->Mix ADEP This compound Analog ADEP->Mix Substrate Fluorogenic Peptide Substrate->Mix Incubate Incubate at 30°C Mix->Incubate Reader Fluorescence Plate Reader Incubate->Reader Data Measure Fluorescence Increase Reader->Data Analysis Calculate Kapp Data->Analysis

Caption: Workflow for the ClpP Activation Assay.

Thermal_Shift_Assay cluster_prep_tsa Preparation cluster_reaction_tsa Reaction cluster_detection_tsa Detection & Analysis ClpP_tsa Purified ClpP Mix_tsa Mix in PCR plate ClpP_tsa->Mix_tsa ADEP_tsa This compound Analog ADEP_tsa->Mix_tsa Dye_tsa SYPRO Orange Dye Dye_tsa->Mix_tsa rtPCR Real-Time PCR Instrument Mix_tsa->rtPCR Heat Apply Temperature Gradient rtPCR->Heat Fluorescence_tsa Monitor Fluorescence Heat->Fluorescence_tsa Analysis_tsa Determine ΔTm Fluorescence_tsa->Analysis_tsa

Caption: Workflow for the Thermal Shift Assay.

References

A Comparative Safety Profile of Enopeptin A and Its Synthetic Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of the natural product Enopeptin A and its synthetic derivatives. The content is based on available preclinical data and aims to inform early-stage drug development decisions.

The emergence of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Enopeptins, a class of acyldepsipeptides, have garnered attention for their unique mechanism of action, which involves the activation of the caseinolytic protease (ClpP), leading to uncontrolled protein degradation and bacterial cell death. However, the natural product this compound suffers from poor chemical and metabolic stability, limiting its therapeutic potential. This has driven the development of synthetic derivatives with improved stability and efficacy. A critical aspect of their development is the comprehensive evaluation of their safety profiles. This guide compares the available safety data for this compound and its more advanced synthetic analogs, such as ADEP4 and its derivatives.

Quantitative Safety Data

Direct comparative safety studies between this compound and its synthetic derivatives are limited in the publicly available literature. This is primarily due to the inherent instability of the natural product, which has shifted the research focus towards its more stable and potent synthetic counterparts. The following table summarizes the available quantitative safety data for representative compounds.

CompoundAssay TypeCell Line / Animal ModelEndpointResultCitation
This compound (Natural Product) CytotoxicityNot Specified-Data not available in reviewed literature.-
In vivo ToxicityNot Specified-Data not available in reviewed literature.-
ADEP1f (Synthetic Derivative) CytotoxicityEukaryotic cell linesIC500.5 µM[1]
ADEP B315 (ADEP4 Analog) CytotoxicityHuman whole blood cultures-No significant toxicity observed up to 25 µg/mL[2]
In vivo ToxicityMiceHistopathology (Kidney and Liver)No significant tissue toxicity at 50 mg/kg[3]
ADEP-28 (ADEP4 Analog) Cytotoxicity / ApoptosisHEK293 cellsApoptosis InductionInduced caspase-dependent apoptosis[4]

Note: The lack of extensive public data on this compound's toxicity in mammalian systems highlights the challenges posed by its instability. The available data on synthetic derivatives suggests that while they are potent antibacterial agents, they also exhibit activity against eukaryotic cells, primarily through the activation of human mitochondrial ClpP. This on-target toxicity is a key consideration in the development of this class of compounds.

Experimental Protocols

The safety assessment of this compound and its derivatives involves a range of standard preclinical toxicity studies. Below are detailed methodologies for key experiments typically cited in the safety evaluation of novel chemical entities.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Culture: Human cell lines (e.g., HEK293, HepG2) are cultured in appropriate media and seeded into 96-well plates at a predetermined density.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (this compound or its derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of MTT is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO, isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.[5][6]

2. Neutral Red Uptake Assay

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

  • Cell Culture and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Neutral Red Staining: After the treatment period, the medium is replaced with a medium containing neutral red and incubated for approximately 2-3 hours.

  • Dye Extraction: The cells are then washed, and the incorporated dye is extracted using a destaining solution (e.g., a mixture of ethanol (B145695) and acetic acid).

  • Absorbance Measurement: The absorbance of the extracted dye is measured using a microplate reader at a wavelength of 540 nm.

  • Data Analysis: The amount of dye retained is proportional to the number of viable cells. The IC50 value is determined from the dose-response curve.[5]

In Vivo Acute Oral Toxicity Study (Following OECD Guideline 423)

This method is used to assess the acute toxic effects of a single oral dose of a substance.

  • Animal Model: Typically, rodents (e.g., rats or mice) of a single sex (usually females) are used.

  • Housing and Acclimatization: Animals are housed in standard conditions and allowed to acclimatize before the study.

  • Dosing: The test substance is administered orally by gavage at one of a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The starting dose is selected based on available information.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

  • Data Analysis: The results are used to classify the substance for its acute oral toxicity according to the Globally Harmonised System (GHS). The method allows for the determination of a range for the LD50 (lethal dose for 50% of the animals).[1][7][8]

Signaling Pathways and Experimental Workflows

The mechanism of action of Enopeptins and their derivatives is central to both their efficacy and their potential toxicity. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for safety assessment.

Mechanism of Action of this compound and Derivatives cluster_bacterial Bacterial Cell cluster_mammalian Mammalian Cell Enopeptin/ADEP Enopeptin/ADEP Bacterial ClpP Bacterial ClpP Enopeptin/ADEP->Bacterial ClpP Activates Uncontrolled Proteolysis Uncontrolled Proteolysis Bacterial ClpP->Uncontrolled Proteolysis Leads to Bacterial Cell Death Bacterial Cell Death Uncontrolled Proteolysis->Bacterial Cell Death ADEP Derivatives ADEP Derivatives Mitochondrial ClpP Mitochondrial ClpP ADEP Derivatives->Mitochondrial ClpP Activates Mitochondrial Dysfunction Mitochondrial Dysfunction Mitochondrial ClpP->Mitochondrial Dysfunction Leads to Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis Preclinical Safety Assessment Workflow Compound Synthesis Compound Synthesis In Vitro Cytotoxicity In Vitro Cytotoxicity Compound Synthesis->In Vitro Cytotoxicity MTT, Neutral Red Assays Acute In Vivo Toxicity Acute In Vivo Toxicity In Vitro Cytotoxicity->Acute In Vivo Toxicity Inform Dose Selection Sub-chronic/Chronic Toxicity Sub-chronic/Chronic Toxicity Acute In Vivo Toxicity->Sub-chronic/Chronic Toxicity If warranted Safety Profile Established Safety Profile Established Acute In Vivo Toxicity->Safety Profile Established Sub-chronic/Chronic Toxicity->Safety Profile Established

References

Validating the Synergistic Effects of Enopeptin A with β-Lactam Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria necessitates innovative therapeutic strategies, including the exploration of synergistic antibiotic combinations. This guide provides a framework for validating the potential synergistic effects of Enopeptin A, a member of the acyldepsipeptide class of antibiotics, with β-lactam antibiotics. While direct experimental data on this specific combination is not yet publicly available, this document outlines the theoretical basis for synergy, detailed experimental protocols for validation, and examples of data presentation to guide researchers in this area.

Theoretical Synergy: Potential Mechanisms of Action

This compound and its synthetic derivatives, known as acyldepsipeptides (ADEPs), exhibit a novel mechanism of action by dysregulating the caseinolytic protease (ClpP)[1]. This leads to uncontrolled proteolysis within the bacterial cell, ultimately causing cell death[1]. β-lactam antibiotics, on the other hand, inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).

The potential for synergy between these two classes of antibiotics lies in their distinct and complementary mechanisms:

  • Weakened Cell Integrity: By disrupting protein homeostasis through ClpP dysregulation, this compound could compromise the bacterium's ability to respond to cell wall damage induced by β-lactams. This could lead to a more rapid and potent bactericidal effect.

  • Increased Drug Penetration: While less likely to be the primary mechanism against Gram-positive bacteria, for some combinations, one agent can increase the permeability of the bacterial cell envelope, allowing for enhanced access of the second agent to its intracellular target.

  • Multi-target Assault: The simultaneous attack on two essential and independent cellular processes—protein degradation and cell wall synthesis—could reduce the likelihood of resistance development and overcome existing resistance mechanisms.

Experimental Validation Protocols

To empirically validate the synergistic potential of this compound and β-lactam antibiotics, two primary in vitro methods are recommended: the checkerboard assay and the time-kill assay.

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction between two antimicrobial agents.

Experimental Protocol:

  • Preparation of Antibiotics: Prepare stock solutions of this compound and the desired β-lactam antibiotic (e.g., penicillin, oxacillin, a cephalosporin) in an appropriate solvent.

  • Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of both antibiotics. Typically, serial twofold dilutions of this compound are made along the y-axis, and serial twofold dilutions of the β-lactam are made along the x-axis. This creates a "checkerboard" of wells with varying concentrations of both drugs.

  • Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., of Staphylococcus aureus or other relevant Gram-positive pathogens) adjusted to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs), as well as a growth control well without any antibiotic. Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: After incubation, determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. The FICI is then calculated using the following formula:

    FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of β-lactam in combination / MIC of β-lactam alone)

Interpretation of FICI Values:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Time-Kill Assay

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antibiotics over time.

Experimental Protocol:

  • Preparation: Prepare cultures of the test bacterium in the logarithmic phase of growth.

  • Exposure: Expose the bacterial cultures to different concentrations of this compound and the β-lactam antibiotic, both individually and in combination. Typically, concentrations corresponding to the MIC and sub-MIC values (e.g., 0.5 x MIC, 1 x MIC, 2 x MIC) are used. Include a growth control without any antibiotic.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each culture.

  • Quantification: Perform serial dilutions of the collected aliquots and plate them on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration and combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Data Presentation: Hypothetical Results

The following tables present hypothetical data from checkerboard and time-kill assays, illustrating a synergistic interaction between this compound and a generic β-lactam antibiotic against a hypothetical strain of Methicillin-Resistant Staphylococcus aureus (MRSA).

Table 1: Hypothetical Checkerboard Assay Results for this compound and β-Lactam against MRSA

AntibioticMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFICIInterpretation
This compound20.50.250.5Synergy
β-Lactam64160.25

Table 2: Hypothetical Time-Kill Assay Results for this compound and β-Lactam against MRSA (at 24 hours)

TreatmentLog10 CFU/mL Reduction from Initial Inoculum
Growth Control-2.5 (growth)
This compound (1 x MIC)3.1
β-Lactam (1 x MIC)1.5
This compound (0.5 x MIC) + β-Lactam (0.25 x MIC)5.2

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz can effectively illustrate the experimental workflows and the proposed synergistic mechanisms.

G cluster_checkerboard Checkerboard Assay Workflow A Prepare serial dilutions of This compound and β-Lactam B Inoculate 96-well plate with bacterial suspension A->B C Incubate at 37°C for 24h B->C D Determine MICs of individual agents and combinations C->D E Calculate Fractional Inhibitory Concentration Index (FICI) D->E G cluster_mechanism Proposed Synergistic Mechanism Eno This compound ClpP Dysregulation of ClpP Protease Eno->ClpP BL β-Lactam PBP Inhibition of Penicillin-Binding Proteins (PBPs) BL->PBP Prot Uncontrolled Protein Degradation ClpP->Prot CW Inhibition of Cell Wall Synthesis PBP->CW Death Synergistic Bacterial Cell Death Prot->Death CW->Death

References

A Comparative Analysis of the Metabolic Stability of Enopeptin A and ADEP4: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of a compound is a critical step in assessing its potential as a therapeutic agent. This guide provides a comparative analysis of the metabolic stability of Enopeptin A, a naturally occurring acyldepsipeptide (ADEP), and ADEP4, a synthetic analog designed for improved potency and stability.

This compound and ADEP4 represent a promising class of antibiotics that employ a novel mechanism of action: the dysregulation of the caseinolytic protease (ClpP).[1] By activating ClpP, these compounds induce uncontrolled proteolysis within bacterial cells, leading to cell death.[2] This unique mechanism is effective against Gram-positive bacteria, including drug-resistant strains.[3]

While sharing a common target, the progression from the natural product this compound to the synthetic ADEP4 reflects a concerted effort in medicinal chemistry to enhance the therapeutic properties of this antibiotic class. A key aspect of this optimization is the improvement of metabolic stability, a crucial determinant of a drug's in vivo efficacy and pharmacokinetic profile.

Comparative Overview of Metabolic Stability

Direct quantitative comparisons of the metabolic stability of this compound and ADEP4 are limited in publicly available literature. However, the development trajectory from natural ADEPs to synthetic analogs like ADEP4 was driven by the need to overcome the inherent liabilities of the natural products, including metabolic instability.[3]

ADEP4, a synthetic derivative, was engineered to have enhanced chemical and metabolic stability compared to its natural precursors.[3] Despite these improvements, ADEP4 is still characterized as a high-clearance drug, suggesting it is rapidly metabolized in vivo.[4] This highlights a common challenge in drug development, where initial optimizations may still fall short of the desired pharmacokinetic profile. Further modifications to the ADEP structure, such as those seen in ADEP2, have shown to yield medium-clearance compounds, indicating that the metabolic liabilities of this class can be further addressed through medicinal chemistry efforts.[4]

ParameterThis compoundADEP4
Compound Type Natural Product (Acyldepsipeptide)Synthetic Acyldepsipeptide
Metabolic Stability Presumed to be low (leading to the development of synthetic analogs)Characterized as a "high-clearance" compound[4]
In Vitro Half-life (t½) Data not availableData not available
Intrinsic Clearance (CLint) Data not availableData not available

Mechanism of Action: ClpP Activation

Both this compound and ADEP4 function by binding to and activating the bacterial ClpP protease. In its natural state, ClpP's proteolytic activity is tightly regulated by associated ATPases. This compound and ADEP4 bypass this regulation, causing the ClpP pore to open and leading to the indiscriminate degradation of cellular proteins, ultimately resulting in bacterial cell death.

ADEP_Mechanism_of_Action Mechanism of Action of this compound and ADEP4 cluster_0 Normal ClpP Function cluster_1 ADEP-Mediated Dysregulation Clp_ATPases Clp ATPases (e.g., ClpX, ClpA) ClpP_inactive ClpP (Inactive/Closed Pore) Clp_ATPases->ClpP_inactive Regulated Activation Degraded_Peptides Degraded Peptides ClpP_inactive->Degraded_Peptides Controlled Proteolysis Unfolded_Proteins Unfolded Proteins Unfolded_Proteins->Clp_ATPases Substrate Recognition ADEP This compound / ADEP4 ClpP_active ClpP (Active/Open Pore) ADEP->ClpP_active Allosteric Activation Uncontrolled_Degradation Uncontrolled Proteolysis & Cell Death ClpP_active->Uncontrolled_Degradation Cellular_Proteins Cellular Proteins Cellular_Proteins->ClpP_active Indiscriminate Entry

Mechanism of ClpP activation by this compound and ADEP4.

Experimental Protocols for Assessing Metabolic Stability

To determine the metabolic stability of compounds like this compound and ADEP4, in vitro assays using liver microsomes or hepatocytes are commonly employed. These assays provide key parameters such as intrinsic clearance (CLint) and half-life (t½).

Liver Microsomal Stability Assay

This assay primarily evaluates phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes found in the endoplasmic reticulum of liver cells.

Objective: To determine the in vitro intrinsic clearance of a test compound in liver microsomes.

Materials:

  • Test compound (this compound or ADEP4)

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Control compounds (high and low clearance)

  • Acetonitrile (B52724) or other suitable organic solvent for reaction termination

  • Internal standard for analytical quantification

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of the test compound, control compounds, and internal standard. Thaw liver microsomes on ice.

  • Reaction Mixture: In a 96-well plate, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.

  • Initiation: Add the test compound to the microsomal suspension and briefly pre-incubate. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a cold quenching solution (e.g., acetonitrile with internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression provides the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693 / k) and intrinsic clearance (CLint = (k / microsomal protein concentration) * incubation volume).

Microsomal_Stability_Workflow Workflow for Liver Microsomal Stability Assay Start Start Prepare_Reagents Prepare Reagents (Test Compound, Microsomes, Buffer, NADPH) Start->Prepare_Reagents Incubation Incubate Microsomes and Test Compound at 37°C Prepare_Reagents->Incubation Initiate_Reaction Initiate Reaction with NADPH Incubation->Initiate_Reaction Time_Sampling Sample at Time Points (0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Sampling Quench_Reaction Quench Reaction (Cold Acetonitrile + Internal Standard) Time_Sampling->Quench_Reaction Centrifuge Centrifuge to Pellet Protein Quench_Reaction->Centrifuge Analyze_Supernatant Analyze Supernatant by LC-MS/MS Centrifuge->Analyze_Supernatant Data_Analysis Calculate t½ and Intrinsic Clearance Analyze_Supernatant->Data_Analysis End End Data_Analysis->End

Experimental workflow for the liver microsomal stability assay.
Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as intact hepatocytes contain both phase I and phase II metabolic enzymes and their necessary cofactors.

Objective: To determine the in vitro intrinsic clearance of a test compound in a suspension of hepatocytes.

Materials:

  • Test compound (this compound or ADEP4)

  • Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Control compounds (high and low clearance)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Internal standard for analytical quantification

  • Multi-well plates (e.g., 12- or 24-well)

  • Incubator/shaker (37°C, 5% CO₂)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes and determine cell viability and density. Dilute the cells to the desired concentration in pre-warmed incubation medium.

  • Incubation Setup: Add the hepatocyte suspension to the wells of a multi-well plate and pre-incubate at 37°C in a humidified incubator.

  • Initiation: Add the test compound to the wells to initiate the metabolic reaction.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take an aliquot of the hepatocyte suspension and add it to a quenching solution (e.g., cold acetonitrile with internal standard).

  • Sample Processing: Vortex the samples and centrifuge to pellet cell debris and precipitated proteins.

  • Analysis: Transfer the supernatant for analysis by LC-MS/MS to determine the concentration of the parent compound.

  • Data Analysis: Similar to the microsomal stability assay, calculate the elimination rate constant (k), in vitro half-life (t½), and intrinsic clearance (CLint = (k / cell density) * incubation volume).

Hepatocyte_Stability_Workflow Workflow for Hepatocyte Stability Assay Start Start Thaw_Hepatocytes Thaw and Prepare Hepatocytes Start->Thaw_Hepatocytes Incubate_Cells Pre-incubate Hepatocyte Suspension at 37°C Thaw_Hepatocytes->Incubate_Cells Initiate_Reaction Add Test Compound to Initiate Reaction Incubate_Cells->Initiate_Reaction Time_Sampling Sample at Time Points (0, 15, 30, 60, 120 min) Initiate_Reaction->Time_Sampling Quench_Reaction Quench Reaction (Cold Acetonitrile + Internal Standard) Time_Sampling->Quench_Reaction Centrifuge Centrifuge to Pellet Debris Quench_Reaction->Centrifuge Analyze_Supernatant Analyze Supernatant by LC-MS/MS Centrifuge->Analyze_Supernatant Data_Analysis Calculate t½ and Intrinsic Clearance Analyze_Supernatant->Data_Analysis End End Data_Analysis->End

Experimental workflow for the hepatocyte stability assay.

Conclusion

The comparative analysis of this compound and ADEP4 illustrates a fundamental principle in drug discovery: the iterative optimization of natural products to enhance their therapeutic potential. While quantitative data on the metabolic stability of this compound is scarce, its evolution to ADEP4 signifies a targeted effort to improve this parameter. Although ADEP4 is still considered a high-clearance compound, it represents a significant step forward in the development of ADEP-based antibiotics. The provided experimental protocols offer a standardized framework for researchers to quantitatively assess the metabolic stability of these and other novel compounds, a critical step in the journey from a promising lead to a viable clinical candidate.

References

Validating the Disruption of Bacterial Cell Division by Enopeptin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the exploration of novel antibacterial agents with unconventional mechanisms of action. Enopeptin A, a member of the acyldepsipeptide (ADEP) class of antibiotics, represents a promising candidate that targets a key process in bacterial physiology: cell division. This guide provides a comprehensive comparison of this compound's performance with other cell division inhibitors, supported by experimental data and detailed protocols to facilitate further research and development.

Mechanism of Action: A Unique Approach to Cell Division Inhibition

Unlike many antibiotics that target cell wall synthesis or protein translation, this compound employs a novel strategy to halt bacterial proliferation. It binds to and activates the caseinolytic protease (ClpP), a highly conserved enzyme in bacteria. This activation leads to the dysregulation of ClpP's proteolytic activity, turning it into a destructive machine that degrades essential cellular proteins.

A primary target of this ADEP-activated ClpP is the filamentous temperature-sensitive protein Z (FtsZ). FtsZ is a crucial cytoskeletal protein that polymerizes at the mid-cell to form the Z-ring, a contractile structure that initiates bacterial cell division. By promoting the degradation of FtsZ, this compound effectively prevents the formation of the Z-ring, leading to the inhibition of cell division. This results in the characteristic filamentation of rod-shaped bacteria and swelling in coccoid bacteria, ultimately causing cell death.[1]

This mechanism is distinct from other FtsZ inhibitors, such as the benzamide (B126) class, which typically function by directly binding to FtsZ and stabilizing its polymeric state, thereby disrupting the normal dynamics of the Z-ring.

Comparative Efficacy: this compound vs. Other FtsZ Inhibitors

The antibacterial potency of this compound and its derivatives has been demonstrated against a range of Gram-positive pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound analogs and comparator FtsZ inhibitors.

CompoundOrganismMIC (µg/mL)
This compound (ADEP1) Staphylococcus aureus6.3
ADEP4 (Derivative) Staphylococcus aureus (MRSA)0.05
ADEP B315 (Derivative) Streptococcus pneumoniae0.00002
ADEP B315 (Derivative) Enterococcus faecalis0.00002
CompoundOrganismMIC (µg/mL)
PC190723 Staphylococcus aureus1
TXH9179 (Benzamide) Staphylococcus aureus (MRSA)0.25
Benzodioxane-benzamide FZ95 Staphylococcus aureus (MRSA)0.25
Benzodioxane-benzamide FZ100 Staphylococcus aureus (MRSA)0.1

Note: MRSA indicates methicillin-resistant Staphylococcus aureus.

The data clearly indicates the exceptional potency of synthetic this compound derivatives, with some exhibiting activity in the picogram per milliliter range, significantly surpassing the efficacy of benzamide-based FtsZ inhibitors.

Experimental Validation: Protocols for Key Assays

1. In Vitro FtsZ Degradation Assay

This assay provides direct evidence of FtsZ degradation by the this compound-activated ClpP protease.

Materials:

  • Purified FtsZ protein (from Bacillus subtilis or other target organisms)

  • Purified ClpP protein (from the same organism as FtsZ)

  • This compound (or its analog, e.g., ADEP2)

  • ClpP activity buffer: 50 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 100 mM KCl, 2 mM DTT

  • SDS-PAGE reagents and equipment

  • Immunoblotting reagents and equipment (including anti-FtsZ antibody)

Protocol:

  • Prepare a reaction mixture containing FtsZ (final concentration 4 µM) and ClpP (final concentration 3 µM) in ClpP activity buffer.

  • Add this compound to a final concentration of 10 µg/mL. For a negative control, add the same volume of the vehicle (e.g., DMSO).

  • Incubate the reaction mixtures at 37°C.

  • At various time points (e.g., 0, 5, 10, 15, 30, and 60 minutes), take aliquots from each reaction.

  • Immediately stop the reaction in the aliquots by adding SDS-PAGE loading buffer and boiling.

  • Analyze the samples by SDS-PAGE, followed by immunoblotting using an anti-FtsZ antibody to visualize the degradation of FtsZ over time.[1]

2. FtsZ Polymerization Assay (Light Scattering)

This assay is used to assess the effect of direct FtsZ inhibitors (like benzamides) on FtsZ polymerization dynamics.

Materials:

  • Purified FtsZ protein

  • Polymerization buffer (e.g., 50 mM MES-KOH pH 6.5, 50 mM KCl, 10 mM MgCl₂)

  • GTP solution

  • Test compound (e.g., a benzamide inhibitor)

  • A spectrophotometer or fluorometer capable of measuring 90° light scattering

Protocol:

  • Prepare a reaction mixture containing FtsZ (e.g., 12 µM) in polymerization buffer in a cuvette.

  • Add the test compound at the desired concentration. A vehicle control should be included.

  • Place the cuvette in the light scattering instrument and record a baseline reading.

  • Initiate polymerization by adding GTP to a final concentration of 1 mM.

  • Monitor the change in light scattering intensity over time. An increase in light scattering indicates FtsZ polymerization.

Visualizing the Pathways

EnopeptinA_Mechanism cluster_drug Drug Action cluster_cellular_process Bacterial Cell Enopeptin_A This compound ClpP_inactive Inactive ClpP Protease Enopeptin_A->ClpP_inactive Binds to and Activates ClpP_active Activated ClpP Protease ClpP_inactive->ClpP_active Conformational Change FtsZ FtsZ Protein ClpP_active->FtsZ Degrades Z_ring Z-ring Formation ClpP_active->Z_ring Inhibits Formation FtsZ->Z_ring Polymerizes to form Degradation_Products Degradation Products FtsZ->Degradation_Products Cell_Division Cell Division Z_ring->Cell_Division Initiates

Caption: Mechanism of this compound action.

Experimental_Workflow_FtsZ_Degradation cluster_preparation Preparation cluster_treatment Treatment cluster_incubation_analysis Incubation & Analysis Purified_Proteins Purified FtsZ and ClpP Reaction_Mix Prepare Reaction Mixture (FtsZ + ClpP in buffer) Purified_Proteins->Reaction_Mix Add_Enopeptin Add this compound Reaction_Mix->Add_Enopeptin Add_Vehicle Add Vehicle (Control) Reaction_Mix->Add_Vehicle Incubation Incubate at 37°C (Time course sampling) Add_Enopeptin->Incubation Add_Vehicle->Incubation SDS_PAGE SDS-PAGE Incubation->SDS_PAGE Immunoblot Immunoblot with anti-FtsZ SDS_PAGE->Immunoblot Analysis Analyze FtsZ Degradation Immunoblot->Analysis

Caption: In Vitro FtsZ Degradation Assay Workflow.

Conclusion

This compound and its derivatives represent a highly potent class of antibiotics that disrupt bacterial cell division through a unique mechanism of action. By activating the ClpP protease to degrade FtsZ, these compounds effectively halt a critical step in bacterial proliferation. The exceptional in vitro efficacy, particularly of rationally designed analogs, highlights the therapeutic potential of this class of molecules. The provided experimental protocols offer a framework for researchers to further investigate and validate the activity of this compound and other novel cell division inhibitors, contributing to the development of next-generation antibiotics to combat multidrug-resistant pathogens.

References

A Comparative Guide to the Binding Kinetics of Enopeptin A Analogs with ClpP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding kinetics of various Enopeptin A (also known as acyldepsipeptide or ADEP) analogs to the caseinolytic protease ClpP. This compound and its derivatives are a promising class of antibiotics and potential anti-cancer agents that function by dysregulating the normal activity of the ClpP protease, leading to uncontrolled proteolysis and cell death.[1] Understanding the binding affinity and kinetics of different analogs is crucial for the development of more potent and specific therapeutic agents. This document summarizes key experimental data, details the methodologies used to obtain this data, and provides visual representations of the underlying biological pathways and experimental workflows.

Quantitative Comparison of Binding Kinetics

The binding affinity of this compound analogs to ClpP has been determined using various biophysical techniques. The following table summarizes the reported binding constants for several analogs. It is important to note that the specific values (EC50, Kd, Kapp) are method-dependent and reflect different aspects of the binding and activation process.

This compound AnalogClpP SpeciesMethodBinding ConstantHill Coefficient (h)Reference
ADEP1 E. coliFITC-β-casein degradationEC50: 1.2 ± 0.1 µM1.5[2]
E. coliDecapeptide degradationEC50: 0.1 ± 0.02 µM1.6[2]
ADEP7 S. aureusFITC-casein degradationEC50: 3.1 ± 0.1 µM2.0 ± 0.1[3]
S. aureusIsothermal Titration Calorimetry (ITC)Kd: 2.1 ± 0.5 µM-[3]
ADEP-14 N. meningitidesNot SpecifiedEC50: 0.46 µM-[4]
E. coliNot SpecifiedEC50: 3.67 µM-[4]
Analog 1 (Ester) B. subtilisDecapeptide degradationKapp: 0.82 µM>1[5]
Analog 2 (Amide) B. subtilisDecapeptide degradationKapp: 1.5 µM>1[5]
Analog 3 (N-Methyl Amide) B. subtilisDecapeptide degradationKapp: 78 µM>1[5]
ACP5 E. coliFITC-β-casein degradationEC50: 22.2 ± 2.3 µM1.4[2]
E. coliDecapeptide degradationEC50: 25.4 ± 3.6 µM1.4[2]
Sclerotiamide E. coliFITC-β-casein degradationEC50: 87.5 ± 5.0 µM1.9[2]
E. coliDecapeptide degradationEC50: 39.6 ± 4.9 µM2.6[2]

Note:

  • EC50 (Half maximal effective concentration): Represents the concentration of an agonist that provokes a response halfway between the baseline and maximum response. In this context, it reflects the concentration required for 50% of the maximal ClpP activation.

  • Kd (Dissociation constant): A measure of the binding affinity between a ligand and a protein. A lower Kd value indicates a stronger binding affinity.

  • Kapp (Apparent binding constant): An apparent constant determined from activity assays, which can be influenced by factors other than direct binding.

  • Hill Coefficient (h): A measure of cooperativity in a binding process. A value greater than 1 indicates positive cooperativity, meaning the binding of one ligand molecule facilitates the binding of subsequent molecules. The binding of ADEP analogs to the 14 binding sites of the ClpP tetradecamer has been shown to be positively cooperative.[3][5]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the binding kinetics of this compound analogs to ClpP.

Fluorescence-Based Protease Assay (FITC-Casein Degradation)

This assay measures the activation of ClpP by an this compound analog by monitoring the degradation of a fluorescently labeled substrate, fluorescein (B123965) isothiocyanate (FITC)-casein.

Principle: In its intact form, the fluorescence of FITC-casein is partially quenched. Upon degradation by activated ClpP, fluorescent fragments are released, leading to an increase in fluorescence intensity that is proportional to the protease activity.[6]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of FITC-Casein (e.g., 5 mg/mL in deionized water).[6]

    • Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.6, 100 mM KCl, 10% glycerol, 10 mM MgCl2, 0.1% Tween-20).[6]

    • Prepare serial dilutions of the this compound analog to be tested.

    • Prepare a solution of purified ClpP protein at a fixed concentration (e.g., 0.5 µM).[3]

  • Assay Procedure:

    • In a 384-well plate, add the reaction buffer, the ClpP solution, and the different concentrations of the this compound analog.[6]

    • Incubate the mixture at a controlled temperature (e.g., 30°C or 37°C) for a pre-incubation period (e.g., >10 minutes) to allow for binding.[6][7]

    • Initiate the reaction by adding FITC-casein to a final concentration of 0.1 mg/mL.[6]

    • Immediately begin monitoring the increase in fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 494 nm excitation and 521 nm emission for FITC).[6]

    • Record fluorescence readings at regular intervals (e.g., every 30 seconds) for a defined period.[6]

  • Data Analysis:

    • Determine the initial reaction rates (V₀) from the linear phase of the fluorescence increase over time.

    • Plot the initial rates against the corresponding concentrations of the this compound analog.

    • Fit the data to a dose-response curve (e.g., using the Hill equation) to determine the EC50 value and the Hill coefficient.[3]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction.

Principle: A solution of the ligand (this compound analog) is titrated into a solution of the protein (ClpP) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured and plotted against the molar ratio of ligand to protein.

Protocol:

  • Sample Preparation:

    • Express and purify ClpP protein to a high degree of purity.

    • Prepare solutions of ClpP (e.g., 50 µM) and the this compound analog (e.g., 500 µM) in the same, extensively dialyzed buffer to minimize heat of dilution effects.[3][8]

    • Degas both solutions immediately before the experiment to prevent the formation of air bubbles.[8]

  • ITC Experiment:

    • Load the ClpP solution into the sample cell of the ITC instrument and the this compound analog solution into the injection syringe.

    • Set the experimental parameters, including the cell temperature, injection volume, and spacing between injections.

    • Perform an initial injection to establish a baseline, followed by a series of injections of the this compound analog into the ClpP solution.

    • A control experiment, titrating the ligand into buffer alone, should be performed to determine the heat of dilution.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per injection.

    • Subtract the heat of dilution from the heat of binding.

    • Plot the corrected heat change per mole of injectant against the molar ratio of the this compound analog to ClpP.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[3][9]

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of this compound-induced ClpP activation and the general workflow for determining binding kinetics.

EnopeptinA_Mechanism cluster_ClpP ClpP Protease (Inactive) ClpP ClpP (Closed Gate) ActivatedClpP Activated ClpP (Open Gate) ClpP->ActivatedClpP Conformational Change EnopeptinA This compound Analog EnopeptinA->ClpP Binds to hydrophobic pocket DegradedPeptides Degraded Peptides ActivatedClpP->DegradedPeptides Uncontrolled Proteolysis UnfoldedProtein Unfolded Protein Substrate UnfoldedProtein->ActivatedClpP Enters proteolytic chamber

Caption: Mechanism of this compound-induced ClpP activation.

Binding_Kinetics_Workflow cluster_Preparation Sample Preparation cluster_Assay Binding Assay cluster_Analysis Data Analysis PurifyClpP Purify ClpP Protein AssayChoice Select Assay (e.g., FITC-Casein, ITC) PurifyClpP->AssayChoice SynthesizeAnalog Synthesize this compound Analog SynthesizeAnalog->AssayChoice PerformAssay Perform Binding Experiment AssayChoice->PerformAssay CollectData Collect Raw Data (Fluorescence or Heat Change) PerformAssay->CollectData AnalyzeData Analyze Data & Fit to Model CollectData->AnalyzeData DetermineConstants Determine Binding Constants (EC50, Kd, Kapp) AnalyzeData->DetermineConstants

References

validating the efficacy of Enopeptin A against persistent bacterial infections

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the efficacy and mechanism of Enopeptin A and its derivatives in combating persistent bacterial pathogens, with a focus on a key derivative, ADEP4. This guide provides an objective comparison with alternative therapeutic strategies, supported by experimental data.

In the ongoing battle against antibiotic resistance, researchers are increasingly looking towards novel mechanisms of action to combat persistent bacterial infections. This compound, a member of the acyldepsipeptide (ADEP) class of antibiotics, and its synthetic derivatives have emerged as promising candidates. These compounds exhibit a unique mechanism that circumvents traditional resistance pathways by activating the bacterial caseinolytic protease (ClpP), leading to cellular self-destruction. This guide offers a comprehensive overview of the efficacy of this compound derivatives, particularly ADEP4, in comparison to other innovative anti-persistence strategies.

Comparative Efficacy Against Persistent Infections

The persistence of bacterial infections, often associated with biofilm formation, poses a significant clinical challenge. The data presented below summarizes the efficacy of ADEP4 against key Gram-positive pathogens, often in the context of biofilms and stationary-phase cells, which are notoriously tolerant to conventional antibiotics. For comparison, data on alternative therapies such as other antimicrobial peptides and bacteriophage therapy are also included where available.

Table 1: Minimum Inhibitory Concentrations (MICs) of ADEP4 against various Gram-positive bacteria.

Bacterial SpeciesStrainADEP4 MIC (µg/mL)Reference
Enterococcus faecalisV583 (VRE)0.008 - 0.125[1]
Enterococcus faeciumClinical Isolates0.016 - 0.063[1]
Staphylococcus aureusMRSANot specified[2]
Staphylococcus aureusBORSA/VISANot specified[2]

Table 2: Time-Kill Kinetics of ADEP4 against stationary-phase Enterococcus faecalis V583 (VRE).

TreatmentLog10 CFU/mL Reduction at 24hReference
ADEP4~3[1]

Table 3: Biofilm Eradication Efficacy of ADEP4 and Alternatives against Staphylococcus aureus.

TreatmentBiofilm ReductionBacterial Strain(s)Reference
ADEP4 + Rifampicin (B610482)Complete EradicationUAMS-1[3]
Bacteriophage Therapy2-3 log reductionMultidrug-resistant S. aureus[4]
Antimicrobial Peptide LL-37>90% killing at 250 nM (extracellular)S. aureus[5]

Table 4: In Vivo Efficacy of ADEP4 in Murine Infection Models.

Infection ModelTreatmentOutcomeBacterial StrainReference
Peritoneal SepticemiaADEP4 + AmpicillinSignificantly more effective than either drug aloneE. faecalis[1]
Chronic Biofilm Infection (thigh)ADEP4 + RifampicinComplete eradicationS. aureus[6]

Mechanism of Action: Dysregulation of ClpP Protease

The primary mechanism of action for this compound and its derivatives is the activation of the ClpP protease.[7] In its natural state, ClpP is a tightly regulated protease that, in conjunction with its associated ATPases (ClpA, ClpC, or ClpX), degrades misfolded or damaged proteins. ADEPs bind to a hydrophobic pocket on the surface of the ClpP heptamer, causing a conformational change that opens the axial pore of the protease. This leads to uncontrolled, ATP-independent degradation of a wide range of cellular proteins, ultimately resulting in cell death.[7] This forced self-digestion is effective even against dormant or persister cells that are tolerant to conventional antibiotics.[6]

EnopeptinA_Mechanism cluster_bacterium Bacterial Cell EnopeptinA This compound (ADEP4) ClpP_inactive Inactive ClpP Protease (Closed Pore) EnopeptinA->ClpP_inactive Binds to ClpP_active Activated ClpP Protease (Open Pore) ClpP_inactive->ClpP_active Conformational Change DegradedProteins Degraded Proteins Proteins Cellular Proteins Proteins->ClpP_active Uncontrolled Degradation CellDeath Cell Death DegradedProteins->CellDeath Leads to

Caption: Mechanism of this compound (ADEP4) action.

Experimental Protocols

Biofilm Killing Assay
  • Bacterial Strain: Staphylococcus aureus UAMS-1.

  • Biofilm Growth: Overnight stationary cultures were diluted 1:20 in Brain Heart Infusion (BHI) broth and grown in 96-well plates to establish biofilms.

  • Treatment: Biofilms were treated with ADEP4 in combination with other antibiotics (e.g., rifampicin).

  • Quantification: After treatment, biofilms were washed, sonicated to detach cells, and viable cell counts (CFU/mL) were determined by plating serial dilutions.[3]

Murine Peritoneal Septicemia Model
  • Animal Model: Female CFW mice.

  • Infection: Mice were intraperitoneally infected with Enterococcus faecalis.

  • Treatment: ADEP4 was administered alone or in combination with ampicillin.

  • Outcome Assessment: Survival of the mice was monitored over a specified period.[1]

Murine Chronic Biofilm Infection Model
  • Animal Model: Mice.

  • Infection: A deep-seated thigh infection with Staphylococcus aureus was established to mimic a chronic biofilm infection.

  • Treatment: A combination of ADEP4 and rifampicin was administered.

  • Outcome Assessment: The bacterial burden in the infected tissue was quantified to determine the efficacy of the treatment.[6]

Experimental_Workflow cluster_invitro In Vitro Biofilm Assay cluster_invivo In Vivo Murine Model A1 Grow S. aureus biofilm in 96-well plate A2 Treat with ADEP4 +/- other antibiotics A1->A2 A3 Wash and sonicate biofilm A2->A3 A4 Plate for CFU count A3->A4 B1 Infect mice with pathogen (e.g., E. faecalis, S. aureus) B2 Administer treatment (ADEP4 +/- other antibiotics) B1->B2 B3 Monitor survival or quantify bacterial burden B2->B3

Caption: General experimental workflows.

Comparison with Alternative Therapies

While direct head-to-head comparative studies are limited, the available data allows for an informed discussion on the potential advantages and disadvantages of this compound derivatives compared to other novel anti-persistence strategies.

  • Bacteriophage Therapy: Phages offer high specificity, targeting only the intended bacterial species without harming the host microbiota.[4] However, the development of phage resistance and the need for specific phages for each infection can be limitations. ADEP4, on the other hand, has a broader spectrum against Gram-positive bacteria and a mechanism that is less prone to conventional resistance development, although resistance through mutations in the clpP gene can occur.[2]

  • Other Antimicrobial Peptides (AMPs): Many AMPs, like LL-37, act by disrupting the bacterial cell membrane.[5] This rapid, lytic action can be highly effective. However, some AMPs can have toxicity concerns and may be susceptible to degradation by host proteases.[8] ADEP4's intracellular target and its stability as a synthetic derivative may offer advantages in terms of toxicity and in vivo stability.[9]

  • Quorum Sensing Inhibitors (QSIs): QSIs disrupt bacterial communication, which is often crucial for biofilm formation and virulence. This approach is generally considered anti-virulent rather than bactericidal, which may reduce the selective pressure for resistance. However, their efficacy can be limited once a mature biofilm is established. In contrast, ADEP4 has demonstrated the ability to eradicate established biofilms, particularly in combination with other antibiotics.[3]

Safety and Clinical Development

Preclinical studies have shown some promising safety profiles for ADEP derivatives. For instance, histological analyses of kidney and liver sections from healthy mice treated with ADEP B315 did not show significant tissue toxicity.[9] However, like many antimicrobial agents, some cellular toxicity has been observed at higher concentrations.[10] It is important to note that ADEPs have been reported to possess cytotoxicity and poor pharmacokinetic and pharmacodynamic properties in some cases, highlighting the need for further optimization.[11]

As of now, there is no publicly available information on this compound or its derivatives entering clinical trials.[12][13][14][15] Further research and development are necessary to address potential toxicity and pharmacokinetic challenges before these promising compounds can be considered for human use.

Conclusion

This compound and its derivatives, particularly ADEP4, represent a significant advancement in the fight against persistent bacterial infections. Their unique mechanism of activating the ClpP protease allows them to effectively kill dormant and biofilm-embedded bacteria that are tolerant to conventional antibiotics. While direct comparative data with other novel therapies is still emerging, the existing evidence suggests that ADEP4, especially in combination with other antibiotics, holds considerable promise. Future research should focus on further optimizing the safety and pharmacokinetic profiles of these compounds to pave the way for their potential clinical development.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Enopeptin A

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH PROFESSIONALS

This document provides essential safety and logistical guidance for the proper disposal of Enopeptin A, a potent depsipeptide antibiotic. Adherence to these procedures is critical to ensure personnel safety, prevent environmental contamination, and mitigate the development of antimicrobial resistance. All procedures should be performed in accordance with institutional and local regulations.

This compound is recognized for its antibacterial and anti-bacteriophage activity.[1][2] As with all potent biological compounds, meticulous handling and disposal are paramount.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)
Safety Goggles or Face Shield
Chemical-Resistant Gloves
Laboratory Coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any aerosols.

Step-by-Step Disposal Protocol

This protocol is based on general best practices for antibiotic and chemical waste disposal in a laboratory setting.[3] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

  • Decontamination of Solutions:

    • For dilute solutions of this compound in cell culture media, autoclaving may be a viable decontamination step. However, it is important to note that not all antibiotics are deactivated by heat.[3]

    • Chemical inactivation is the preferred method for stock solutions and concentrated waste. The specific method should be approved by your institution's EHS.

  • Waste Segregation and Collection:

    • Solid Waste: Non-contaminated materials (e.g., packaging) can be disposed of as regular laboratory waste. All contaminated solid waste, including empty vials, pipette tips, and gloves, should be collected in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Unused or waste solutions of this compound are considered hazardous chemical waste.[3] They should be collected in a sealed, properly labeled, and chemical-resistant container. Do not mix with other chemical waste unless explicitly permitted by your EHS.

    • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.

  • Final Disposal:

    • All collected hazardous waste containing this compound must be disposed of through your institution's hazardous waste management program. This typically involves incineration at high temperatures to ensure complete destruction of the compound.[4]

    • Never dispose of this compound, or any antibiotic, down the drain or in the regular trash, as this contributes to environmental contamination and the rise of antibiotic-resistant bacteria.[3][5]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

cluster_start cluster_type Waste Type Assessment cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_sharps Sharps Waste Path cluster_end Final Disposal start Identify this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Contaminated Solid Waste (Vials, Gloves, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Stock Solutions, Media) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps (Needles, Glassware) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Waste Bag/Bin solid_waste->collect_solid end_point Dispose via Institutional Hazardous Waste Program collect_solid->end_point collect_liquid Collect in Labeled, Sealed Waste Container liquid_waste->collect_liquid collect_liquid->end_point collect_sharps Dispose in Sharps Container sharps_waste->collect_sharps collect_sharps->end_point

Caption: Decision workflow for this compound waste segregation and disposal.

Quantitative Data Summary

While a specific Safety Data Sheet (SDS) with detailed quantitative data for this compound is not publicly available, the following information has been compiled from supplier data sheets.[6]

PropertyValue
Molecular FormulaC47H57N7O11
Molecular Weight896.0 g/mol
SolubilitySoluble in ethanol, methanol, DMF, or DMSO
Storage-20°C for long-term storage

Disclaimer: This information is intended as a guide for trained laboratory professionals. It is not a substitute for a comprehensive risk assessment and adherence to institutional safety protocols. Always consult your organization's EHS department for specific disposal procedures.

References

Safeguarding Researchers: Essential Protocols for Handling Enopeptin A

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This document provides crucial safety and logistical information for laboratory professionals engaged in research and development involving Enopeptin A. Given the potent biological activity of this compound as a depsipeptide antibiotic, adherence to stringent safety protocols is paramount to ensure personnel safety and prevent environmental contamination. The following guidelines are based on best practices for handling potent powdered pharmaceutical compounds and hazardous drugs.

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). Due to its potent nature, a comprehensive PPE strategy is required for all procedures involving this compound.

Protection TypeRequired PPESpecifications and Use Cases
Respiratory NIOSH-approved Respirator (e.g., N95 or higher)Mandatory for all procedures involving open handling of this compound powder, especially during weighing, reconstitution, and transfer. A powered air-purifying respirator (PAPR) may be necessary for high-risk procedures or in the event of a significant spill.
Eye & Face Safety Goggles and Face ShieldSafety goggles are required at all times within the laboratory. A face shield must be worn over safety goggles during any handling of the powder or solutions to protect against splashes and airborne particles.
Hand Double Gloving with Chemical-Resistant GlovesTwo pairs of nitrile or neoprene gloves tested to ASTM D6978 standard should be worn. The outer glove must be removed immediately after handling the compound, and the inner glove should be removed upon leaving the designated work area. Change gloves frequently.
Body Disposable, Low-Permeability Gown or Lab Coat with Long SleevesA disposable gown with a solid front and tight-fitting cuffs is preferred to prevent contamination of personal clothing. If a reusable lab coat is used, it must be laundered regularly and not worn outside the laboratory.
Foot Closed-toe, Chemical-Resistant ShoesShoes must fully cover the feet. Shoe covers may be necessary when working with larger quantities or in the event of a spill.

Experimental Protocol: Safe Handling and Reconstitution of this compound Powder

This protocol outlines the essential steps for safely handling and preparing a stock solution of this compound. All operations should be conducted within a certified chemical fume hood or a biological safety cabinet.

Materials:

  • This compound (powder form)

  • Appropriate solvent (e.g., DMSO, ethanol)

  • Ventilated balance enclosure or chemical fume hood

  • Calibrated analytical balance

  • Sterile conical tubes or vials

  • Calibrated pipettes and sterile, filtered pipette tips

  • PPE as specified in the table above

  • Spill kit for cytotoxic/hazardous drugs

Procedure:

  • Preparation:

    • Don all required PPE before entering the designated handling area.

    • Prepare the work surface within the chemical fume hood by covering it with a disposable, absorbent bench liner.

    • Assemble all necessary materials and equipment within the fume hood to minimize movement in and out of the containment area.

  • Weighing:

    • Perform all weighing operations within a ventilated balance enclosure or a chemical fume hood to contain any airborne powder.

    • Place a tared weigh boat or microcentrifuge tube on the analytical balance.

    • Carefully transfer the desired amount of this compound powder to the container using a chemical spatula.

    • Close the primary container of this compound immediately after dispensing.

  • Reconstitution:

    • Add the appropriate volume of solvent to the container with the weighed this compound powder.

    • Securely cap the container.

    • Gently vortex or sonicate until the powder is completely dissolved.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, clearly labeled, and dated sterile tubes.

    • Store the aliquots at the recommended temperature (-20°C for long-term storage).

  • Decontamination and Waste Disposal:

    • Wipe down all surfaces and equipment within the fume hood with an appropriate decontamination solution (e.g., 70% ethanol (B145695) followed by a suitable deactivating agent if available).

    • Dispose of all contaminated materials, including gloves, bench liners, and pipette tips, in a designated hazardous waste container.

Operational and Disposal Plan

A systematic approach to the entire lifecycle of this compound in the laboratory is critical for safety and environmental protection.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a clearly labeled, dedicated, and secure location, separate from other non-hazardous chemicals.

  • Long-term storage should be at -20°C.[1]

Spill Management:

  • A spill kit specifically for potent or cytotoxic compounds must be readily available.

  • In the event of a spill, evacuate the immediate area and alert laboratory personnel.

  • Don appropriate respiratory protection (e.g., a full-face respirator with a multi-gas cartridge and P100 filter) and other PPE before cleanup.

  • Contain the spill using absorbent materials from the spill kit.

  • Decontaminate the area thoroughly.

  • All materials used for cleanup must be disposed of as hazardous waste.

Waste Disposal:

  • All solid waste contaminated with this compound (e.g., gloves, vials, pipette tips) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid waste, including unused stock solutions and experimental media containing this compound, should be collected in a separate, sealed hazardous waste container.[1]

  • Do not dispose of this compound waste down the drain.[1]

  • Follow all institutional and local regulations for the disposal of hazardous chemical and antibiotic waste.

Safe Handling Workflow for this compound

EnopeptinA_Workflow cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Containment Area (e.g., Fume Hood) A->B C Weigh this compound Powder B->C Start Handling D Reconstitute with Solvent C->D E Aliquot and Store Solution D->E F Decontaminate Surfaces and Equipment E->F Complete Handling G Segregate and Dispose of Contaminated Waste F->G H Doff PPE Correctly G->H I Proper Hand Hygiene H->I Exit Work Area

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.